(-)-Scopolamine,n-Butyl-, bromide
Description
Properties
Molecular Formula |
C21H30BrNO4 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1 |
InChI Key |
HOZOZZFCZRXYEK-BITHUKPRSA-M |
SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Isomeric SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Scopolamine, n-Butyl-, bromide mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (-)-Scopolamine, n-Butyl-, bromide
Introduction
(-)-Scopolamine, n-Butyl-, bromide, more commonly known as N-butylscopolamine bromide or hyoscine butylbromide, is a peripherally acting antispasmodic agent.[1][] As a semi-synthetic derivative of scopolamine, it belongs to the class of anticholinergic drugs.[3][4] Its primary therapeutic application is the relief of pain and discomfort associated with abdominal and pelvic smooth muscle spasms, including those related to irritable bowel syndrome (IBS), biliary and renal colic, and menstrual cramps.[5][6][7] The defining characteristic of N-butylscopolamine bromide is its quaternary ammonium structure, which confers high polarity to the molecule.[3][6] This chemical feature is fundamental to its mechanism of action and clinical profile, dictating its pharmacokinetic behavior and confining its effects predominantly to the periphery, thereby minimizing the central nervous system (CNS) side effects associated with its parent compound, scopolamine.[3][4]
Core Molecular Mechanism: Competitive Antagonism at Muscarinic Receptors
The therapeutic efficacy of N-butylscopolamine bromide is rooted in its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][8][9] These G-protein coupled receptors are integral to the parasympathetic nervous system's control over involuntary smooth muscle contraction.
Primary Molecular Target: M3 Muscarinic Receptors
N-butylscopolamine bromide exhibits a high affinity for all five muscarinic receptor subtypes (M1-M5). However, its potent spasmolytic effect is primarily mediated through the blockade of M3 receptors, which are densely expressed on the smooth muscle cells of the gastrointestinal (GI), biliary, and genitourinary tracts.[1][10][11]
Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) is released from postganglionic parasympathetic nerve endings and binds to M3 receptors.[12][13] This binding event activates a Gq protein-coupled signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.
N-butylscopolamine bromide acts by competitively binding to the same site on the M3 receptor as acetylcholine.[1][7] By occupying the receptor without activating it, it effectively blocks ACh from binding and initiating the contractile signaling cascade. This inhibition prevents the rise in intracellular calcium, leading to smooth muscle relaxation and the alleviation of spasms.[14]
Secondary Mechanism: Nicotinic Receptor Antagonism
At higher, typically supra-therapeutic concentrations, N-butylscopolamine bromide can also exert a ganglion-blocking effect through antagonism of nicotinic acetylcholine receptors located within the visceral wall.[5][10][15] This action can contribute to the overall reduction in parasympathetic tone. However, it is widely accepted that this nicotinic blockade plays a secondary, modulatory role compared to the dominant and clinically relevant antimuscarinic action.[10]
Pharmacological Profile and Physiological Consequences
The unique chemical structure of N-butylscopolamine bromide directly informs its pharmacological behavior and clinical utility.
Pharmacokinetic Properties
As a quaternary ammonium compound, N-butylscopolamine bromide is highly polar and poorly lipid-soluble.[3][14] This has several critical consequences:
-
Low Systemic Bioavailability: Following oral administration, the drug is poorly absorbed from the gastrointestinal tract, with systemic bioavailability estimated to be less than 1% in some studies, though figures up to 8% have been reported.[5][10][16][17]
-
Targeted Peripheral Action: Despite extremely low plasma concentrations, the drug has a high affinity for muscarinic receptors, allowing it to accumulate at the site of action in the tissues of the gastrointestinal tract and pelvic organs, where it exerts a potent local spasmolytic effect.[5][10][15][18]
-
Lack of CNS Penetration: The molecule's polarity prevents it from crossing the blood-brain barrier.[3][4][10] This is a key point of differentiation from tertiary amines like scopolamine and atropine, and it accounts for the general absence of central anticholinergic side effects such as drowsiness, confusion, or hallucinations.[4][5]
| Pharmacokinetic Parameter | Value | Source(s) |
| Oral Bioavailability | <1% - 8% | [5][16][17] |
| Plasma Protein Binding | ~4.4% (to albumin) | [15][16] |
| Volume of Distribution (IV) | 128 L (~1.7 L/kg) | [14][15] |
| Elimination Half-life (IV) | ~5 hours | [15][16] |
| Primary Route of Excretion | Fecal (due to poor absorption) | [1][16] |
Physiological Effects
The primary physiological consequence of N-butylscopolamine bromide's mechanism is the relaxation of visceral smooth muscle.[18] This leads to:
-
Spasmolysis: Effective relief from cramps in the gastrointestinal tract, biliary system (biliary colic), and genitourinary tract (renal colic, bladder spasms).[6][15][19]
-
Reduced GI Motility: An antimotility effect on the peristalsis of the stomach and intestines, which is beneficial in radiological imaging and in conditions of hypermotility.[][3]
-
Antisecretory Action: A reduction in glandular secretions (e.g., salivary, bronchial, and gastric acid), although this is less pronounced than its spasmolytic effect at therapeutic doses.[8][10]
Experimental Validation Methodologies
The mechanistic claims for N-butylscopolamine bromide are substantiated by classical pharmacological experiments that demonstrate both receptor binding and functional antagonism.
Protocol 1: Competitive Radioligand Binding Assay
This in vitro assay quantifies the binding affinity of N-butylscopolamine bromide for specific muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of N-butylscopolamine bromide at human M3 receptors.
Methodology:
-
Preparation: Cell membranes are prepared from a cell line stably expressing the human M3 muscarinic receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
Competition: Increasing concentrations of unlabeled N-butylscopolamine bromide are added to the incubation mixture to compete with the radioligand for receptor binding sites.
-
Separation: The reaction is terminated by rapid filtration, separating receptor-bound radioligand from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are fitted to a one-site competition model to calculate the IC50 (the concentration of N-butylscopolamine bromide that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.
Expected Outcome: A low Ki value, confirming high-affinity binding to the M3 receptor.
Protocol 2: Isolated Organ Bath Functional Assay
This ex vivo assay provides a direct measure of the drug's functional effect on smooth muscle tissue.
Objective: To demonstrate the spasmolytic effect of N-butylscopolamine bromide against agonist-induced contractions in isolated guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Transducer Connection: The tissue is connected to an isometric force transducer to record contractile activity.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), establishing a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then pre-incubated with a fixed concentration of N-butylscopolamine bromide for a set period (e.g., 20 minutes).
-
Functional Antagonism: The carbachol concentration-response curve is repeated in the presence of N-butylscopolamine bromide.
-
Analysis: The experiment is repeated with several concentrations of the antagonist. The rightward shift of the agonist curve demonstrates competitive antagonism. A Schild plot analysis can be performed to calculate the pA2 value, a measure of antagonist potency.
Expected Outcome: A dose-dependent inhibition of carbachol-induced contractions, visually demonstrating the spasmolytic action.
Sources
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. altmeyers.org [altmeyers.org]
- 4. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 5. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 8. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 9. Buscopan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. mims.com [mims.com]
- 16. mims.com [mims.com]
- 17. login.medscape.com [login.medscape.com]
- 18. verification.fda.gov.ph [verification.fda.gov.ph]
- 19. Butylscopolamine Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-Depth Technical Guide to the Synthesis of N-butylscopolamine Bromide
Introduction: The Clinical Significance and Synthetic Imperative of N-butylscopolamine Bromide
N-butylscopolamine bromide, known commercially as Buscopan®, is a peripherally acting antimuscarinic agent widely employed for its potent spasmolytic properties.[1][2][] It is a quaternary ammonium compound, a semi-synthetic derivative of scopolamine, which is a naturally occurring tropane alkaloid.[4][5] Its clinical utility lies in its ability to relieve cramps and spasms of the smooth muscle in the gastrointestinal and genitourinary tracts.[1][4] The quaternary ammonium structure renders it highly polar, limiting its ability to cross the blood-brain barrier. This is a key pharmacological advantage, as it minimizes the central nervous system side effects often associated with its tertiary amine precursor, scopolamine.[1]
The synthesis of N-butylscopolamine bromide is a cornerstone process in the pharmaceutical industry, balancing the extraction of a natural precursor with a precise, subsequent chemical modification. This guide provides a comprehensive overview of this synthesis pathway, designed for researchers, scientists, and drug development professionals. We will delve into the extraction and purification of the starting material, scopolamine, from botanical sources, followed by a detailed examination of the pivotal N-alkylation reaction that yields the final active pharmaceutical ingredient (API). Throughout this guide, we will emphasize the chemical principles that govern each step, providing a robust framework for understanding and optimizing this critical manufacturing process.
Part 1: Precursor Acquisition - Extraction and Purification of Scopolamine from Datura metel
The primary industrial source of scopolamine is the extraction from plants of the Solanaceae family, such as Datura metel and species of Duboisia.[6] These plants produce a variety of tropane alkaloids, from which scopolamine must be selectively isolated and purified.[7] The concentration of scopolamine can vary significantly depending on the plant part, with flowers and seeds often containing the highest amounts.[8]
The fundamental principle behind the extraction relies on the basic nature of alkaloids. Scopolamine, a tertiary amine, is typically present in the plant as a salt. By treating the plant material with a basic solution, the free base form is liberated, which is soluble in organic solvents. Subsequent acid-base liquid-liquid extractions allow for the separation of the alkaloid from other plant constituents.
Experimental Protocol: Alkaloid Extraction from Datura metel Flowers
This protocol is a synthesized methodology based on established industrial practices and patent literature.[9]
1. Preparation of Plant Material:
-
Dry the flowers of Datura metel at a controlled temperature (40-50°C) to reduce moisture content without degrading the alkaloids.
-
Grind the dried material into a coarse powder to increase the surface area for efficient solvent penetration.
2. Initial Acidic Extraction:
-
Macerate 1 kg of the powdered plant material in 5 L of an acidic aqueous solution (e.g., 2% sulfuric acid) for 24 hours. This protonates the alkaloids, forming their water-soluble salts.
-
Filter the mixture. The aqueous filtrate contains the alkaloid salts. The solid plant residue is discarded.
-
Causality: The acidic medium ensures the alkaloids are in their cationic, water-soluble form, allowing for separation from the bulk of the lipophilic plant matrix.
3. Basification and Free Base Extraction:
-
Transfer the acidic aqueous extract to a large separatory funnel.
-
Slowly add a weak base aqueous solution, such as 10% aqueous ammonia or sodium carbonate solution, while monitoring the pH. Adjust the pH to approximately 9-10.[9]
-
Causality: Basification deprotonates the alkaloid salts, converting them into their free base form, which has low solubility in water but high solubility in nonpolar organic solvents.
-
Extract the basified aqueous phase three times with an appropriate organic solvent (e.g., chloroform or dichloromethane), using 2 L of solvent for each extraction.
-
Combine the organic extracts.
4. Back-Extraction for Purification:
-
Wash the combined organic extracts with a fresh volume of acidic water (e.g., 1% sulfuric acid). The alkaloids will transfer back into the aqueous phase as salts, leaving many organic-soluble impurities behind in the chloroform/dichloromethane layer.
-
Separate the acidic aqueous layer. Repeat the basification (Step 3) and organic solvent extraction (Step 3) process. This acid-base cycle is a critical purification step and can be repeated to enhance purity.
5. Solvent Removal and Crude Alkaloid Isolation:
-
Dry the final combined organic extract over anhydrous sodium sulfate to remove residual water.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield a crude alkaloid residue rich in scopolamine.
6. Chromatographic Purification (Optional but Recommended):
-
For high-purity scopolamine required for pharmaceutical synthesis, the crude extract can be further purified using column chromatography (e.g., silica gel) or more advanced techniques like pH-zone-refining counter-current chromatography.[10]
Part 2: The Core Synthesis - N-Alkylation of Scopolamine
The conversion of scopolamine to N-butylscopolamine bromide is a classic example of a quaternization reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the tertiary nitrogen atom of the scopolamine molecule acts as a nucleophile, attacking the electrophilic carbon atom of n-butyl bromide. The bromide ion serves as the leaving group.
The choice of solvent is critical for the efficiency of this reaction. Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and accelerating the reaction rate.
Comparative Analysis of Reaction Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Excess n-Butyl Bromide |
| Temperature | ~65°C (Reflux) | 75 - 85°C (Reflux) | 70 - 100°C (Reflux) |
| Reaction Time | ~160 hours | 20 - 50 hours | 15 - 40 hours |
| Key Advantage | Good solubility of reactants | Shorter reaction time, solvent can be recycled | Avoids use of a separate medium, product precipitates out |
| Reference | Patent DE856890C | Patent CN103864777A | Patent CN102146079A |
Experimental Protocol: Synthesis via THF Method
This protocol is based on the methodology described in Chinese patent CN103864777A, which offers a balance of reasonable reaction time and efficient solvent use.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of purified scopolamine in 6 mL of tetrahydrofuran (THF).
-
Add 3.0 mL of n-butyl bromide to the solution.
-
Causality: THF is an excellent solvent for scopolamine and facilitates the SN2 reaction. The ratio of reactants is optimized for conversion while minimizing side reactions.
2. Reflux:
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Maintain the reflux for 35-40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the reaction, significantly increasing the reaction rate. Refluxing prevents solvent loss.
3. Product Isolation:
-
After the reaction is complete, cool the flask in an ice bath. The product, N-butylscopolamine bromide, is poorly soluble in cold THF and will precipitate as a white solid.
-
Decant or filter to remove the supernatant liquid (which contains unreacted starting materials and can be processed for recovery).
-
The resulting solid is the crude N-butylscopolamine bromide.
Part 3: Purification and Quality Control
The final step is the purification of the crude product to meet stringent pharmaceutical standards. The most common method is recrystallization, which relies on the difference in solubility of the compound in a hot versus a cold solvent.
Experimental Protocol: Recrystallization
1. Solvent Selection:
-
N-butylscopolamine bromide is sparingly soluble in methanol.[11] Methanol is often used for recrystallization. Ethanol or a mixture with water can also be effective.
-
The ideal solvent should dissolve the crude product completely at its boiling point but have low solubility for the product at low temperatures (0-5°C).
2. Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol and heat the mixture to boiling to dissolve the solid completely.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Causality: Slow cooling is crucial. It allows for the formation of a pure crystal lattice, which excludes impurities, leaving them behind in the solvent (mother liquor).
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
3. Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the purified N-butylscopolamine bromide crystals in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a white crystalline powder.[11]
Quality Control and Validation
A self-validating system of protocols requires rigorous analytical testing to confirm the identity, purity, and quality of the final API.
Key Analytical Methods:
-
Identification:
-
Vitali-Morin Reaction: A colorimetric test where the substance develops a red-purple color in the presence of fuming nitric acid and tetraethylammonium hydroxide, characteristic of tropane esters.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of the sample should match that of a reference standard.
-
Bromide Test: The sample should give a positive qualitative test for bromide ions.[11]
-
-
Purity and Assay:
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the gold standard for determining the purity of the API and quantifying any related substances or impurities.[13][14][15] A typical method would use a C18 column with a mobile phase consisting of an acetonitrile and ammonium acetate buffer solution.[15]
-
-
Physicochemical Properties:
Conclusion
The synthesis of N-butylscopolamine bromide is a mature and well-established process that elegantly combines natural product chemistry with synthetic organic chemistry. The pathway, beginning with the efficient extraction of scopolamine from botanical sources and culminating in a high-yielding quaternization reaction, is a testament to the chemical engineering principles that underpin modern pharmaceutical manufacturing. For drug development professionals, a thorough understanding of each step—from the pH-dependent solubility of the alkaloid precursor to the SN2 kinetics of the core reaction and the thermodynamic principles of purification—is paramount. By adhering to rigorously controlled and validated protocols, it is possible to consistently produce high-purity N-butylscopolamine bromide, ensuring the safety and efficacy of this vital antispasmodic medication.
References
-
Japanese Pharmacopoeia. (n.d.). Scopolamine Butylbromide. Retrieved from [Link]
- CN112876468A. (2021). Method for extracting scopolamine, hyoscyamine and demethylation hyoscyamine from flos Daturae Metelis. Google Patents.
-
Xia, J., et al. (1996). Extracting scopolamine from Datura metel by CO2 supercritical fluid extraction. Chinese Pharmaceutical Journal, 31(10), 588-590. Retrieved from [Link]
-
He, Y., Luo, J., & Kong, L. (2011). Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure. Journal of Separation Science, 34(7), 806-811. Retrieved from [Link]
-
De-la-Pena, C., et al. (2006). Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. Journal of Analytical Toxicology, 30(8), 618-622. Retrieved from [Link]
-
Sayegh, H. A., et al. (2021). Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method. Journal of Clinical and Laboratory Research, 3(3). Retrieved from [Link]
-
Chan, K. H., et al. (2006). Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes. Journal of analytical toxicology, 30(8), 618-622. Retrieved from [Link]
-
Favreto, G., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma. Biomedical Chromatography, 30(12), 2015-2020. Retrieved from [Link]
-
PubChem. (n.d.). Scopolamine butyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Scopolamine Butylbromide? Retrieved from [Link]
-
John, J. V., et al. (2012). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Biomedical Chromatography, 26(12), 1563-1569. Retrieved from [Link]
-
Organic Chemistry Lab. (2020). Recrystillization of NBS. YouTube. Retrieved from [Link]
-
Singh, S., et al. (2023). Comprehensive Study on Authentication, Isolation, Extraction, Phytochemical Screening and Standardization of Datura Plant. Journal of Drug Delivery and Therapeutics, 13(10-S), 114-122. Retrieved from [Link]
-
PubChem. (n.d.). Scopolamine butylbromide. National Center for Biotechnology Information. Retrieved from [Link]
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Favreto, G., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. ResearchGate. Retrieved from [Link]
-
Nichols, L. (2023). 3.6: Procedure Summary. Chemistry LibreTexts. Retrieved from [Link]
-
Favreto, G., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. PubMed. Retrieved from [Link]
-
da Costa, B. R. B., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annals of Clinical and Laboratory Research, 7(3), 320. Retrieved from [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. Retrieved from [Link]
-
CHEMM. (n.d.). Scopolamine. Medical Countermeasures Database. Retrieved from [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
-
Transo-Pharm. (n.d.). Scopolamine-N-Butylbromide - Product Sheet. Retrieved from [Link]
Sources
- 1. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 4. Scopolamine butylbromide | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scopolamine-N-Butylbromide - B2B Product Sheet - Transo-Pharm.com [transopharm.com]
- 7. journalwjbphs.com [journalwjbphs.com]
- 8. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 9. CN112876468A - Method for extracting scopolamine, hyoscyamine and demethylation hyoscyamine from flos Daturae Metelis - Google Patents [patents.google.com]
- 10. Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 15. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 149-64-4 CAS MSDS (Scopolamine butylbromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Hyoscine butylbromide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Hyoscine Butylbromide
Preamble: A Senior Application Scientist's Perspective
Hyoscine butylbromide, also known as scopolamine butylbromide, stands as a cornerstone in the management of smooth muscle spasms. As a semi-synthetic derivative of the naturally occurring alkaloid hyoscine (scopolamine), its chemical architecture is a testament to targeted pharmacological design.[1] The strategic addition of a butyl group via quaternization of the tertiary amine fundamentally alters its pharmacokinetic profile, restricting its passage across the blood-brain barrier.[1] This modification effectively mitigates the central nervous system side effects associated with its parent compound, scopolamine, while retaining potent peripheral antimuscarinic activity.[1][2][3] This guide provides a comprehensive exploration of the molecule's structure, physicochemical properties, and the analytical methodologies essential for its characterization, tailored for researchers and drug development professionals.
Molecular Architecture and Nomenclature
The structural foundation of hyoscine butylbromide is the tropane alkaloid skeleton, characterized by a bicyclic amine. Its precise chemical identity is captured by its systematic nomenclature and various identifiers.
-
IUPAC Name : [7(S)-(1α,2β,4β,5α,7β)]-9-butyl-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azonitricyclo[3.3.1.02,4]nonane bromide.[1] An alternative IUPAC name is (1R,2R,4S,5S,7s,9r)-9-Butyl-7-[[(2S)-3-hydroxy-2-phenylpropanoyl]oxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide.[4][5]
-
Synonyms : Scopolamine butylbromide, N-Butylscopolammonium bromide, Butylscopolamine bromide.[1][6][7]
-
CAS Number : 149-64-4.[1]
The molecule's structure features several key components:
-
A rigid, bicyclic tropane ring system containing an epoxide.
-
An ester linkage to (S)-tropic acid.
-
A quaternary ammonium cation, where the nitrogen atom is bonded to both a methyl group and a butyl group. This permanent positive charge is the primary reason for its low lipid solubility and inability to cross the blood-brain barrier.[1][3]
-
A bromide counter-ion.
Sources
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. mims.com [mims.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Hyoscine Butylbromide | 149-64-4 | SynZeal [synzeal.com]
- 6. Scopolamine butylbromide | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics of N-butylscopolamine Bromide in vivo
Introduction
N-butylscopolamine bromide, also known as hyoscine butylbromide and sold under the trade name Buscopan, is a peripherally acting antimuscarinic agent.[1][2][3] It is a quaternary ammonium compound and a semi-synthetic derivative of scopolamine, an alkaloid originally derived from plants of the Solanaceae (nightshade) family.[3][4] This guide provides an in-depth exploration of the in vivo pharmacokinetics of N-butylscopolamine bromide, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the experimental methodologies used to characterize these processes and present key quantitative data to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Mechanism of Action at a Glance
N-butylscopolamine bromide exerts its therapeutic effect as a competitive antagonist of muscarinic acetylcholine receptors.[5] These receptors are located on the smooth muscle cells of the gastrointestinal (GI), biliary, and genitourinary tracts.[6][7] By blocking the action of acetylcholine, N-butylscopolamine bromide inhibits parasympathetic nerve signals, leading to smooth muscle relaxation and relief from spasms and associated pain.[5][8] Its quaternary ammonium structure is key to its pharmacokinetic profile, limiting its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects commonly associated with other anticholinergic agents like atropine and scopolamine.[2][5][6]
Part 1: Absorption - The Journey into the System
The absorption of N-butylscopolamine bromide following oral administration is notably low. This is a direct consequence of its chemical nature as a quaternary ammonium compound, which imparts high polarity and low lipid solubility.[9]
Oral Bioavailability
Studies have consistently shown that the systemic bioavailability of orally administered N-butylscopolamine bromide is less than 1%.[1][2][10] Some reports indicate an absorption rate of about 8%, with a systemic bioavailability of approximately 1%.[9] This poor absorption is a critical factor in its safety profile, as it limits systemic exposure and potential side effects.[9][10]
Causality of Poor Absorption
The primary reason for the low bioavailability is the molecule's ionized state at physiological pH, which hinders its passage across the lipid-rich membranes of the gastrointestinal epithelium.[5] Consequently, a significant portion of an oral dose remains within the gastrointestinal lumen.[10]
Part 2: Distribution - Where Does It Go?
Despite its low systemic absorption, the distribution of N-butylscopolamine bromide that does reach the bloodstream is rapid and targeted.
Intravenous Administration Insights
Following intravenous administration, N-butylscopolamine bromide is rapidly distributed into the tissues.[6] The distribution half-lives are short, with a t½α of 4 minutes and a t½β of 29 minutes.[6]
Tissue Affinity and Volume of Distribution
N-butylscopolamine bromide exhibits a high affinity for muscarinic and nicotinic receptors, leading to its primary distribution to the muscle cells of the abdominal and pelvic areas, as well as the intramural ganglia of the abdominal organs.[6] The volume of distribution (Vss) is approximately 128 L, which corresponds to about 1.7 L/kg.[1][6]
Plasma Protein Binding
The plasma protein binding of N-butylscopolamine bromide is relatively low, at approximately 4.4%, primarily to albumin.[6][11]
The Blood-Brain Barrier
A crucial aspect of N-butylscopolamine bromide's distribution is its inability to cross the blood-brain barrier.[1][6] This is a direct result of its quaternary ammonium structure, which prevents entry into the central nervous system and minimizes centrally-mediated anticholinergic side effects.[6]
Part 3: Metabolism - Chemical Transformation
The primary metabolic pathway for N-butylscopolamine bromide is the hydrolytic cleavage of the ester bond.[1][6][12] This process results in the formation of metabolites that have poor binding affinity to muscarinic receptors and are not considered to contribute to the drug's therapeutic effect.[6][12]
Metabolic Pathway Diagram
Caption: Metabolic pathway of N-butylscopolamine bromide.
Part 4: Excretion - The Exit Route
The elimination of N-butylscopolamine bromide and its metabolites occurs through both renal and fecal routes.
Excretion Following Intravenous Administration
After intravenous injection of radiolabeled N-butylscopolamine bromide, approximately 42% to 61% of the dose is excreted renally, and 28.3% to 37% is excreted in the feces.[6] About 50% of the unchanged active ingredient is excreted in the urine.[6]
Excretion Following Oral Administration
Following oral administration, the majority of the dose is excreted in the feces due to poor absorption.[12] Studies have shown that approximately 90% of the recovered radioactivity after an oral dose is found in the feces.[12] Renal excretion after oral administration is minimal, accounting for 2-5% of the dose.[12] The urinary excretion of unchanged N-butylscopolamine bromide is less than 0.1% of the oral dose.[12]
Elimination Half-Life
The terminal elimination half-life (t½γ) of N-butylscopolamine bromide is approximately 5 hours.[6] Other sources report a half-life of elimination between 1 and 5 hours.[1]
Total Clearance
The total clearance of N-butylscopolamine bromide is 1.2 L/min.[1][6]
Quantitative Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of N-butylscopolamine bromide.
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | <1% - 1% | Oral | [1][2][9][10] |
| Time to Peak Plasma Concentration (Tmax) | 0.25 - 2 hours | Oral | [1] |
| 4.26 ± 1.48 hours | Oral | [13] | |
| Peak Plasma Concentration (Cmax) | 0.29 ± 0.23 ng/mL (for a 10 mg dose) | Oral | [13] |
| Volume of Distribution (Vss) | 128 L (approx. 1.7 L/kg) | Intravenous | [1][6] |
| Plasma Protein Binding | ~4.4% | - | [6][11] |
| Elimination Half-Life (t½) | ~5 hours (terminal phase) | Intravenous | [6] |
| 1 - 5 hours | Intravenous | [1] | |
| Total Clearance | 1.2 L/min | Intravenous | [1][6] |
| Renal Excretion | 42% - 61% of dose | Intravenous | [6] |
| 2% - 5% of dose | Oral | [12] | |
| Fecal Excretion | 28.3% - 37% of dose | Intravenous | [6] |
| ~90% of recovered radioactivity | Oral | [12] |
Experimental Protocols: Quantification of N-butylscopolamine Bromide in Human Plasma
The accurate quantification of N-butylscopolamine bromide in biological matrices is essential for pharmacokinetic studies. Due to its low plasma concentrations after oral administration, highly sensitive analytical methods are required.[10] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly employed technique.[13][14][15]
Detailed Step-by-Step Methodology for UPLC-MS/MS Analysis
-
Sample Preparation (Protein Precipitation):
-
Aliquots of human plasma samples (containing N-butylscopolamine bromide) are thawed.
-
An internal standard (e.g., N-methylhomatropine or propranolol) is added to each sample.[14][15]
-
A protein precipitating agent, such as acetonitrile, is added to the plasma samples.
-
The samples are vortexed to ensure thorough mixing and complete protein precipitation.
-
The samples are then centrifuged at high speed to pellet the precipitated proteins.
-
The supernatant, containing the analyte and internal standard, is carefully transferred to a clean tube or vial for analysis.
-
-
Chromatographic Separation (UPLC):
-
The prepared sample is injected into a UPLC system.
-
Separation is typically achieved on a C18 or phenyl reversed-phase column.[13][14][15]
-
The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate with formic acid).[13][14][15]
-
The flow rate and gradient (if applicable) are optimized to achieve good separation of the analyte from endogenous plasma components.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
The eluent from the UPLC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer, typically operating in positive ion mode.[13][14]
-
The mass spectrometer is set to operate in selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[14][15]
-
Specific precursor-to-product ion transitions are monitored for both N-butylscopolamine bromide and the internal standard. For N-butylscopolamine, a common transition is m/z 360.0 → 194.0 or 360.3 → 138.0.[14][15]
-
-
Quantification:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by analyzing a series of plasma standards with known concentrations of N-butylscopolamine bromide.
-
The concentration of N-butylscopolamine bromide in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for N-butylscopolamine bromide quantification.
Conclusion
The pharmacokinetic profile of N-butylscopolamine bromide is characterized by its low oral bioavailability, rapid and targeted distribution to the smooth muscles of the abdomen and pelvis, metabolism via hydrolysis, and elimination through both renal and fecal routes. Its quaternary ammonium structure is the defining feature that governs its ADME properties, ensuring localized action in the gastrointestinal and genitourinary tracts while minimizing systemic and central nervous system side effects. The use of highly sensitive bioanalytical techniques, such as UPLC-MS/MS, is crucial for the accurate characterization of its pharmacokinetics, particularly following oral administration where plasma concentrations are exceedingly low. This comprehensive understanding is vital for the continued clinical application and development of N-butylscopolamine bromide.
References
-
MIMS Philippines. (n.d.). Buscopan Mechanism of Action. MIMS Philippines. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hyoscine butylbromide – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Hyoscine butylbromide. Deranged Physiology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butylscopolamine. PubChem. Retrieved from [Link]
-
Patsnap. (2024, June 14). What is Scopolamine Butylbromide used for? Patsnap Synapse. Retrieved from [Link]
- Favreto, W. A. J., Pinto, A. M. P., Manfio, J. L., Fiametti, K. G., Percio, M. F., & dos Santos, M. B. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: Application to a bioequivalence study.
-
National Cancer Institute. (n.d.). Definition of butylscopolamine bromide. NCI Drug Dictionary. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Scopolamine Butylbromide? Patsnap Synapse. Retrieved from [Link]
- Pentikäinen, P., Vapaatalo, H., & Kärkkäinen, S. (1973). Intestinal absorption, intestinal distribution, and excretion of (14C) labelled hyoscine N-butylbromide (butylscopolamine) in the rat. Journal of Pharmacy and Pharmacology, 25(5), 371-375.
-
Sanofi-aventis Canada Inc. (2017, December 6). Buscopan Product Monograph. Sanofi-aventis Canada Inc. Retrieved from [Link]
-
NPS MedicineWise. (n.d.). Buscopan Tablets. NPS MedicineWise. Retrieved from [Link]
- de Santana, D. C. M., de Oliveira, E. M. S., de Lira, B. F. G., de Almeida, L. C., de Santana, D. P., & da Silva, G. R. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.
-
National Center for Biotechnology Information. (n.d.). Buscopan. PubChem. Retrieved from [Link]
- de Santana, D. C. M., de Oliveira, E. M. S., de Lira, B. F. G., de Almeida, L. C., de Santana, D. P., & da Silva, G. R. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.
- Dos Santos, M. B., Favreto, W. A. J., Manfio, J. L., Fiametti, K. G., & Percio, M. F. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Journal of Bioequivalence & Bioavailability, 11(5), 1-7.
-
Wikipedia. (n.d.). Hyoscine butylbromide. Wikipedia. Retrieved from [Link]
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.
- de Santana, D. C. M., de Oliveira, E. M. S., de Lira, B. F. G., de Almeida, L. C., de Santana, D. P., & da Silva, G. R. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.
- Pentikäinen, P., Vapaatalo, H., & Kärkkäinen, S. (1973). Intestinal absorption, intestinal distribution, and excretion of [14C] labelled hyoscine N-butylbromide (butylscopolamine) in the rat. Journal of Pharmacy and Pharmacology, 25(5), 371-375.
-
Radiopaedia.org. (2017, September 24). Hyoscine-N-butylbromide (Buscopan). Radiopaedia.org. Retrieved from [Link]
-
College ter Beoordeling van Geneesmiddelen. (2023, April 3). Public Assessment Report Scientific discussion Butylscopolamine bromide RIA 10 mg film-coated tablets (hyoscine butylbromide). Geneesmiddeleninformatiebank. Retrieved from [Link]
- Vapaatalo, H., Penttilä, A., & Kaltiala, E. (1975). The absorption and elimination of orally administered (14C)hyoscine N-butylbromide (butylscopolamine). Journal of Pharmacy and Pharmacology, 27(7), 542-543.
- Hellström, K., Rosén, A., & Söderlund, K. (1970). The gastrointestinal absorption and the excretion of H3-butylscopolamine (hyoscine butylbromide) in man. Scandinavian Journal of Gastroenterology, 5(7), 585-592.
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.
-
National Center for Biotechnology Information. (n.d.). N-Butylscopolammonium Bromide. PubChem. Retrieved from [Link]
-
Médecins Sans Frontières. (2024, November). HYOSCINE BUTYLBROMIDE = BUTYLSCOPOLAMINE oral. MSF Medical Guidelines. Retrieved from [Link]
- Zhang, X., Chen, H., & Bin, Z. (2017). Risks in clinical applications of scopolamine butylbromide injection. Journal of Acute Disease, 6(5), 193.
-
Sanofi Consumer Health Inc. (n.d.). Buscopan/No-Spa Patient Medication Information. Sanofi. Retrieved from [Link]
-
National Health Service. (n.d.). Taking Buscopan with other medicines and herbal supplements. NHS. Retrieved from [Link]
-
CD BioGlyco. (n.d.). Scopolamine butylbromide. CD BioGlyco. Retrieved from [Link]
Sources
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. Facebook [cancer.gov]
- 8. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. annexpublishers.com [annexpublishers.com]
- 14. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 15. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Muscarinic Receptor Affinity of Hyoscine Butylbromide
Abstract
This technical guide provides a comprehensive analysis of the interaction between hyoscine butylbromide (N-butylscopolamine) and the five subtypes of muscarinic acetylcholine receptors (M1-M5). Hyoscine butylbromide is a peripherally acting antimuscarinic agent widely employed for its spasmolytic properties in the gastrointestinal and genitourinary tracts.[1] Its clinical efficacy is directly attributable to its affinity for and antagonism of muscarinic receptors on smooth muscle cells.[2] This document delves into the pharmacological basis of its action, presenting the current understanding of its receptor affinity profile. A significant focus is placed on the methodologies used to determine such affinities, offering field-proven insights into the experimental design and execution of radioligand binding and functional assays. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of hyoscine butylbromide.
Introduction: Hyoscine Butylbromide and the Muscarinic Receptor Family
Hyoscine butylbromide is a quaternary ammonium derivative of scopolamine, a naturally occurring tropane alkaloid.[3] The addition of a butyl group and the resulting positive charge renders the molecule highly polar, which significantly limits its ability to cross the blood-brain barrier.[4] This peripheral restriction is a key pharmacological feature, minimizing the central nervous system side effects often associated with its parent compound, scopolamine.[3]
The therapeutic action of hyoscine butylbromide is mediated through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1, M2, M3, M4, and M5), each with distinct tissue distribution and intracellular signaling pathways.[5] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 receptors, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[6] The antispasmodic effect of hyoscine butylbromide is predominantly attributed to its blockade of M3 receptors on smooth muscle cells, which are responsible for mediating contraction.[4]
Muscarinic Receptor Signaling Pathways
Understanding the signaling cascades initiated by muscarinic receptor activation is fundamental to appreciating the consequences of their blockade by antagonists like hyoscine butylbromide. The distinct G protein coupling of the subtypes dictates their physiological roles.
Figure 1: Signaling pathways of muscarinic receptor subtypes.
Binding Affinity Profile of Hyoscine Butylbromide
The cornerstone of characterizing a receptor antagonist is the determination of its binding affinity for its target(s). This is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki value indicates a higher binding affinity.
However, to provide a relevant comparative context, the binding affinities of its parent compound, scopolamine, are presented below. Scopolamine is a non-selective muscarinic antagonist, and its data offers insight into the general binding characteristics of the tropane alkaloid scaffold at muscarinic receptors.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Scopolamine | 0.83[7] | 5.3[7] | 0.34[7] | 0.38[7] | 0.34[7] |
| Note: These values are compiled from multiple sources and experimental conditions may vary. They are presented here to illustrate the typical affinity profile of a related tropane alkaloid. |
The data for scopolamine indicates a potent, non-selective antagonism across all five muscarinic receptor subtypes.[7] It is hypothesized that hyoscine butylbromide exhibits a similar profile, with a particularly high affinity for the M3 receptor subtype, which is densely expressed in the smooth muscle of the gastrointestinal tract.[4]
Functional studies have demonstrated that hyoscine butylbromide can concentration-dependently reduce muscle contractions, calcium mobilization, and epithelial secretion induced by the muscarinic agonist bethanechol, with IC50 values of 429, 121, and 224 nmol/L, respectively.[8]
Methodologies for Determining Muscarinic Receptor Affinity
The determination of a compound's binding affinity for muscarinic receptors is a critical step in its pharmacological characterization. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a ligand and a receptor.
Radioligand Binding Assays
Competitive radioligand binding assays are employed to determine the affinity (Ki) of an unlabeled compound, such as hyoscine butylbromide, for a specific receptor subtype.[9] This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand of known affinity from the receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Receptor Source Preparation:
-
Rationale: A homogenous population of the target receptor subtype is essential for accurate affinity determination.
-
Procedure: Utilize cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1] Prepare cell membranes through homogenization followed by centrifugation to isolate the membrane fraction containing the receptors.
-
-
Radioligand Selection:
-
Rationale: The radioligand should be a high-affinity, subtype-non-selective antagonist to allow for competition by a wide range of test compounds.
-
Procedure: A commonly used radioligand for muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS), a quaternary amine derivative of scopolamine.[8][10]
-
-
Assay Incubation:
-
Rationale: The incubation allows the system to reach equilibrium between the radioligand, the unlabeled test compound, and the receptor.
-
Procedure: In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of the radioligand (typically at or near its Kd value) and a range of concentrations of the unlabeled test compound (hyoscine butylbromide).[10] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known muscarinic antagonist like atropine).
-
-
Separation of Bound and Free Radioligand:
-
Rationale: To quantify the receptor-bound radioactivity, it must be separated from the unbound radioligand in the solution.
-
Procedure: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Rationale: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors.
-
Procedure: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response resulting from receptor activation or blockade. They provide valuable information on the potency of an antagonist in a cellular context.
-
Calcium Flux Assays: These assays are suitable for the Gq/11-coupled M1, M3, and M5 receptors.[11] They utilize fluorescent calcium indicators to measure changes in intracellular calcium concentration upon receptor stimulation by an agonist. The ability of an antagonist like hyoscine butylbromide to inhibit this agonist-induced calcium flux is quantified to determine its potency (IC50).
-
cAMP Assays: For the Gi/o-coupled M2 and M4 receptors, cAMP assays are employed.[11] These assays measure the inhibition of adenylyl cyclase activity. The ability of an antagonist to reverse the agonist-induced decrease in cAMP levels is measured to determine its IC50.
Conclusion and Future Directions
Hyoscine butylbromide exerts its therapeutic effects as a potent, peripherally restricted antagonist of muscarinic acetylcholine receptors. Its clinical efficacy as an antispasmodic is primarily driven by the blockade of M3 receptors in the gastrointestinal tract. While its pharmacological profile is well-established qualitatively, a comprehensive quantitative analysis of its binding affinities (Ki values) across all five muscarinic receptor subtypes remains an area for further investigation. The methodologies outlined in this guide, particularly competitive radioligand binding assays using recombinant cell lines expressing individual receptor subtypes, provide a robust framework for undertaking such studies. A complete binding profile would not only enhance our fundamental understanding of this important drug but also provide a valuable benchmark for the development of future generations of selective antimuscarinic agents.
References
- Moehle, K. N., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 13(10), 1534–1545.
-
Wikipedia. (2024). Hyoscine butylbromide. Retrieved from [Link]
- Verkerk, A. O., et al. (2009). Effects of muscarinic receptor stimulation on Ca2+ transient, cAMP production and pacemaker frequency of rabbit sinoatrial node cells. Journal of Molecular and Cellular Cardiology, 46(1), 115-124.
- Wess, J., et al. (2013). Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine. Neurogastroenterology & Motility, 25(7), e482-e492.
- Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.
- Ma, L., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 8(1), 101-109.
- Dolezal, V., et al. (2001). Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters. British Journal of Pharmacology, 132(7), 1687–1695.
- Weiser, T., & Just, S. (2009). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Neuroscience Letters, 450(3), 258-261.
- O'Donnell, J. M., et al. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochemical Research, 20(6), 669-674.
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.
- Watson, M., et al. (1986). Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes. The Journal of Pharmacology and Experimental Therapeutics, 238(2), 554-563.
- Eva, C., et al. (1989). M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis. Molecular Pharmacology, 35(4), 461-468.
-
PubChem. (n.d.). N-Butylscopolammonium Bromide. Retrieved from [Link]
- Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.
- Waelbroeck, M., et al. (1990). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. European Journal of Pharmacology, 189(2-3), 135-144.
-
ResearchGate. (n.d.). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Retrieved from [Link]
- Ehlert, F. J., et al. (1996). Pharmacology of muscarinic acetylcholine receptor subtypes (m1-m5): high throughput assays in mammalian cells. European Journal of Pharmacology, 295(1), 93-102.
- Ehlert, F. J., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 127(7), 1719–1727.
Sources
- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to (-)-Scopolamine, n-Butyl-, Bromide: From Discovery to Clinical Application
Introduction
(-)-Scopolamine, n-Butyl-, bromide, more commonly known as hyoscine butylbromide or by its trade name Buscopan®, is a peripherally acting antispasmodic agent of significant clinical importance.[1][2] Developed in the mid-20th century, it represents a key example of targeted drug modification to enhance therapeutic efficacy while minimizing adverse effects. This guide provides a comprehensive technical overview of hyoscine butylbromide, from its historical discovery and development to its synthesis, mechanism of action, and established clinical applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies.
Discovery and History: A Quest to Tame a Natural Alkaloid
The story of hyoscine butylbromide begins with its natural precursor, (-)-scopolamine (also known as hyoscine), a tropane alkaloid found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna).[2] While scopolamine itself possesses potent anticholinergic and antispasmodic properties, its clinical utility is hampered by significant central nervous system (CNS) side effects, including drowsiness, confusion, and hallucinations. This is due to its ability to cross the blood-brain barrier.
In the post-war era of pharmaceutical innovation, the German company Boehringer Ingelheim, founded by Albert Boehringer in 1885, embarked on a research program to develop a derivative of scopolamine that would retain its peripheral antispasmodic effects without the undesirable central actions.[3][4][5] This led to the synthesis of a quaternary ammonium compound, hyoscine butylbromide. The attachment of a butyl bromide moiety to the scopolamine molecule renders it highly polar and lipid-insoluble, thereby preventing its passage across the blood-brain barrier.
This strategic chemical modification was a success. Hyoscine butylbromide was patented in 1950 and subsequently approved for medical use in 1951.[2] It was first registered in Germany in 1951 and launched on the market in 1952 under the brand name Buscopan®.[1][6][7] For over seven decades, Buscopan® has been a widely used medication for the treatment of abdominal pain and cramps.[8][9]
Chemical Synthesis: Methodologies and Considerations
The synthesis of hyoscine butylbromide involves the quaternization of the tertiary amine of (-)-scopolamine with n-butyl bromide. Several methods have been described in patents and scientific literature, each with its own set of advantages and disadvantages concerning reaction conditions, yield, and purity of the final product.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Route 1: Acetonitrile as Solvent | Reaction of scopolamine base with n-butyl bromide in acetonitrile at elevated temperatures (e.g., 65°C) for an extended period (e.g., 160 hours). | Well-established method. | Long reaction time. |
| Route 2: Tetrahydrofuran (THF) as Solvent | Dissolving scopolamine in THF, adding n-butyl bromide, and heating under reflux (e.g., 75-85°C) for a shorter duration (e.g., 20-50 hours). | Shorter reaction time compared to acetonitrile. THF can be recovered and reused, reducing cost and environmental impact. | Requires careful control of reaction temperature. |
| Route 3: Solvent-Free Reaction | Direct reaction of scopolamine with an excess of n-butyl bromide, which acts as both reactant and solvent, under reflux. | Avoids the use of an additional solvent, simplifying the process and reducing waste. | May require higher temperatures and can lead to lower yields if not optimized. |
Experimental Protocol: Synthesis of (-)-Scopolamine, n-Butyl-, Bromide (Route 2)
This protocol is a representative example of the synthesis using tetrahydrofuran as a solvent.
Materials:
-
(-)-Scopolamine base
-
n-Butyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for recrystallization)
-
Ice bath
-
Reflux apparatus
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (-)-scopolamine base in anhydrous THF. A typical ratio is 1 g of scopolamine to 0.5-1 mL of THF.
-
Addition of n-Butyl Bromide: To the stirred solution, add n-butyl bromide. A common molar ratio of scopolamine to n-butyl bromide is approximately 1:1.5 to 1:3.
-
Reflux: Heat the reaction mixture to reflux (approximately 75-85°C) with continuous stirring. The reaction is typically monitored for completion over 20-50 hours.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath. The crude product, hyoscine butylbromide, will precipitate out of the solution. Remove the supernatant liquid.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals of (-)-Scopolamine, n-Butyl-, bromide by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Workflow Diagram:
Caption: Workflow for the synthesis of (-)-Scopolamine, n-Butyl-, Bromide.
Mechanism of Action: A Tale of Two Receptors
Hyoscine butylbromide exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors.[1][10] It also exhibits a degree of activity at nicotinic acetylcholine receptors, particularly at higher concentrations.[1][11]
Muscarinic Receptor Antagonism
Hyoscine butylbromide has a high affinity for muscarinic receptors located on the smooth muscle cells of the gastrointestinal tract.[1] It shows affinity for M1, M2, and M3 receptor subtypes.[12] The blockade of these receptors prevents the binding of acetylcholine, the neurotransmitter of the parasympathetic nervous system, which is responsible for stimulating smooth muscle contraction. This inhibition of cholinergic signaling results in smooth muscle relaxation and an antispasmodic effect.[1]
Nicotinic Receptor Antagonism
At higher concentrations, hyoscine butylbromide can also block nicotinic acetylcholine receptors in autonomic ganglia.[11] This ganglion-blocking action can contribute to its overall spasmolytic effect by reducing nerve-mediated smooth muscle contractions. However, its primary and most clinically relevant action is at the muscarinic receptors.
Signaling Pathway
The binding of hyoscine butylbromide to muscarinic receptors interrupts the downstream signaling cascades that lead to smooth muscle contraction. The M3 receptor, in particular, is coupled to a Gq protein. When acetylcholine binds to the M3 receptor, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium concentration is the primary trigger for smooth muscle contraction. By blocking the M3 receptor, hyoscine butylbromide prevents this cascade, leading to muscle relaxation.
Caption: Signaling pathway of muscarinic M3 receptor and its blockade by Hyoscine Butylbromide.
Pharmacokinetic Profile
The pharmacokinetic properties of hyoscine butylbromide are central to its clinical efficacy and safety profile.
| Parameter | Value | Reference |
| Oral Bioavailability | < 1% | [1] |
| Plasma Protein Binding | ~4.4% | [12] |
| Volume of Distribution (IV) | 1.7 L/kg | [12] |
| Elimination Half-life (IV) | ~5 hours | |
| Metabolism | Hydrolysis of the ester bond | |
| Excretion | Primarily in feces after oral administration |
The very low oral bioavailability is a key characteristic, ensuring that the drug acts locally in the gastrointestinal tract with minimal systemic exposure.[1] This localized action is crucial for its favorable side effect profile.
Clinical Efficacy and Applications
Hyoscine butylbromide is widely used for the symptomatic relief of pain and discomfort associated with smooth muscle spasms in the gastrointestinal and genitourinary tracts.[2]
Primary Indications:
-
Abdominal Cramps and Pain: It is effective in relieving crampy abdominal pain associated with conditions like irritable bowel syndrome (IBS) and gastroenteritis.[1][9]
-
Biliary and Renal Colic: It can be used to alleviate the intense pain associated with gallstones and kidney stones.
-
Dysmenorrhea: It helps in reducing menstrual cramps.[9]
Diagnostic and Therapeutic Procedures:
Hyoscine butylbromide is also employed as an antispasmodic agent during various diagnostic and therapeutic procedures to reduce smooth muscle contractions and improve visualization. These include:
-
Endoscopy
-
Radiological examinations of the gastrointestinal tract
Summary of Clinical Efficacy Data
A review of ten placebo-controlled studies demonstrated the benefit of oral or rectal hyoscine butylbromide in treating abdominal pain caused by cramping.[1] In studies on patients with biliary colic, a single intravenous injection of 20 mg resulted in a 42-78% reduction in pain within 30 minutes.[13] Similarly, in renal colic, approximately 90% of patients showed a good to moderate analgesic response within 30 minutes of IV administration.[13]
Safety and Tolerability
Due to its limited systemic absorption, hyoscine butylbromide is generally well-tolerated.[1] When side effects do occur, they are typically mild and related to its anticholinergic properties. These can include:
-
Dry mouth
-
Blurred vision
-
Tachycardia (rapid heart rate)
-
Urinary retention
Caution is advised in patients with certain pre-existing conditions such as glaucoma, myasthenia gravis, and obstructive bowel or urinary tract disorders.
Conclusion
(-)-Scopolamine, n-Butyl-, bromide stands as a testament to the power of rational drug design. Through a targeted chemical modification of a natural product, scientists at Boehringer Ingelheim were able to create a peripherally acting antispasmodic with a significantly improved safety profile. Its long history of clinical use and its established efficacy in treating a range of conditions characterized by smooth muscle spasm solidify its place as a valuable therapeutic agent. This guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, and clinical applications, offering a valuable resource for the scientific and drug development communities.
References
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357.
-
Oncowitan. (2019, September 2). Buscopan® (hyoscine butylbromide, or scopolamine butylbromide), from Laboratoires Delagrange (Paris, France), 1972. Retrieved from [Link]
- Lacy, B. E., Weiser, K., & Kennedy, A. (2008). Hyoscine butylbromide--a review on its parenteral use in acute abdominal spasm and as an aid in abdominal diagnostic and therapeutic procedures. Current medical research and opinion, 24(11), 3159–3173.
- Poonai, N., et al. (2020). Hyoscine butylbromide versus acetaminophen for nonspecific colicky abdominal pain in children: a randomized controlled trial. CMAJ, 192(18), E475-E482.
-
Buscopan. (n.d.). How it Works. Retrieved from [Link]
-
Hyoscine Butylbromide – Application in Therapy and Current Clinical Research. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN101744816A - Hyoscine butylbromide compound preparation and preparation method thereof.
- Riemma, G., et al. (2020). Efficacy of hyoscine butyl-bromide in shortening the active phase of labor: Systematic review and meta-analysis of randomized trials. European Journal of Obstetrics & Gynecology and Reproductive Biology, 252, 218-224.
-
Wikipedia. (n.d.). Hyoscine butylbromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficacy of hyoscine butylbromide and promethazine on the labor's active phase duration: a systematic review and meta-analysis of randomized controlled trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Hyoscine-N-butylbromide (Buscopan). Retrieved from [Link]
- MDPI. (2022). A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood. Journal of Clinical Medicine, 11(15), 4349.
-
The Cardioba. (2020, August 20). The Efficacy and Safety of Low Dose versus Usual Dose of Hyoscine Duri. Retrieved from [Link]
-
Dr. Oracle. (2025, December 8). What is the mode of action of hyoscine (anticholinergic) butyl bromide? Retrieved from [Link]
-
MDWiki.org. (2025, April 27). Hyoscine butylbromide. Retrieved from [Link]
-
Buscopan. (n.d.). Buscopan. Retrieved from [Link]
- Google Patents. (n.d.). WO2017080566A1 - Stable pharmaceutical composition comprising ibuprofen and hyoscine butylbromide.
-
Deranged Physiology. (n.d.). Hyoscine butylbromide. Retrieved from [Link]
-
eDrug. (2016, October 9). Hyoscine. Retrieved from [Link]
-
ResearchGate. (n.d.). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Retrieved from [Link]
-
E-SERVICES. (2008, May 7). 1'1. - '1- 20 [1). Retrieved from [Link]
-
PubMed. (2009, February 6). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Retrieved from [Link]
-
SynZeal. (n.d.). Hyoscine Butylbromide. Retrieved from [Link]
- Google Patents. (n.d.). WO2017080566A1 - Stable pharmaceutical composition comprising ibuprofen and hyoscine butylbromide.
-
Wikipedia. (n.d.). Scopolamine. Retrieved from [Link]
-
Agilent. (2019, June 1). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Retrieved from [Link]
- The American Journal of Hospice & Palliative Care. (2021).
-
Asian Journal of Chemistry. (n.d.). Retrieved from [Link]
- PubMed. (2010). Spectrophotometric Determination of Hyoscine Butylbromide and Famciclovir in Pure Form and in Pharmaceutical Formulations. E-Journal of Chemistry, 7(4), 1361-1372.
-
Drug Discovery News. (2017, June 11). Boehringer Ingelheim strengthens early science portfolio. Retrieved from [Link]6)
Sources
- 1. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 3. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 4. Scopolamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. | Semantic Scholar [semanticscholar.org]
- 7. login.medscape.com [login.medscape.com]
- 8. Buscopan® (hyoscine butylbromide, or scopolamine butylbromide), from Laboratoires Delagrange (Paris, France), 1972 - Oncowitan [oncowitan.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
An In-depth Technical Guide to the Solubility and Stability of N-butylscopolamine Bromide
This guide provides a comprehensive overview of the critical physicochemical properties of N-butylscopolamine bromide, also known as hyoscine butylbromide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the solubility and stability of this widely used antispasmodic agent. The insights and protocols herein are grounded in established scientific principles and methodologies to ensure technical accuracy and practical applicability.
Introduction: The Physicochemical Landscape of N-butylscopolamine Bromide
N-butylscopolamine bromide is a quaternary ammonium derivative of scopolamine, a tropane alkaloid. Its structure, featuring a bulky butyl group and a permanent positive charge, dictates its physicochemical behavior, profoundly influencing its formulation, delivery, and therapeutic efficacy. Unlike its parent compound, scopolamine, N-butylscopolamine bromide's quaternary ammonium structure significantly enhances its water solubility but limits its ability to cross the blood-brain barrier.[1] A thorough understanding of its solubility and stability is paramount for developing robust and effective pharmaceutical formulations.
Solubility Profile: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. N-butylscopolamine bromide exhibits a varied solubility profile, which is influenced by the solvent system, pH, and temperature.
Qualitative and Quantitative Solubility
N-butylscopolamine bromide is generally characterized as being freely soluble in water and chloroform, and sparingly soluble in anhydrous ethanol.[2][3] More specific quantitative data from various sources is summarized in the table below.
| Solvent | Solubility | Reference |
| Water for Injection | 500 mg/mL | [1] |
| Water | 50 mg/mL | [4][5] |
| 0.1 N Hydrochloric Acid (HCl) | More soluble than in basic medium | [1] |
| 0.1 N Sodium Hydroxide (NaOH) | 375 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [6] |
| Chloroform | Freely soluble | [2][7] |
| Ethanol (anhydrous) | Sparingly soluble | [2][3] |
| Ethanol | ~2.5 mg/mL | [6] |
| Methanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL (80 mg/mL also reported) | [5][6] |
| Dimethylformamide (DMF) | ~3 mg/mL | [6] |
Note: "Freely soluble" and "sparingly soluble" are qualitative terms from pharmacopeias. The quantitative values provide more specific guidance for formulation development.
The data indicates that N-butylscopolamine bromide's solubility is highest in aqueous and chlorinated solvents, with moderate to low solubility in alcohols and polar aprotic solvents. The discrepancy in reported DMSO solubility highlights the importance of empirical determination for specific applications.
The Influence of pH on Aqueous Solubility
The solubility of N-butylscopolamine bromide in aqueous media is pH-dependent. It has been observed to be more soluble in slightly acidic conditions compared to basic conditions.[1] This can be attributed to the fact that while the quaternary ammonium group is permanently ionized, other functional groups in the molecule may have pKa values that influence solubility at different pH levels. A solution of N-butylscopolamine bromide in water typically has a pH between 5.5 and 6.5.[3][7][8]
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[9][10] This protocol provides a step-by-step guide for its implementation.
Objective: To determine the equilibrium solubility of N-butylscopolamine bromide in a given solvent at a specific temperature.
Materials:
-
N-butylscopolamine bromide powder
-
Solvent of interest (e.g., water, ethanol, buffer of specific pH)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of N-butylscopolamine bromide powder to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of N-butylscopolamine bromide.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Data Analysis:
-
Calculate the solubility of N-butylscopolamine bromide in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Caption: Workflow for determining equilibrium solubility.
Stability Profile: Ensuring Product Integrity
The stability of N-butylscopolamine bromide is a critical quality attribute that can be affected by various environmental factors, including pH, temperature, and light. Understanding its degradation pathways is essential for defining appropriate storage conditions and shelf-life.
pH-Dependent Stability and Degradation Pathways
N-butylscopolamine bromide is most stable in acidic conditions and is susceptible to degradation in neutral and, particularly, in alkaline environments.[11][12] The primary degradation pathway is the hydrolysis of the ester linkage, yielding scopolamine butylbromide and tropic acid. This reaction is significantly accelerated under basic conditions.
Forced degradation studies have shown extensive decomposition under basic hydrolytic conditions, while the drug is less susceptible to acidic hydrolysis.[11][12]
Thermal and Photostability
N-butylscopolamine bromide is relatively stable to heat. However, prolonged exposure to high temperatures can lead to degradation. Its melting point is reported to be between 139°C and 144°C, with decomposition.[1][4]
Photostability studies conducted according to ICH guidelines have indicated that N-butylscopolamine bromide is not sensitive to light, showing no significant degradation upon exposure.[11][12]
Experimental Protocol: Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a typical approach for N-butylscopolamine bromide based on ICH guidelines.
Objective: To investigate the degradation of N-butylscopolamine bromide under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
N-butylscopolamine bromide
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N and 5 N)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 N and 5 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% and 30%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., RP-HPLC with UV or MS detection)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of N-butylscopolamine bromide in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N HCl and 5 N HCl in separate vials.
-
Heat the vials at a specific temperature (e.g., 80°C) for a defined period (e.g., 3-12 hours).
-
After the specified time, cool the solutions and neutralize them with an appropriate amount of NaOH.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N NaOH and 5 N NaOH in separate vials.
-
Heat the vials at a specific temperature (e.g., 80°C) for a defined period (e.g., 3-12 hours).
-
After the specified time, cool the solutions and neutralize them with an appropriate amount of HCl.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature for a defined period (e.g., 12 hours).
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the N-butylscopolamine bromide powder and a solution of the drug to a light source within a photostability chamber, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]
-
Keep control samples in the dark under the same temperature conditions.
-
After exposure, prepare solutions of the powder and dilute the exposed solution for HPLC analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid N-butylscopolamine bromide in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.
-
After exposure, cool the sample and prepare a solution for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be capable of separating the intact drug from all degradation products.
-
Peak purity analysis of the intact drug peak in the stressed samples should be performed to confirm the specificity of the method.
-
Caption: Forced degradation study workflow.
Conclusion: Practical Implications for Drug Development
The comprehensive data on the solubility and stability of N-butylscopolamine bromide presented in this guide serves as a critical resource for formulation scientists and researchers. The high aqueous solubility simplifies the development of parenteral and oral liquid dosage forms. However, the pronounced pH-dependent stability necessitates careful formulation strategies, particularly for liquid formulations, to maintain an acidic pH and prevent hydrolytic degradation. The drug's photostability is an advantageous attribute, simplifying manufacturing and packaging requirements. The detailed experimental protocols provided herein offer a practical framework for in-house characterization and quality control, ensuring the development of safe, stable, and effective N-butylscopolamine bromide drug products.
References
-
Prism International. (n.d.). Hyoscine Butyl Bromide API for Therapeutic Use. Retrieved from [Link]
- Japanese Pharmacopoeia. (n.d.). Scopolamine Butylbromide. Retrieved from a source providing access to the Japanese Pharmacopoeia.
- Ali, S. L., et al. (2012). A study on the formulation and in-vitro evaluation of hyoscine butylbromide suppositories. Asian Journal of Chemistry, 24(12), 5551-5554.
- Ali, N. W., Gamal, M., & Abdelkawy, M. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Pharmaceutical Analytica Acta, S7:006.
-
ResearchGate. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Retrieved from [Link]
-
ResearchGate. (2016). LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. Retrieved from [Link]
- European Pharmacopoeia. (2012). HYOSCINE BUTYLBROMIDE Hyoscini butylbromidum Scopolamini butylbromidum. Retrieved from a source providing access to the European Pharmacopoeia.
-
ResearchGate. (n.d.). Forced degradation results. Retrieved from [Link]
-
Semantic Scholar. (2009). Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of apparent solubility of butylscopolamine bromide, carnitinenitrile chloride and trazodone hydrochloride by the dissolution method. Retrieved from [Link]
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
ChemBK. (n.d.). Hyoscine butylbromide. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Annex Publishers. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. Retrieved from [Link]
-
ResearchGate. (2003). ICH guideline for photostability testing: Aspects and directions for use. Retrieved from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
-
Wiley Online Library. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Retrieved from [Link]
-
PLOS One. (2022). Study protocol for the BUSCopan in LABor (BUSCLAB) study: A randomized placebo-controlled trial investigating the effect of butylscopolamine bromide to prevent prolonged labor. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. prisminltd.com [prisminltd.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. 149-64-4 CAS MSDS (Scopolamine butylbromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chembk.com [chembk.com]
- 8. drugfuture.com [drugfuture.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
(-)-Scopolamine, n-Butyl-, bromide CAS number 149-64-4 properties
An In-depth Technical Guide to (-)-Scopolamine, n-Butyl-, bromide (CAS: 149-64-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical overview of (-)-Scopolamine, n-Butyl-, bromide, a widely utilized peripherally acting antispasmodic agent. Known commonly as Hyoscine Butylbromide or N-Butylscopolammonium Bromide, this quaternary ammonium compound holds a significant place in therapeutics due to its targeted action on smooth muscle spasms with minimal central nervous system side effects. Our objective is to move beyond a simple recitation of facts, instead providing a synthesized guide that delves into the causality behind its chemical properties, mechanism of action, and analytical quantification. The protocols and data presented herein are grounded in established scientific literature to ensure reliability and reproducibility for drug development and research professionals.
Core Physicochemical and Structural Properties
(-)-Scopolamine, n-Butyl-, bromide is a semi-synthetic derivative of scopolamine, an alkaloid naturally found in plants of the Solanaceae family.[1] The key to its pharmacological profile lies in its synthesis, which involves the quaternization of the tertiary amine in scopolamine with an n-butyl group.[2] This structural modification introduces a permanent positive charge, rendering the molecule highly polar. This polarity is fundamental to its behavior in biological systems, as it significantly restricts its ability to cross lipid membranes, most notably the blood-brain barrier.[3][4] Consequently, it exerts its effects peripherally, a desirable trait for an antispasmodic.[2][5]
The compound presents as a white or almost white crystalline powder, which is odorless and has a very bitter taste.[6][7] Its stability under normal temperatures and pressures simplifies handling and storage in manufacturing and laboratory settings.[8]
| Property | Value | Source(s) |
| CAS Number | 149-64-4 | [9][10][11] |
| Molecular Formula | C₂₁H₃₀BrNO₄ | [9][10] |
| Molecular Weight | 440.37 g/mol | [9][10][11] |
| Appearance | White crystalline powder | [2][6][10] |
| Melting Point | Approx. 142-144 °C (with decomposition) | [7][9][12] |
| Solubility | Water: Very soluble (50 mg/mL) Ethanol: Soluble DMSO: ~5 mg/mL Diethyl Ether: Practically insoluble | [7][11][13][14] |
| Optical Rotation | [α]²⁰/D ≈ -20.8° (c=3 in water) | [12] |
| Purity | Typically ≥98% | [10] |
| Storage | Store at controlled room temperature (15–30°C), protected from light and heat. | [15][16] |
Synthesis and Manufacturing Workflow
The industrial synthesis of Hyoscine Butylbromide is a straightforward yet critical process centered on the quaternization of the scopolamine base. The choice of reactants and conditions is dictated by the need for high purity and yield, essential for pharmaceutical applications.[2]
The core reaction involves treating (-)-Scopolamine (a tertiary amine) with n-butyl bromide. This is an Sₙ2 reaction where the nitrogen atom of the tropane ring acts as a nucleophile, attacking the electrophilic carbon of the n-butyl bromide. The result is the formation of a quaternary ammonium salt.
Expert Insight: The choice of acetonitrile as a solvent is strategic; it is a polar aprotic solvent that can dissolve the reactants but does not interfere with the nucleophilic attack. The subsequent recrystallization step is critical for removing any unreacted starting materials and by-products, ensuring the final Active Pharmaceutical Ingredient (API) meets the stringent purity requirements (often >99%) demanded by regulatory bodies.[2]
Mechanism of Action: Peripheral Muscarinic Antagonism
Hyoscine Butylbromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3][17] In the parasympathetic nervous system, acetylcholine is the primary neurotransmitter that binds to mAChRs on smooth muscle cells, triggering contraction.[18] By competitively blocking these receptors, particularly the M3 subtype prevalent in the gastrointestinal tract, Hyoscine Butylbromide inhibits the action of acetylcholine.[18][19] This inhibition prevents the influx of calcium ions that is necessary for muscle contraction, resulting in smooth muscle relaxation and an antispasmodic effect.[19][20]
Its clinical efficacy is defined by its peripheral action. The quaternary ammonium structure confers high polarity, which prevents it from crossing the blood-brain barrier.[3][5] This is a crucial distinction from its parent compound, scopolamine (a tertiary amine), which readily enters the central nervous system and causes well-known side effects like drowsiness and confusion.[4][21] Hyoscine Butylbromide's action is therefore largely confined to the smooth muscle of the gastrointestinal, biliary, and genitourinary tracts.[5][22][23]
Sources
- 1. alcheminternational.com [alcheminternational.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mims.com [mims.com]
- 6. cdn.cocodoc.com [cdn.cocodoc.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. nbinno.com [nbinno.com]
- 9. (-)-Scopolamine N-butyl bromide | 149-64-4 | FS10191 [biosynth.com]
- 10. (-)-Scopolamine N-butyl bromide | CymitQuimica [cymitquimica.com]
- 11. (-)-Scopolamine N-butyl bromide = 98 TLC, powder 149-64-4 [merckmillipore.com]
- 12. Scopolamine butylbromide | 149-64-4 [chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 17. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 19. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. meinarztbedarf.com [meinarztbedarf.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
Pharmacological profile of N-butylscopolamine bromide
An In-Depth Technical Guide to the Pharmacological Profile of N-butylscopolamine Bromide
Introduction
N-butylscopolamine bromide, also known as hyoscine butylbromide and commercially as Buscopan®, is a peripherally acting antispasmodic agent.[1][2] It is a semi-synthetic, quaternary ammonium derivative of scopolamine, an alkaloid found in plants of the Solanaceae family.[2][3] First marketed in 1952, it has become a globally utilized medication for treating abdominal pain and cramping associated with smooth muscle spasms in the gastrointestinal (GI) and genitourinary tracts.[1][4]
Structurally, the addition of a butyl-bromide group to the nitrogen atom of the scopolamine molecule transforms it into a quaternary ammonium compound.[5] This chemical modification is central to its pharmacological profile, conferring high polarity and limiting its ability to cross lipid membranes, most notably the blood-brain barrier.[4][5] Consequently, N-butylscopolamine bromide exerts its effects primarily on peripheral systems, distinguishing it from its tertiary amine precursor, scopolamine, and minimizing central nervous system side effects.[4][5] This guide provides a comprehensive technical overview of its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its profile for researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of N-butylscopolamine bromide begins with its chemical and physical characteristics, which dictate its formulation, absorption, and distribution.
| Property | Value | Source(s) |
| Chemical Name | [7(S)-(1α,2β,4β,5α,7β)]-9-butyl-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | [6][7] |
| CAS Number | 149-64-4 | [6][8] |
| Molecular Formula | C21H30BrNO4 | [7][9][10] |
| Molecular Weight | 440.37 g/mol | [6][9][10] |
| Appearance | White crystalline powder | [8][10] |
| Solubility | Water: 50 mg/mL; DMSO: 80 mg/mL | [2][8] |
| Melting Point | 142-144 °C | [8] |
| Structure Type | Quaternary ammonium compound; Organic bromide salt | [5][7] |
Mechanism of Action
N-butylscopolamine bromide's therapeutic effect is rooted in its dual anticholinergic properties, primarily targeting the parasympathetic nervous system's control over smooth muscle.
Muscarinic Receptor Antagonism
The principal mechanism is competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[5][11] It displays a high affinity for M3 muscarinic receptors located on the surface of smooth muscle cells in the gastrointestinal tract.[1][12] In the parasympathetic nervous system, acetylcholine released from nerve endings binds to these M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction. N-butylscopolamine bromide physically blocks acetylcholine from binding to these receptors, thereby inhibiting contraction and producing a spasmolytic, or smooth-muscle relaxing, effect.[11][12][13] This blockade is the basis for its efficacy in relieving pain from cramping and spasms.[1][12]
Ganglion-Blocking Activity
In addition to its direct action on muscle cells, N-butylscopolamine bromide also exhibits an affinity for nicotinic acetylcholine receptors.[1][14] This interaction allows it to function as a ganglion-blocking agent within the intramural ganglia of the abdominal organs, further inhibiting parasympathetic signal transmission before it reaches the smooth muscle.[14][15] This dual action provides a comprehensive blockade of cholinergic pathways responsible for visceral smooth muscle spasm.
Signaling Pathway Diagram
Caption: N-butylscopolamine bromide blocks acetylcholine binding to M3 receptors.
Pharmacokinetic Profile (ADME)
The quaternary ammonium structure of N-butylscopolamine bromide is the single most important determinant of its pharmacokinetic behavior, leading to low systemic exposure but high local concentration at the site of action.
| Parameter | Oral Administration | Intravenous (IV) Administration | Source(s) |
| Bioavailability | <1% - 8% | 100% | [1][6][16][17] |
| Tmax (Peak Plasma) | ~2 hours | N/A (Immediate) | [16] |
| Protein Binding | ~4.4% (to albumin) | ~4.4% (to albumin) | [15][16] |
| Volume of Distribution (Vss) | N/A | 128 L (~1.7 L/kg) | [14][15] |
| Metabolism | Hydrolytic cleavage of ester bond | Hydrolytic cleavage of ester bond | [14][15] |
| Elimination Half-Life (t½) | ~6-11 hours | ~5 hours | [6][14][16] |
| Excretion | ~90% Fecal; <0.1% Renal | 42-61% Renal; 28-37% Fecal | [16] |
Absorption
Following oral administration, absorption is extremely low, with bioavailability estimates generally under 1%.[1][6] This poor absorption is a direct result of its high polarity, which prevents passive diffusion across the lipid-rich gastrointestinal mucosa. Despite low systemic plasma levels, it exerts a local effect in the gut.[1] Parenteral administration (IV or IM) bypasses this absorption barrier, leading to immediate and complete bioavailability.[11]
Distribution
After IV administration, the drug is distributed rapidly into tissues, with an initial distribution half-life of about 4 minutes.[14][15] Due to its high affinity for muscarinic and nicotinic receptors, it concentrates in the muscle cells and intramural ganglia of the abdominal and pelvic organs, its target sites.[14][15] Crucially, as a quaternary amine, it does not readily pass the blood-brain barrier, which is why it lacks the central anticholinergic side effects (e.g., drowsiness, confusion) associated with scopolamine.[5][15]
Metabolism
The primary metabolic pathway for N-butylscopolamine bromide is the hydrolytic cleavage of the ester bond, breaking it down into scopolamine butylbromide and other metabolites.[14][15] These metabolites have poor binding affinity for muscarinic receptors and are not considered to contribute significantly to the drug's therapeutic effect.[14][15]
Excretion
The route of elimination is highly dependent on the route of administration. After an IV dose, 42% to 61% is excreted renally, with about 50% as the unchanged parent drug.[14][15] The remainder is eliminated in the feces.[14] Following poor oral absorption, the vast majority (~90%) of an oral dose is excreted unchanged in the feces.[8][16]
Experimental Protocols for Pharmacological Characterization
To establish the pharmacological profile of a compound like N-butylscopolamine bromide, a series of validated in vitro and ex vivo experiments are essential. These protocols serve as self-validating systems, where the results of one experiment (e.g., receptor binding) predict the outcome of another (e.g., functional tissue response).
Protocol: In Vitro Muscarinic Receptor Binding Assay
Causality: This assay directly quantifies the affinity of N-butylscopolamine bromide for its target receptor, providing a mechanistic basis (the Ki value) for its pharmacological activity. It is a critical first step to validate the drug-target interaction.
Methodology:
-
Membrane Preparation: Homogenize a tissue source rich in muscarinic receptors (e.g., rat cortex or CHO cells transfected with human M3 receptors) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes and resuspend in an assay buffer.
-
Radioligand Selection: Choose a high-affinity radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to act as a competitive binder.
-
Competitive Binding: In a series of tubes, incubate the prepared membranes with a fixed concentration of [³H]-NMS and varying concentrations of N-butylscopolamine bromide (from ~10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]-NMS against the log concentration of N-butylscopolamine bromide. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of drug that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant), which represents the affinity of the drug for the receptor.
Protocol: Ex Vivo Organ Bath Functional Assay (Magnus Assay)
Causality: This functional assay bridges the gap between receptor binding and physiological effect. It demonstrates that the binding affinity measured in vitro translates into a tangible, dose-dependent inhibition of smooth muscle contraction, validating the drug's spasmolytic efficacy.
Methodology:
-
Tissue Preparation: Humanely euthanize a small mammal (e.g., guinea pig) and dissect a section of the ileum (small intestine). Cleanse the lumen and suspend a 2-3 cm segment in an organ bath filled with an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.
-
Transducer Attachment: Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record muscle contractions. Allow the tissue to equilibrate under a slight resting tension (e.g., 1 gram).
-
Induction of Contraction: Induce a stable, submaximal contraction by adding a cholinergic agonist, such as acetylcholine or carbachol, to the bath.
-
Dose-Response Curve Generation: Once the contraction is stable, add N-butylscopolamine bromide to the bath in a cumulative, log-incremental fashion. Record the relaxation (decrease in contractile force) at each concentration until a maximal response is achieved.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the initial agonist-induced contraction. Plot the percentage of relaxation against the log concentration of N-butylscopolamine bromide to generate a dose-response curve. Calculate the IC₅₀ (concentration that causes 50% of the maximal relaxation), which serves as a measure of the drug's potency.
Experimental Workflow Diagram
Caption: Workflow for determining functional spasmolytic potency (IC50).
Clinical Applications and Safety Profile
Primary Indications
N-butylscopolamine bromide is indicated for the treatment of pain and discomfort arising from spasms in the smooth muscle of the:
-
Gastrointestinal Tract: Including irritable bowel syndrome (IBS) and other forms of crampy abdominal pain.[6][11]
-
Biliary and Renal Systems: Effective for biliary and renal colic.[6]
-
Genitourinary Tract: Used for bladder spasms and menstrual cramps.[6][7]
It is also widely used as an adjunct in diagnostic and therapeutic procedures like endoscopy and radiology to reduce peristalsis and improve visualization.[6][13]
Safety and Toxicology
The safety profile of N-butylscopolamine bromide is generally favorable, a direct consequence of its poor systemic absorption and inability to cross the blood-brain barrier.[1]
-
Adverse Effects: Side effects are typically mild, self-limiting, and related to its peripheral anticholinergic action.[12] They may include dry mouth, tachycardia (rapid heart rate), temporary visual disturbances (mydriasis, blurred vision), and urinary retention.[6][18] Anaphylactic reactions, though rare, have been reported, particularly with parenteral administration.[6][15]
-
Contraindications: It should not be used in patients with known hypersensitivity, myasthenia gravis, megacolon, or untreated narrow-angle glaucoma.[6][18] Caution is advised in patients with pre-existing cardiac conditions, as tachycardia may exacerbate them.[6][19]
-
Acute Toxicity: Animal studies show a low index of acute toxicity. Oral LD₅₀ values were reported as 1000-3000 mg/kg in mice and 1040-3300 mg/kg in rats.[14]
Synthesis and Formulation
-
Synthesis: The industrial preparation involves the quaternization of the tertiary nitrogen atom of scopolamine. This is typically achieved by reacting scopolamine base with n-butyl bromide, often in a solvent like acetonitrile or tetrahydrofuran, under heat.[8][20][21] The resulting N-butylscopolamine bromide can then be purified through recrystallization.[21]
-
Formulations: It is available in various formulations to suit different clinical needs, including oral tablets, rectal suppositories, and solutions for intramuscular or intravenous injection.[11]
Conclusion
N-butylscopolamine bromide possesses a well-defined pharmacological profile centered on its function as a peripherally restricted anticholinergic agent. Its quaternary ammonium structure is the key determinant of its therapeutic utility, enabling targeted, local spasmolytic action in the abdominopelvic region while preventing the central nervous system side effects associated with its parent compound, scopolamine. Its efficacy is derived from a dual mechanism of muscarinic receptor antagonism on smooth muscle and nicotinic receptor blockade in intramural ganglia. The pharmacokinetic properties, characterized by low oral bioavailability and targeted tissue distribution, underpin a favorable safety profile. The experimental methodologies outlined herein provide a robust framework for the continued investigation and development of peripherally acting antispasmodic agents.
References
-
Buscopan Mechanism of Action. (n.d.). MIMS Philippines. Retrieved from [Link]
-
Hyoscine butylbromide. (n.d.). Wikipedia. Retrieved from [Link]
-
Butylscopolamine. (n.d.). PubChem. Retrieved from [Link]
-
Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-57. Retrieved from [Link]
-
What is Scopolamine Butylbromide used for? (2024). Patsnap Synapse. Retrieved from [Link]
-
Hyoscine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved from [Link]
-
Hyoscine butylbromide 20 mg/ml solution for injection - Summary of Product Characteristics (SmPC). (n.d.). emc. Retrieved from [Link]
-
Definition of butylscopolamine bromide. (n.d.). NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]
-
Buscopan. (n.d.). PubChem. Retrieved from [Link]
-
What is the mechanism of Scopolamine Butylbromide? (2024). Patsnap Synapse. Retrieved from [Link]
-
N-Butylscopolammonium Bromide. (n.d.). PubChem. Retrieved from [Link]
-
hyoscine-N-butylbromide Nursing Considerations & Management. (n.d.). RNpedia. Retrieved from [Link]
-
(-)-N-Butylscopolamine bromide. (n.d.). PubChem. Retrieved from [Link]
-
Bertone, J. J., Greene, H. M., Sislak, M., Agnic, H., Heidmiller, M., Stanley, S., & Wickler, S. J. (2016). Pharmacokinetics, Pharmacodynamics and Safety of N-butylscopolammonium Bromide Administered Intramuscularly versus Intravenously. ResearchGate. Retrieved from [Link]
-
Buscopan® Injectable Solution (N-butylscopolammonium bromide, 20 mg/mL). (2004). Amazon S3. Retrieved from [Link]
-
Hyoscine Butylbromide. (2025). ResearchGate. Retrieved from [Link]
- Preparation method of scopolamine butylbromide. (2011). Google Patents.
- Simple synthesis method of scopolamine butylbromide. (2014). Google Patents.
-
Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. (n.d.). ResearchGate. Retrieved from [Link]
-
Label: BUSCOPAN- n-butylscopolammonium bromide injection. (n.d.). DailyMed - NIH. Retrieved from [Link]
-
Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. (2019). Annex Publishers. Retrieved from [Link]
-
The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs. (2020). PMC - NIH. Retrieved from [Link]
-
Butylscopolamine Bromide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved from [Link]
-
Public Assessment Report Scientific discussion Butylscopolamine bromide RIA 10 mg film-coated tablets (hyoscine butylbromide). (2023). Geneesmiddeleninformatiebank. Retrieved from [Link]
-
Scopolamine butylbromide. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Risks in clinical applications of scopolamine butylbromide injection. (2025). ResearchGate. Retrieved from [Link]
-
Hyoscine N-butylbromide inhalation: they know, how about you? (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
In vitro effect of hyoscine-N-butyl bromide and diclofenac sodium in human tuba uterina. (2024). Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]
Sources
- 1. login.medscape.com [login.medscape.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 6. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 7. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Scopolamine butylbromide | 149-64-4 [chemicalbook.com]
- 9. Hyoscine butylbromide; (-)-Scopolamine butylbromide; Butylscopolamine bromide | C21H30BrNO4 | CID 9889433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 12. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. mims.com [mims.com]
- 15. medicines.org.uk [medicines.org.uk]
- 16. mims.com [mims.com]
- 17. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rnpedia.com [rnpedia.com]
- 19. researchgate.net [researchgate.net]
- 20. CN102146079A - Preparation method of scopolamine butylbromide - Google Patents [patents.google.com]
- 21. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (-)-Scopolamine N-butyl bromide (Hyoscine Butylbromide)
This guide provides a comprehensive technical overview of (-)-Scopolamine N-butyl bromide, a widely utilized quaternary ammonium derivative of scopolamine. As a peripherally acting antimuscarinic agent, its distinct pharmacological profile warrants a detailed examination for its effective application in research and clinical contexts. This document delves into its core molecular attributes, mechanism of action, and relevant experimental considerations, offering a self-validating framework for its study and application.
Section 1: Core Molecular and Physicochemical Profile
(-)-Scopolamine N-butyl bromide, systematically named [(1R,2R,4S,5S)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide, is a semi-synthetic derivative of the natural tropane alkaloid, scopolamine.[1] The addition of a butyl group to the quaternary nitrogen atom is a critical structural modification that significantly alters its pharmacokinetic properties, primarily limiting its ability to cross the blood-brain barrier. This structural change is fundamental to its clinical utility, minimizing the central nervous system side effects associated with its parent compound, scopolamine.[2]
Molecular Formula and Weight
The foundational quantitative descriptors of this compound are summarized below. These values are consistently reported across major chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₀BrNO₄ | [1][][4][5] |
| Molecular Weight | 440.37 g/mol (also cited as 440.4 g/mol ) | [1][][4][6] |
| CAS Number | 149-64-4 | [][4][7] |
Physicochemical Properties
The physical and chemical characteristics of a compound are paramount for its formulation, delivery, and interaction with biological systems. Hyoscine butylbromide presents as a white or off-white crystalline powder.[6] Its solubility profile dictates its administration routes; it is soluble in water and methanol, and slightly soluble in ethanol.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [6] |
| Melting Point | 142-144 °C | [7] |
| Solubility | H₂O: 50 mg/mL | |
| Optical Rotation | [α]D²⁰: -20.8° (c=3 in water) | [7] |
The quaternary ammonium structure renders it highly polar and water-soluble, which contributes to its poor oral bioavailability (approximately 1%) and minimal protein binding (4.4%).[2] Consequently, over 90% of an oral dose is eliminated unchanged in the feces.[2]
Chemical Structure
The chemical structure dictates the molecule's stereochemistry and its interaction with biological targets.
Caption: 2D representation of (-)-Scopolamine N-butyl bromide's structure.
Section 2: Mechanism of Action and Pharmacodynamics
The therapeutic and research applications of Hyoscine butylbromide are a direct consequence of its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).
Antimuscarinic Activity
Hyoscine butylbromide exhibits a high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract.[8] Unlike its tertiary amine precursor, scopolamine, its quaternary ammonium structure prevents it from readily crossing the blood-brain barrier, thus confining its effects primarily to the periphery.[2]
It acts by competitively blocking the effects of acetylcholine at M1, M2, and M3 receptors. This blockade inhibits parasympathetic nerve stimulation, leading to a reduction in smooth muscle tone and motility in the GI, biliary, and genitourinary tracts.[8][9] This spasmolytic effect is the cornerstone of its clinical use in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and abdominal cramps.[8]
Caption: Competitive antagonism at the muscarinic receptor.
Section 3: Experimental Protocols and Considerations
The study of (-)-Scopolamine N-butyl bromide necessitates robust and reproducible experimental designs. Its primary application as an antispasmodic guides the choice of assays.
In Vivo Assessment of Antispasmodic Activity
A common and self-validating method to assess antispasmodic efficacy involves measuring the inhibition of smooth muscle contractions in an animal model.
Protocol: Inhibition of Electrically Induced Urinary Bladder Contractions in Dogs
-
Objective: To determine the dose-dependent inhibitory effect of (-)-Scopolamine N-butyl bromide on smooth muscle contractions.
-
Model: Anesthetized canine model.
-
Methodology:
-
Animal Preparation: Anesthetize the subject according to approved institutional animal care and use committee (IACUC) protocols. Catheterize the urinary bladder to monitor intravesical pressure.
-
Induction of Contractions: Induce rhythmic bladder contractions via electrical stimulation of the pelvic nerve. This provides a consistent and reproducible baseline of smooth muscle activity. The self-validating nature of this step lies in establishing a stable, measurable baseline before drug administration.
-
Drug Administration: Administer escalating doses of (-)-Scopolamine N-butyl bromide intravenously (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/kg). Allow sufficient time between doses for the effect to manifest and stabilize.
-
Data Acquisition: Continuously record the intravesical pressure throughout the experiment.
-
Analysis: Quantify the reduction in the amplitude and frequency of bladder contractions following each dose. Calculate the ED₅₀, the dose required to produce 50% of the maximal inhibitory effect.[10]
-
-
Causality and Trustworthiness: This protocol establishes a direct causal link between the administration of the compound and the physiological response (reduced muscle contraction). The use of electrical stimulation provides a controlled and repeatable stimulus, ensuring the trustworthiness of the observed inhibitory effects.
Caption: Workflow for in vivo assessment of antispasmodic activity.
Section 4: Conclusion
(-)-Scopolamine N-butyl bromide is a well-characterized quaternary ammonium antimuscarinic agent with a precise molecular formula of C₂₁H₃₀BrNO₄ and a molecular weight of approximately 440.4 g/mol .[1][11] Its defining feature is the peripherally restricted anticholinergic activity, which stems from the structural addition of a butyl group, limiting blood-brain barrier penetration. This targeted mechanism of action, focused on smooth muscle relaxation, underpins its extensive use as an antispasmodic. The experimental protocols designed to evaluate its efficacy, such as the inhibition of induced muscle contractions, provide a reliable and self-validating framework for continued research and development in the field of gastroenterology and urology.
References
-
PubChem. N-Butylscopolammonium Bromide. National Center for Biotechnology Information. [Link][1]
-
ChemBK. Hyoscine-N-Butyl Bromide. [Link]
-
PubChem. Scopolamine butylbromide. National Center for Biotechnology Information. [Link][9]
-
PubChem. hyoscine-N-butylbromide. National Center for Biotechnology Information. [Link][13]
Sources
- 1. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 4. scbt.com [scbt.com]
- 5. Scopolamine butylbromide | 149-64-4 [chemicalbook.com]
- 6. (-)-Scopolamine N-butyl bromide | CymitQuimica [cymitquimica.com]
- 7. N-Butylscopolammonium Bromide [drugfuture.com]
- 8. Hyoscine Butylbromide | 149-64-4 [chemicalbook.com]
- 9. Scopolamine butylbromide | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Hyoscinbutylbromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Scopolamine butylbromide - CD BioGlyco [bioglyco.com]
- 13. hyoscine-N-butylbromide | C21H30BrNO4 | CID 23616699 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Hyoscine Butylbromide for the Research Scientist
This guide provides an in-depth technical overview of Hyoscine Butylbromide (also known as Scopolamine Butylbromide), a quaternary ammonium compound derived from the naturally occurring alkaloid, hyoscine (scopolamine).[1][2] It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their experimental workflows. This document will delve into the core pharmacology, chemical characteristics, and practical research applications of Hyoscine Butylbromide, with a focus on providing actionable insights and robust methodologies grounded in established scientific principles.
Core Pharmacology and Mechanism of Action
Hyoscine Butylbromide is a peripherally acting antimuscarinic, anticholinergic agent.[3] Its mechanism of action is rooted in its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This targeted action allows for the specific investigation of peripheral cholinergic pathways, a key advantage in many research contexts.
Receptor Antagonism and Peripheral Selectivity
Unlike its parent compound, hyoscine (scopolamine), the quaternary ammonium structure of Hyoscine Butylbromide, resulting from the addition of a butyl-bromide moiety, significantly limits its ability to cross the blood-brain barrier.[1][3] This chemical modification is the cornerstone of its research utility, enabling the study of peripheral smooth muscle and secretory glands without the confounding central nervous system effects (like sedation or delusions) associated with tertiary amines such as atropine and scopolamine.[1][4][5]
The compound exerts its spasmolytic effect by competitively blocking the action of acetylcholine at muscarinic receptors on the surface of smooth muscle cells.[6][7] While it shows a high affinity for all muscarinic receptor subtypes (M1-M5), its primary therapeutic and research effects are mediated through the blockade of M2 and M3 receptors, which are predominantly involved in smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts.[4][6][8] At higher concentrations, it may also exhibit a ganglion-blocking effect by binding to nicotinic receptors within the visceral wall.[3][9][10]
The binding of Hyoscine Butylbromide to these receptors competitively inhibits the action of acetylcholine.[6] This inhibition prevents the Gq protein-coupled activation of phospholipase C, thereby blocking the formation of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium from the sarcoplasmic reticulum.[9] The net result is a decrease in intracellular calcium, leading to smooth muscle relaxation and an antispasmodic effect.[6][9]
Caption: Antagonistic action of Hyoscine Butylbromide at the M3 receptor.
Pharmacokinetics
The quaternary ammonium structure also dictates the compound's pharmacokinetic profile. Oral bioavailability is exceptionally low, generally less than 1%, due to poor lipid solubility and minimal absorption from the gastrointestinal tract.[1][3][7] Following intravenous administration, it is rapidly distributed to the tissues (t½α = 4 min), with the highest concentrations found in the gastrointestinal tract, liver, and kidneys.[4][11] Plasma protein binding is low at approximately 4.4%.[4] The terminal elimination half-life is around 5 hours, with approximately 50% of an intravenous dose excreted unchanged by the kidneys.[1][4]
Chemical Properties and Synthesis
A comprehensive understanding of the chemical properties of Hyoscine Butylbromide is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| IUPAC Name | [7(S)-(1α,2β,4β,5α,7β)]-9-butyl-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide |
| Molecular Formula | C₂₁H₃₀BrNO₄ |
| Molecular Weight | 440.37 g/mol |
| Appearance | White or almost white crystalline powder[12] |
| Solubility | Freely soluble in water and dichloromethane; sparingly soluble in ethanol[12][13] |
| CAS Number | 149-64-4 |
The synthesis of Hyoscine Butylbromide is a semi-synthetic process involving the N-alkylation of hyoscine with n-butyl bromide.[12] The purity of the final product is critical for research applications and must be verified using appropriate analytical techniques to control for impurities.[14]
Analytical Methods for Characterization
Ensuring the identity, purity, and concentration of Hyoscine Butylbromide in experimental solutions is paramount for data integrity. A variety of analytical techniques have been reported for its analysis.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most robust and commonly used method for the quantitative analysis of Hyoscine Butylbromide and its related impurities.[14][15] The British Pharmacopoeia outlines a method using a sub-2 µm column, which necessitates a UHPLC system capable of handling high backpressures.[14]
Exemplar HPLC Protocol (Adapted from Pharmacopoeial Methods):
-
System: UHPLC with DAD or UV detector.
-
Column: C18, sub-2 µm or similar high-efficiency column (e.g., Agilent ZORBAX StableBond).[14]
-
Mobile Phase: Gradient elution is often used. A typical mobile phase system might involve a buffered aqueous phase (e.g., potassium phosphate) and an organic modifier like acetonitrile.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV at ~210 nm.
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Spectrophotometry and Mass Spectrometry (MS)
Simple spectrophotometric methods, based on the formation of ion-pair complexes with dyes like bromocresol green, have been developed for quantification in pure and pharmaceutical forms.[16] For highly sensitive and specific detection, especially in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, capable of detecting concentrations as low as 0.03 ng/mL.[15]
In Vitro Experimental Models
In vitro models are invaluable for dissecting the specific cellular and molecular effects of Hyoscine Butylbromide.
Isolated Tissue Bath Assays
The antispasmodic activity of Hyoscine Butylbromide can be precisely quantified using isolated tissue preparations.[17] Human gastrointestinal smooth muscle tissues from various sections (e.g., jejunum, ileum, colon) can be used to study differential sensitivity.[8][18]
Step-by-Step Protocol for Human Colon Smooth Muscle Assay:
-
Tissue Preparation: Obtain human colonic tissue from surgical resections. Dissect longitudinal or circular smooth muscle strips (approx. 10 mm x 2 mm) and mount them in a 10 mL organ bath.
-
Bath Conditions: The bath should contain Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes, with buffer changes every 15 minutes.
-
Induction of Contraction: Induce a stable, submaximal contraction using a muscarinic agonist like carbachol or bethanechol (e.g., 10 µM).[18][19]
-
Drug Application: Once a stable plateau is reached, add Hyoscine Butylbromide cumulatively to the bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).[8][18]
-
Data Acquisition: Record isometric tension continuously using a force transducer connected to a data acquisition system.
-
Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ value to quantify potency.
Caption: Workflow for an in vitro isolated tissue bath experiment.
In Vivo Research Applications
The peripheral selectivity of Hyoscine Butylbromide makes it a valuable tool for a variety of in vivo research models, particularly in gastroenterology.
Models of Gastrointestinal Motility
Hyoscine Butylbromide is frequently used to investigate the role of cholinergic signaling in GI motility and to validate models of intestinal hypomotility.[20][21][22]
Charcoal Meal Transit Assay in Rodents:
-
Acclimatization & Fasting: Acclimate animals to the experimental conditions. Fast mice or rats for 12-18 hours with free access to water to clear the upper GI tract.
-
Drug Administration: Administer Hyoscine Butylbromide or vehicle control via the desired route (e.g., intraperitoneal, oral). Dosing should be based on prior dose-ranging studies.
-
Marker Administration: After a set pre-treatment time (e.g., 30 minutes for IP), administer a non-absorbable marker, typically a charcoal meal (e.g., 5% charcoal in 10% gum arabic), by oral gavage.
-
Transit Time: Euthanize the animals by a humane method at a fixed time point after charcoal administration (e.g., 20-30 minutes).
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the intestine and the distance traveled by the leading edge of the charcoal meal.
-
Analysis: Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare the results between the drug-treated and vehicle control groups.
Models of Visceral Pain and Spasm
The compound is used in models of visceral pain and spasm, such as those induced by intracolonic irritants or in studies of renal or biliary colic.[5][10] Intravenous administration has been shown to achieve fast pain reduction in clinical studies of renal and biliary colic, with an onset of action within 10 minutes.[5] These models can be used to study the peripheral mechanisms of visceral hypersensitivity.
Conclusion
Hyoscine Butylbromide is a potent and specific peripherally acting antimuscarinic agent. Its defining characteristic—the inability to cross the blood-brain barrier—makes it an indispensable tool for researchers aiming to isolate and study the effects of cholinergic blockade on peripheral systems, particularly the smooth muscle of the gastrointestinal and genitourinary tracts. For any research application, the integrity of the results depends on a rigorous experimental design, including the use of validated analytical methods to confirm purity and concentration, appropriate in vitro and in vivo models, and carefully selected control groups. This guide provides a foundational framework to support such endeavors.
References
- Vertex AI Search. How Hyoscine Butylbromide Works: Mechanism and Benefits.
- MIMS Philippines. Buscopan Mechanism of Action.
- Wikipedia. Hyoscine butylbromide.
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357.
- Al-Majed, A. A., & Belal, F. (2014). Analytical review: analytical techniques for hyoscine N butyl bromide. RSC Advances, 4(65), 34631-34641.
- Health Europa. (2022). Hyoscine Butylbromide – Application in Therapy and Current Clinical Research.
- Deranged Physiology. Hyoscine butylbromide.
- Al-Hussainy, T. M., & Al-Khafaji, H. F. (2022). Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations. Chemical Review and Letters, 5(2), 108-115.
- Mahato, A. (2019). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Agilent Technologies, Inc.
- FDA Verification Portal. (2024). Hyoscine-N-Butyl Bromide.
- Semantic Scholar. Analytical review: analytical techniques for hyoscine N butyl bromide.
- Gouda, A. A., El Shafey, Z., Hossny, N., & El-Azzazy, R. (2008). Spectrophotometric Determination of Hyoscine Butylbromide and Famciclovir in Pure Form and in Pharmaceutical Formulations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 785–792.
- ResearchG
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9).
- Benchchem. Application Notes and Protocols: Hyoscine Butylbromide.
- Health Europa. (2019). Hyoscine-N-Butyl Bromide may be the new pain management technique.
- Lacy, B. E., & Weiser, K. (2008). Hyoscine butylbromide – a review on its parenteral use in acute abdominal spasm and as an aid in abdominal diagnostic and therapeutic procedures. Current Medical Research and Opinion, 24(10), 2837–2849.
- ResearchGate.
- Eren, S. B., et al. (2019). Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study. PubMed Central.
- ResearchGate. (PDF)
- Corsetti, M., et al. (2023). Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice. Neurogastroenterology & Motility, 35(4), e14451.
- Yilmaz, M., et al. (2024). In vitro effect of hyoscine-N-butyl bromide and diclofenac sodium in human tuba uterina. Basic & Clinical Pharmacology & Toxicology, 135(2), 173-179.
- Google Patents. (2010).
- ResearchGate. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections?
- Medivizor. (2025). What is the use of Buscopan (hyoscine butylbromide)
- Semantic Scholar. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model : Are there any differences for various sections ?
- NIH. Oral hyoscine butylbromide does not alter the pattern of small intestinal motor activity.
- ClinicalTrials.gov. (2016). Hyoscine Butyl Bromide in Reducing Pain During HSG.
- Stacher, G., et al. (1979). A double-blind comparative study of the inhibitory effect of intraduodenally administered hyoscine-N-butylbromide on human duodenal motility. PubMed.
- ResearchGate.
- Universitat Autònoma de Barcelona Research Portal.
- Geneesmiddeleninformatiebank. (2023).
- Zhang, Y., et al. (2016). Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? PubMed.
- SynThink Research Chemicals. 149-64-4 Hyoscine Butylbromide.
- Amsterdam UMC.
- Knowledge. (2023). What is the synthesis method of scopolamine butylbromide?
- ResearchGate. (PDF) Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes.
Sources
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. mims.com [mims.com]
- 5. tandfonline.com [tandfonline.com]
- 6. prisminltd.com [prisminltd.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
- 12. chemrevlett.com [chemrevlett.com]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 14. agilent.com [agilent.com]
- 15. Analytical review: analytical techniques for hyoscine N butyl bromide - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Spectrophotometric determination of hyoscine butylbromide and famciclovir in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro effect of hyoscine-N-butyl bromide and diclofenac sodium in human tuba uterina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pulmonary , gastrointestinal and urogenital pharmacology Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model : Are there any differences for various sections ? | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oral hyoscine butylbromide does not alter the pattern of small intestinal motor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources and Synthesis of Scopolamine and Its Derivatives
This guide provides an in-depth exploration of scopolamine, a tropane alkaloid of significant pharmacological interest. We will delve into its natural origins within the plant kingdom, elucidate its biosynthetic pathway, and provide a detailed overview of synthetic and semi-synthetic methodologies for its production and the generation of its valuable derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the procurement and chemical manipulation of this important molecule.
Natural Abundance of Scopolamine: The Solanaceae Family as a Primary Reservoir
Scopolamine is a secondary metabolite predominantly found in plants belonging to the Solanaceae family, commonly known as the nightshade family.[1][2] These plants have been utilized for centuries in traditional medicine for their potent physiological effects, which are largely attributable to their tropane alkaloid content.[3] The principal commercial sources for scopolamine extraction are species within the genera Duboisia, Datura, and Hyoscyamus.[3][4]
The concentration of scopolamine and its precursor, hyoscyamine, can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions.[5][6] This variability underscores the importance of careful selection of plant material and optimization of cultivation conditions for maximizing alkaloid yield.
Table 1: Scopolamine and Hyoscyamine Content in Selected Solanaceae Species
| Plant Species | Plant Part | Scopolamine Content (mg/g DW) | Hyoscyamine Content (mg/g DW) | Reference(s) |
| Duboisia myoporoides | Leaves | 14.77 ± 5.03 | 3.01 ± 1.54 | [7] |
| Duboisia hybrid | Hairy Roots | 2.0 - 17.0 | Variable | [2] |
| Datura stramonium | Leaves & Stems (young) | Lower than hyoscyamine | Predominant alkaloid | [5][8] |
| Datura stramonium | General | Scopolamine range: 430 to 8980 mg/Kg DW | Not found in this study | [9] |
| Brugmansia suaveolens | Flowers | 0.72 ± 0.05 | 0.79 ± 0.03 | [10][11] |
| Brugmansia suaveolens | Flowers | 2.738 (w/w %) | - | [12] |
| Hyoscyamus niger | Hairy Roots | 5.3 | 1.6 | [13][14] |
| Atropa belladonna | General | 140 to 1743 mg/Kg DW | 1466 to 5117 mg/Kg DW | [9] |
DW = Dry Weight
Biosynthesis of Scopolamine in Planta: A Multi-step Enzymatic Cascade
The biosynthesis of scopolamine in plants is a complex process that originates from the amino acid L-ornithine.[1] The pathway involves a series of enzymatic reactions that construct the characteristic tropane ring system and subsequent modifications to yield scopolamine. The principal site of tropane alkaloid biosynthesis is the roots, from where they are translocated to the aerial parts of the plant.[3]
The key steps in the biosynthetic pathway are as follows:
-
Decarboxylation of L-ornithine: The pathway is initiated by the enzyme ornithine decarboxylase, which converts L-ornithine to putrescine.
-
Methylation of Putrescine: Putrescine N-methyltransferase then methylates putrescine to form N-methylputrescine. This is a critical step that commits the precursor to the tropane alkaloid pathway.
-
Formation of the N-methyl-pyrrolium cation: A putrescine oxidase catalyzes the deamination of N-methylputrescine to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-pyrrolium cation.[1]
-
Condensation and Rearrangement: The N-methyl-pyrrolium cation condenses with acetoacetic acid to yield hygrine, which then undergoes rearrangement to form tropinone.[1]
-
Reduction of Tropinone: Tropinone is reduced by two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), to produce tropine and pseudotropine, respectively. Tropine is the precursor for hyoscyamine and scopolamine.
-
Esterification of Tropine: Tropine is esterified with tropic acid (derived from phenylalanine) to form hyoscyamine.
-
Epoxidation of Hyoscyamine: The final and rate-limiting step in scopolamine biosynthesis is the epoxidation of hyoscyamine, catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H).[15] This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, which is then epoxidized to scopolamine.
Diagram 1: Biosynthetic pathway of scopolamine from L-ornithine.
Methodologies for Synthesis and Derivatization
While extraction from natural sources remains a primary method for obtaining scopolamine, chemical synthesis and semi-synthesis offer alternative and often more controlled routes to this valuable alkaloid and its derivatives.[16]
Total Synthesis of Scopolamine
The total synthesis of scopolamine is a complex undertaking due to the stereochemical complexity of the molecule.[17] Various synthetic strategies have been developed, often involving the construction of the tropane core as a key step.[17] One approach utilizes a [4+3] cycloaddition reaction to form a key intermediate, 6,7-dehydrotropinone.[11] However, due to the number of steps and often low overall yields, total synthesis is not currently the most economically viable method for large-scale production.[17]
Semi-synthesis of Scopolamine from Hyoscyamine
A more common and commercially relevant approach is the semi-synthesis of scopolamine from its naturally occurring precursor, hyoscyamine. This process mimics the final step of the biosynthetic pathway, involving the epoxidation of hyoscyamine.
This protocol is a representative example and may require optimization depending on the specific laboratory conditions and scale.
Materials and Reagents:
-
Hyoscyamine
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Epoxidizing agent (e.g., meta-chloroperoxybenzoic acid - m-CPBA)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolution: Dissolve hyoscyamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is critical to ensure the solubility of the reactants and to be inert to the reaction conditions.
-
Cooling: Cool the solution to 0°C in an ice bath. This is to control the exothermicity of the epoxidation reaction and to minimize side reactions.
-
Addition of Epoxidizing Agent: Slowly add the epoxidizing agent (e.g., m-CPBA) portion-wise to the cooled solution while stirring. The slow addition is crucial to maintain temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). This allows for the determination of the reaction's completion and helps to avoid over-oxidation.
-
Quenching: Once the reaction is complete, quench the excess epoxidizing agent by adding a sodium sulfite solution.
-
Work-up: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude scopolamine by column chromatography on silica gel using an appropriate eluent system. The gradient of the eluent is optimized to separate the desired product from any remaining starting material and byproducts.
Diagram 2: General workflow for the semi-synthesis of scopolamine from hyoscyamine.
Synthesis of Scopolamine Derivatives
Scopolamine serves as a valuable starting material for the synthesis of various derivatives with modified pharmacological properties. A prominent example is N-butylscopolamine bromide (also known as hyoscine butylbromide), a quaternary ammonium compound that acts as a peripherally acting antispasmodic agent with reduced central nervous system side effects.[13]
This protocol outlines the quaternization of the tertiary amine in scopolamine.
Materials and Reagents:
-
Scopolamine base
-
n-Butyl bromide
-
Acetonitrile (or another suitable solvent)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve scopolamine base in acetonitrile.[10]
-
Addition of Alkylating Agent: Add n-butyl bromide to the solution. An excess of the alkylating agent may be used to drive the reaction to completion.
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 65°C) for an extended period (e.g., 160 hours).[10] The progress of the reaction can be monitored by TLC.
-
Isolation of Crude Product: Upon completion, the product, which is a salt, may precipitate from the solution upon cooling or after partial removal of the solvent. The crude product can be isolated by filtration.
-
Recrystallization: Purify the crude N-butylscopolamine bromide by recrystallization from a suitable solvent, such as methanol, to obtain a product of high purity.[10]
Biotechnological Production: A Promising Frontier
Metabolic engineering and biotechnological approaches offer promising alternatives to traditional extraction and chemical synthesis for the production of scopolamine. Hairy root cultures of scopolamine-producing plants, induced by Agrobacterium rhizogenes, have been extensively studied and can exhibit stable and high-level production of tropane alkaloids.[15] Furthermore, recent advancements in synthetic biology have enabled the engineering of microorganisms, such as Saccharomyces cerevisiae (brewer's yeast), to produce scopolamine from simple sugars, although yields are currently not at an industrial scale.[18]
Conclusion
Scopolamine and its derivatives remain pharmacologically important molecules with a continued demand in medicine. A thorough understanding of their natural sources, biosynthesis, and synthetic methodologies is crucial for ensuring a stable and efficient supply chain. While extraction from cultivated plants of the Solanaceae family is the current mainstay, ongoing research into biotechnological production holds the potential to revolutionize the procurement of these valuable alkaloids. The synthetic routes, particularly the semi-synthesis from hyoscyamine and the derivatization to compounds like N-butylscopolamine bromide, provide essential tools for the pharmaceutical industry to access these drugs and to develop novel therapeutic agents.
References
-
Scopolamine - Wikipedia. Available at: [Link]
- De-Eknamkul, W., & Ellis, B. E. (1985). Decreased Scopolamine Yield in Field-Grown Duboisia Plants Regenerated from Hairy Roots. Planta Medica, 51(5), 346–350.
-
Application of Metabolic Engineering to the Production of Scopolamine - PMC - NIH. Available at: [Link]
-
Tropane Alkaloids in the Solanaceae: Accumulation, Distribution and Biosynthesis. Available at: [Link]
-
Total Synthesis of (±)-Scopolamine: Challenges of the Tropane Ring | Request PDF. Available at: [Link]
-
Synthesis of scopolamine as an effective medication. Available at: [Link]
-
What is the synthesis method of scopolamine butylbromide ? - Knowledge. Available at: [Link]
-
Alkaloids contents of Hyoscyamus niger L. at different organs in different growth stages - SID. Available at: [Link]
-
Distribution of hyoscyamine and scopolamine in Datura stramonium - PubMed. Available at: [Link]
-
Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - NIH. Available at: [Link]
-
Efficient Synthesis of the Key Intermediate of Scopolamine by [4+3] Cycloaddition Reaction. Available at: [Link]
-
Concentrations of l-hyoscyamine and scopolamine in various Datura species | Download Table - ResearchGate. Available at: [Link]
-
Localization and Organization of Scopolamine Biosynthesis in Duboisia myoporoides R. Br. | Plant and Cell Physiology | Oxford Academic. Available at: [Link]
-
Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - NIH. Available at: [Link]
-
Biotransformation of hyoscyamine into scopolamine in transgenic tobacco cell cultures. Available at: [Link]
-
Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants - PMC - NIH. Available at: [Link]
-
An overview of tropane alkaloids from Datura stramonium L. - Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Simultaneous Quantification of Scopolamine in Four Solanaceae | PDF - Scribd. Available at: [Link]
-
production-of-hyoscyamine-and-scopolamine-using-stress-indaturametell.pdf - TSI Journals. Available at: [Link]
-
Content of atropine and scopolamine in poisonous solanaceae plants from Slovenia | Slovenian Medical Journal - Zdravniški Vestnik. Available at: [Link]
-
Total scopolamine content of dry biomass expressed as µg g −1 DW (n = 4). - ResearchGate. Available at: [Link]
-
Quantitative Analysis Of Scopolamine In Brugmansia Suaveolens By HPLC-MS Method - JMEST. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. sid.ir [sid.ir]
- 4. tandfonline.com [tandfonline.com]
- 5. Distribution of hyoscyamine and scopolamine in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Datura stramonium - Wikipedia [en.wikipedia.org]
- 7. Localization and Organization of Scopolamine Biosynthesis in Duboisia myoporoides R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jmest.org [jmest.org]
- 13. Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Production of tropane alkaloids in cultured cells of Hyoscyamus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: N-butylscopolamine Bromide for Gastrointestinal Motility Studies
Abstract: This guide provides a comprehensive overview and detailed experimental protocols for the use of N-butylscopolamine bromide (also known as hyoscine butylbromide) in the study of gastrointestinal (GI) motility. We delve into the pharmacology of this widely used antispasmodic agent, outlining its mechanism of action and providing field-tested protocols for both in vivo and in vitro applications. This document is intended for researchers, scientists, and drug development professionals seeking to accurately assess the effects of N-butylscopolamine bromide on intestinal smooth muscle function.
Introduction: The Pharmacology of N-butylscopolamine Bromide
N-butylscopolamine bromide is a peripherally acting antimuscarinic agent used extensively to treat conditions associated with smooth muscle spasms, such as abdominal cramping and irritable bowel syndrome (IBS).[1][2][3][4] It is a semi-synthetic, quaternary ammonium derivative of scopolamine, a naturally occurring tropane alkaloid.[5][6]
The key to its pharmacological profile lies in its chemical structure. The attachment of a butyl-bromide moiety to the scopolamine molecule creates a quaternary ammonium compound.[5][7] This positively charged, polar structure confers two critical properties:
-
High affinity for muscarinic receptors , particularly those located on the smooth muscle cells of the gastrointestinal tract.[2][6]
-
Poor penetration across biological membranes , most notably the blood-brain barrier.[1][5][8]
This second property is of significant experimental and clinical advantage, as it minimizes the central nervous system (CNS) side effects commonly associated with tertiary amine anticholinergics like atropine or scopolamine itself.[1][8] Its action is therefore largely confined to the periphery, making it an ideal tool for specifically investigating visceral smooth muscle physiology.
Mechanism of Action
The parasympathetic nervous system plays a crucial role in regulating GI motility. The neurotransmitter acetylcholine (ACh) is released from nerve endings and binds to muscarinic receptors (predominantly the M3 subtype) on GI smooth muscle cells, triggering a signaling cascade that results in muscle contraction and peristalsis.[6][7][9]
N-butylscopolamine bromide acts as a competitive antagonist at these muscarinic receptors.[1][7] It binds to the receptors without activating them, thereby physically blocking acetylcholine from binding.[6][9] This inhibition of cholinergic signaling prevents smooth muscle contraction, resulting in a potent spasmolytic (muscle-relaxing) effect and a reduction in GI motility.[2][8][10] While its primary action is antimuscarinic, some studies suggest a minor ganglion-blocking effect at nicotinic receptors at higher concentrations.[2][11]
Caption: Mechanism of N-butylscopolamine bromide on GI smooth muscle.
Experimental Design: Choosing the Right Model
The selection of an appropriate experimental model is critical for obtaining meaningful data. The choice between in vivo and in vitro assays depends entirely on the research question.
| Model Type | Description | Advantages | Disadvantages | Best For... |
| In Vivo | Studies conducted in a whole, living organism (e.g., mouse, rat).[12][13] | Reflects complex physiological interactions; good for assessing overall systemic effects. | Higher variability; confounding factors (e.g., metabolism, absorption); ethical considerations. | Evaluating overall GI transit time, efficacy in a complete biological system. |
| In Vitro | Studies conducted on isolated tissues in a controlled artificial environment.[14][15] | High degree of control; allows for direct measurement of tissue response; ideal for dose-response studies.[16] | Lacks systemic context (no neural or hormonal input from other systems); tissue viability can be limited. | Determining direct effects on smooth muscle, calculating potency (IC50), mechanism of action studies. |
In Vivo Protocol: Charcoal Meal Gastrointestinal Transit Assay
The charcoal meal transit assay is a robust and widely used method to assess overall gastrointestinal motility in small rodents.[17][18][19] The principle is simple: a non-absorbable marker (charcoal) is administered orally, and after a set period, the distance it has traveled through the small intestine is measured as a percentage of the total intestinal length.[20]
Caption: Workflow for the in vivo charcoal meal GI transit assay.
Materials
-
N-butylscopolamine bromide
-
Vehicle (e.g., 0.9% saline or sterile water)
-
Activated charcoal
-
Suspending agent (e.g., 5-10% Gum Acacia or 0.5% Methylcellulose)
-
Experimental animals (e.g., Male Wistar rats or C57BL/6 mice)[21]
-
Oral gavage needles
-
Surgical dissection tools
-
Ruler or measuring tape
Step-by-Step Methodology
-
Animal Preparation:
-
Drug Preparation:
-
Prepare a stock solution of N-butylscopolamine bromide in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired final doses (e.g., 1, 5, 10 mg/kg).
-
Prepare the charcoal meal: 10% activated charcoal suspended in 5% gum acacia solution is a common formulation.[18] Ensure it is well-mixed before each administration.
-
-
Experimental Procedure:
-
Randomly assign animals to treatment groups (Vehicle control, N-butylscopolamine bromide dose groups). A group size of 6-8 animals is often sufficient.[19]
-
Administer the vehicle or N-butylscopolamine bromide solution via intraperitoneal (i.p.) or oral (p.o.) route.
-
Wait for a pre-treatment period of 30 minutes to allow for drug absorption and distribution.[17]
-
Administer the charcoal meal suspension (e.g., 1 mL for rats, 0.25 mL for mice) via oral gavage. Record the exact time.
-
Return the animal to its cage for a fixed transit period, typically 20-30 minutes.[17][20]
-
-
Data Collection:
-
At the end of the transit period, humanely euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy to expose the abdominal cavity.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction, avoiding any stretching.
-
Lay the intestine flat on a moist surface and measure its total length.
-
Measure the distance from the pyloric sphincter to the leading edge (front) of the charcoal meal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean % transit of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant decrease in % transit indicates an inhibitory effect on GI motility.
-
In Vitro Protocol: Isolated Intestinal Tissue Organ Bath Assay
The isolated organ bath allows for the direct measurement of smooth muscle contractility and is the gold standard for determining the pharmacological profile of a drug on a specific tissue.[23][24] A segment of intestine (guinea pig ileum is highly sensitive and commonly used) is suspended in a temperature-controlled, oxygenated physiological solution, and its contractions are recorded.[15]
Caption: Workflow for the in vitro isolated tissue organ bath assay.
Materials
-
N-butylscopolamine bromide
-
Agonist (e.g., Acetylcholine, Carbachol)
-
Krebs-Henseleit or Tyrode's physiological salt solution[23]
-
Animal (e.g., Guinea pig)
-
Isolated organ bath system with force-displacement transducer and data acquisition software[24][25]
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical dissection tools
-
Suture thread
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare fresh Krebs-Henseleit solution and maintain it at 37°C while continuously bubbling with carbogen gas. This maintains physiological pH and oxygenation.
-
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Dissect a segment of the terminal ileum and place it immediately into a petri dish containing cold, oxygenated Krebs solution.
-
Gently flush the lumen to remove contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Experimental Setup:
-
Fill the organ bath chambers with Krebs solution and allow the temperature to stabilize at 37°C.[26]
-
Tie one end of an ileum segment to the tissue holder and the other end to the force transducer using suture thread.
-
Lower the mounted tissue into the organ bath chamber.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 45-60 minutes. During this time, flush the chamber with fresh Krebs solution every 15 minutes.
-
-
Procedure (Generating an Antagonist Dose-Response Curve):
-
Induce a submaximal contraction of the tissue by adding a fixed concentration of an agonist like acetylcholine (e.g., 1 µM). This will serve as the reference contraction (100% response).
-
Once the contraction plateaus, wash the tissue by flushing the chamber with fresh Krebs solution 3-4 times until the baseline tension is restored.
-
After re-equilibration, add the lowest concentration of N-butylscopolamine bromide (e.g., 1 nM) to the bath and allow it to incubate for 15-20 minutes.
-
Again, add the same fixed concentration of acetylcholine and record the new, inhibited contraction plateau. Do not wash the tissue.
-
Add the next, higher concentration of N-butylscopolamine bromide to the bath (cumulative addition) to achieve the next concentration point (e.g., 10 nM). Let it incubate for 15-20 minutes.
-
Repeat the addition of acetylcholine and record the response.
-
Continue this process with increasing concentrations of N-butylscopolamine bromide until the acetylcholine-induced contraction is fully or near-fully abolished.
-
-
Data Analysis:
-
For each concentration of N-butylscopolamine bromide, calculate the percentage inhibition of the original agonist response.
-
Plot the log concentration of N-butylscopolamine bromide against the percentage inhibition.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
From this curve, determine the IC50 value, which is the concentration of N-butylscopolamine bromide required to inhibit 50% of the maximal contractile response.[11] This value is a key measure of the drug's potency.
-
References
- Wikipedia. (n.d.). Hyoscine butylbromide.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Scopolamine Butylbromide?.
- MIMS Philippines. (n.d.). Buscopan Mechanism of Action.
- PubMed. (n.d.). Assessment of Gastrointestinal Motility Using Three Different Assays in Vitro.
- Pharmacy Freak. (2025, November 26). Mechanism of Action of Buscopan (Hyoscine Butylbromide).
- DrugBank. (n.d.). Scopolamine Butyl Bromide.
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.
- PubChem. (n.d.). Butylscopolamine.
- J-Stage. (n.d.). Innovations in noninvasive methods for measuring gastrointestinal motility in mice.
- Patsnap Synapse. (2024, June 14). What is Scopolamine Butylbromide used for?.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). In vitro Evaluation Techniques for Gastrointestinal Motility.
- REPROCELL. (n.d.). Intestinal Motility Research And Assays.
- Sanofi-Aventis Canada Inc. (n.d.). Patient Medication Information - Buscopan.
- Pharmacology Discovery Services. (n.d.). Gastrointestinal and Renal In Vivo Models.
- REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO.
- Melior Discovery. (n.d.). Gastrointestinal Models to Evaluate Bowel Motility.
- ResearchGate. (2025, August 7). Animal models for the gastrointestinal motility evaluation.
- ResearchGate. (n.d.). Charcoal Meal, an Old Test But Still Valid to Measure Intestinal Transit in vivo: Effect of Activation of Tachykinin NK-2 Receptors.
- Melior Discovery. (n.d.). Gastrointestinal Transit Model.
- Wikipedia. (n.d.). Organ bath.
- Patient.info. (n.d.). Buscopan (Hyoscine Butylbromide): Side Effects and Dosage.
- PubMed. (n.d.). Refinement of the charcoal meal study by reduction of the fasting period.
- ResearchGate. (2025, August 7). Effects of fasting on evaluation of gastrointestinal transit with charcoal meal.
- PubMed Central. (n.d.). Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study.
- PubMed. (n.d.). Effects of fasting on evaluation of gastrointestinal transit with charcoal meal.
- ResearchGate. (n.d.). Experimental setup. The organ bath is composed of an inside chamber and....
- REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments.
- Advances in Physiology Education. (2020, June 2). Avian gut experiments: an alternative approach for teaching the properties of intestinal smooth muscles.
- PubMed. (n.d.). Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine.
Sources
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product Information [buscopan.com]
- 4. patient.info [patient.info]
- 5. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 6. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 8. mims.com [mims.com]
- 9. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 10. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Assessment of gastrointestinal motility using three different assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. reprocell.com [reprocell.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Organ bath - Wikipedia [en.wikipedia.org]
- 24. reprocell.com [reprocell.com]
- 25. researchgate.net [researchgate.net]
- 26. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Utilizing Hyoscine Butylbromide in Isolated Organ Bath Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of hyoscine butylbromide in isolated organ bath experiments. This document is designed to offer both the theoretical underpinnings and practical, step-by-step protocols to ensure scientifically sound and reproducible results.
Introduction: The Scientific Rationale for Investigating Hyoscine Butylbromide in Isolated Tissues
Hyoscine butylbromide, also known as scopolamine butylbromide, is a peripherally acting antimuscarinic agent widely employed for its spasmolytic properties.[1][2][3] It is a quaternary ammonium derivative of hyoscine, a structural feature that limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[4] The primary therapeutic application of hyoscine butylbromide is in the treatment of abdominal pain and cramping associated with smooth muscle spasms in the gastrointestinal, biliary, and genitourinary tracts.[2][3]
The isolated organ bath is a cornerstone in vitro technique in pharmacology, allowing for the study of drug effects on intact tissues in a controlled environment, independent of systemic physiological influences.[5][6][7] This methodology is particularly well-suited for characterizing the pharmacological profile of drugs like hyoscine butylbromide that act on smooth muscle. By isolating tissues such as the ileum, colon, or bladder, researchers can directly measure muscle contraction and relaxation in response to pharmacological agents, enabling the determination of key parameters like potency (EC₅₀/IC₅₀) and antagonist affinity (pA₂).[5][6]
Mechanism of Action: Competitive Antagonism at Muscarinic M₃ Receptors
Hyoscine butylbromide exerts its spasmolytic effect through competitive antagonism of acetylcholine (ACh) at muscarinic receptors, with a high affinity for the M₃ subtype located on smooth muscle cells.[2][8]
Under normal physiological conditions, the release of ACh from parasympathetic nerve endings stimulates M₃ receptors, initiating a well-defined signaling cascade.[8][9] M₃ receptors are Gq protein-coupled receptors.[9][10] Upon activation by ACh, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9][11] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9][12] The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[12]
Hyoscine butylbromide, by competitively binding to M₃ receptors, prevents ACh from initiating this signaling cascade, thereby inhibiting smooth muscle contraction and inducing relaxation.[2][4]
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by hyoscine butylbromide.
Experimental Protocols
Preparation of Physiological Salt Solution (Tyrode's Solution)
Rationale: Isolated tissues require a physiological salt solution (PSS) that mimics the ionic composition and pH of the interstitial fluid to remain viable and functional.[13][14][15] Tyrode's solution is a commonly used PSS for mammalian smooth muscle preparations.[14][15][16] The solution must be continuously aerated with carbogen (95% O₂ / 5% CO₂) to provide oxygen to the tissue and to maintain the bicarbonate buffer system at a physiological pH of approximately 7.4.
| Component | Concentration (g/L) | Molar Concentration (mM) |
| NaCl | 8.00 | 137 |
| KCl | 0.20 | 2.7 |
| CaCl₂ | 0.20 | 1.8 |
| MgCl₂·6H₂O | 0.214 | 1.05 |
| NaHCO₃ | 1.00 | 11.9 |
| NaH₂PO₄ | 0.05 | 0.42 |
| Glucose | 1.00 | 5.56 |
Protocol:
-
Dissolve all salts except for CaCl₂ and NaHCO₃ in approximately 80% of the final volume of distilled or deionized water.
-
In a separate beaker, dissolve the CaCl₂ in a small volume of water.
-
In another separate beaker, dissolve the NaHCO₃ in a small volume of water.
-
While stirring the main solution, slowly add the CaCl₂ solution, followed by the NaHCO₃ solution. This stepwise addition prevents the precipitation of calcium salts.
-
Add the glucose and dissolve completely.
-
Adjust the final volume with distilled or deionized water.
-
Continuously bubble the solution with carbogen for at least 15-20 minutes before use and throughout the experiment to ensure proper oxygenation and pH maintenance.
Isolated Tissue Preparation and Mounting (Guinea Pig Ileum)
Rationale: The guinea pig ileum is a classic and highly responsive smooth muscle preparation for studying the effects of muscarinic agonists and antagonists due to its high density of muscarinic receptors.[17] Careful dissection is crucial to maintain the integrity of the tissue and its responsiveness.
Materials:
-
Guinea pig
-
Dissection instruments
-
Petri dish filled with cold, carbogen-aerated Tyrode's solution
-
Isometric force transducer[6]
-
Suture thread
Protocol:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Open the abdominal cavity and carefully locate the ileum.
-
Isolate a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.
-
Gently flush the lumen of the isolated segment with cold Tyrode's solution to remove its contents.
-
Place the ileum segment in a petri dish containing cold, carbogen-aerated Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie one end of the ileum segment to the tissue holder of the organ bath using suture thread.
-
Tie the other end to an isometric force transducer.
-
Mount the tissue in the organ bath chamber filled with Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Ensure the tissue is mounted vertically and not touching the sides of the chamber.
Experimental Workflow for Assessing Competitive Antagonism
Rationale: This protocol is designed to determine the pA₂ value of hyoscine butylbromide, a quantitative measure of its affinity for the muscarinic receptors in the ileum. This involves constructing concentration-response curves for an agonist (carbachol) in the absence and presence of increasing concentrations of the antagonist (hyoscine butylbromide). A parallel rightward shift of the agonist concentration-response curve with no reduction in the maximal response is the hallmark of competitive antagonism.[20][21]
Caption: Experimental workflow for determining the competitive antagonism of hyoscine butylbromide.
Step-by-Step Protocol:
-
Equilibration:
-
Control Agonist Concentration-Response Curve:
-
Induce contractions by adding a muscarinic agonist, such as carbachol, to the bath in a cumulative manner. Start with a low concentration (e.g., 10⁻⁹ M) and increase it stepwise (e.g., by half-log increments) until a maximal response is achieved.
-
Record the contractile response at each concentration.
-
-
Washout:
-
Thoroughly wash the tissue with fresh Tyrode's solution multiple times to ensure complete removal of the agonist and a return to the baseline tension.
-
-
Antagonist Incubation:
-
Add the first concentration of hyoscine butylbromide (e.g., 10⁻⁸ M) to the bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.
-
-
Second Agonist Concentration-Response Curve:
-
In the continued presence of hyoscine butylbromide, repeat the cumulative concentration-response curve for carbachol.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Repeat steps 3-5 with at least two other increasing concentrations of hyoscine butylbromide (e.g., 10⁻⁷ M and 10⁻⁶ M).
-
Data Analysis and Interpretation
Concentration-Response Curves
For each concentration of hyoscine butylbromide, plot the contractile response (as a percentage of the maximum control response) against the logarithm of the carbachol concentration. This will generate a series of sigmoidal curves. For a competitive antagonist like hyoscine butylbromide, the curves in the presence of the antagonist should be shifted to the right in a parallel manner compared to the control curve.
Schild Analysis
Rationale: Schild analysis is a powerful tool to quantify the affinity of a competitive antagonist.[20][21][23] It involves calculating the dose ratio (DR), which is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.
Procedure:
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for carbachol from each concentration-response curve (control and in the presence of different concentrations of hyoscine butylbromide).
-
Calculate the dose ratio (DR) for each concentration of hyoscine butylbromide using the formula: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist)
-
Calculate log(DR - 1) for each antagonist concentration.
-
Plot log(DR - 1) on the y-axis against the logarithm of the molar concentration of hyoscine butylbromide on the x-axis. This is the Schild plot.[24]
Interpretation:
-
Slope: For a truly competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[20]
-
pA₂ Value: The pA₂ value is the x-intercept of the Schild plot. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. The pA₂ is a measure of the antagonist's affinity for the receptor. A higher pA₂ value indicates a higher affinity. For hyoscine in guinea pig ileum, the pA₂ value has been reported to be approximately 9.09 to 9.46.[25]
| Antagonist | Tissue | Reported pA₂ Value |
| Hyoscine | Goat Ileum | 9.09 ± 0.022 |
| Hyoscine | Guinea Pig Ileum | 9.46 ± 0.05 |
| Atropine | Goat Ileum | 9.59 ± 0.022 |
| Atropine | Guinea Pig Ileum | 9.93 ± 0.04 |
Data from Deepraj and Nandakumar, 2008.[25]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to agonist | - Tissue damage during dissection- Incorrect PSS composition or pH- Inadequate oxygenation- Low temperature | - Handle tissue gently- Double-check PSS recipe and ensure continuous carbogen bubbling- Verify organ bath temperature is stable at 37°C |
| Baseline drift | - Insufficient equilibration time- Temperature fluctuations | - Allow for a longer equilibration period (at least 60 minutes)- Ensure the water bath circulator is functioning correctly |
| Non-parallel shift in concentration-response curves | - Antagonism is not competitive- Insufficient antagonist incubation time | - Consider other mechanisms of antagonism- Increase the incubation time for hyoscine butylbromide |
| Reduced maximal response in the presence of antagonist | - Non-competitive antagonism- High concentrations of antagonist causing non-specific effects | - This suggests the antagonism may not be purely competitive- Use a lower range of antagonist concentrations |
References
-
Wikipedia. (n.d.). Organ bath. Retrieved from [Link]
- Corsetti, M., et al. (2023). Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice. Neurogastroenterology & Motility, 35(4), e14451.
-
REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
-
MIMS Philippines. (n.d.). Buscopan Mechanism of Action. Retrieved from [Link]
- Murthy, K. S. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G837-G842.
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.
-
ResearchGate. (n.d.). Acetylcholine (ACh) stimulates M3-receptors to cause direct smooth muscle contraction.... Retrieved from [Link]
-
ResearchGate. (n.d.). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Retrieved from [Link]
- Tytgat, G. N. (2007). Hyoscine Butylbromide: A Review of its Use in the Treatment of Abdominal Cramping and Pain. Ovid.
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved from [Link]
- Kume, H., & Kotlikoff, M. I. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(2), 153-158.
- Bhave, G., & Frey, M. R. (2008). Unraveling Smooth Muscle Contraction: The TRP Link. Gastroenterology, 135(1), 15-19.
-
The Pharmacology Education Project. (2023, November 5). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology [Video]. YouTube. [Link]
-
ADInstruments. (n.d.). Isolated Tissue Baths. Retrieved from [Link]
-
Orchid Scientific. (n.d.). Isolated Organ Bath. Retrieved from [Link]
- Giraldo, J., et al. (2007). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. British Journal of Pharmacology, 150(5), 613-626.
-
Kenakin, T. (2023, November 18). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. BPS. [Link]
-
ADInstruments. (n.d.). Radnoti Tissue-Organ Bath Principles. Retrieved from [Link]
- Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. Journal of Pharmacological Sciences, 105(2), 127-130.
- Colquhoun, D. (2007). Taking the time to study competitive antagonism. British Journal of Pharmacology, 150(S1), S1-S2.
-
Wikipedia. (n.d.). Tyrode's solution. Retrieved from [Link]
-
Monash University. (2020). Pharmacology – Working with isolated tissue preparations. Retrieved from [Link]
-
ResearchGate. (n.d.). Physiological Salt Solutions. Retrieved from [Link]
-
ClickUp. (n.d.). Organ Bath SOP Template. Retrieved from [Link]
- Deepraj, S., & Nandakumar, K. (2008). Investigation of isolated goat ileum preparation for pharmacological experiments. PharmacologyOnLine, 1, 22-33.
-
ResearchGate. (2014, May 20). Can anyone tell me about the troubleshooting of isolated tissue baths especially related to oxygenation, buffer, temperature and pH?. Retrieved from [Link]
-
Labster. (n.d.). Tyrode physiological solution. Retrieved from [Link]
-
KNUST OER. (2011, October 25). Setting Up the Organ Bath [Video]. YouTube. [Link]
-
ScienceDirect. (n.d.). Tyrode solution: Significance and symbolism. Retrieved from [Link]
-
KNUST OER. (2012, March 24). Pharmacological Lab Procedures - Set Up an Isolated Tissue - Setting Up the Organ Bat [Video]. YouTube. [Link]
-
MDE Technologies. (n.d.). Isolated Tissue Bath Setups. Retrieved from [Link]
- Suzuki, H., et al. (1980). Effects of timepidium bromide, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder and sphincter of Oddi. Japanese Journal of Pharmacology, 30(3), 317-325.
- Brown, D. A., et al. (1980). ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS. British Journal of Pharmacology, 70(4), 577-584.
- JoVE. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52334.
-
Radnoti. (n.d.). Tissue Organ Bath Principals. Retrieved from [Link]
- Barlow, R. B., & Tubby, J. (1978). Affinities of the protonated and non-protonated forms of hyoscine and hyoscine N-oxide for muscarinic receptors of the guinea-pig ileum and a comparison of their size in solution with that of atropine. British Journal of Pharmacology, 63(2), 299-307.
-
The Thought Emporium. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
Science.gov. (n.d.). isolated guinea-pig ileum: Topics by Science.gov. Retrieved from [Link]
Sources
- 1. Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. Organ bath - Wikipedia [en.wikipedia.org]
- 6. reprocell.com [reprocell.com]
- 7. cdn.adinstruments.com [cdn.adinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. theory.labster.com [theory.labster.com]
- 15. Tyrode solution: Significance and symbolism [wisdomlib.org]
- 16. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 17. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 18. orchidscientific.com [orchidscientific.com]
- 19. mdegmbh.eu [mdegmbh.eu]
- 20. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 21. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Note: A Robust and Validated UHPLC-MS/MS Method for the Quantification of N-butylscopolamine in Human Plasma
Abstract
This application note presents a detailed, validated, and highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of N-butylscopolamine in human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deep understanding of the bioanalytical process. The method described herein is suitable for pharmacokinetic studies, bioequivalence trials, and clinical monitoring, adhering to the principles outlined in international regulatory guidelines.
Introduction: The Analytical Imperative for N-butylscopolamine
N-butylscopolamine, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely used as an antispasmodic to treat pain and discomfort associated with abdominal and menstrual cramps.[1] It is a quaternary ammonium compound, a semi-synthetic derivative of scopolamine.[2][3] Its mechanism of action involves blocking muscarinic M3 receptors in the smooth muscle of the gastrointestinal tract, thereby inhibiting acetylcholine-induced contractions.[1]
Due to its quaternary ammonium structure, N-butylscopolamine has low lipid solubility and does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[4] However, this property also contributes to its low and variable oral bioavailability.[1][3] The plasma concentrations of N-butylscopolamine following therapeutic doses are typically in the low ng/mL to pg/mL range, necessitating a highly sensitive and selective analytical method for its accurate quantification.[3][5][6] UHPLC-MS/MS stands as the gold standard for this purpose, offering unparalleled sensitivity, specificity, and high throughput.
This document provides a comprehensive protocol for the analysis of N-butylscopolamine in human plasma, from sample preparation to data interpretation, grounded in established scientific principles and regulatory expectations.
Method Rationale and Overview
The selection of an appropriate bioanalytical method is contingent on the physicochemical properties of the analyte and the nature of the biological matrix. N-butylscopolamine is a polar quaternary ammonium compound, which presents specific challenges and informs our methodological choices.
The Rationale for Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (plasma) and to remove interfering substances such as proteins and phospholipids. Several approaches have been successfully employed for N-butylscopolamine:
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile is added to the plasma to denature and precipitate proteins.[2][5] It is often the first choice for method development due to its ease of use. However, it may not provide the cleanest extracts, potentially leading to matrix effects in the MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[6][7] Dichloromethane has been effectively used for N-butylscopolamine extraction.[6][7] This technique requires more optimization of solvent choice and pH to ensure efficient extraction.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[3] This method can be more time-consuming and costly but is often necessary for achieving the lowest limits of quantification and minimizing matrix effects.[3]
For this application note, we will detail a protein precipitation method due to its simplicity, speed, and proven effectiveness for N-butylscopolamine quantification in numerous studies.[2][5]
The Rationale for Chromatographic Separation
The objective of the UHPLC separation is to resolve N-butylscopolamine from any remaining matrix components and potential isomers, delivering a clean and sharp peak to the mass spectrometer.
-
Column Chemistry: A C18 reversed-phase column is a common and effective choice for the separation of N-butylscopolamine.[2][5][7] The hydrophobic stationary phase interacts with the non-polar regions of the analyte, providing good retention and peak shape.
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a pH modifier and an organic solvent. For N-butylscopolamine, which is a permanently charged quaternary amine, a mobile phase of acetonitrile and an aqueous solution of ammonium acetate with formic acid is highly effective.[2][5] The formic acid helps to improve peak shape and ionization efficiency in the positive ion mode.
The Rationale for Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low concentrations of N-butylscopolamine in plasma.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for N-butylscopolamine as its quaternary ammonium group readily accepts a positive charge.[2][3][5]
-
Multiple Reaction Monitoring (MRM): MRM is a highly specific detection technique where a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. The precursor to product ion transitions for N-butylscopolamine are well-established.[2][3][5]
Experimental Workflow
The overall experimental workflow for the quantification of N-butylscopolamine in human plasma is depicted in the following diagram:
Figure 2: Core parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Design | Acceptance Criteria |
| Selectivity | Analyze at least 6 different blank plasma sources. | No significant interfering peaks at the retention times of the analyte and IS (response <20% of LLOQ for analyte and <5% for IS). |
| Calibration Curve | Analyze a blank sample, a zero sample (blank + IS), and at least 6 non-zero calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, low, medium, and high concentrations in at least 5 replicates on 3 different days. | Mean accuracy within ±15% of the nominal value (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). [8] |
| Recovery | Compare the peak area of the analyte from extracted plasma samples with the peak area of the analyte spiked into post-extracted blank plasma at 3 concentration levels (low, medium, high). | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Compare the peak area of the analyte spiked into post-extracted blank plasma from at least 6 different sources with the peak area of the analyte in a neat solution. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate the stability of N-butylscopolamine in plasma under various conditions: freeze-thaw (at least 3 cycles), short-term (room temperature), long-term (frozen at -20°C or -80°C), and post-preparative (in autosampler). | Mean concentration of stability samples should be within ±15% of the nominal concentration. [2] |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for N-butylscopolamine and the IS using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of N-butylscopolamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of N-butylscopolamine in human plasma. The protocol, from sample preparation to data analysis, is designed to be readily implemented in a bioanalytical laboratory. Adherence to the comprehensive validation protocol ensures the generation of high-quality, reliable data suitable for regulatory submissions and crucial decision-making in drug development and clinical research.
References
-
Favreto, W. A., et al. (2013). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. Journal of chromatographic science, 51(3), 249–255. [Link]
-
Suenaga, E. M., et al. (2017). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Biomedical chromatography, 31(3), 10.1002/bmc.3823. [Link]
-
Manfio, G. P., et al. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Biomedical chromatography, 26(11), 1347–1353. [Link]
-
de Miranda, B. S., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Journal of Bioequivalence Studies, 5(1). [Link]
-
ResearchGate (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. ResearchGate. [Link]
-
Nassar, M. S., et al. (2024). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. Journal of Exploratory Research in Pharmacology, 9(3), 223-226. [Link]
-
Timmerman, P., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 161, 14-21. [Link]
-
European Medicines Agency (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
European Medicines Agency (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]
-
Sci-Hub (n.d.). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma. Sci-Hub. [Link]
-
Xia & He Publishing Inc. (2024). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. Xia & He Publishing Inc. [Link]
-
U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
National Center for Biotechnology Information (n.d.). Butylscopolamine. PubChem. [Link]
Sources
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 3. annexpublishers.com [annexpublishers.com]
- 4. The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration [xiahepublishing.com]
- 5. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In vivo Application of (-)-Scopolamine, n-Butyl-, bromide in Rodents: Application Notes and Protocols
Introduction
(-)-Scopolamine, n-butyl-, bromide, commonly known as hyoscine butylbromide or by its trade name Buscopan®, is a peripherally acting antimuscarinic agent.[1][2][3] It is a quaternary ammonium compound derived from scopolamine.[1] This structural feature limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects that are common with other anticholinergic agents like atropine.[1][4] In preclinical rodent models, it is a valuable tool for investigating physiological processes involving smooth muscle and for modeling diseases characterized by smooth muscle spasms. This guide provides an in-depth overview of its in vivo applications in rodents, including its mechanism of action, and detailed experimental protocols.
Mechanism of Action
(-)-Scopolamine, n-butyl-, bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][5] These receptors are integral to the parasympathetic nervous system, which regulates involuntary bodily functions such as smooth muscle contraction and gland secretion.[1] By blocking the action of the neurotransmitter acetylcholine at these receptors, particularly the M3 subtype on smooth muscle cells, the drug inhibits parasympathetic activation, leading to smooth muscle relaxation.[1][2] This spasmolytic effect is the basis for its therapeutic use in conditions involving gastrointestinal, biliary, and genitourinary tract spasms.[1][5]
The quaternary ammonium structure of hyoscine butylbromide results in poor absorption from the gastrointestinal tract and limited penetration across lipid membranes like the blood-brain barrier.[1] Consequently, it primarily exerts its effects on peripheral systems.[1]
Signaling Pathway of (-)-Scopolamine, n-Butyl-, bromide
Caption: Mechanism of action of (-)-Scopolamine, n-Butyl-, bromide on smooth muscle cells.
Core Applications in Rodent Research
The primary in vivo application of (-)-Scopolamine, n-butyl-, bromide in rodents is to induce smooth muscle relaxation, particularly in the gastrointestinal tract. This has proven valuable in a range of experimental contexts.
Reduction of Bowel Motion in Abdominal Imaging
Scientific Rationale: Bowel motion is a significant source of artifacts in abdominal magnetic resonance imaging (MRI) in mice.[6][7] The administration of an antispasmodic agent like hyoscine butylbromide can effectively reduce peristalsis, leading to improved image quality.[6][7]
Experimental Protocol: Bowel Motion Reduction for Mouse Abdominal MRI [6][7]
-
Animal Model: Adult C57BL/6 mice.[6]
-
Drug Preparation: Dilute a 20 mg/ml solution of (-)-Scopolamine, n-butyl-, bromide (Buscopan®) in saline. For a high-dose protocol, a 1:20 dilution is used, and for a low-dose protocol, a 1:200 dilution is used.[6]
-
Administration: A single bolus injection is administered.
-
Dosage:
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Position the mouse in the MRI scanner.
-
Begin image acquisition.
-
After an initial period of acquisition (e.g., 10 minutes), inject the prepared (-)-Scopolamine, n-butyl-, bromide solution.[6]
-
Continue image acquisition for the desired duration. Studies have shown the effect to last for up to 45 minutes.[7]
-
Expected Outcome: The high-dose protocol (5 mg/kg) has been demonstrated to be most effective for reducing bowel motion for up to 45 minutes.[6][7] This allows for the acquisition of high-resolution T2-weighted and diffusion-weighted images with reduced motion artifacts.[6]
Modeling Abdominal Pain and Spasms
Scientific Rationale: Due to its spasmolytic properties, (-)-Scopolamine, n-butyl-, bromide is used in animal models to study the mechanisms of abdominal pain and to test the efficacy of novel analgesic compounds.[8][9] While much of the data comes from equine studies for colic, the principles can be applied to rodent models of visceral pain.[8][9]
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice (A Model for Visceral Pain)
-
Animal Model: Adult mice.
-
Drug Preparation: Prepare a solution of (-)-Scopolamine, n-butyl-, bromide in saline at the desired concentration.
-
Administration: Intraperitoneal (IP) injection.
-
Dosage: Dosages can vary, but a common starting point is in the range of 1-10 mg/kg.
-
Procedure:
-
Administer (-)-Scopolamine, n-butyl-, bromide or a vehicle control to the mice.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 20 minutes).
-
-
Expected Outcome: Pretreatment with (-)-Scopolamine, n-butyl-, bromide is expected to reduce the number of writhes compared to the vehicle control group, demonstrating its analgesic effect on visceral pain.
Investigating Metabolic Functions
Scientific Rationale: Recent research has explored the role of the parasympathetic nervous system in metabolic regulation. (-)-Scopolamine, n-butyl-, bromide has been used to investigate the impact of cholinergic signaling on insulin secretion and metabolic programming.[10]
Experimental Protocol: Neonatal Treatment to Prevent Metabolic Dysfunction in Rats [10]
-
Animal Model: Neonatal rats.[10]
-
Drug Preparation: Dilute (-)-Scopolamine, n-butyl-, bromide (Buscopan®) in saline solution.[10]
-
Administration: Intraperitoneal (IP) injection.[10]
-
Dosage: 0.5 mg/kg body weight/day.[10]
-
Procedure:
-
From the first to the twelfth day of life, administer the prepared solution to the rat pups.[10]
-
A control group should receive saline injections of the same volume.[10]
-
Wean the offspring at day 21.[10]
-
At a later time point (e.g., 90 days old), assess various metabolic parameters such as body weight, food intake, glucose tolerance, and insulin secretion.[10]
-
-
Expected Outcome: Early postnatal treatment with (-)-Scopolamine, n-butyl-, bromide has been shown to inhibit overfeeding-induced metabolic dysfunctions in adult rats, potentially by reducing parasympathetic activity and M3 muscarinic receptor expression in pancreatic islets.[10]
Experimental Workflow: In Vivo Rodent Study
Caption: A generalized workflow for in vivo rodent studies using (-)-Scopolamine, n-Butyl-, bromide.
Dosage and Administration Considerations
The appropriate dosage and route of administration are critical for successful in vivo experiments.
| Application | Rodent Model | Dosage Range | Route of Administration | Reference |
| Bowel Motion Reduction | Mouse | 0.5 - 5 mg/kg | Bolus injection (IV or IP) | [6][7] |
| Metabolic Studies | Neonatal Rat | 0.5 mg/kg/day | Intraperitoneal (IP) | [10] |
| Visceral Pain Model | Mouse | 1 - 10 mg/kg | Intraperitoneal (IP) | General knowledge |
Note: These are starting points and may require optimization for specific experimental conditions.
Pharmacokinetics
The pharmacokinetic profile of (-)-Scopolamine, n-butyl-, bromide is characterized by:
-
Low Oral Bioavailability: Due to its quaternary ammonium structure, it is poorly absorbed from the gastrointestinal tract.[1]
-
Limited CNS Penetration: It does not readily cross the blood-brain barrier, leading to minimal central nervous system effects.[1][4]
-
Excretion: The drug is primarily excreted unchanged in the feces and urine.[1]
Safety and Precautions
While generally well-tolerated, potential side effects consistent with anticholinergic drugs can occur, such as:
-
Tachycardia: An elevation in heart rate may be observed.[8][9]
-
Dry Mouth: Reduced salivation is a common anticholinergic effect.
-
Mydriasis: Dilation of the pupils can occur.[11]
It is important to monitor animals for any adverse reactions during and after administration. The effects of (-)-Scopolamine, n-butyl-, bromide may be potentiated by the concomitant use of other anticholinergic drugs.[8]
Conclusion
(-)-Scopolamine, n-butyl-, bromide is a valuable pharmacological tool for in vivo research in rodents. Its peripheral antimuscarinic action allows for the targeted investigation of smooth muscle physiology and pathophysiology with minimal confounding central nervous system effects. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- Patsnap Synapse. What is the mechanism of Scopolamine Butylbromide? Published July 17, 2024.
- Patsnap Synapse. What is Scopolamine Butylbromide used for? Published June 14, 2024.
- Bilreiro C, Fernandes FF, Andrade L, et al. Hyoscine butylbromide for bowel motion reduction in mouse abdominal MRI. arXiv.
- Drugs.com. BUSCOPAN Injectable Solution for Animal Use. Published November 30, 2025.
- FarmVet. Buscopan - Boehringer Ingelheim.
- de Almeida Furtado G, de Canteiro PB, de Oliveira JC, et al.
- Bilreiro C, Fernandes FF, Andrade L, et al. Effective bowel motion reduction in mouse abdominal MRI using hyoscine butylbromide. Magn Reson Med. 2021;86(4):2146-2155.
- LKT Laboratories, Inc. Scopolamine N-butylbromide. Biomol.
- CHEMM.
- Igwenyi IO, Uzoegwu QE. THE EFFECT OF HYOSCINE-N-BUTYLBROMIDE (BUSCOPAN)
- Benchchem. Application Notes and Protocols: Hyoscine Butylbromide.
- Bilreiro C, Fernandes FF, Andrade L, et al. Effective bowel motion reduction in mouse abdominal MRI using hyoscine butylbromide. Shemesh Lab. April 12, 2021.
- Chemsrc. Scopolamine butylbromide | CAS#:149-64-4. Published August 21, 2025.
- Lee T, D'Souza S. Anticholinergic syndrome following an unintentional overdose of scopolamine. PMC. September 15, 2009.
- Science.gov. anticholinergic drugs scopolamine: Topics.
- Waldeck F. The intestinal absorption of scopolamine-N-butylbromide (Buscopan)
- Pentikäinen P, Penttilä A, Vapaatalo H, Hackman R. Intestinal absorption, intestinal distribution, and excretion of (14C) labelled hyoscine N-butylbromide (butylscopolamine) in the rat. J Pharm Pharmacol. 1973;25(5):371-375.
- Corsetti M, De Vincentis A, Tafi E, et al. Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice. Neurogastroenterol Motil. 2023;35(4):e14451.
- Tytgat GN. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs. 2007;67(9):1343-1357.
- Guignard JP, Herxheimer A, Greenwood RM. Effects of hyoscine butylbromide on gut motility. Clin Pharmacol Ther. 1968;9(6):745-748.
- Stacher G, Bergmann H, Havlik E, Stacher-Janotta G. Oral hyoscine butylbromide does not alter the pattern of small intestinal motor activity. Br J Clin Pharmacol. 1984;18(6):959-964.
- Renner UD, Oertel R, Kirch W. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Ther Drug Monit. 2005;27(5):655-665.
- Garmendia M, Singleton V. Scopolamine.
- ResearchGate. Hyoscine Butylbromide. Published August 8, 2025.
- Li Y, Zhang C, Zhang Y, et al.
- ResearchGate. Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes.
- The Bright Side and the Dark Side of Scopolamine (Pharmacology, Toxicology, Pharmacokinetics, and Clinical Use Review). Published June 15, 2011.
- ResearchGate. Buscopan (hyoscine butylbromide) in abdominal colic. Published August 7, 2025.
- Acar N, Bulut G, Afşar E, et al. Effect of buscopan, a compound that alleviates cramps, on the developing nervous system of the chick embryo. Birth Defects Res. 2021;113(15):1140-1151.
- RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Inform
- Tepper BJ, Vomer RB.
- Putcha L, Cintron NM, Tsui J, Vanderploeg JM, Kramer WG. Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects. Pharm Res. 1989;6(6):481-485.
- accessdata.fda.gov. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TRANSDERM SCŌP safely a.
- El-Fawal HAN, Jori A, Mousa S. Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes. J Anal Toxicol. 2001;25(3):191-194.
Sources
- 1. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticholinergic syndrome following an unintentional overdose of scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 6. arxiv.org [arxiv.org]
- 7. Effective bowel motion reduction in mouse abdominal MRI using hyoscine butylbromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BUSCOPAN Injectable Solution for Animal Use - Drugs.com [drugs.com]
- 9. farmvet.com [farmvet.com]
- 10. Neonatal treatment with scopolamine butylbromide prevents metabolic dysfunction in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scopolamine butylbromide | CAS#:149-64-4 | Chemsrc [chemsrc.com]
Application Notes and Protocols: N-butylscopolamine Bromide for Studying Cholinergic Pathways
Introduction: A Peripherally Selective Muscarinic Antagonist for Cholinergic Research
N-butylscopolamine bromide, also known as scopolamine butylbromide or hyoscine butylbromide, is a peripherally acting muscarinic receptor antagonist.[1][2] It is a quaternary ammonium derivative of scopolamine, a feature that significantly limits its ability to cross the blood-brain barrier.[3][4] This property makes it an invaluable tool for researchers aiming to dissect the peripheral mechanisms of the cholinergic nervous system without the confounding central nervous system effects associated with its tertiary amine parent compound, scopolamine.[3][5]
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes.[6][7] It is broadly divided into nicotinic and muscarinic pathways, based on the receptors that mediate the effects of ACh.[6] N-butylscopolamine bromide specifically targets muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in smooth muscle contraction, glandular secretion, and heart rate regulation.[3][8] By competitively blocking these receptors, N-butylscopolamine bromide effectively inhibits the actions of acetylcholine, leading to smooth muscle relaxation and reduced secretions.[3][9] Its primary clinical application is as an antispasmodic for relieving abdominal pain and cramps.[2][4]
For researchers, N-butylscopolamine bromide serves as a precise pharmacological tool to:
-
Investigate the role of peripheral muscarinic receptors in various physiological and pathophysiological conditions.
-
Functionally characterize cholinergic pathways in isolated tissues and in vivo models.
-
Differentiate between central and peripheral cholinergic effects of other drugs or stimuli.
This guide provides a comprehensive overview of the applications and protocols for utilizing N-butylscopolamine bromide in the study of cholinergic pathways, with a focus on experimental design, data interpretation, and best practices for ensuring scientific rigor.
Mechanism of Action: Selective Antagonism of Muscarinic Receptors
N-butylscopolamine bromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[3] This means it binds to the same site as acetylcholine but does not activate the receptor, thereby preventing acetylcholine from eliciting its normal physiological response.[1][10] While it is considered a non-selective muscarinic antagonist, studies have shown it has a high affinity for M2 and M3 receptors, which are predominantly found on smooth muscle cells and secretory glands.[1][11]
The key to its utility in peripheral studies lies in its chemical structure. The presence of a quaternary ammonium group gives the molecule a positive charge, making it highly polar and limiting its lipid solubility.[3] Consequently, N-butylscopolamine bromide does not readily cross the blood-brain barrier, resulting in minimal central nervous system side effects.[3][4]
Signaling Pathway: Muscarinic Receptor Blockade
The following diagram illustrates the mechanism of action of N-butylscopolamine bromide in antagonizing the acetylcholine-mediated signaling cascade in a smooth muscle cell.
Caption: N-butylscopolamine bromide competitively blocks M3 muscarinic receptors.
Pharmacokinetics and Pharmacodynamics
A thorough understanding of the pharmacokinetic and pharmacodynamic properties of N-butylscopolamine bromide is crucial for designing and interpreting experiments.
| Parameter | Value/Characteristic | Source(s) |
| Bioavailability (Oral) | <1% | [4][5] |
| Elimination Half-life | 1-5 hours | [1] |
| Protein Binding | Low | [12] |
| Metabolism | Primarily through hydrolysis of the ester bond. | [1] |
| Excretion | Mainly in feces and urine. | [3] |
| Onset of Action (Oral) | 15-30 minutes | [8] |
| Onset of Action (IV) | Quicker than oral administration. | [8] |
The low oral bioavailability necessitates parenteral administration (intravenous or intramuscular) for systemic studies where precise dosing is required.[8][13] For in vitro studies, the compound is directly applied to the tissue bath.
Application 1: In Vitro Characterization of Cholinergic Responses in Smooth Muscle
One of the primary applications of N-butylscopolamine bromide is in the ex vivo study of smooth muscle physiology, particularly in tissues from the gastrointestinal, urinary, and reproductive tracts.[9][11][14] Organ bath experiments allow for the direct measurement of muscle contractility in response to cholinergic agonists and the subsequent blockade by antagonists like N-butylscopolamine bromide.
Protocol: Organ Bath Assay for Smooth Muscle Contractility
This protocol provides a framework for assessing the effect of N-butylscopolamine bromide on cholinergically-induced contractions of isolated smooth muscle strips (e.g., ileum, bladder).
Materials:
-
N-butylscopolamine bromide (solid or stock solution)
-
Cholinergic agonist (e.g., carbachol, acetylcholine)
-
Krebs-Henseleit solution (or other appropriate physiological saline solution)
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the desired tissue and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm long).
-
-
Mounting and Equilibration:
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Viability Check:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve for the cholinergic agonist (e.g., carbachol, 1 nM to 100 µM). This serves as the control response.
-
After the maximum response is achieved, wash the tissue thoroughly and allow it to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissue with a specific concentration of N-butylscopolamine bromide for a predetermined period (e.g., 30 minutes).
-
-
Repeat Agonist Response:
-
In the continued presence of N-butylscopolamine bromide, repeat the cumulative concentration-response curve for the cholinergic agonist.
-
-
Data Analysis:
-
Measure the amplitude of contractions and plot the concentration-response curves for the agonist in the absence and presence of the antagonist.
-
Calculate the EC₅₀ values for the agonist in both conditions. A rightward shift in the EC₅₀ value in the presence of N-butylscopolamine bromide indicates competitive antagonism.[14]
-
The Schild analysis can be used to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC₅₀.
-
Experimental Workflow: Organ Bath Assay
Caption: Workflow for assessing cholinergic antagonism in isolated smooth muscle.
Application 2: In Vivo Investigation of Peripheral Cholinergic Pathways
In vivo studies allow for the examination of N-butylscopolamine bromide's effects within a complete physiological system. These studies are crucial for understanding the integrated role of peripheral cholinergic signaling in complex processes like gastrointestinal motility, cardiovascular regulation, and glandular secretion.
Protocol: In Vivo Model of Intestinal Motility
This protocol outlines a method to assess the effect of N-butylscopolamine bromide on intestinal transit in a rodent model.
Materials:
-
N-butylscopolamine bromide for injection
-
Vehicle control (e.g., sterile saline)
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
Rodents (e.g., mice or rats)
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate animals to the experimental conditions.
-
Fast animals overnight (with free access to water) to ensure an empty gastrointestinal tract.
-
-
Drug Administration:
-
Administer N-butylscopolamine bromide (e.g., via intraperitoneal or intravenous injection) at the desired dose.
-
Administer the vehicle control to a separate group of animals.
-
-
Charcoal Meal Administration:
-
At a specified time after drug administration (e.g., 30 minutes), administer the charcoal meal orally to each animal.
-
-
Transit Time Measurement:
-
After a set period (e.g., 20-30 minutes), euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis:
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the intestinal transit between the N-butylscopolamine bromide-treated group and the control group using appropriate statistical tests. A significant decrease in transit in the treated group indicates an inhibitory effect on gastrointestinal motility.
-
Safety and Handling
N-butylscopolamine bromide is a hazardous substance and should be handled with appropriate precautions.[15][16]
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the compound.[17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15][16] Use in a well-ventilated area or under a fume hood.[17]
-
Storage: Store at <-15°C in a tightly closed container under an inert gas like nitrogen.[15]
-
Disposal: Dispose of waste according to local regulations.[17]
Conclusion: A Versatile Tool for Cholinergic Research
N-butylscopolamine bromide is a potent and peripherally selective muscarinic antagonist that serves as an indispensable tool for researchers investigating cholinergic pathways. Its inability to cross the blood-brain barrier allows for the specific interrogation of peripheral muscarinic receptor function in a wide range of in vitro and in vivo models. By carefully designing experiments and adhering to the protocols outlined in this guide, researchers can leverage the unique properties of N-butylscopolamine bromide to gain valuable insights into the complex roles of the cholinergic system in health and disease.
References
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cholinergic - Wikipedia [en.wikipedia.org]
- 8. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. Buscopan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. cdn.cocodoc.com [cdn.cocodoc.com]
- 17. chemicalbook.com [chemicalbook.com]
Protocol for the Preparation and Use of N-butylscopolamine Bromide in Cell Culture Applications
Introduction: Understanding N-butylscopolamine Bromide in a Cellular Context
N-butylscopolamine bromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent.[1][2] It is a quaternary ammonium derivative of scopolamine, a naturally occurring tropane alkaloid.[2] The addition of a butyl bromide group to the scopolamine structure results in a molecule with distinct pharmacological properties. Due to its charged quaternary ammonium structure, N-butylscopolamine bromide has very low lipid solubility and does not readily cross the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[3] This characteristic makes it a valuable tool for in vitro studies focusing on peripheral cellular mechanisms without the confounding effects on the central nervous system.
The primary mechanism of action of N-butylscopolamine bromide is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype located on smooth muscle cells.[1] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction. By blocking these receptors, N-butylscopolamine bromide effectively inhibits acetylcholine-mediated smooth muscle contraction, leading to a spasmolytic effect.[1][2] This makes it a widely used therapeutic for conditions involving gastrointestinal, biliary, and genitourinary smooth muscle spasms.[4] In the context of cell culture, this antagonistic activity can be harnessed to study signaling pathways involving muscarinic receptors and to investigate the effects of their blockade on cellular behavior.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of N-butylscopolamine bromide is crucial for the preparation of accurate and stable solutions for cell culture experiments.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀BrNO₄ | [4] |
| Molecular Weight | 440.4 g/mol | [4] |
| Appearance | White or almost white crystalline powder | [5] |
| Solubility in Water | Very soluble | [6] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [4] |
| Solubility in Ethanol | Soluble | [4][6] |
| Solubility in DMSO | Soluble (approx. 5 mg/mL) | [4] |
| Solubility in Methanol | Sparingly soluble |
Mechanism of Action: A Cellular Perspective
N-butylscopolamine bromide exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. In many cell types, particularly smooth muscle cells, the M3 receptor subtype is predominant and is coupled to the Gq/11 family of G proteins.
Upon acetylcholine binding, the M3 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. N-butylscopolamine bromide, by blocking the initial binding of acetylcholine, prevents this entire signaling cascade.
Caption: General experimental workflow for cell treatment.
Preparation of Working Solutions
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Always prepare a vehicle control using the same final concentration of DMSO in the medium as the treated samples.
Recommended Working Concentrations
The effective concentration of N-butylscopolamine bromide can vary significantly depending on the cell type and the specific assay. Based on published literature, a broad range of concentrations has been utilized:
-
For smooth muscle relaxation studies (ex vivo): Concentrations ranging from 1 nM to 100 µM have been shown to be effective. [7][8]* For nicotinic acetylcholine receptor blockade in cell lines (e.g., SH-SY5Y): An IC₅₀ of 0.19 µM has been reported. [6]* For general cell culture experiments: A starting point for dose-response experiments could be in the range of 1 µM to 100 µM.
-
Cytotoxicity: N-butylscopolamine bromide has been shown to have low cytotoxicity in some cell lines, with IC₅₀ values exceeding 1000 µM in liver cell lines. [9]However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the non-toxic concentration range for your specific cell line. [10][11][12][13]
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your experimental results, it is essential to incorporate a self-validating system into your protocol.
-
Purity of the Compound: Always use N-butylscopolamine bromide from a reputable supplier with a certificate of analysis indicating high purity (≥98%).
-
Solvent Compatibility: Ensure that the chosen solvent for the stock solution is compatible with your experimental setup and does not interfere with the assay.
-
Vehicle Controls: Always include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in your experiments to account for any effects of the solvent itself.
-
Positive and Negative Controls: Where applicable, use positive and negative controls to validate your assay. For example, in a smooth muscle contraction assay, a known agonist like carbachol can serve as a positive control.
-
Dose-Response Curves: Perform dose-response experiments to determine the optimal working concentration of N-butylscopolamine bromide for your specific application.
-
Regular Sterility Checks: Periodically check your stock and working solutions for microbial contamination.
Conclusion
This application note provides a comprehensive guide for the preparation and use of N-butylscopolamine bromide in cell culture. By understanding its mechanism of action and following these detailed protocols, researchers can confidently and accurately utilize this compound in their in vitro studies to investigate a wide range of biological processes involving muscarinic acetylcholine receptors.
References
- Fintl, C., et al. (2014). Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model. Equine Veterinary Journal, 46(6), 743-747.
- Liao, Y. H., et al. (2016). Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections?. European Journal of Pharmacology, 780, 193-201.
-
MIMS Philippines. (n.d.). Buscopan Mechanism of Action. Retrieved from [Link]
-
CocoDoc. (n.d.). N-Butylscopolammonium Bromide. Retrieved from [Link]
-
Sartorius. (n.d.). Solutions for lab scale sterile filtration and clarification. Retrieved from [Link]
-
Wikipedia. (n.d.). Hyoscine butylbromide. Retrieved from [Link]
-
PubChem. (n.d.). Butylscopolamine. Retrieved from [Link]
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357.
-
CD BioGlyco. (n.d.). Scopolamine butylbromide. Retrieved from [Link]
- Annex Publishers. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Journal of Bioequivalence Studies, 5(1).
- ResearchGate. (2016). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(10), 1153-1161.
- ResearchGate. (2023). Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations. Chemical Review and Letters, 6(3), 105-113.
- PubMed. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.
- PubMed. (2013). A cellular viability assay to monitor drug toxicity. Methods in Molecular Biology, 1044, 339-347.
-
ResearchGate. (2023, January 13). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?. Retrieved from [Link]
- PubMed Central. (2019). Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids. Oncology Letters, 18(5), 4847-4856.
- National Institutes of Health. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5620.
-
PubChem. (n.d.). Buscopan. Retrieved from [Link]
Sources
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 4. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mims.com [mims.com]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hyoscine Butylbromide in the Study of Bladder Smooth Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Dynamic Bladder and the Role of Cholinergic Signaling
The urinary bladder is a remarkable organ characterized by its ability to store urine at low pressure and expel it efficiently and voluntarily. This process, known as micturition, is primarily controlled by the detrusor, a complex meshwork of smooth muscle. The contractility of the detrusor is largely governed by the parasympathetic nervous system, which releases acetylcholine (ACh).[1][2] ACh acts on muscarinic receptors on the surface of bladder smooth muscle cells, triggering a cascade of intracellular events that lead to muscle contraction.[1][2]
Disruptions in this finely tuned process can lead to conditions like overactive bladder (OAB), characterized by symptoms of urgency, frequency, and incontinence.[3][4] Consequently, the cholinergic pathway is a primary target for pharmacological interventions aimed at modulating bladder contractility. Understanding the nuanced responses of bladder smooth muscle to various stimuli is therefore crucial for the development of new and improved therapies.
Hyoscine Butylbromide (HBB), also known as scopolamine butylbromide, is a well-established antispasmodic agent.[1][5][6] It is a peripherally acting muscarinic receptor antagonist, meaning it competitively blocks the action of acetylcholine at these receptors.[2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with other anticholinergic drugs.[1][2][7] These properties make HBB an invaluable tool for researchers studying the mechanisms of bladder smooth muscle contraction and for professionals in drug development seeking to identify novel therapeutic agents.
This guide provides a comprehensive overview of the application of Hyoscine Butylbromide in the in vitro study of bladder smooth muscle contractility. We will delve into the underlying pharmacology, provide detailed experimental protocols, and offer insights gleaned from years of field experience to ensure the generation of robust and reproducible data.
Pharmacological Profile of Hyoscine Butylbromide in the Bladder
Hyoscine Butylbromide exerts its spasmolytic effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the surface of detrusor smooth muscle cells.[1][2] While multiple muscarinic receptor subtypes (M1-M5) exist, the M2 and M3 subtypes are the most relevant in the bladder.[5][8][9] The M3 receptor is primarily responsible for the direct contraction of the detrusor muscle.[3][8][10] Although the M2 receptor is more abundant, its role is thought to be modulatory, potentially inhibiting relaxation pathways and thus indirectly contributing to contraction.[3][4] HBB exhibits a high affinity for muscarinic receptors in the pelvic area, making it particularly effective in targeting the bladder.[7][11]
By blocking these receptors, HBB effectively antagonizes the contractile signals initiated by the parasympathetic nervous system, leading to smooth muscle relaxation.[5][11] This makes it an ideal compound for investigating the contribution of the cholinergic pathway to bladder contractility and for screening potential new drugs that target this system.
Visualizing the Mechanism of Action
To better understand the cellular mechanisms at play, the following diagram illustrates the signaling pathway of cholinergic-induced bladder smooth muscle contraction and the inhibitory action of Hyoscine Butylbromide.
Caption: Cholinergic signaling pathway in bladder smooth muscle and HBB's inhibitory action.
Experimental Protocol: In Vitro Assessment of Bladder Smooth Muscle Contractility Using an Organ Bath System
This protocol details a robust and reproducible method for studying the effects of Hyoscine Butylbromide on bladder smooth muscle strips, a technique that has been a cornerstone of urological pharmacology for over 50 years.[12][13]
I. Materials and Reagents
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a commonly used and well-characterized model. All animal procedures should be approved by the institutional animal care and use committee.
-
Krebs-Henseleit Solution (KHS): Composition (in mM): NaCl 118, KCl 4.75, CaCl2 2.5, KH2PO4 1.18, MgSO4 1.18, NaHCO3 24.8, and glucose 10.[14] The solution should be freshly prepared and continuously bubbled with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.
-
Hyoscine Butylbromide (HBB): Prepare a stock solution (e.g., 10 mM in distilled water) and make serial dilutions in KHS on the day of the experiment.
-
Carbachol: A stable cholinergic agonist used to induce contraction.[15][16][17] Prepare a stock solution (e.g., 10 mM in distilled water) and make serial dilutions in KHS.
-
Potassium Chloride (KCl): Used to depolarize the muscle and assess tissue viability.[12][18] Prepare a high concentration stock solution (e.g., 3 M in distilled water).
-
Organ Bath System: Including a water-jacketed organ bath, force-displacement transducers, amplifiers, and a data acquisition system.[12][19]
-
Surgical Instruments: Fine scissors, forceps, and silk sutures.
-
Carbogen Gas (95% O2, 5% CO2)
II. Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for assessing HBB's effect on bladder contractility.
III. Detailed Step-by-Step Methodology
-
Tissue Preparation:
-
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Quickly excise the urinary bladder and place it in ice-cold KHS.[18]
-
Carefully remove any adhering connective and fatty tissue.
-
Cut the bladder open from the dome to the base and pin it, mucosal side up, in a dissection dish containing cold KHS.
-
Gently remove the urothelium with fine forceps to study the direct effects on the smooth muscle, if desired.
-
Prepare longitudinal detrusor muscle strips (approximately 2 mm wide and 8-10 mm long).[19]
-
-
Mounting and Equilibration:
-
Tie both ends of a muscle strip with silk sutures.
-
Mount the strip vertically in a 10 mL organ bath filled with KHS, maintained at 37°C and continuously bubbled with carbogen.[20]
-
Attach one end to a fixed hook and the other to an isometric force transducer.[12]
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes.[20] During this period, wash the tissue with fresh KHS every 15 minutes.[12][19]
-
-
Viability and Standardization:
-
Generating a Control Concentration-Response Curve (CRC):
-
After the KCl response has returned to baseline (following several washes), allow the tissue to restabilize.
-
Generate a cumulative concentration-response curve to carbachol by adding increasing concentrations of the agonist (e.g., 10⁻⁸ M to 10⁻⁴ M) to the bath in a stepwise manner.[14][18] Add the next concentration only after the response to the previous one has reached a plateau.
-
-
Investigating the Effect of Hyoscine Butylbromide:
-
Wash the tissue thoroughly to remove the carbachol and allow it to return to a stable baseline.
-
Incubate the tissue with a specific concentration of HBB for a predetermined period (e.g., 30 minutes).
-
In the continued presence of HBB, repeat the cumulative concentration-response curve to carbachol.
-
This procedure can be repeated with different concentrations of HBB to determine its potency (IC50).
-
IV. Data Analysis and Interpretation
The primary outcome of this experiment is the contractile force generated by the bladder strips, measured in grams or millinewtons.
-
Concentration-Response Curves: Plot the contractile response (as a percentage of the maximum response to carbachol in the control curve) against the logarithm of the carbachol concentration.
-
IC50 Determination: The concentration of HBB that causes a 50% inhibition of the maximum carbachol-induced contraction is the IC50 value. This is a key measure of the antagonist's potency.
-
Schild Analysis: For a more in-depth characterization of the antagonism (competitive vs. non-competitive), a Schild analysis can be performed. This involves generating CRCs for the agonist in the presence of multiple concentrations of the antagonist.
| Parameter | Description | Typical Expected Outcome with HBB |
| Emax | Maximum contractile response to carbachol. | No significant change with a competitive antagonist like HBB. |
| pA2 | A measure of the affinity of a competitive antagonist for its receptor. | A quantifiable value indicating the potency of HBB. |
| IC50 | The concentration of HBB that inhibits the response to a specific concentration of carbachol by 50%. | A concentration-dependent value that can be calculated from the experimental data. |
Trustworthiness and Self-Validation
To ensure the integrity of your results, incorporate the following self-validating steps into your protocol:
-
Time Control Experiments: Run parallel experiments with vehicle (KHS) instead of HBB to ensure that any observed decrease in contractility is due to the drug and not to tissue fatigue over time.
-
Positive Control: The robust and reproducible contraction induced by high KCl confirms the viability and general health of the smooth muscle tissue, independent of receptor-mediated pathways.[12]
-
Reversibility: After the HBB incubation and subsequent CRC, washout the HBB and attempt to generate another carbachol CRC. For a competitive antagonist like HBB, the contractile response should return towards the control levels, demonstrating the reversibility of the antagonism.
Conclusion: A Versatile Tool for Bladder Research
Hyoscine Butylbromide is a powerful and specific tool for elucidating the role of the cholinergic system in bladder smooth muscle contractility. Its well-defined mechanism of action as a muscarinic receptor antagonist, coupled with its peripheral selectivity, makes it an ideal compound for in vitro pharmacological studies.[1][2] The detailed protocol provided in these application notes offers a reliable framework for researchers to investigate the effects of HBB and to use it as a standard antagonist for the screening and characterization of novel compounds targeting bladder dysfunction. By adhering to the principles of scientific integrity and incorporating self-validating measures, researchers can generate high-quality, reproducible data that will advance our understanding of bladder physiology and contribute to the development of new therapies for conditions such as overactive bladder.
References
-
Hyoscine butylbromide - Wikipedia. (n.d.). Retrieved from [Link]
-
How Hyoscine Butylbromide Works: Mechanism and Benefits. (n.d.). Retrieved from [Link]
-
Buscopan. (2017). Retrieved from [Link]
-
Assessment of bladder smooth muscle contractility in vitro. (2019). Bio-protocol. Retrieved from [Link]
-
Assessment of Detrusor Smooth Muscle Contractility Study in vitro. (2019). Bio-protocol. Retrieved from [Link]
-
Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. (2014). Journal of Visualized Experiments. Retrieved from [Link]
-
Carbachol-induced rabbit bladder smooth muscle contraction: roles of protein kinase C and Rho kinase. (2009). American Journal of Physiology-Renal Physiology. Retrieved from [Link]
-
Buscopan Mechanism of Action. (n.d.). MIMS Philippines. Retrieved from [Link]
-
Characterization of cultured bladder smooth muscle cells: assessment of in vitro contractility. (1999). The Journal of Urology. Retrieved from [Link]
-
Hyoscine N-Butylbromide (Buscopan®) in the Treatment of Acute Ureteral Colic: What Is the Evidence? (2014). Karger Publishers. Retrieved from [Link]
-
Effects of Carbachol on the Excitatory Muscarinic Cholinergic Receptors in Urinary Bladder and Plasma Inflammatory Mediators in Anesthetized Rats. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Assessment of the contractile activity of urinary bladder strips. (2019). Bio-protocol. Retrieved from [Link]
-
Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. (2014). ResearchGate. Retrieved from [Link]
-
Effects of Carbachol on the Excitatory Muscarinic Cholinergic Receptors in Urinary Bladder and Plasma Inflammatory Mediators in Anesthetized Rats. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Hyoscine N-Butylbromide (Buscopan®) in the Treatment of Acute Ureteral Colic: What Is the Evidence? (2014). Urologia Internationalis. Retrieved from [Link]
-
Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. (2014). ResearchGate. Retrieved from [Link]
-
Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice. (2021). ResearchGate. Retrieved from [Link]
-
Hyoscine. (2016). eDrug. Retrieved from [Link]
-
Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. (2016). Advances in Physiology Education. Retrieved from [Link]
-
Changes in urinary bladder smooth muscle function in response to colonic inflammation. (2006). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
-
Cholinergic facilitation of neurotransmission to the smooth muscle of the guinea-pig prostate gland. (2000). British Journal of Pharmacology. Retrieved from [Link]
-
Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. (2007). Drugs. Retrieved from [Link]
-
A Sheffield Hallam University thesis. (n.d.). Retrieved from [Link]
-
Muscarinic acetylcholine receptor subtypes mediating urinary bladder contractility and coupling to GTP binding proteins. (1995). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Evaluation of hyoscine N-butyl bromide efficacy on the prevention of catheter-related bladder discomfort after transurethral resection of prostate: a randomized, double-blind control trial. (2017). International Urology and Nephrology. Retrieved from [Link]
-
Signal Transduction Underlying Carbachol-Induced Contraction of Human Urinary Bladder. (2001). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Hyoscine-N-Butyl-Bromide-Induced Hypotension and Myocardial Ischemia. (2014). Case Reports in Emergency Medicine. Retrieved from [Link]
-
Muscarinic receptor subtypes and management of the overactive bladder. (2001). Urology. Retrieved from [Link]
-
Muscarinic receptors in the bladder: from basic research to therapeutics. (2006). British Journal of Pharmacology. Retrieved from [Link]
-
[Parasympathicolytic treatment of abnormal neurogenic bladder function: a urodynamic study (author's transl)]. (1980). Deutsche Medizinische Wochenschrift. Retrieved from [Link]
-
Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT–PCR: changes in ageing. (2005). British Journal of Pharmacology. Retrieved from [Link]
-
Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins. (1995). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Hyoscine N-butylbromide (Buscopan®) in the treatment of acute ureteral colic: what is the evidence? (2014). Urologia Internationalis. Retrieved from [Link]
-
Efficacy of Hyoscine-n-butylbromide in Catheter-related Bladder Discomfort After Elective Cesarean Section. (2018). ClinicalTrials.gov. Retrieved from [Link]
-
RE: Evaluation of hyoscine N-butyl bromide efficacy on the prevention of catheter-related bladder discomfort after transurethral resection of prostate: a randomized, double-blind control trial. (2018). International Urology and Nephrology. Retrieved from [Link]
-
Investigating detrusor muscle concentrations of oxybutynin after intravesical delivery in an ex vivo porcine model. (2015). Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]
- 3. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prisminltd.com [prisminltd.com]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Muscarinic acetylcholine receptor subtypes mediating urinary bladder contractility and coupling to GTP binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT–PCR: changes in ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction underlying carbachol-induced contraction of human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Carbachol-induced rabbit bladder smooth muscle contraction: roles of protein kinase C and Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Changes in urinary bladder smooth muscle function in response to colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: The Utility of (-)-Scopolamine, n-Butyl-, bromide in Elucidating Cholinergic Mechanisms in Respiratory Research
Introduction: A Targeted Probe for the Parasympathetic Airway
(-)-Scopolamine, n-butyl-, bromide, more commonly known as N-butylscopolamine bromide or hyoscine butylbromide, is a semi-synthetic derivative of scopolamine.[1] It is a quaternary ammonium compound, a structural feature that is pivotal to its pharmacological profile and utility in research.[1][2] Unlike its parent compound scopolamine, the addition of a butyl-bromide moiety renders the molecule highly polar and limits its passage across the blood-brain barrier.[1][2] This characteristic is of paramount importance for respiratory researchers, as it allows for the specific investigation of peripheral muscarinic receptor function without the confounding central nervous system side effects associated with tertiary amines like atropine or scopolamine itself.[2]
The primary application of N-butylscopolamine bromide in respiratory science is as a potent and specific competitive antagonist of muscarinic acetylcholine receptors.[1][2][3] This property makes it an invaluable tool for dissecting the profound influence of the parasympathetic nervous system on airway function and pathophysiology.
Pillar 1: The Mechanistic Underpinning—Targeting Cholinergic Tone
The dominant autonomic control of airway smooth muscle is governed by the parasympathetic nervous system, which releases the neurotransmitter acetylcholine (ACh).[4] ACh exerts its effects by binding to muscarinic receptors located on various cells within the airways, leading to bronchoconstriction, mucus secretion, and inflammation.[5] N-butylscopolamine bromide allows researchers to block these pathways and thereby investigate their contribution to respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[5][6][7]
The Muscarinic Receptor Subtypes in the Airways:
-
M₃ Receptors: Located on airway smooth muscle cells and submucosal glands. Their activation by ACh is the primary driver of bronchoconstriction and mucus secretion.[4][8] N-butylscopolamine bromide directly competes with ACh at these sites to promote airway relaxation and reduce secretions.[3]
-
M₂ Receptors: Found on the terminals of postganglionic parasympathetic nerves, they function as autoreceptors.[4][9] When stimulated by ACh, they inhibit further ACh release, acting as a negative feedback brake.[4][9] Dysfunction of M₂ receptors is implicated in the airway hyperresponsiveness seen in asthma, as a loss of this feedback inhibition leads to excessive ACh release.[4][9]
-
M₁ Receptors: Located in parasympathetic ganglia, they facilitate neurotransmission.[8]
By non-selectively blocking these receptor subtypes in the periphery, N-butylscopolamine bromide serves as a comprehensive tool to inhibit cholinergic tone.[6]
Caption: Cholinergic signaling in the airway and site of action for N-butylscopolamine bromide.
Pharmacological Profile Summary
| Property | Description | Implication for Research |
| Class | Anticholinergic, Muscarinic Antagonist[1][3] | Specific tool for blocking parasympathetic effects. |
| Structure | Quaternary Ammonium Compound[1][2] | Does not readily cross the blood-brain barrier, isolating peripheral effects.[1][2] |
| Bioavailability (Oral) | Very low (<1%)[1][10] | Not suitable for oral administration in research settings; requires direct application (e.g., IV, inhaled, organ bath). |
| Mechanism | Competitive antagonist at muscarinic receptors[2] | Reversibly blocks the action of acetylcholine and other muscarinic agonists.[6] |
| Half-life | Relatively short (approx. 5 hours, varies by species)[1][11][12] | Allows for studies of acute effects and washout periods. |
Pillar 2: Field-Proven Applications & Protocols
The primary utility of N-butylscopolamine bromide is in functional assays designed to probe the role of cholinergic signaling in airway contractility and hyperresponsiveness.
Application 1: In Vitro Assessment of Airway Smooth Muscle Reactivity
In vitro tracheal or bronchial ring preparations are a cornerstone of respiratory pharmacology. They allow for the direct measurement of airway smooth muscle force generation in a controlled environment, free from systemic influences.
Causality Behind the Method: This model is used to determine if a compound can directly relax airway smooth muscle or, more commonly, inhibit contraction induced by a bronchoconstrictor agent. By using a muscarinic agonist like methacholine to induce contraction, researchers can specifically test the potency of a muscarinic antagonist like N-butylscopolamine bromide in preventing this effect. The resulting concentration-response curve allows for the calculation of key parameters like the IC₅₀ (half-maximal inhibitory concentration).
Protocol 1: In Vitro Tracheal Ring Contraction Assay (Rodent Model)
Objective: To quantify the inhibitory effect of N-butylscopolamine bromide on methacholine-induced contraction of isolated rodent tracheal rings.
Materials:
-
N-butylscopolamine bromide
-
Methacholine chloride
-
Krebs-Henseleit Buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated Organ Bath System with Force-Displacement Transducers
-
Data Acquisition System
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) according to approved institutional animal care protocols.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the upper hook to a force-displacement transducer to record isometric tension.
-
-
Equilibration & Optimization:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g (for rat) or 0.5 g (for mouse).
-
Replace the buffer every 15-20 minutes.
-
Determine the optimal resting tension by performing a length-tension curve with a high concentration of KCl (e.g., 80 mM).
-
-
Experimental Protocol:
-
Wash the tissues and allow them to return to baseline tension.
-
Pre-incubation: Add N-butylscopolamine bromide at various concentrations (e.g., 1 nM to 10 µM) or vehicle control to the organ baths. Allow to incubate for 20-30 minutes.
-
Contraction: Generate a cumulative concentration-response curve to methacholine (e.g., 100 nM to 1 mM) in the presence of N-butylscopolamine bromide or vehicle.
-
Record the maximal tension generated at each methacholine concentration.
-
-
Data Analysis:
-
Express the contraction response as a percentage of the maximum contraction induced by methacholine in the vehicle control group.
-
Plot the concentration-response curves and calculate the IC₅₀ for N-butylscopolamine bromide using non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro tracheal ring assay.
Application 2: In Vivo Assessment of Airway Hyperresponsiveness (AHR)
In vivo models are critical for understanding how a compound affects the complex, integrated physiological system. Animal models of asthma, often induced by sensitization and challenge with an allergen like ovalbumin, develop AHR—an exaggerated bronchoconstrictor response to stimuli.[13]
Causality Behind the Method: Whole-body plethysmography (WBP) is a non-invasive technique to measure respiratory function in conscious animals.[14][15] It measures changes in pressure within a sealed chamber to derive a dimensionless parameter known as Enhanced Pause (Penh), which correlates with airway resistance.[15] By challenging the animals with increasing concentrations of aerosolized methacholine, researchers can quantify the degree of bronchoconstriction. Administering N-butylscopolamine bromide before the challenge allows for the assessment of its ability to prevent AHR by blocking the muscarinic receptors responsible for the methacholine-induced response.
Protocol 2: In Vivo AHR Assessment via Whole-Body Plethysmography (Mouse Model)
Objective: To evaluate the efficacy of N-butylscopolamine bromide in attenuating methacholine-induced AHR in an allergic mouse model.
Materials:
-
Whole-body plethysmography system (plethysmograph chambers, nebulizer, control unit)
-
N-butylscopolamine bromide (for injection or inhalation)
-
Methacholine chloride solution in sterile saline (e.g., 0, 3, 6, 12.5, 25, 50 mg/mL)
-
Allergen-sensitized and challenged mice (e.g., OVA-sensitized BALB/c mice) and control mice.
Methodology:
-
Animal Acclimatization:
-
Place the conscious, unrestrained mouse into a WBP chamber and allow it to acclimatize for 20-30 minutes until breathing is stable.[15]
-
-
Drug Administration:
-
Administer N-butylscopolamine bromide via the desired route (e.g., intravenous (IV) or intraperitoneal (IP) injection) at a pre-determined time before the methacholine challenge. A vehicle control group must be included.
-
-
Baseline Measurement:
-
Record baseline respiratory parameters for 3-5 minutes.
-
-
Bronchial Challenge:
-
Aerosolize sterile saline into the chamber for a set period (e.g., 2 minutes) to establish a baseline response.
-
Record respiratory parameters for 3-5 minutes post-nebulization.
-
Sequentially aerosolize increasing concentrations of methacholine (e.g., from 3 to 50 mg/mL).
-
After each nebulization, record the respiratory response for 3-5 minutes, capturing the peak bronchoconstriction.
-
Allow a brief recovery period between doses if necessary.
-
-
Data Acquisition & Analysis:
-
The WBP software will calculate Penh values throughout the experiment.
-
For each mouse, calculate the average Penh during the 3-5 minute measurement period following each methacholine concentration.
-
Plot the dose-response curve (Penh vs. methacholine concentration) for each treatment group (e.g., Control, Allergic + Vehicle, Allergic + N-butylscopolamine bromide).
-
Use statistical analysis (e.g., two-way ANOVA) to compare the curves and determine if N-butylscopolamine bromide significantly reduced the AHR in the allergic group.
-
Caption: Experimental workflow for in vivo whole-body plethysmography.
Pillar 3: Safety, Handling, and Trustworthiness
Ensuring the integrity of your research starts with the safe and proper handling of all chemical agents.
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves when handling N-butylscopolamine bromide powder or solutions.[16][17]
-
Ventilation: Handle the dry powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[17]
-
Contact: Avoid contact with skin and eyes.[16][17] In case of contact, rinse the affected area thoroughly with water.[17]
-
Ingestion: Do not eat, drink, or smoke when handling the product.[17] N-butylscopolamine bromide is considered hazardous if swallowed.[16]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
(-)-Scopolamine, n-Butyl-, bromide is a highly specific and reliable pharmacological tool for the investigation of peripheral cholinergic pathways in respiratory research. Its inability to cross the blood-brain barrier allows for the targeted study of airway and lung physiology. From in vitro organ bath experiments that define its potency on smooth muscle to in vivo studies that confirm its efficacy in blocking airway hyperresponsiveness, N-butylscopolamine bromide is essential for validating the role of muscarinic receptor activation in the pathophysiology of asthma and COPD, and for the preclinical evaluation of novel anticholinergic therapies.
References
-
Title: Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC Source: PubMed Central URL: [Link]
-
Title: Hyoscine butylbromide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Muscarinic Receptors and Control of Airway Smooth Muscle | American Journal of Respiratory and Critical Care Medicine Source: American Journal of Respiratory and Critical Care Medicine URL: [Link]
-
Title: M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Video: Antiasthma Drugs: Muscarinic Receptor Antagonists Source: JoVE URL: [Link]
-
Title: Muscarinic Receptors and Control of Airway Smooth Muscle Source: ATS Journals URL: [Link]
-
Title: N-Butylscopolammonium Bromide - Material Safety Data Sheet Source: CocoDoc URL: [Link]
-
Title: Whole-body Plethysmography Source: Respiratory Therapy URL: [Link]
-
Title: What is Scopolamine Butylbromide used for? Source: Patsnap Synapse URL: [Link]
-
Title: The mode of action of anticholinergics in asthma - PMC Source: PubMed Central URL: [Link]
-
Title: Restrained whole body plethysmography for measure of strain-specific and allergen-induced airway responsiveness in conscious mice Source: Journal of Applied Physiology URL: [Link]
-
Title: Scopolamine Butyl Bromide | Drug Information, Uses, Side Effects, Chemistry Source: Go.DrugBank.com URL: [Link]
-
Title: [The action of hyoscine butylbromide in bronchial asthma. Spirographical study] Source: PubMed URL: [Link]
-
Title: What is the mechanism of Scopolamine Butylbromide? Source: Patsnap Synapse URL: [Link]
-
Title: 1 - Safety Data Sheet Source: PCCA URL: [Link]
-
Title: Inhibitory effect and mechanism of scopolamine on respiration Source: Research Nebraska URL: [Link]
-
Title: Hyoscine N-butylbromide inhalation: they know, how about you? - PMC Source: PubMed Central URL: [Link]
-
Title: Observations on the efficacy of oral hyoscine N-butyl bromide Source: PubMed URL: [Link]
-
Title: Whole-body plethysmography: updated recommendations and procedure Source: Medigraphic URL: [Link]
-
Title: Transdermal scopolamine in the treatment of asthma: a preliminary report Source: PubMed URL: [Link]
-
Title: Whole-Body Plethysmography in Suspected Asthma: A Prospective Study of Its Added Diagnostic Value in 302 Patients Source: PubMed Central URL: [Link]
-
Title: Whole-body plethysmography Source: ERS Publications URL: [Link]
-
Title: The development of anticholinergics in the management of COPD - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Effects of N‐Butylscopolammonium Bromide on Lung Function in Horses with Recurrent Airway Obstruction | Request PDF Source: ResearchGate URL: [Link]
-
Title: Effect of a syringe aspiration technique versus a mechanical suction technique and use of N-butylscopolammonium bromide on the quantity and quality of bronchoalveolar lavage fluid samples obtained from horses with the summer pasture endophenotype of equine asthma in Source: AVMA Journals URL: [Link]
-
Title: Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS Source: Annex Publishers URL: [Link]
-
Title: Anticholinergic agents in asthma and COPD | Request PDF Source: ResearchGate URL: [Link]
-
Title: How Do Respiratory Anticholinergics Work? Drug Class, Side Effects, Drug Names Source: RxList URL: [Link]
-
Title: In vivo human models for the study of anticholinergic drugs Source: PubMed URL: [Link]
-
Title: COPD Animal Models Source: SCIREQ URL: [Link]
-
Title: The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration Source: Xia & He Publishing Inc. URL: [Link]
-
Title: Experimental animal models for COPD: a methodological review Source: BioMed Central URL: [Link]
-
Title: Animal Models of Chronic Obstructive Pulmonary Disease Source: ScienceDirect URL: [Link]
-
Title: N-Butylscopolammonium bromide causes fewer side effects than atropine when assessing bronchoconstriction reversibility in horses with heaves. | Request PDF Source: ResearchGate URL: [Link]
-
Title: The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration Source: Xia & He Publishing Inc. URL: [Link]
-
Title: The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration Source: ResearchGate URL: [Link]
-
Title: [PDF] Pharmacokinetic Report The pharmacokinetics of orally administered butylscopolamine in greyhound dogs Short Title Source: Semantic Scholar URL: [Link]
-
Title: A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood Source: MDPI URL: [Link]
-
Title: Budesonide prevents but does not reverse sustained airway hyperresponsiveness in mice Source: European Respiratory Journal URL: [Link]
-
Title: Reboxetine and hyoscine butylbromide improve upper airway function during nonrapid eye movement and suppress rapid eye movement sleep in healthy individuals Source: PubMed Central URL: [Link]
-
Title: Hyoscine Butylbromide Source: ResearchGate URL: [Link]
-
Title: Butylscopolamine | C21H30NO4+ Source: PubChem URL: [Link]
Sources
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 3. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 4. atsjournals.org [atsjournals.org]
- 5. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. How Do Respiratory Anticholinergics Work? Drug Class, Side Effects, Drug Names [rxlist.com]
- 8. The development of anticholinergics in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration [xiahepublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. Budesonide prevents but does not reverse sustained airway hyperresponsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. respiratory-therapy.com [respiratory-therapy.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. cdn.cocodoc.com [cdn.cocodoc.com]
- 17. chemicalbook.com [chemicalbook.com]
Application Note: High-Recovery Solid-Phase Extraction of N-butylscopolamine from Human Plasma Using Mixed-Mode Cation Exchange
Abstract
This application note presents a robust and highly selective method for the extraction of N-butylscopolamine from human plasma. N-butylscopolamine, a quaternary ammonium compound, poses significant analytical challenges due to its high polarity and permanent positive charge, which complicates its isolation from complex biological matrices. This guide details a mixed-mode solid-phase extraction (SPE) protocol that leverages both reversed-phase and strong cation exchange retention mechanisms. This dual approach ensures high recovery and excellent sample cleanup, effectively minimizing matrix effects for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We provide a detailed, step-by-step protocol, explain the scientific rationale behind each step, and present a workflow diagram for clarity.
Introduction: The Analytical Challenge of N-butylscopolamine
N-butylscopolamine, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely used as an antispasmodic to treat abdominal pain and cramping.[1][2] Accurate quantification of N-butylscopolamine in plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[3][4][5]
However, the molecular structure of N-butylscopolamine presents a significant hurdle for bioanalysis. As a quaternary ammonium compound, it carries a permanent positive charge regardless of pH.[5][6] This characteristic, combined with its high water solubility, makes it difficult to extract efficiently from plasma using traditional methods like liquid-liquid extraction (LLE) or simple reversed-phase SPE.[7] These methods often suffer from low recovery, poor reproducibility, and insufficient removal of matrix components (e.g., phospholipids, proteins), which can lead to significant ion suppression in mass spectrometry.[8]
To overcome these challenges, a mixed-mode solid-phase extraction (SPE) strategy is the superior choice. By combining two distinct retention mechanisms—reversed-phase (for hydrophobic interactions) and ion exchange (for electrostatic interactions)—mixed-mode SPE provides the orthogonality needed for exceptional selectivity and extract purity.[9][10]
Principle: Leveraging Dual Retention with Mixed-Mode SPE
This protocol utilizes a mixed-mode sorbent that contains both hydrophobic (e.g., C8) and strong cation exchange (e.g., sulfonic acid) functional groups. The extraction process is a carefully orchestrated, multi-step procedure designed to isolate the analyte while systematically eliminating interferences.
The core mechanism relies on three key stages:
-
Retention: The plasma sample, pre-treated and adjusted to an acidic pH, is loaded onto the conditioned SPE sorbent. The N-butylscopolamine is retained by two powerful interactions:
-
Ion Exchange: The permanent positive charge on the quaternary amine of N-butylscopolamine forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent.[9]
-
Reversed-Phase: The non-polar regions of the N-butylscopolamine molecule engage in hydrophobic interactions with the C8 chains of the sorbent.
-
-
Interference Removal (Wash Steps): This is where the power of mixed-mode SPE becomes evident. A multi-step wash sequence is applied:
-
An acidic aqueous wash removes polar, unbound matrix components like salts and other hydrophilic molecules.
-
A non-polar organic wash (e.g., methanol) disrupts and removes hydrophobic and lipid-based interferences that are retained by reversed-phase interactions alone. Because the N-butylscopolamine is anchored by the strong ionic bond, it remains on the sorbent during this step.[9]
-
-
Selective Elution: The final step is to disrupt both retention mechanisms simultaneously to release the purified analyte. This is achieved using an alkaline organic solvent (e.g., methanol containing ammonium hydroxide). The high pH neutralizes the charge on the analyte, breaking the strong ionic bond, while the organic solvent disrupts the weaker hydrophobic interactions, allowing the N-butylscopolamine to be eluted into a clean collection vessel.
This "catch-and-release" method, enabled by the dual retention mechanisms, results in a final extract that is significantly cleaner than those produced by other common sample preparation techniques like protein precipitation.[7]
Experimental Protocol
This protocol is designed for a standard 1 mL SPE cartridge format. Volumes should be adjusted proportionally for different cartridge sizes.
Required Materials and Reagents
-
SPE Sorbent: Mixed-mode strong cation exchange polymeric sorbent (e.g., Waters Oasis MCX, Biotage ISOLUTE HCX).
-
Plasma: Human plasma with anticoagulant (e.g., Heparin, EDTA).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (25-30%)
-
Water (Type I, 18.2 MΩ·cm)
-
-
Internal Standard (IS): N-butylscopolamine-d9 is recommended for optimal results.[11]
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance and calibrated pipettes
-
Solution Preparation
-
Sample Diluent (2% Formic Acid in Water): Add 2 mL of formic acid to 98 mL of Type I water.
-
Wash Solvent 1 (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of Type I water.
-
Wash Solvent 2 (Methanol): Use 100% HPLC-grade methanol.
-
Elution Solvent (5% Ammonium Hydroxide in Methanol): In a fume hood, carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.
-
Reconstitution Solvent: Typically the initial mobile phase of the LC-MS/MS method (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
SPE Workflow Diagram
Sources
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. biotage.com [biotage.com]
- 7. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 8. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. annexpublishers.com [annexpublishers.com]
Application & Protocol: N-Butylscopolamine Bromide as a Gold Standard Positive Control in Spasmolysis Assays
An Application Note for Researchers and Drug Development Professionals
Introduction: The Rationale for a Robust Positive Control in Spasmolysis Research
Spasmolysis, the relaxation of smooth muscle, is a critical therapeutic target for a multitude of conditions affecting the gastrointestinal, respiratory, and genitourinary tracts, including irritable bowel syndrome (IBS) and bladder overactivity.[1][2] The foundation of preclinical research in this area lies in the ability to reliably induce and measure smooth muscle contraction and, subsequently, to quantify the inhibitory effects of novel therapeutic agents. A validated positive control is not merely a procedural formality; it is the cornerstone of a self-validating experimental system, ensuring data integrity and trustworthiness.
N-butylscopolamine bromide (NBB), also known as Hyoscine Butylbromide or Buscopan®, is a peripherally acting antimuscarinic agent that serves as an exemplary positive control in spasmolysis studies.[3][4][5] It is a quaternary ammonium derivative of scopolamine, a structural feature that prevents it from crossing the blood-brain barrier, thereby minimizing central nervous system side effects and confining its action to peripheral systems.[3][6][7] Its well-characterized mechanism, potent spasmolytic activity, and long history of clinical use make it the ideal standard against which new antispasmodic compounds can be compared.[5][8]
Scientific Principle: Mechanism of Action
NBB exerts its spasmolytic effect through competitive antagonism of acetylcholine (ACh) at muscarinic receptors, with a high affinity for M2 and M3 subtypes located on the surface of smooth muscle cells.[1][4][5][9][10]
In normal physiology, the parasympathetic nervous system stimulates smooth muscle contraction via the release of ACh.[2][11] This process unfolds through a precise signaling cascade:
-
ACh Binding: ACh binds to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs).
-
G-Protein Activation: This binding activates the associated Gq/11 protein.
-
PLC Activation & IP₃ Generation: The activated G-protein stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[12][13][14]
-
Contraction: The elevated cytoplasmic Ca²⁺ concentration leads to the activation of myosin light-chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction.[14]
N-butylscopolamine bromide directly intervenes in this pathway by occupying the M3 receptor's binding site for acetylcholine.[9] By preventing ACh from binding, it effectively halts the entire downstream signaling cascade, preventing the release of intracellular calcium and causing the smooth muscle to relax.[2][6] This targeted, potent, and well-understood mechanism is precisely why NBB is an authoritative positive control.
Visualization of NBB's Mechanism of Action
The following diagram illustrates the signaling pathway of acetylcholine-induced smooth muscle contraction and the specific point of inhibition by N-butylscopolamine bromide.
References
- 1. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Hyoscine Butylbromide
Abstract
This comprehensive guide provides detailed protocols and technical insights for the quantitative analysis of hyoscine butylbromide in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). We present two robust reversed-phase HPLC (RP-HPLC) methods: a pharmacopoeia-compliant method for quality control and impurity profiling, and a rapid isocratic method suitable for routine assay of the active pharmaceutical ingredient (API). This document is intended for researchers, quality control analysts, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions to ensure accurate and reproducible results.
Introduction: The Analytical Challenge of Hyoscine Butylbromide
Hyoscine butylbromide, also known as scopolamine butylbromide, is a quaternary ammonium derivative of hyoscine, a natural alkaloid found in plants of the Solanaceae family.[1] It is a widely used antispasmodic agent to treat crampy abdominal pain, esophageal spasms, and other conditions related to smooth muscle spasm.[1][2] Due to its quaternary ammonium structure, hyoscine butylbromide is highly polar and water-soluble, which presents unique challenges for chromatographic analysis.[1][3][4][5] Unlike its parent compound, hyoscine, it does not readily cross the blood-brain barrier, reducing central nervous system side effects.[6]
Accurate and precise analytical methods are crucial for the quality control of hyoscine butylbromide in bulk drug substances and finished pharmaceutical products.[7] These methods must be capable of separating the active ingredient from its potential impurities and degradation products to ensure the safety and efficacy of the medication.[7] This application note addresses this need by providing detailed, validated HPLC methods.
Physicochemical Properties Relevant to LC Method Development
Understanding the physicochemical properties of hyoscine butylbromide is fundamental to developing effective separation methods.
| Property | Value/Description | Significance for HPLC Method Development |
| Molecular Formula | C₂₁H₃₀BrNO₄[8][9] | Influences molecular weight and polarity. |
| Molecular Weight | 440.4 g/mol [8][9] | |
| Solubility | Freely soluble in water and methylene chloride; sparingly soluble in anhydrous ethanol.[5][10] | Dictates the choice of diluent for sample and standard preparation. Its high water solubility makes it ideal for reversed-phase chromatography. |
| Structure | Quaternary ammonium compound | The permanent positive charge makes it highly polar, requiring careful selection of mobile phase modifiers to achieve good peak shape and retention on reversed-phase columns. |
| UV Absorbance | Low UV absorbance, with a maximum typically detected around 210 nm.[3][6][7][11] | This dictates the use of a UV detector set to a low wavelength for adequate sensitivity. |
| pH of Solution | A 1% w/v solution in water has a pH between 5.5 and 6.5.[12] | The pH of the mobile phase must be controlled to ensure consistent ionization state and retention time. |
Method 1: Pharmacopoeia-Compliant Gradient HPLC Method for Impurity Profiling
This method is based on principles outlined in pharmacopoeias like the British Pharmacopoeia (BP) and European Pharmacopoeia (EP) for the analysis of hyoscine butylbromide and its related substances.[2][7][12] It utilizes a gradient elution to ensure the separation of the main compound from its known impurities, such as Impurity A and Impurity B.[2] This method is ideal for stability testing and quality control in a regulatory environment.
Rationale for Method Parameters
-
Column: A sub-2 µm particle size column (e.g., Agilent ZORBAX StableBond SBAQ 1.8 µm) provides high resolution and efficiency, which is critical for separating closely eluting impurities.[2][7] The C18 stationary phase is suitable for retaining the polar hyoscine butylbromide when used with an appropriate aqueous mobile phase.
-
Mobile Phase: A gradient of an acidic aqueous buffer and an organic solvent (acetonitrile) is employed. The perchloric acid in the mobile phase serves two purposes: it acts as an ion-pairing agent to improve the retention and peak shape of the quaternary amine, and it maintains a low pH to suppress the ionization of any silanol groups on the silica support, further improving peak symmetry.
-
Temperature: An elevated column temperature (e.g., 50 °C) reduces the viscosity of the mobile phase, which lowers the backpressure and can improve peak shape and separation efficiency.[7]
-
Detection: Detection at 210 nm provides the necessary sensitivity for both the API and its impurities, which lack a strong chromophore at higher wavelengths.[6][7]
Experimental Protocol
Chromatographic Conditions
| Parameter | Condition |
| Instrument | UHPLC System with Diode Array Detector (DAD) |
| Column | Agilent ZORBAX StableBond SBAQ (4.6 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.2% Perchloric acid in Acetonitrile/Water (5:95, v/v)[7] |
| Mobile Phase B | 0.2% Perchloric acid in Water/Acetonitrile (30:70, v/v)[7] |
| Flow Rate | 2.5 mL/min[7] |
| Column Temperature | 50 °C[7] |
| Injection Volume | 2 µL[7] |
| Detection Wavelength | 210 nm[7] |
| Run Time | 15 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 91 | 9 |
| 10 | 15 | 85 |
| 10.1 | 91 | 9 |
| 15 | 91 | 9 |
Solution Preparation
-
Test Solution (5 mg/mL): Accurately weigh and dissolve 50.0 mg of the hyoscine butylbromide sample in Mobile Phase B and dilute to 10.0 mL in a volumetric flask with the same solvent.[2]
-
Reference Solution for Assay (0.5 mg/mL): Prepare a standard solution of Hyoscine Butylbromide CRS at a concentration of 0.5 mg/mL in Mobile Phase B.
-
System Suitability Solution (with impurities): Dissolve 5.0 mg of Hyoscine Butylbromide for system suitability CRS (containing impurities A and B) in 10.0 mL of Mobile Phase B.[2] This solution is used to verify the resolution between the specified impurities and the main peak.
System Suitability and Validation
-
Resolution: The resolution between the peaks for impurity A and impurity B should be greater than 2.0.[7]
-
Precision: The relative standard deviation (RSD) for replicate injections of the reference solution should be less than 2.0% for peak area and retention time. An RSD of <0.1% for retention time is achievable with modern UHPLC systems.[2][7]
Method 2: Rapid Isocratic RP-HPLC Method for Assay
This method is designed for the rapid and routine quantification of hyoscine butylbromide in pharmaceutical dosage forms, such as tablets, where the separation of impurities is not the primary goal. Its simplicity and shorter run time make it ideal for high-throughput environments. This method is adapted from published research for the simultaneous determination of hyoscine butylbromide and paracetamol.[11][13]
Rationale for Method Parameters
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) provides a good balance of performance, robustness, and cost-effectiveness.[13]
-
Mobile Phase: An isocratic mixture of an organic solvent (methanol or acetonitrile) and a pH-adjusted aqueous buffer is used. Adjusting the pH to be slightly acidic (e.g., pH 3.9 with trifluoroacetic acid) ensures consistent protonation of the analyte and good peak shape.[11] The methanol/water mixture provides adequate retention and elution of the polar analyte.[11]
-
Flow Rate: A standard flow rate of 1.0 mL/min is compatible with most standard HPLC systems and columns.[11]
-
Detection: As with the previous method, detection at 210 nm is optimal for sensitivity.[11]
Experimental Protocol
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC System with UV-Vis Detector |
| Column | C18 (4.6 x 250 mm, 5 µm) or similar |
| Mobile Phase | Water : Methanol (50:50, v/v), pH adjusted to 3.9 with trifluoroacetic acid.[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL[13] |
| Detection Wavelength | 210 nm[11] |
| Run Time | ~10 minutes |
Solution Preparation
-
Mobile Phase Preparation: Mix 500 mL of HPLC-grade water with 500 mL of HPLC-grade methanol. Adjust the pH to 3.9 using trifluoroacetic acid. Degas the solution using sonication or vacuum filtration.[11]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of Hyoscine Butylbromide Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2.0 - 50.0 µg/mL) by diluting the stock solution with the mobile phase to construct a calibration curve.[11]
-
Sample Preparation (from Tablets): a. Weigh and finely powder not fewer than 10 tablets.[1][14] b. Accurately weigh a portion of the powder equivalent to 10 mg of hyoscine butylbromide and transfer it to a 100 mL volumetric flask.[11] c. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the API.[1] d. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. e. Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for HPLC analysis and the logical considerations for method development.
Caption: General workflow for HPLC analysis of hyoscine butylbromide.
Caption: Logic diagram for HPLC method development choices.
Stability-Indicating Aspects and Forced Degradation
For regulatory submissions, an analytical method must be proven to be "stability-indicating." This means the method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are essential to demonstrate this capability.
Hyoscine butylbromide is susceptible to degradation under certain stress conditions:
-
Base Hydrolysis: It shows extensive decomposition under basic conditions (e.g., 0.1N NaOH).[15][16]
-
Acid Hydrolysis: It is more stable under acidic conditions but can still degrade under harsh conditions (e.g., 5N HCl with reflux).[15][16]
-
Oxidation: Moderate degradation occurs in the presence of an oxidizing agent like hydrogen peroxide.[15][16]
-
Photolysis and Thermal Stress: The drug is generally stable under photolytic and thermal stress.[15][17]
When performing forced degradation, the chosen HPLC method (such as Method 1) should be able to resolve the main hyoscine butylbromide peak from all degradation product peaks, demonstrating specificity.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable solutions for the analysis of hyoscine butylbromide. The pharmacopoeia-compliant gradient method offers the high resolution required for impurity profiling and stability studies, ensuring compliance with regulatory standards. The rapid isocratic method provides a practical and efficient alternative for routine quality control assays. The choice of method depends on the specific analytical objective, but both protocols, when properly implemented, will yield accurate and precise results for this important pharmaceutical compound.
References
- Agilent. (2019, June 1). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Agilent Technologies.
- Gamal, M. (n.d.). Analytical review: analytical techniques for hyoscine N butyl bromide. RSC Publishing.
- Shyamala, S., et al. (2024). Quantitative estimation of hyoscine butyl bromide and paracetamol in tablet dosage forms by RP-HPLC method. Indo American Journal of Pharmaceutical Sciences.
- LabRulez LCMS. (n.d.). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. LabRulez LCMS.
- ChemBK. (n.d.). Hyoscine-N-Butyl Bromide. ChemBK.
-
Ali, N. W., Gamal, M., & Abdelkawy, M. (2013). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaH0DxI-Mrv8JewA34WVDU73JJP5OloUbDSi0sonZ6JHNEPf2PNX9NG05gx7XMYZByOkHcJ9Kb7u37H_2b4FPE_Mg5UJmfGBiEzlGKCBXu_nt-Ee7paXClPdC4sMipSGGXXuZ4vLxxKOVbf5WdC5QkTxtmspcEQw1PdZcTDNPYyqqA6NAsyDJhegvVsLJ5Kfaa0hs35lHzVKEKVRArBbvNtAgkQ4uit08UX1B7aj3cYQiWXK6zzTuZwhTZH_UwuqTF6-f2Gc4Q-BAFxMyGBOc5haIw924z6xgjyWGKJLrN]([Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. agilent.com [agilent.com]
- 3. Analytical review: analytical techniques for hyoscine N butyl bromide - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Analytical review: analytical techniques for hyoscine N butyl bromide. | Semantic Scholar [semanticscholar.org]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. asianpubs.org [asianpubs.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. hyoscine-N-butylbromide | C21H30BrNO4 | CID 23616699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hyoscine butylbromide EP Reference Standard CAS 149-64-4 Sigma Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugfuture.com [drugfuture.com]
- 13. iajps.com [iajps.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. wjpps.com [wjpps.com]
Application Notes and Protocols for (-)-Scopolamine, n-Butyl-, bromide in In Vitro Gut Models
Introduction: Unraveling Gut Motility with a Classic Antispasmodic
(-)-Scopolamine, n-Butyl-, bromide, more commonly known as N-butylscopolamine bromide or hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely recognized for its spasmolytic properties on the smooth muscle of the gastrointestinal (GI) tract.[1][2][3] As a quaternary ammonium derivative of scopolamine, its structure confers a crucial characteristic: limited ability to cross the blood-brain barrier.[2][4] This minimizes the central nervous system side effects associated with other anticholinergic agents, making it a valuable tool for both clinical applications and focused in vitro research on gut physiology.[2][4]
For researchers in gastroenterology, pharmacology, and drug development, N-butylscopolamine bromide serves as a highly specific inhibitor to probe the cholinergic pathways that govern gut motility. Its targeted action on muscarinic receptors allows for the precise dissection of acetylcholine's role in smooth muscle contraction, offering a reliable method to induce muscle relaxation and study the downstream effects on gut function.[1][5][6] These application notes provide a comprehensive guide to utilizing N-butylscopolamine bromide in various in vitro gut models, from traditional isolated organ baths to more contemporary cell culture systems.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
The primary mechanism of action of N-butylscopolamine bromide is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, which are abundantly expressed on the smooth muscle cells of the gastrointestinal tract.[1][5][7] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, stimulates these receptors to initiate a signaling cascade that leads to smooth muscle contraction and increased gut motility.[4][8]
By binding to these muscarinic receptors without activating them, N-butylscopolamine bromide effectively blocks acetylcholine from binding, thereby inhibiting the downstream signaling pathway.[1][6] This results in a reduction of smooth muscle tone and the potent spasmolytic effect for which it is known.[2][3] In addition to its direct action on smooth muscle, there is evidence to suggest that at higher concentrations, N-butylscopolamine bromide may also exert a moderate blocking effect on nicotinic receptors within the enteric ganglia, further contributing to its motility-reducing effects.[9]
Figure 1: Simplified signaling pathway of N-butylscopolamine bromide's antagonism at the M3 muscarinic receptor on a gut smooth muscle cell.
Quantitative Data: Potency in In Vitro Models
The inhibitory potency of N-butylscopolamine bromide can be quantified through the determination of its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro assays. These values can vary depending on the specific gut region, the species, and the experimental conditions.
| Model System | Gut Region | Parameter | Value | Reference |
| Human Smooth Muscle | Jejunum, Ileum, Colon | IC50 (vs. Bethanechol) | 0.9 x 10-5 M (M3) / 3.1 x 10-5 M (M2) | [5] |
| Human Intestinal Samples | - | IC50 (vs. Bethanechol-induced muscle contraction) | 429 nM | [9] |
| Human Intestinal Samples | - | IC50 (vs. Bethanechol-induced calcium mobilization) | 121 nM | [9] |
| Human Intestinal Samples | - | IC50 (vs. Bethanechol-induced epithelial secretion) | 224 nM | [9] |
| Equine Ileal Smooth Muscle | Ileum (Circular) | EC50 (Carbachol-induced contraction) | 0.530 x 10-8 M (NBB-treated) vs. 41.57 x 10-8 M (control) | [10] |
| Equine Ileal Smooth Muscle | Ileum (Longitudinal) | EC50 (Carbachol-induced contraction) | 0.243 x 10-8 M (NBB-treated) vs. 90.84 x 10-8 M (control) | [10] |
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Gut Smooth Muscle Contractility
This protocol details the use of N-butylscopolamine bromide to assess its inhibitory effect on agonist-induced contractions of isolated intestinal smooth muscle strips.
1. Materials and Reagents:
-
N-butylscopolamine bromide
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Agonist (e.g., Acetylcholine, Carbachol, Bethanechol)
-
Isolated intestinal tissue (e.g., guinea pig ileum, rat colon)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
2. Preparation of Stock Solutions:
-
N-butylscopolamine bromide stock solution (10 mM): Accurately weigh N-butylscopolamine bromide and dissolve in deionized water. Store at -20°C in aliquots.[1] Further dilutions can be made in the physiological salt solution on the day of the experiment.
-
Agonist stock solution (10 mM): Prepare in deionized water and store at -20°C.
3. Experimental Workflow:
Figure 2: Experimental workflow for the isolated organ bath assay.
4. Detailed Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Immediately excise the desired intestinal segment and place it in cold, oxygenated physiological salt solution. Carefully remove the mucosa and submucosa and cut the muscle layer into longitudinal or circular strips (approximately 2 cm long).[6]
-
Mounting: Suspend the tissue strips in the organ bath chambers containing the physiological salt solution at 37°C and bubbled with carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply an initial tension of 1 gram.[6][11]
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, replacing the bath solution every 20 minutes.[2][6]
-
Viability Check: After equilibration, assess the viability and contractility of the tissue by adding a high concentration of potassium chloride (e.g., 50 mM) to the bath.[2]
-
Washout: Wash the tissues thoroughly with fresh physiological salt solution to remove the KCl and allow them to return to their baseline tension.
-
Control Agonist Dose-Response: Generate a cumulative concentration-response curve for the chosen agonist (e.g., acetylcholine). Start with a low concentration and incrementally increase it until a maximal response is achieved.
-
Washout and Incubation: Wash the tissues extensively to remove the agonist. Once the baseline is stable, add the desired concentration of N-butylscopolamine bromide to the bath and incubate for 20-30 minutes.
-
Inhibitor Dose-Response: In the continued presence of N-butylscopolamine bromide, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Record the contractile force generated. Plot the agonist concentration versus the response (as a percentage of the maximal control response). Compare the dose-response curves in the absence and presence of N-butylscopolamine bromide to determine the inhibitory effect and calculate the IC50 value.
Protocol 2: Application in Primary Gut Smooth Muscle Cell Culture
This protocol provides a framework for using N-butylscopolamine bromide to study its effects on intracellular signaling (e.g., calcium mobilization) in cultured primary gut smooth muscle cells.
1. Materials and Reagents:
-
Primary gut smooth muscle cells
-
Cell culture medium and supplements
-
N-butylscopolamine bromide
-
Agonist (e.g., Carbachol)
-
Calcium imaging dye (e.g., Fura-2 AM)
-
Fluorescence plate reader or microscope
2. Experimental Procedure:
-
Cell Culture: Culture primary gut smooth muscle cells according to standard protocols until they reach the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Inhibitor Incubation: Add various concentrations of N-butylscopolamine bromide to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: While continuously recording the fluorescence, add a stimulating concentration of an agonist (e.g., carbachol) to induce a calcium response.
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of N-butylscopolamine bromide to determine its inhibitory effect.
Protocol 3: Investigating Gut Organoid Motility
This protocol outlines the use of N-butylscopolamine bromide to inhibit spontaneous or induced contractions in gut organoids.
1. Materials and Reagents:
-
Mature gut organoids exhibiting contractile activity
-
Culture medium for organoids
-
N-butylscopolamine bromide
-
Cholinergic agonist (optional, e.g., Acetylcholine)
-
Microscope with live-cell imaging capabilities
2. Experimental Procedure:
-
Organoid Culture: Culture gut organoids until they develop spontaneous contractile movements.
-
Baseline Recording: Using live-cell imaging, record the baseline contractile frequency and amplitude of the organoids.
-
Treatment: Add N-butylscopolamine bromide to the culture medium at the desired final concentration.
-
Post-Treatment Recording: Immediately begin recording the organoid contractions for an extended period to observe the inhibitory effects.
-
(Optional) Agonist Stimulation: After observing the inhibitory effect, a cholinergic agonist can be added to attempt to overcome the blockade.
-
Data Analysis: Analyze the video recordings to quantify changes in the frequency and magnitude of organoid contractions before and after the addition of N-butylscopolamine bromide.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The inclusion of a viability check with KCl in the organ bath protocol ensures that the tissue is healthy and responsive. The generation of a full agonist dose-response curve provides a robust baseline against which the inhibitory effects of N-butylscopolamine bromide can be accurately measured. In cell-based assays, appropriate controls, such as vehicle-only treatment, are essential to confirm that the observed effects are due to the compound of interest. Consistency in results across different concentrations and experimental repeats will further validate the findings.
References
-
Buscopan Mechanism of Action | MIMS Philippines. (n.d.). MIMS. Retrieved from [Link]
-
Butylscopolamine | C21H30NO4+ | CID 160883. (n.d.). PubChem. Retrieved from [Link]
-
Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. (2023). Frontiers in Neuroscience. Retrieved from [Link]
-
Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? (2016). PubMed. Retrieved from [Link]
-
Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. (2024). MDPI. Retrieved from [Link]
-
Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. (2007). Drugs. Retrieved from [Link]
-
What is the mechanism of Scopolamine Butylbromide? (2024). Patsnap Synapse. Retrieved from [Link]
-
Mechanism of Action of Buscopan (Hyoscine Butylbromide). (2025). Pharmacy Freak. Retrieved from [Link]
-
What is Scopolamine Butylbromide used for? (2024). Patsnap Synapse. Retrieved from [Link]
-
Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study. (2023). PubMed Central. Retrieved from [Link]
-
Hyoscine. (2016). eDrug. Retrieved from [Link]
-
Is hyoscine (scopolamine) butylbromide effective for treating sternocleidomastoid muscle issues? (2025). Dr.Oracle. Retrieved from [Link]
-
Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice. (2023). PubMed. Retrieved from [Link]
-
Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections?. (2016). ResearchGate. Retrieved from [Link]
-
The small intestinal smooth muscle contraction experiment - Pharmacodynamic Dose-Response Curve. (n.d.). Retrieved from [Link]
-
intestinal smooth muscle contractility and autonomic control. (2019). Advances in Physiology Education. Retrieved from [Link]
-
Contraction of the smooth muscles in the small intestine. (2018). Doctor 2018. Retrieved from [Link]
-
Investigating the Role of Metoclopramide and Hyoscine-N-Butyl Bromide in Colon Motility. (2023). Retrieved from [Link]
-
Scopolamine Butylbromide. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
-
Investigating the Role of Metoclopramide and Hyoscine-N-Butyl Bromide in Colon Motility. (2023). ResearchGate. Retrieved from [Link]
-
Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. (2018). Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]
-
Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. (2019). Annex Publishers. Retrieved from [Link]
-
Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations. (2023). Chemical Review and Letters. Retrieved from [Link]
-
Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model. (2014). PubMed. Retrieved from [Link]
-
Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine. (2013). PubMed. Retrieved from [Link]
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 3. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 4. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 5. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sketchviz.com [sketchviz.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing N-butylscopolamine Bromide Interactions with Muscarinic Receptors using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-butylscopolamine Bromide and Muscarinic Receptor Interaction
N-butylscopolamine bromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely used for its spasmolytic properties.[1][2] It is a quaternary ammonium derivative of scopolamine, a tropane alkaloid.[1] This structural modification limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[3] N-butylscopolamine bromide exerts its therapeutic effects by competitively antagonizing the action of acetylcholine at muscarinic receptors, which are G-protein coupled receptors integral to numerous physiological functions.[2]
Understanding the binding characteristics of N-butylscopolamine bromide to the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its mechanism of action and for the development of more selective therapeutic agents. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4] These assays are highly sensitive and allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of a competing ligand.
This guide provides a detailed overview and practical protocols for utilizing radioligand binding assays to characterize the interaction of N-butylscopolamine bromide with muscarinic receptors.
Principle of Radioligand Binding Assays
Radioligand binding assays involve the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the receptor of interest. The two primary types of radioligand binding assays are saturation and competition assays.
-
Saturation Binding Assays: These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the Kd of the radioligand and the Bmax in the tissue or cell preparation.[5]
-
Competition Binding Assays: These assays are used to determine the affinity (expressed as the Ki) of an unlabeled compound (the competitor), such as N-butylscopolamine bromide, for the receptor. This is achieved by measuring the ability of increasing concentrations of the competitor to inhibit the binding of a fixed concentration of a specific radioligand.[6]
A critical aspect of these assays is the differentiation between specific and non-specific binding. Specific binding is the interaction of the radioligand with the receptor of interest, while non-specific binding refers to the binding of the radioligand to other components in the assay mixture, such as lipids, proteins, and the filter apparatus.[7] Non-specific binding is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand that is known to bind to the receptor.[8]
Visualization of Key Concepts
Caption: Workflow for Saturation and Competition Binding Assays.
Experimental Protocols
This section provides detailed protocols for performing saturation and competition binding assays to characterize the binding of N-butylscopolamine bromide to muscarinic receptors. The non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) is a commonly used radioligand for these assays due to its high affinity and commercial availability.[9][10]
Part 1: Membrane Preparation from Cells Expressing Muscarinic Receptors
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors).
Materials:
-
Cultured cells expressing the muscarinic receptor of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Harvesting Buffer: 20 mM HEPES, 10 mM EDTA, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Storage Buffer: 50 mM Tris-HCl, 10% glycerol, pH 7.4, ice-cold
-
Cell scraper
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold Harvesting Buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells from the surface of the culture vessel and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a polytron on a low setting (2 x 15-second bursts) on ice.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]
-
Discard the supernatant, resuspend the membrane pellet in Storage Buffer, and homogenize briefly.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Saturation Radioligand Binding Assay with [3H]NMS
This protocol is designed to determine the Kd of [3H]NMS and the Bmax of the muscarinic receptor in the prepared membranes.
Materials:
-
Prepared cell membranes
-
[3H]N-methylscopolamine ([3H]NMS) (Specific Activity: ~80 Ci/mmol)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4[5]
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4, ice-cold[5]
-
Unlabeled atropine (for determining non-specific binding)
-
96-well filter plates (e.g., GF/C)
-
Vacuum filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-treat the 96-well filter plate with 0.5% polyethyleneimine (PEI) for 30 minutes at 4°C, then wash with wash buffer.[5]
-
Prepare serial dilutions of [3H]NMS in Binding Buffer. A typical concentration range would be 0.01 to 5 nM.
-
In a 96-well reaction plate, set up the following reactions in triplicate:
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of the appropriate [3H]NMS dilution, and 100 µL of the membrane preparation (typically 5-20 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of atropine solution (final concentration 1-10 µM), 50 µL of the appropriate [3H]NMS dilution, and 100 µL of the membrane preparation.[11]
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[11]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Part 3: Competition Radioligand Binding Assay with N-butylscopolamine Bromide
This protocol determines the IC50 and Ki of N-butylscopolamine bromide.
Materials:
-
Same as for the saturation binding assay.
-
N-butylscopolamine bromide
Procedure:
-
Pre-treat the 96-well filter plate as described in the saturation assay protocol.
-
Prepare serial dilutions of N-butylscopolamine bromide in Binding Buffer. A wide concentration range is recommended for the initial experiment (e.g., 10-11 to 10-4 M).
-
In a 96-well reaction plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of [3H]NMS (at a fixed concentration, typically at or near its Kd value), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of the appropriate N-butylscopolamine bromide dilution, 50 µL of [3H]NMS, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of atropine (1-10 µM final concentration), 50 µL of [3H]NMS, and 100 µL of membrane preparation.
-
-
Incubate, filter, wash, and count the radioactivity as described in the saturation assay protocol.
Data Analysis and Expected Results
Saturation Binding Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data using a non-linear regression model for one-site binding (hyperbola) to determine the Kd and Bmax values.
Caption: Saturation Binding Data Analysis Flowchart.
Expected Results for [3H]NMS: The Kd for [3H]NMS at human muscarinic receptors expressed in CHO cells is typically in the low nanomolar to picomolar range.[3][10]
| Receptor Subtype | Reported Kd of [3H]NMS |
| M1 | ~0.075 nM[5] |
| M2 | ~0.36 nM[12] |
| M3 | ~0.110 nM[3] |
| M4 | ~0.120 nM[3] |
Note: These values can vary depending on the experimental conditions and cell system used.
Competition Binding Data Analysis
-
Calculate the percentage of specific binding at each concentration of N-butylscopolamine bromide.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of N-butylscopolamine bromide (X-axis).
-
Fit the data using a non-linear regression model for sigmoidal dose-response (variable slope) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Expected Results for N-butylscopolamine Bromide: N-butylscopolamine bromide is expected to exhibit competitive antagonism at muscarinic receptors. While a comprehensive Ki profile across all subtypes is not extensively published in a single study, it is known to have a high affinity for muscarinic receptors, particularly the M3 subtype located on smooth muscle cells.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-specific Binding (>50% of total binding) | - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic nature of the radioligand.[7]- Filter plates not properly pre-treated. | - Use a lower concentration of the radioligand (at or below its Kd).- Increase the number and/or volume of washes with ice-cold buffer.[7]- Include BSA in the assay buffer to reduce non-specific interactions.[7]- Ensure proper pre-treatment of filter plates with PEI.[5] |
| Low Specific Binding | - Low receptor density in the membrane preparation.- Inactive receptor preparation.- Insufficient incubation time to reach equilibrium. | - Increase the amount of membrane protein per well.- Prepare fresh membranes and ensure proper storage at -80°C.- Optimize the incubation time by performing a time-course experiment. |
| High Variability Between Replicates | - Inaccurate pipetting.- Incomplete mixing of reagents.- Uneven filtration or washing. | - Use calibrated pipettes and ensure proper technique.- Gently agitate the reaction plate during incubation.- Ensure a consistent vacuum is applied during filtration and that all wells are washed uniformly. |
References
-
Human M1 Receptor Membrane Preparation. (n.d.). GenScript. Retrieved from [Link]
-
Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. (2013). PLoS ONE, 8(1), e55573. Retrieved from [Link]
-
Human M2 Receptor Membrane Preparation. (n.d.). GenScript. Retrieved from [Link]
-
[3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes. (1987). Journal of Neuroimmunology, 14(3), 323-334. Retrieved from [Link]
-
Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. (1995). Neurochemical Research, 20(6), 669-674. Retrieved from [Link]
-
Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. (2005). Acta Pharmacologica Sinica, 26(1), 113-116. Retrieved from [Link]
-
Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
-
Interaction of class III antiarrhythmic drugs with muscarinic M2 and M3 receptors: radioligand binding and functional studies. (1998). Journal of Cardiovascular Pharmacology, 31(5), 766-774. Retrieved from [Link]
-
Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by alpha-truxillic acid esters. (1996). Molecular Pharmacology, 50(4), 941-951. Retrieved from [Link]
-
Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. (2022). ACS Chemical Neuroscience, 13(12), 1849-1858. Retrieved from [Link]
-
[3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. (1990). Journal of Neurochemistry, 55(1), 334-337. Retrieved from [Link]
-
Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. (1997). Molecular Pharmacology, 52(3), 498-507. Retrieved from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. Retrieved from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
-
Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. (1989). Molecular Pharmacology, 35(4), 469-478. Retrieved from [Link]
-
Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. (1991). Molecular Pharmacology, 40(4), 449-455. Retrieved from [Link]
-
N-Butylscopolammonium Bromide. (n.d.). PubChem. Retrieved from [Link]
-
Butylscopolamine. (n.d.). PubChem. Retrieved from [Link]
-
Muscarinic cholinergic receptor subtypes in the rat brain. I. Quantitative autoradiographic studies. (1988). The Journal of Neuroscience, 8(12), 4594-4609. Retrieved from [Link]
-
M1 and M3 muscarinic receptor subtypes in rat forebrain. (1992). Neuroscience Letters, 141(2), 259-262. Retrieved from [Link]
-
Buscopan. (n.d.). PubChem. Retrieved from [Link]
-
Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes. (1986). Molecular Pharmacology, 30(1), 66-73. Retrieved from [Link]
-
Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat. (1987). The Journal of Pharmacology and Experimental Therapeutics, 243(3), 883-892. Retrieved from [Link]
-
Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. (2018). European Journal of Pharmacology, 833, 329-336. Retrieved from [Link]
Sources
- 1. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. genscript.com [genscript.com]
- 6. Interaction of class III antiarrhythmic drugs with muscarinic M2 and M3 receptors: radioligand binding and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 9. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
Spectrophotometric determination of hyoscine butylbromide
An Ion-Pair Extraction Spectrophotometric Method for the Quantitative Determination of Hyoscine Butylbromide in Pharmaceutical Formulations
Introduction
Hyoscine Butylbromide (HBB), also known as Scopolamine Butylbromide, is a peripherally acting antimuscarinic, anticholinergic agent.[1] It is a quaternary ammonium compound derived from scopolamine, a naturally occurring alkaloid.[2] HBB is widely employed as an abdominal-specific antispasmodic, providing relief from cramping pain in the gastrointestinal, urinary, and biliary tracts.[1][2][3] Its inability to cross the blood-brain barrier limits central nervous system side effects, making it a preferred therapeutic option.[2] Given its widespread use in pharmaceutical formulations such as tablets and injectables, the development of simple, rapid, and reliable analytical methods for its quantification is paramount for quality control and ensuring dosage uniformity.
This application note details a robust and validated ion-pair extraction spectrophotometric method for the determination of HBB. The method is based on the formation of a colored complex that can be measured using UV-Visible spectrophotometry, offering a cost-effective and accessible alternative to more complex chromatographic techniques.
Principle of the Method: Ion-Pair Complexation and Extraction
The scientific foundation of this assay is the formation of an electrically neutral ion-pair complex.[4][5] Hyoscine Butylbromide, with its quaternary ammonium structure (C₂₁H₃₀BrNO₄), exists as a cation (HBB⁺) in solution.[6][7][8] In an acidic environment, a sulphonphthalein acid dye, such as Bromocresol Green (BCG), exists as an anion (BCG⁻).
The core of the method involves the following steps:
-
Protonation and Ionization: The reaction is conducted in an acidic phthalate buffer (pH ~3.0-3.5). This controlled pH ensures that the BCG dye is in its anionic form and that the HBB remains cationic.[9]
-
Ion-Pair Formation: The cationic HBB molecule and the anionic BCG dye molecule associate through electrostatic attraction to form a stable, yellow-colored ion-pair complex ([HBB⁺...BCG⁻]).[9][10]
-
Solvent Extraction: This newly formed neutral complex is soluble in non-polar organic solvents but insoluble in the aqueous medium. It is, therefore, quantitatively extracted from the aqueous phase into an immiscible organic solvent, such as chloroform.[9][11]
-
Spectrophotometric Quantification: The chloroform layer, now containing the colored complex, is isolated. Its absorbance is measured at the wavelength of maximum absorption (λmax), which for the HBB-BCG complex is approximately 420 nm.[9] The intensity of the color, and thus the absorbance, is directly proportional to the concentration of HBB in the sample, in accordance with Beer's Law.
Materials and Instrumentation
Reagents and Chemicals
-
Hyoscine Butylbromide (HBB) reference standard (Purity ≥ 99%)
-
Bromocresol Green (BCG), analytical reagent grade
-
Potassium hydrogen phthalate, analytical reagent grade
-
Hydrochloric acid (HCl), 0.2 M solution
-
Chloroform, HPLC or analytical grade
-
Methanol, HPLC or analytical grade
-
Deionized water
-
Pharmaceutical-grade HBB tablets (e.g., 10 mg/tablet)
Instrumentation
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cuvettes
-
Calibrated analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Separatory funnels (60 mL or 100 mL)
Experimental Protocols
Protocol A: Preparation of Reagents and Standard Solutions
-
Phthalate Buffer (pH 3.5): Prepare a 0.2 M solution of potassium hydrogen phthalate. Adjust the pH to 3.5 by adding 0.2 M HCl dropwise while monitoring with a calibrated pH meter.
-
Bromocresol Green (BCG) Solution (1 x 10⁻³ M): Accurately weigh and dissolve the appropriate amount of BCG in methanol to prepare a stock solution of 1 x 10⁻³ M.
-
HBB Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of HBB reference standard and dissolve it in 100.0 mL of deionized water in a volumetric flask. This yields a stock solution of 100 µg/mL. This solution should be stored in a dark place.
-
HBB Working Standard Solutions: Prepare a series of working standards by accurately diluting the stock solution with deionized water to obtain concentrations in the range of 1.0 - 20.0 µg/mL.
Protocol B: Construction of the Calibration Curve
-
Into a series of 60 mL separatory funnels, pipette 1.0 mL of each HBB working standard solution (covering the range 1.0 - 20.0 µg/mL).
-
To each funnel, add 5.0 mL of the pH 3.5 phthalate buffer and 5.0 mL of the 1 x 10⁻³ M BCG solution.
-
Add 10.0 mL of chloroform to each funnel.
-
Shake the funnels vigorously on a vortex mixer for 2 minutes to ensure complete extraction of the ion-pair complex.
-
Allow the layers to separate for 5 minutes. The organic (bottom) layer will be yellow.
-
Prepare a reagent blank concurrently by mixing all reagents except for the HBB solution and treating it in the same manner.
-
Carefully drain the organic layer from each funnel into a clean, dry test tube.
-
Zero the spectrophotometer at 420 nm using the chloroform from the reagent blank.
-
Measure the absorbance of the organic layer for each standard at 420 nm.
-
Plot a graph of absorbance versus concentration (µg/mL). Determine the correlation coefficient (r²), slope, and intercept of the regression line.
Protocol C: Analysis of Hyoscine Butylbromide Tablets
-
Weigh and finely powder no fewer than 10 HBB tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10.0 mg of HBB.
-
Transfer the powder to a 100.0 mL volumetric flask. Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with deionized water to obtain a solution with a nominal concentration of 100 µg/mL HBB.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.
-
Accurately dilute a known volume of the filtered solution with deionized water to bring the concentration within the validated range of the calibration curve (e.g., dilute 1.0 mL to 10.0 mL to get a theoretical concentration of 10 µg/mL).
-
Transfer 1.0 mL of this final sample solution into a separatory funnel and proceed as described in Protocol B , steps 2 through 9.
-
Calculate the concentration of HBB in the sample using the regression equation derived from the calibration curve.
Method Validation Summary
The described method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[12][13][14] The key validation parameters are summarized below.
| Validation Parameter | Specification | Typical Result |
| Wavelength (λmax) | Wavelength of maximum absorbance for the HBB-BCG complex. | 420 nm[9] |
| Linearity & Range | The range over which the method is accurate, precise, and linear. | 1.0 - 20.0 µg/mL[9] |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | > 0.999[9] |
| Accuracy (% Recovery) | Closeness of test results to the true value. | 99.84% to 100.26%[9] |
| Precision (% RSD) | Degree of scatter between a series of measurements. | |
| Intra-day Precision | Precision over a short interval on the same day. | < 2% |
| Inter-day Precision | Precision over three consecutive days. | < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Calculated based on the standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined.[13] | Calculated based on the standard deviation of the response and the slope. |
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by several integrated self-validating checks. These steps are not merely procedural; they are designed to confirm system suitability and data integrity throughout the analytical run.
-
The Reagent Blank: The use of a reagent blank is critical. By containing all components except the analyte (HBB), it is used to zero the spectrophotometer. This action effectively subtracts the absorbance contribution from the reagents, the solvent, and the cuvette, ensuring that the measured absorbance is solely due to the HBB-BCG complex.
-
Linearity of Calibration: A valid calibration curve with a high correlation coefficient (r² > 0.999) is a primary indicator of method performance.[9] It demonstrates a consistent and predictable relationship between concentration and absorbance across a defined range, confirming that the Beer-Lambert law is obeyed. Any significant deviation from linearity would signal a systemic issue, such as reagent saturation or instrumental drift.
-
Analysis of Controls: Periodically analyzing a standard of a known concentration (a quality control check sample) alongside unknown samples provides real-time verification of the method's accuracy. The result for this control must fall within pre-defined acceptance criteria (e.g., ±5% of the nominal value).
-
Excipient Interference Study: During validation, pharmaceutical formulations are spiked with known amounts of HBB and analyzed. High recovery rates confirm that the common excipients present in the tablets do not interfere with the ion-pair formation or extraction process, thus validating the method's specificity.[2]
Conclusion
The ion-pair extraction spectrophotometric method described herein provides a simple, accurate, precise, and economical means for the quantitative determination of Hyoscine Butylbromide in bulk and pharmaceutical dosage forms. The method relies on fundamental chemical principles and avoids the need for expensive instrumentation or reagents. Its successful validation against ICH guidelines confirms its reliability and suitability for routine use in quality control laboratories, ensuring that pharmaceutical products meet their specified quality standards.
References
- 1. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Hyoscine Butylbromide | 149-64-4 [chemicalbook.com]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. researchgate.net [researchgate.net]
- 6. hyoscine-N-butylbromide | C21H30BrNO4 | CID 23616699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hyoscinbutylbromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Hyoscine Butylbromide | 149-64-4 | SynZeal [synzeal.com]
- 9. and famciclovir in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Solubility and Handling of N-Butylscopolamine Bromide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the solubility of N-butylscopolamine bromide (also known as hyoscine butylbromide) in Phosphate-Buffered Saline (PBS). We will move from foundational principles to practical, step-by-step protocols designed to ensure successful solution preparation for your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common questions regarding the physicochemical properties of N-butylscopolamine bromide and the underlying reasons for solubility issues in buffered solutions.
Q1: What is N-butylscopolamine bromide and what are its key solubility properties?
N-butylscopolamine bromide is a semi-synthetic derivative of scopolamine, belonging to the chemical class of quaternary ammonium compounds.[1][2] A key feature of these molecules is a permanently positively charged nitrogen atom, which makes them, in principle, highly water-soluble and independent of solution pH.[3]
While it is described as "freely soluble" or "very soluble" in water, its solubility is notably lower in physiological buffers like PBS.[4][5][6]
Q2: Why is the solubility of N-butylscopolamine bromide significantly lower in PBS (~10 mg/mL) compared to pure water (~50-76 mg/mL)?
The observed decrease in solubility is primarily due to a phenomenon known as the "salting-out" effect. PBS is a solution of high ionic strength, containing a significant concentration of sodium, potassium, chloride, and phosphate ions. These ions compete with the N-butylscopolamine bromide molecules for hydration by water molecules. This competition reduces the amount of "free" water available to dissolve the compound, thereby lowering its apparent solubility compared to a low-ionic-strength solvent like pure water. While quaternary ammonium salts are generally soluble, their solubility can be reduced in the presence of high concentrations of other salts.[7]
Q3: Is the solubility of N-butylscopolamine bromide dependent on pH?
No. As a quaternary ammonium salt, the nitrogen atom bears a permanent positive charge regardless of the solution's pH.[3] This is a critical distinction from primary, secondary, or tertiary amines, whose charge state and solubility can be manipulated by adjusting pH relative to their pKa. Therefore, altering the pH of the PBS buffer will not enhance the solubility of N-butylscopolamine bromide.
Q4: How stable is N-butylscopolamine bromide in prepared PBS solutions?
Aqueous solutions of N-butylscopolamine bromide are not recommended for long-term storage. It is advised to prepare solutions fresh and not to store them for more than one day.[4] The molecule contains an ester linkage which can be susceptible to hydrolysis over time, especially in an aqueous buffer, leading to degradation of the compound and affecting experimental reproducibility.
Part 2: Troubleshooting Workflow for Solution Preparation
If you are experiencing issues with solubility, this decision-making workflow will guide you to the appropriate protocol. The primary factor is your target concentration relative to the known solubility limit in PBS.
Caption: Troubleshooting workflow for dissolving N-butylscopolamine bromide.
Part 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methods for preparing your solutions.
Protocol 1: Direct Dissolution in PBS (Target Concentration ≤ 10 mg/mL)
This method is suitable for preparing solutions at or below the established solubility limit in PBS.
Methodology:
-
Calculation: Determine the mass of N-butylscopolamine bromide required for your target concentration and final volume.
-
Weighing: Accurately weigh the calculated amount of solid N-butylscopolamine bromide into a sterile conical tube or beaker.
-
Solvent Addition: Add approximately 80% of the final required volume of sterile, room temperature PBS (pH 7.2-7.4) to the vessel.
-
Dissolution: Vigorously vortex or stir the mixture for 2-3 minutes.
-
Gentle Warming (Optional): If particulates remain, place the vessel in a water bath set to 37°C for 5-10 minutes. This provides kinetic energy to overcome the crystal lattice energy of the solid without promoting significant degradation.
-
Final Volume Adjustment: Once the solid is fully dissolved, add PBS to reach the final desired volume and mix thoroughly.
-
Verification: Visually inspect the solution against a dark background. It should be clear and free of any visible particulates or haze.
-
Use: Use the freshly prepared solution immediately or within the same day for your experiment.[4]
Protocol 2: Preparation via Organic Stock Solution (For Difficult Dissolution or Concentrations > 10 mg/mL)
This is the preferred method for higher concentrations or when direct dissolution proves difficult. It involves creating a concentrated stock in a suitable organic solvent followed by dilution into PBS.
Methodology:
-
Solvent Selection: Choose a high-purity organic solvent in which N-butylscopolamine bromide is readily soluble, such as Dimethyl Sulfoxide (DMSO) or Ethanol.[4]
-
Stock Solution Preparation:
-
Accurately weigh the N-butylscopolamine bromide powder.
-
Dissolve it in a minimal volume of the chosen organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure it dissolves completely.
-
-
Dilution into PBS:
-
Place the final required volume of PBS into a sterile vessel on a magnetic stir plate and begin stirring at a moderate speed.
-
Crucial Step: Using a calibrated pipette, add the required volume of the organic stock solution dropwise into the center of the vortexing PBS. This technique, known as "anti-solvent precipitation," is critical. Adding the stock slowly to a well-mixed bulk solution prevents localized supersaturation, which can cause the compound to "crash out" or precipitate.
-
-
Verification and Use:
-
Allow the solution to mix for 5-10 minutes.
-
Visually inspect for clarity. The final solution should be transparent.
-
Expert Insight: Always calculate the final percentage of organic solvent in your PBS solution. For most cell-based assays and in vivo studies, the final concentration of DMSO or ethanol should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.[4]
-
Part 4: Data Summary Table
The following table summarizes the known solubility of N-butylscopolamine bromide in various solvents for quick reference.
| Solvent | pH | Approximate Solubility | Reference |
| Water | N/A | 50 - 76 mg/mL | [2][8][9] |
| PBS | 7.2 | ~10 mg/mL | [4] |
| DMSO | N/A | 5 - 80 mg/mL | [2][4][10] |
| Ethanol | N/A | 2.5 - 20 mg/mL | [4][9] |
| Dimethylformamide (DMF) | N/A | ~3 mg/mL | [4] |
References
-
Hyoscine Butyl Bromide API for Therapeutic Use | Prism. [Link]
-
Hyoscine butylbromide - ChemBK. [Link]
-
N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem. [Link]
-
Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [Link]
-
Butylscopolamine BR (Scopolamine butylbromide) | Buy from Supplier AdooQ®. [Link]
-
Scopolamine Butylbromide - The Japanese Pharmacopoeia. [Link]
Sources
- 1. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. prisminltd.com [prisminltd.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Hyoscine N-butyl bromide(149-64-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. adooq.com [adooq.com]
- 10. abmole.com [abmole.com]
Technical Support Center: Hyoscine Butylbromide Solution Stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with hyoscine butylbromide. This guide is designed to provide in-depth, practical advice to help you prevent the degradation of hyoscine butylbromide in solution, ensuring the integrity and reproducibility of your experiments.
Introduction to Hyoscine Butylbromide Stability
Hyoscine butylbromide (HBB), a quaternary ammonium derivative of hyoscine, is a widely used antispasmodic agent.[1][2] As a semi-synthetic derivative of the tropane alkaloid scopolamine, its stability in aqueous solution is a critical factor for successful experimental outcomes and for the development of parenteral formulations.[3][4] The primary degradation pathways for HBB in solution are hydrolysis of its ester bond and, to a lesser extent, oxidation.[2][5] These processes are significantly influenced by environmental factors such as pH, temperature, and light. This guide will provide you with the necessary knowledge to mitigate these degradation risks.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your work with hyoscine butylbromide solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of Potency / Low Assay Results | 1. Alkaline Hydrolysis: The solution pH is too high (alkaline). HBB is highly susceptible to base-catalyzed hydrolysis.[2][6] 2. Thermal Degradation: The solution has been stored at an elevated temperature. | 1. pH Adjustment: Ensure the solution pH is maintained in a slightly acidic range. A pH of 3.7-5.5 is often cited for injectable solutions.[7] Use a suitable buffer system if necessary. 2. Temperature Control: Store stock solutions and diluted preparations at 2-8°C for short-term storage (up to 24 hours).[7] For longer-term storage of the solid compound, keep it at temperatures below 30°C.[8] |
| Appearance of Unknown Peaks in Chromatogram (HPLC/LC-MS) | 1. Hydrolytic Degradation: New peaks often correspond to hydrolysis products. This is especially likely if the solution was not pH-controlled. 2. Oxidative Degradation: If the solution was exposed to oxidizing agents or improperly stored, oxidation products may form.[2][5] | 1. Confirm Degradation Pathway: Use LC-MS to identify the mass of the degradation products to confirm if they are consistent with hydrolysis or oxidation.[1] 2. Preventative Measures: Prepare solutions using deoxygenated solvents to minimize oxidation. Protect from atmospheric oxygen where possible. Strictly control the pH to prevent hydrolysis. |
| Solution Discoloration or Precipitation | 1. Photodegradation: Exposure to light can cause degradation, potentially leading to colored byproducts or precipitation.[4][8] 2. High Concentration in Unfavorable pH: At a pH where HBB is less soluble or degrading, it may precipitate out of solution, especially at high concentrations. | 1. Light Protection: Always prepare and store HBB solutions in amber-colored vials or protect clear vials from light by wrapping them in aluminum foil.[4][8] 2. Verify Solubility & pH: Ensure the concentration of your solution is within the solubility limits for the chosen solvent and pH. HBB is freely soluble in water and slightly acidic conditions enhance its solubility compared to basic media.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a stable hyoscine butylbromide solution?
A1: The optimal pH for HBB solution is in the slightly acidic range. For injectable formulations, a pH between 3.7 and 5.5 is recommended.[7] Stability studies have demonstrated that HBB is highly sensitive to alkaline conditions, which lead to rapid hydrolysis, but it is significantly more stable in acidic environments.[2][6]
Q2: How should I store my hyoscine butylbromide solutions?
A2: For immediate use, solutions can be handled at room temperature, protected from light.[3] For short-term storage (up to 24 hours), it is recommended to keep the solution at 2-8°C.[7] Always store solutions in light-protected containers, such as amber glass vials.[8]
Q3: Is hyoscine butylbromide sensitive to light?
A3: Yes, protection from light is consistently recommended for HBB solutions to prevent photodegradation.[3][8] While one stress testing study showed no changes under specific photolysis conditions, general best practice and other stability data indicate that light exposure is a risk factor.[2][4]
Q4: What solvents are compatible with hyoscine butylbromide?
A4: Hyoscine butylbromide is freely soluble in water.[2] For experimental and clinical use, it is compatible with common intravenous fluids such as 0.9% sodium chloride, 5% dextrose in water (D5W), and Ringer's lactate solution.[3]
Q5: Can I expect degradation in acidic conditions?
A5: HBB is significantly more stable in acidic conditions compared to alkaline conditions. However, very strong acidic conditions (e.g., 5N HCl) combined with heat can still cause a notable level of degradation (around 35%), though this is less severe than the degradation seen in basic solutions.[2][5] For typical experimental work, a slightly acidic pH (e.g., 3.9) is ideal for stability.[2]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Hyoscine Butylbromide Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL HBB stock solution with pH control for enhanced stability.
Materials:
-
Hyoscine Butylbromide powder
-
Water for Injection (WFI) or HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile, amber glass vials
-
0.22 µm sterile filter
Procedure:
-
Weigh the required amount of hyoscine butylbromide powder using an analytical balance.
-
In a sterile container, add approximately 80% of the final required volume of WFI.
-
While stirring, slowly add the HBB powder and allow it to dissolve completely.
-
Measure the pH of the solution. The initial pH will likely be slightly acidic.
-
Adjust the pH to a target between 4.0 and 5.0 using dropwise additions of 0.1 M HCl or 0.1 M NaOH as needed.
-
Once the target pH is stable, add WFI to reach the final desired volume.
-
Sterile-filter the solution through a 0.22 µm filter into the final sterile, amber glass vials.
-
Store the vials at 2-8°C and protect from light.
Protocol 2: Basic Stability Assessment using HPLC-UV
This protocol provides a framework for assessing the stability of your HBB solution over time.
Objective: To quantify the percentage of intact HBB remaining in solution under specific storage conditions.
Methodology:
-
Prepare the Solution: Prepare your HBB solution according to Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Inject this sample into the HPLC system to get the initial peak area for intact HBB. This is your 100% reference.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, 25°C, 40°C) in light-protected vials.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot, prepare it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of HBB remaining at each time point using the formula: % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100
Suggested HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[2]
-
Mobile Phase: Water:Methanol (50:50, v/v), with pH adjusted to 3.9 using trifluoroacetic acid[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Retention Time: The retention time for HBB under these conditions is approximately 6.2 minutes.[2]
Visualizing Degradation Pathways & Workflows
To better understand the factors affecting HBB stability, the following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting.
Caption: Key degradation pathways for hyoscine butylbromide in solution.
Caption: Troubleshooting workflow for HBB solution instability.
References
- Vertex AI Search. (n.d.). Hyoscine butylbromide 20 mg/ml solution for injection - Summary of Product Characteristics (SmPC) - (emc).
- CHEO ED Outreach. (2016, February). Hyoscine butylbromide (NON-FORMULARY).
- FDA Verification Portal. (2024, January 29). Hyoscine N-Butylbromide.
- Ali, N. W., Gamal, M., & Abdelkawy, M. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Pharmaceutical Analytica Acta, S7(006).
- Gamal, M. (2020). Analytical review: analytical techniques for hyoscine N butyl bromide. RSC Advances, 10(20), 11843-11853.
- Walsh Medical Media. (n.d.). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products.
- Walsh Medical Media. (n.d.). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products.
- Walsh Medical Media. (n.d.). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products.
- Asian Journal of Chemistry. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Hyoscine Butylbromide in Bulk and Pharmaceutical Dosage Form.
- ResearchGate. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products.
- ResearchGate. (2016). (PDF) LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products.
Sources
- 1. m.23michael.com [m.23michael.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Hyoscine butylbromide (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medicines.org.uk [medicines.org.uk]
- 8. verification.fda.gov.ph [verification.fda.gov.ph]
Technical Support Center: Navigating Bioequivalence Studies of N-butylscopolamine Bromide
Welcome to the technical support center for N-butylscopolamine bromide bioequivalence (BE) studies. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges presented by this compound. My aim is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experimental outcomes.
Understanding N-butylscopolamine Bromide for Bioequivalence Studies
N-butylscopolamine bromide, also known as hyoscine butylbromide, is a quaternary ammonium derivative of scopolamine.[1][2] Its mechanism of action as an antispasmodic is rooted in its anticholinergic effects on muscarinic receptors in smooth muscle.[3][4] Unlike scopolamine, its quaternary structure limits its ability to cross the blood-brain barrier, reducing central nervous system side effects.[4] However, this same chemical property contributes to its complex pharmacokinetic profile, which is a central challenge in bioequivalence assessments.
Key pharmacokinetic characteristics include:
-
Low Bioavailability: Oral bioavailability is low due to high first-pass metabolism.[5]
-
High Variability: Significant inter- and intra-subject variability in pharmacokinetic parameters is commonly observed.[5][6]
-
Low Plasma Concentrations: Maximum plasma concentrations (Cmax) are typically in the picogram per milliliter (pg/mL) range, demanding highly sensitive analytical methods.[5][6]
These factors necessitate meticulous study design and execution to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during N-butylscopolamine bromide BE studies in a direct Q&A format.
Question 1: We are observing high inter-subject variability in our pharmacokinetic (PK) data, making it difficult to meet the 90% confidence interval for bioequivalence. What are the likely causes and how can we mitigate this?
Answer:
High PK variability is a known characteristic of N-butylscopolamine bromide and can be attributed to several factors:
-
Intrinsic Factors: The drug's low and variable absorption is a primary contributor.[5][10] Its quaternary ammonium structure leads to poor membrane permeability, and its metabolism can be influenced by genetic polymorphisms in metabolizing enzymes.
-
Extrinsic Factors:
-
Food Effects: Concomitant food intake can significantly alter the rate and extent of absorption. Therefore, regulatory guidelines often require BE studies to be conducted under both fasting and fed conditions.[9][11]
-
Study Conduct: Minor deviations in dosing times, meal standardization, and sample collection can amplify variability.
-
Mitigation Strategies:
-
Study Design:
-
Crossover Design: A randomized, two-period, two-sequence crossover design is standard for BE studies and helps to minimize inter-subject variability.[11]
-
Replicate Design: For highly variable drugs, a replicate design (e.g., two-sequence, four-period) may be necessary to increase the statistical power and allow for the scaling of the acceptance criteria for Cmax, as permitted by some regulatory agencies.[12][13]
-
Subject Selection: Implement strict inclusion and exclusion criteria to ensure a homogenous study population. Consider genotyping for relevant metabolizing enzymes if feasible and ethically approved.
-
-
Clinical Conduct:
-
Strict Standardization: Enforce rigorous adherence to the clinical protocol, including standardized meals, fluid intake, and activity levels.
-
Washout Period: Ensure an adequate washout period between study periods (typically at least 7 days) to prevent carryover effects.[11]
-
Question 2: Our analytical method is struggling with sensitivity and reproducibility at the low plasma concentrations of N-butylscopolamine bromide. What are the best practices for method development and validation?
Answer:
The ultra-trace plasma concentrations of N-butylscopolamine bromide (in the pg/mL range) necessitate a highly sensitive and robust analytical method.[5]
-
Causality: The low ultraviolet (UV) absorbance of N-butylscopolamine bromide makes traditional HPLC-UV methods insufficiently sensitive.[14]
Best Practices:
-
Instrumentation:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantification.[5][14][15][16] These methods offer the required sensitivity (Lower Limit of Quantitation - LLOQ - in the low pg/mL range) and selectivity.[5][15]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is an effective technique for cleaning up plasma samples and concentrating the analyte.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed for sample clean-up.[16]
-
Protein Precipitation: While simpler, this method may not provide sufficient clean-up and can lead to matrix effects.[15]
-
-
Method Validation:
-
Internal Standard (IS): Use a stable isotope-labeled internal standard (e.g., N-butylscopolamine-d9) to compensate for variability in sample processing and matrix effects.[5]
-
Comprehensive Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA), including selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability (freeze-thaw, short-term, and long-term).[5][17]
-
Question 3: We've encountered issues with the in-vitro dissolution testing of our N-butylscopolamine bromide tablets, with inconsistent results between batches. How can we optimize our dissolution method?
Answer:
In-vitro dissolution is a critical quality control parameter and can be a source of variability if not properly controlled.
-
Potential Causes:
-
Formulation Differences: The coating of the tablet can significantly impact dissolution. For instance, a sugar-coated tablet may have a different dissolution profile than a film-coated tablet.[11]
-
Test Conditions: The pH of the dissolution medium is crucial, as N-butylscopolamine bromide is very soluble in water.[11] Testing at different pH values (e.g., 1.2, 4.5, and 6.8) is recommended to simulate the gastrointestinal tract.[11][12]
-
Optimization Strategies:
-
Method Development:
-
Apparatus Selection: A standard USP apparatus (e.g., paddle or basket) is typically used.[18]
-
Media Selection: Use buffers at different physiological pH levels. The addition of surfactants is generally not necessary due to the drug's high water solubility.[19][20]
-
Agitation Speed: Optimize the paddle or basket speed to ensure adequate hydrodynamics without causing coning or other issues.
-
-
Troubleshooting:
-
Deaeration of Media: Ensure the dissolution medium is properly deaerated to prevent the formation of air bubbles on the tablet surface, which can hinder dissolution.
-
Visual Observation: Carefully observe the tablet's behavior during dissolution to identify any issues like sticking or incomplete disintegration.
-
Question 4: A few subjects in our study reported adverse events, including one case of suspected hypersensitivity. What is the known safety profile of N-butylscopolamine bromide, and how should we manage this?
Answer:
While generally considered safe, N-butylscopolamine bromide can cause adverse events.
-
Common Adverse Events: The most common side effects are related to its anticholinergic properties, such as dry mouth, tachycardia, and blurred vision.
-
Serious Adverse Events: Although rare, hypersensitivity reactions, including anaphylaxis, have been reported.[21][22]
Management and Reporting:
-
Immediate Action: Any suspected serious adverse event must be managed immediately according to the clinical protocol and standard medical practice.
-
Causality Assessment: A thorough investigation is required to determine the likelihood that the adverse event is related to the investigational product.
-
Reporting: All serious adverse events must be reported to the institutional review board (IRB) or ethics committee and the relevant regulatory authorities within the stipulated timelines.
-
Informed Consent: Ensure the informed consent form accurately reflects the known risks associated with N-butylscopolamine bromide, including the potential for allergic reactions.
Methodologies and Protocols
This section provides a generalized protocol for a bioequivalence study of N-butylscopolamine bromide and a detailed analytical method.
Bioequivalence Study Protocol: A Step-by-Step Workflow
-
Study Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study under both fed and fasted conditions.
-
Subject Selection: Healthy male and non-pregnant, non-lactating female volunteers, typically aged 18-50 years. A thorough medical screening is conducted.
-
Dosing:
-
Fasted Study: Subjects fast overnight for at least 10 hours before receiving a single oral dose of the test or reference product with a standardized volume of water.[11]
-
Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast before dosing.
-
-
Blood Sampling: Serial blood samples are collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[11]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[5]
-
Bioanalysis: Plasma concentrations of N-butylscopolamine bromide are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: PK parameters (Cmax, AUC0-t, AUC0-∞, and Tmax) are calculated for each subject using non-compartmental analysis.
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞. The 90% confidence intervals for the ratio of the geometric means (test/reference) are calculated and must fall within the acceptance range of 80.00% to 125.00%.[11][12]
Analytical Method: UPLC-MS/MS for Quantification in Human Plasma
This method is based on published, validated procedures.[5][15][16]
-
Sample Preparation (SPE):
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add the internal standard (N-butylscopolamine-d9).
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., methanol).
-
Elute the analyte and IS with an elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid).[5]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Conditions:
-
Calibration and Quality Control:
Visualizations and Data
Experimental Workflow for N-butylscopolamine Bromide BE Study
Caption: Workflow of a typical crossover bioequivalence study.
Simplified Metabolic Pathway of N-butylscopolamine Bromide
Caption: Simplified metabolic fate of N-butylscopolamine bromide.
Representative Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters for N-butylscopolamine bromide from a bioequivalence study after a 20 mg oral dose under fasted conditions.[11]
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (pg/mL) | 184.6 ± 60.8 | 193.2 ± 64.8 |
| AUC0-t (pg·h/mL) | 1299 ± 74.2 | 1303 ± 77.2 |
| AUC0-∞ (pg·h/mL) | 1479 ± 68.0 | 1475 ± 70.0 |
| Tmax (h, median) | 3.5 | 3.5 |
References
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. [Link]
- García-Arieta, A., Gordon, J., Potthast, H., et al. (2010). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology, 106(3), 155-159.
-
European Medicines Agency. (2010). Guideline on the investigation of bioequivalence (Rev. 1). [Link]
-
BioPharma Services. (n.d.). Latest FDA Bioequivalence Guidance on Studies During COVID. [Link]
-
Pharmaceutical Technology. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. [Link]
-
U.S. Food and Drug Administration. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
- García-Arieta, A., Gordon, J., Potthast, H., et al. (2010). The new European Medicines Agency guideline on the investigation of bioequivalence. Basic & Clinical Pharmacology & Toxicology.
-
The Pharma Letter. (2024). New FDA draft guidance for in vivo bioavailability and bioequivalence studies. [Link]
- Langenbucher, F., et al. (2012). The revised 2010 EMA guideline for the Investigation of bioequivalence for immediate release oral formulations with systemic action. Journal of Pharmacy & Pharmaceutical Sciences, 15(3), 376-388.
- Gamal, M. (2020). Analytical review: analytical techniques for hyoscine N butyl bromide. Analytical Methods, 12(11), 1435-1444.
- de Miranda, T. G., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Journal of Bioequivalence Studies, 5(1).
-
Medicines Evaluation Board. (2023). Public Assessment Report Scientific discussion Butylscopolamine bromide RIA 10 mg film-coated tablets (hyoscine butylbromide). [Link]
- El-Sokrasy, A. M., & Al-Suhibani, S. A. (2007). Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes. Journal of analytical toxicology, 31(7), 410-413.
- Vapaatalo, H., Penttilä, A., & Kaltiala, E. (1975). The absorption and elimination of orally administered (14C)hyoscine N-butylbromide (butylscopolamine). The Journal of pharmacy and pharmacology, 27(7), 542-543.
-
DailyMed. (n.d.). Label: BUSCOPAN- n-butylscopolammonium bromide injection. [Link]
-
Agilent Technologies. (2019). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. [Link]
- El-Gindy, A., El-Yazby, F., & Maher, M. M. (2013). Simultaneous Determination of Hyoscine N-Butyl Bromide and Paracetamol by RP-TLC Spectrodensitometric Method. British Journal of Pharmaceutical Research, 3(3), 337-347.
- Beermann, B., & Hellström, K. (1973). Intestinal absorption, intestinal distribution, and excretion of (14C) labelled hyoscine N-butylbromide (butylscopolamine) in the rat. The Journal of pharmacy and pharmacology, 25(5), 371-375.
- El-Sokrasy, A. M., & Al-Suhibani, S. A. (2007). Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. Journal of Analytical Toxicology, 31(7), 410-413.
-
DrugBank. (n.d.). Scopolamine Butyl Bromide. [Link]
- Ali, A. M., et al. (2019). QUANTITATIVE DETERMINATION OF HYOSCINE BUTYLBROMIDE (TABLET) IN COMMERCIAL DOSAGE FORM MARKETED AN USED IN MAIDUGURI METROPOLIS, NIGERIA. International Journal of Research and Analytical Reviews, 6(2).
- Al-Tamrah, S. A. (2011). Determination of hyoscine N-butyl-bromide, lidocaine hydrochloride, and paracetamol in injection forms using solid-phase extraction, high-performance liquid chromatography, and UV-Vis spectrophotometry. Journal of the Serbian Chemical Society, 76(8), 1057-1068.
- Nassar, M. S., et al. (2024). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. Journal of Exploratory Research in Pharmacology, 9(3), 223-226.
- Tanaka, A., et al. (2020). Anaphylaxis caused by butylscopolamine bromide: a case report.
- PDR. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.
- PDR. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study.
-
ClinicalTrials.gov. (2020). Management of Abdominal Pain in Acute Gastroenteritis Patients With Hyoscine Butylbromide. [Link]
- Tanaka, A., et al. (2020). Anaphylaxis caused by butylscopolamine bromide: a case report.
- PDR. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.
- Tiamkao, S., & Sawanyawisuth, K. (2022). Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study. Turkish journal of emergency medicine, 22(2), 80-85.
- McConville, J. T., et al. (2010). Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. Dissolution Technologies, 17(2), 6-11.
- Weiser, T., & Just, S. (2022). A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood. Journal of Clinical Medicine, 11(15), 4557.
- Grzesiak, A., et al. (2017). Determination of apparent solubility of butylscopolamine bromide, carnitinenitrile chloride and trazodone hydrochloride by the dissolution method. Journal of Pharmaceutical and Biomedical Analysis, 145, 451-457.
- Brown, C. K., et al. (2011). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. The AAPS Journal, 13(3), 341-353.
- Stewart, D. J., et al. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. The AAPS Journal, 19(6), 1594-1606.
Sources
- 1. Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine Butyl Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. DailyMed - BUSCOPAN- n-butylscopolammonium bromide injection [dailymed.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. annexpublishers.com [annexpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 8. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. The absorption and elimination of orally administered (14C)hyoscine N-butylbromide (butylscopolamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. researchgate.net [researchgate.net]
- 13. The new European Medicines Agency guideline on the investigation of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical review: analytical techniques for hyoscine N butyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Anaphylaxis caused by butylscopolamine bromide: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UHPLC-MS/MS Parameters for N-butylscopolamine
Welcome to the technical support center for the analysis of N-butylscopolamine using UHPLC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. As a quaternary ammonium compound, N-butylscopolamine presents unique analytical challenges that require careful optimization of instrumental parameters. This document provides not only step-by-step guidance but also the scientific rationale behind each recommendation to empower you to develop robust and reliable methods.
Diagram: General UHPLC-MS/MS Workflow for N-butylscopolamine Analysis
Caption: A generalized workflow for the quantitative analysis of N-butylscopolamine in biological matrices using UHPLC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting UHPLC-MS/MS parameters for N-butylscopolamine analysis?
A1: Based on validated methods in the literature, a good starting point for N-butylscopolamine analysis is as follows.[1][2][3][4]
Table 1: Recommended Starting UHPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| UHPLC Column | C18 or Phenyl (e.g., 50 x 2.1 mm, <2 µm) | C18 columns are widely used and offer good retention for N-butylscopolamine.[1][2] Phenyl columns can offer alternative selectivity.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-5 mM Ammonium Formate/Acetate | Acidic modifiers are crucial for good peak shape of basic compounds by minimizing silanol interactions.[5] Ammonium salts also aid in ESI efficiency. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is the most common organic modifier for this analysis.[1][2][6] |
| Elution | Isocratic or Gradient | Isocratic elution is often sufficient for rapid analysis.[2][7] A gradient may be necessary to resolve N-butylscopolamine from matrix components. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | As a quaternary ammonium compound, N-butylscopolamine carries a permanent positive charge and ionizes very efficiently in positive mode.[1][3][6] |
| MRM Transitions | Precursor Ion (Q1): m/z 360.0 - 360.6 | This corresponds to the protonated molecule [M+H]+. The exact mass may vary slightly based on instrument calibration.[1][3][6] |
| Product Ions (Q3): m/z 194.0, 138.0, 102.5 | The most abundant and specific product ions should be chosen. The m/z 194.0 transition is frequently reported as a primary quantifier.[1][3][4] | |
| Internal Standard | N-butylscopolamine-d9 or Propranolol | A stable isotope-labeled internal standard is ideal for correcting matrix effects.[4] Propranolol has also been successfully used.[2][6] |
Q2: Which sample preparation technique is most suitable for N-butylscopolamine in plasma?
A2: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile.[1][3] It is suitable for methods with higher limits of quantitation. However, it may result in significant matrix effects due to the limited cleanup.[8]
-
Liquid-Liquid Extraction (LLE): LLE with solvents like dichloromethane offers a cleaner extract than PPT.[2][6] This technique can improve sensitivity by reducing matrix suppression.
-
Solid-Phase Extraction (SPE): SPE, particularly with weak cation-exchange cartridges, provides the most thorough cleanup.[9][10] This is the preferred method for achieving the lowest limits of quantitation and minimizing matrix effects.[4][10]
Q3: Is N-butylscopolamine stable in biological matrices?
A3: Yes, N-butylscopolamine is generally stable in plasma under typical storage and handling conditions. Studies have shown it to be stable for extended periods at -20°C and -80°C, and through multiple freeze-thaw cycles.[1][7][11] However, it is always crucial to perform stability assessments during method validation according to regulatory guidelines to ensure data integrity.[12][13]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. The troubleshooting logic is presented in a way that helps you diagnose and resolve the problem systematically.
Diagram: Troubleshooting Logic for Common UHPLC-MS/MS Issues
Caption: A decision tree for troubleshooting common issues in N-butylscopolamine analysis.
Issue 1: Poor Peak Shape (Tailing)
Q: My N-butylscopolamine peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for N-butylscopolamine is a common issue, primarily because it is a basic compound. The primary cause is unwanted secondary interactions with the stationary phase.[5]
-
Causality: Standard silica-based C18 columns have residual, acidic silanol groups (-Si-OH) on their surface. At a moderate pH, these silanols can become deprotonated (-Si-O⁻) and interact ionically with the positively charged N-butylscopolamine. This strong interaction leads to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.
-
Solutions (Step-by-Step Protocol):
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.
-
Action: Ensure your aqueous mobile phase (Mobile Phase A) contains an acidic modifier. A concentration of 0.1% formic acid (pH ~2.7) is typically sufficient.[2][6]
-
Verification: The peak shape should become more symmetrical. If not, consider increasing the acid concentration slightly or switching to a different acid, though formic acid is ideal for MS compatibility.
-
-
Use an End-Capped Column: Modern UHPLC columns are often "end-capped," where the residual silanols are chemically bonded with a small group (like trimethylsilyl) to make them inert.
-
Action: Verify that you are using a high-quality, end-capped column designed for the analysis of basic compounds.[5]
-
Verification: Columns specifically marketed for good peak shape with bases should provide significant improvement.
-
-
Reduce Injection Volume/Concentration: Overloading the column can saturate the active sites, leading to peak tailing.[5]
-
Action: Dilute your sample or reduce the injection volume.
-
Verification: If the peak shape improves with a lower load, column overloading was a contributing factor.
-
-
Issue 2: Low Sensitivity or Signal Intensity
Q: I am struggling to achieve the required sensitivity for my assay. What parameters should I optimize?
A: Low sensitivity can stem from inefficient ionization, poor fragmentation, or signal suppression in the source.
-
Causality: As a permanently charged quaternary amine, N-butylscopolamine should ionize well.[14] Low signal is often due to suboptimal MS source conditions or the presence of co-eluting matrix components that suppress the ionization efficiency.[15][16]
-
Solutions (Step-by-Step Protocol):
-
Optimize ESI Source Parameters: These parameters are critical for efficient desolvation and ionization.
-
Action: Infuse a standard solution of N-butylscopolamine directly into the mass spectrometer and optimize the following parameters:
-
Capillary Voltage: Typically 3000-4000 V for positive mode.[1]
-
Drying Gas Temperature and Flow: Higher temperatures and flows generally improve desolvation, but excessive heat can cause degradation. A systematic optimization is recommended.[17][18]
-
Nebulizer Pressure: This affects droplet size and should be optimized for your flow rate.[14]
-
-
-
Optimize MS/MS Fragmentation: Ensure you are using the most intense and stable product ions.
-
Action: Perform a product ion scan of the precursor ion (m/z 360.3) to identify all major fragments. Then, for each promising fragment, optimize the Collision Energy (CE) to maximize its intensity.
-
Verification: Compare the signal intensity of different MRM transitions. For N-butylscopolamine, transitions like 360.3 → 194.0 and 360.3 → 138.0 are commonly used and should be evaluated.[1][2][4]
-
-
Investigate Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of N-butylscopolamine.
-
Action: Perform a post-column infusion experiment to diagnose ion suppression.[10] This involves T-ing in a constant flow of N-butylscopolamine post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Mitigation: If suppression is observed, improve your sample preparation (e.g., switch from PPT to SPE) or adjust your chromatography to move N-butylscopolamine away from the suppression zone.[8][19]
-
-
Issue 3: High Variability and Poor Reproducibility
Q: My quality control samples are showing high coefficients of variation (%CV). What could be the cause?
A: High variability often points to issues with sample preparation, carryover, or the internal standard.
-
Causality: Inconsistent recovery during sample preparation, analyte adsorption onto surfaces (carryover), or an internal standard that does not behave similarly to the analyte can all lead to poor reproducibility.[8]
-
Solutions (Step-by-Step Protocol):
-
Evaluate Internal Standard (IS) Performance: The IS is critical for correcting variability.
-
Action: Monitor the peak area of the internal standard across a batch of samples. The IS response should be consistent.
-
Verification: If the IS area is highly variable, it may indicate inconsistent extraction recovery or its own suppression by the matrix. Using a stable isotope-labeled internal standard (e.g., N-butylscopolamine-d9) is the best way to ensure the IS tracks the analyte's behavior accurately.[4]
-
-
Check for Carryover: N-butylscopolamine, being a basic and "sticky" compound, can adsorb to surfaces in the autosampler and UHPLC system.
-
Action: Inject a blank solvent sample immediately after injecting your highest concentration standard.
-
Verification: If a peak for N-butylscopolamine is observed in the blank injection, carryover is occurring. To mitigate this, optimize the autosampler wash solution. A strong organic solvent with an acid additive (e.g., 90:10 acetonitrile:water with 0.5% formic acid) is often effective.
-
-
Ensure Robust Sample Preparation:
-
Action: Re-validate your sample preparation method. Ensure that vortexing times, centrifugation speeds, and evaporation steps are consistent for every sample.
-
Verification: Perform recovery and matrix effect experiments at low, medium, and high concentrations to ensure the method is consistent across the calibration range.[9]
-
-
References
-
Favreto, W. A. J., et al. (2013). Development and validation of a UPLC‐ESI‐MS/MS method for the determination of N‐butylscopolamine in human plasma. Biomedical Chromatography, 27(4), 441-447. [Link]
-
Suenaga, E. M., et al. (2017). A fast and sensitive UHPLC–MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Biomedical Chromatography, 31(3), e3823. [Link]
-
Manfio, J. L., et al. (2009). Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma: application of the method to a bioequivalence study. Journal of AOAC International, 92(5), 1366-1372. [Link]
-
Manfio, J. L., et al. (2009). Validation of a Liquid Chromatographic/Tandem Mass Spectrometric Method for the Determination of Scopolamine Butylbromide in Human Plasma: Application of the Method to a Bioequivalence Study. Journal of AOAC INTERNATIONAL. [Link]
-
Favreto, W. A. J., et al. (2013). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. PubMed. [Link]
-
de Oliveira, A. C. S., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers. [Link]
-
Suenaga, E. M., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. ResearchGate. [Link]
-
Manfio, J. L., et al. (2009). Validation of a Liquid Chromatographic/Tandem Mass Spectrometric Method for the Determination of Scopolamine Butylbromide in Human Plasma: Application of the Method to a Bioequivalence Study. ResearchGate. [Link]
-
Suenaga, E. M., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma. Sci-Hub. [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
van de Merbel, N. C., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. [Link]
-
uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. [Link]
-
Lesellier, E., & West, C. (2015). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. ResearchGate. [Link]
-
Poplawska, M., et al. (2021). A Novel Bisquaternary Ammonium Compound as an Anion Sensor—ESI-MS and Fluorescence Study. PMC. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]
-
He, K., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. PubMed. [Link]
-
Li, Y., et al. (2022). Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. PMC. [Link]
-
Al-Mousa, A. A., et al. (2022). Rapid LC-MS/MS method for determination of scopolamine in human plasma. Pharmacia. [Link]
-
Souverain, S., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Le, L., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
-
van de Merbel, N. C., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Polaka, S., et al. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
Polaka, S., et al. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Semantic Scholar. [Link]
Sources
- 1. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 2. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. mastelf.com [mastelf.com]
- 6. Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma: application of the method to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 14. agilent.com [agilent.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in N-butylscopolamine Plasma Analysis
Welcome to the technical support center for N-butylscopolamine plasma analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating matrix effects. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable analytical outcomes.
Introduction to the Challenge: The Matrix Effect
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] For N-butylscopolamine plasma analysis, this includes a complex mixture of proteins, lipids (especially phospholipids), salts, and endogenous metabolites.[2][3] These components can interfere with the ionization of N-butylscopolamine in the mass spectrometer's source, a phenomenon known as the matrix effect. This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][4]
Phospholipids are a primary culprit behind matrix effects in plasma samples.[5][6] Due to their amphipathic nature, they are often co-extracted with the target analyte and can co-elute during chromatographic separation, competing for ionization and leading to significant signal suppression.[6][7] Given that N-butylscopolamine is a quaternary ammonium compound, its positive charge can make it susceptible to interactions with negatively charged phospholipids, further complicating the analysis.[8][9]
This guide provides practical, field-proven strategies to identify, troubleshoot, and ultimately overcome these matrix effects, ensuring the integrity of your bioanalytical data.
Troubleshooting Guide
This section addresses specific problems you might encounter during your N-butylscopolamine plasma analysis.
Issue 1: Poor Peak Shape and Shifting Retention Times
Q: My N-butylscopolamine peak is showing significant tailing, and the retention time is inconsistent between injections. What could be the cause and how do I fix it?
A: Poor peak shape and retention time shifts are often early indicators of matrix components, particularly phospholipids, accumulating on your analytical column.[6] This buildup can alter the column chemistry and lead to erratic chromatographic performance.
Underlying Cause: Phospholipids, being major components of cell membranes, are abundant in plasma.[6] During sample preparation, especially with simpler methods like protein precipitation, a significant amount of these phospholipids can remain in the extract.[10] When injected, these hydrophobic molecules can irreversibly bind to the stationary phase of a reversed-phase column, leading to the observed issues.[11]
Troubleshooting Workflow:
Sources
- 1. longdom.org [longdom.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. annexpublishers.com [annexpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 11. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
N-butylscopolamine bromide stability issues in long-term storage
Welcome to the Technical Support Center for N-butylscopolamine Bromide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-proven solutions to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Degradation in Your Experiments
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Question 1: I'm observing a significant loss of N-butylscopolamine bromide potency in my aqueous stock solution over a short period. What is the likely cause?
Answer: The most probable cause is hydrolytic degradation. N-butylscopolamine bromide is an ester and is susceptible to hydrolysis, particularly in alkaline (basic) conditions.[1][2] The ester bond is cleaved, leading to the formation of scopolamine N-butyl methyl bromide and tropic acid, which are inactive.
Causality Explained: The ester linkage in the N-butylscopolamine bromide molecule is the most chemically labile part. In the presence of water, and especially under basic pH conditions where hydroxide ions act as a catalyst, this bond is readily broken. Even neutral pH water can lead to slow hydrolysis over time.
Immediate Actions & Preventative Measures:
-
pH Control: The stability of N-butylscopolamine bromide in aqueous solutions is pH-dependent. The European Pharmacopoeia specifies a pH range of 5.5 to 6.5 for a solution, indicating that it is most stable in a slightly acidic to a neutral environment.[3] For long-term storage of aqueous solutions, it is crucial to buffer the solution to within this pH range. Citrate or acetate buffers are commonly used for this purpose.[4]
-
Solvent Choice: If your experimental design allows, consider preparing stock solutions in an anhydrous organic solvent like methanol or acetonitrile and storing them at low temperatures.[5][6] These solutions can then be diluted into your aqueous experimental medium immediately before use. Methanolic stock solutions of N-butylscopolamine bromide have been shown to be stable for at least 11 days when stored at -20°C.[5]
-
Fresh Preparation: Whenever possible, prepare aqueous solutions fresh on the day of use. This minimizes the opportunity for time-dependent degradation.
-
Storage Temperature: Store all solutions, especially aqueous ones, at refrigerated (2-8°C) or frozen (-20°C) temperatures to slow down the rate of hydrolysis.[5][7]
Question 2: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing my stored N-butylscopolamine bromide samples. Could this be related to degradation?
Answer: Yes, the appearance of new peaks is a classic indicator of degradation. Forced degradation studies have identified the primary degradation products resulting from hydrolysis and oxidation.[1][2]
Likely Degradation Products:
-
Base Hydrolysis: Leads to the formation of scopolamine N-butyl methyl bromide and tropic acid. You would likely see a new, more polar peak corresponding to tropic acid.
-
Acid Hydrolysis: While less susceptible than to base, acidic conditions can also cause hydrolysis, leading to the same degradation products.[1][2]
-
Oxidation: Exposure to oxidizing agents can result in the formation of N-oxide derivatives or other oxidative degradation products, which would appear as separate peaks in your chromatogram.[1][2]
Troubleshooting Workflow:
To identify the source of degradation, you can perform a systematic analysis of your storage and handling procedures. The following diagram illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for identifying the cause of N-butylscopolamine bromide degradation.
Experimental Protocol: Stability-Indicating HPLC Method
To monitor the stability of your N-butylscopolamine bromide samples and separate the parent compound from its degradation products, a stability-indicating HPLC method is essential.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of a phosphate buffer (pH adjusted to around 3.0-4.0) and acetonitrile or methanol.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
By using such a method, you can effectively resolve N-butylscopolamine bromide from its potential degradation products and quantify its purity over time.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid N-butylscopolamine bromide?
The solid, crystalline form of N-butylscopolamine bromide is relatively stable. For long-term storage, it should be kept in a well-closed container, protected from light, at a controlled room temperature or refrigerated (2-8°C).[9][10] The active substance is reported to be stable for 5 years when stored under appropriate conditions.[11]
Q2: Is N-butylscopolamine bromide sensitive to light?
While photostability studies on formulated products have shown it to be stable when exposed to light, it is always good practice to protect the pure compound and its solutions from prolonged or intense light exposure by using amber vials or storing them in the dark.[4] This minimizes the risk of any potential photodegradation, especially in the presence of other reactive species.
Q3: Can I repeatedly freeze and thaw my N-butylscopolamine bromide stock solutions?
While some studies have shown stability after a limited number of freeze-thaw cycles in plasma samples, it is generally recommended to aliquot stock solutions into single-use volumes.[6] This avoids repeated temperature fluctuations which can accelerate degradation and introduce moisture from condensation.
Q4: What is the primary degradation pathway for N-butylscopolamine bromide?
The primary degradation pathway is the hydrolysis of the ester bond, which is significantly accelerated in basic (alkaline) conditions.[1][12]
The following diagram illustrates the base-catalyzed hydrolysis of N-butylscopolamine bromide.
Caption: Base-catalyzed hydrolysis of N-butylscopolamine bromide.
Q5: Are there any known incompatibilities with common excipients?
Compatibility studies with common excipients used in tablet formulations (such as lactose monohydrate, microcrystalline cellulose, etc.) have shown no significant degradation.[11] However, when preparing custom formulations or solutions, it is crucial to consider the pH and reactivity of all components. Strongly basic excipients should be avoided.
Summary of Stability Data
The following table summarizes the stability of N-butylscopolamine bromide under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagents/Environment | Observation | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 80°C | Less liable to degradation | [1][2] |
| Basic Hydrolysis | 0.1 N NaOH at 80°C | Extensive decomposition | [1][2] |
| Oxidative Stress | 3% H₂O₂ at 25°C | Moderate degradation | [1][2] |
| Photolytic Stress | Direct sunlight | No significant changes | [1][2] |
| Thermal Stress | Elevated temperatures | Stable up to certain temperatures, degradation at very high temperatures | [13] |
References
- de Oliveira, M. A. L., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers.
- Manfio, L. L., et al. (2012). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
- Ali, N. W., Gamal, M., & Abdelkawy, M. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Pharmaceutical Analytica Acta.
- Ali, N. W., Gamal, M., & Abdelkawy, M. (2016). LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products.
-
PharmaCompass. (n.d.). N-Butylscopolamine bromide. Retrieved from [Link]
- Suenaga, E., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.
- Japanese Pharmacopoeia. (2021). Scopolamine Butylbromide.
- Garrett, E. R., & Umbreit, G. R. (1962). The Kinetics of Hydrolysis of Scopolamine Derivatives with an Unusual Elimination on Alkaline H. Journal of Organic Chemistry.
- Medicines Evaluation Board of the Netherlands. (2022).
-
PubChem. (n.d.). Butylscopolamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Butylscopolammonium Bromide. Retrieved from [Link]
- Mol, B., et al. (2015). Formulation and Evaluation of Hyoscine Butylbromide Parenteral Dosage Form. Asian Journal of Chemistry.
- Abdel-Moety, E. M., et al. (2018). Stability Indicating RP-HPLC Simultaneous Estimation of Hyoscine Butylbromide and Paracetamol in Tablets.
-
Prism International. (n.d.). Hyoscine Butyl Bromide API for Therapeutic Use. Retrieved from [Link]
- European Pharmacopoeia. (2012). HYOSCINE BUTYLBROMIDE.
- Hecq, J. D., et al. (2020). Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine. DIAL@UCLouvain.
-
Semantic Scholar. (n.d.). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Retrieved from [Link]
-
PubChem. (n.d.). Boro-Scopol. Retrieved from [Link]
- Roskar, R., & Al-Soud, Y. A. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI.
- Khan, M. N. (1985). Kinetics and Mechanism of Alkaline Hydrolysis of N-( 2-Bromoet hy1)pht halamic Acid. ElectronicsAndBooks.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for Bromamphenicol-Based Experiments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drugfuture.com [drugfuture.com]
- 4. asianpubs.org [asianpubs.org]
- 5. annexpublishers.com [annexpublishers.com]
- 6. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-butylscopolamine Bromide
Welcome to the technical support center for the synthesis of N-butylscopolamine bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important pharmaceutical intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing N-butylscopolamine bromide?
The synthesis of N-butylscopolamine bromide is fundamentally a quaternization reaction.[1] It involves the N-alkylation of scopolamine, a tertiary amine, with n-butyl bromide. This reaction converts the tertiary amine group in the scopolamine molecule into a quaternary ammonium salt, which is the desired product.[1]
Q2: What are the key factors that influence the reaction yield?
Several critical parameters must be carefully controlled to maximize the yield of N-butylscopolamine bromide. These include:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate.[2]
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion.
-
Choice of Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics.
-
Molar Ratio of Reactants: The ratio of scopolamine to n-butyl bromide can significantly impact the conversion rate and formation of byproducts.
Q3: What are the common solvents used in this synthesis, and what are their pros and cons?
Historically, acetonitrile has been a common reaction medium. However, it often requires long reaction times, and the yields can be suboptimal.[3] Tetrahydrofuran (THF) has been used as an alternative to raise the reaction temperature and shorten the reaction period.[3] Another approach avoids the use of any medium, utilizing an excess of n-butyl bromide to act as both a reactant and a solvent.[2] This method leverages the good solubility of scopolamine in n-butyl bromide and the poor solubility of the product, N-butylscopolamine bromide, which can help drive the reaction to completion and simplify initial product separation.[2]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[4][5] These methods allow for the quantification of the remaining scopolamine and the formed N-butylscopolamine bromide over time, providing a clear picture of the reaction kinetics and endpoint.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-butylscopolamine bromide, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[2] 2. Suboptimal Reactant Ratio: Incorrect molar ratio of scopolamine to n-butyl bromide. 3. Poor Solvent Choice: The solvent may not be effectively facilitating the reaction.[3] 4. Degradation of Reactants or Product: Potential decomposition at excessively high temperatures. | 1. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 70-100°C) and/or extend the reaction time (e.g., 15-40 hours), monitoring progress by HPLC.[2] 2. Adjust Stoichiometry: Experiment with using an excess of n-butyl bromide. A ratio of 1g scopolamine to 1.5-10ml n-butyl bromide has been reported.[2] 3. Evaluate Different Solvents: Consider using tetrahydrofuran (THF) or a solvent-free system with excess n-butyl bromide.[2][3] 4. Control Temperature Carefully: Maintain a stable and optimized reaction temperature to avoid degradation. |
| Product Purity Issues | 1. Presence of Unreacted Scopolamine: Incomplete reaction or inefficient purification. 2. Formation of Byproducts: Side reactions occurring due to non-optimal conditions. 3. Residual Solvent: Inadequate drying of the final product. | 1. Ensure Complete Reaction & Improve Purification: Monitor the reaction to completion. Recrystallization is a key step for purification; methanol or ethanol are commonly used solvents.[3] 2. Refine Reaction Conditions: Re-evaluate and optimize temperature, time, and reactant ratios to minimize side reactions. 3. Thorough Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 70°C) to remove residual solvents.[2] |
| Difficulty in Product Isolation | 1. Product Solubility: The product may have some solubility in the reaction mixture, leading to losses during isolation. 2. Oily Product Formation: The crude product may initially separate as an oil rather than a solid. | 1. Cooling and Crystallization: After the reaction, cool the mixture to room temperature or in an ice bath to promote precipitation of the product.[2][3] 2. Solvent-Assisted Precipitation/Crystallization: After removing the supernatant or excess solvent, add a solvent in which the product is sparingly soluble (e.g., ethanol) to induce crystallization.[2] |
III. Experimental Protocols
Optimized Synthesis Protocol (Solvent-Free Method)
This protocol is based on a method that utilizes excess n-butyl bromide as both reactant and solvent, which has been shown to improve yield by increasing reaction speed and shortening reaction time.[2]
Materials:
-
Scopolamine
-
n-Butyl bromide
-
Absolute Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reactor, add scopolamine and n-butyl bromide. A recommended ratio is 1g of scopolamine to 3ml of n-butyl bromide.[2]
-
Heating and Reflux: Heat the mixture under reflux with stirring. A reaction temperature of 90°C is suggested.[2]
-
Reaction Time: Maintain the reflux for approximately 30 hours.[2] Monitor the reaction's completion via a suitable analytical method like HPLC.
-
Initial Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, being poorly soluble in n-butyl bromide, may precipitate.[2] Remove the upper layer of excess n-butyl bromide.
-
Crude Product Preparation: Evaporate the remaining residue to dryness to obtain the crude N-butylscopolamine bromide.[2]
-
Recrystallization:
-
Add absolute ethanol to the crude product and heat to dissolve.
-
Allow the solution to cool to room temperature to induce crystallization.
-
For maximum recovery, place the mixture in a refrigerator (8-10°C) overnight.[2]
-
-
Final Product Collection and Drying:
-
Filter the crystals and wash them with cold absolute ethanol.
-
Dry the purified product under vacuum at 70°C for approximately 4 hours to obtain the final N-butylscopolamine bromide.[2]
-
Visualization of the Synthesis and Troubleshooting Workflow
Synthesis Reaction Pathway
Caption: N-alkylation of scopolamine to form N-butylscopolamine bromide.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting synthesis issues.
IV. Concluding Remarks
The synthesis of N-butylscopolamine bromide is a well-established process, but achieving high yields and purity requires careful control over key reaction and purification parameters. By understanding the underlying chemistry and systematically troubleshooting any issues that arise, researchers can consistently obtain high-quality material. This guide provides a starting point for process optimization and a framework for addressing common challenges encountered in the laboratory.
V. References
-
What is the synthesis method of scopolamine butylbromide ? - Knowledge. (2023, May 29). Retrieved from --INVALID-LINK--
-
The Chemical Profile and Manufacturing of Hyoscine Butylbromide Powder by NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
Favreto, W. A. J., et al. (n.d.). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Drug Testing and Analysis. Retrieved from --INVALID-LINK--
-
A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. (2016, August 29). PubMed. Retrieved from --INVALID-LINK--
-
Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. (2019, September 5). Annex Publishers. Retrieved from --INVALID-LINK--
-
CN102146079A - Preparation method of scopolamine butylbromide. Google Patents. Retrieved from --INVALID-LINK--
-
Scopolamine Butylbromide. (n.d.). Retrieved from --INVALID-LINK--
-
A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. (2016, August). ResearchGate. Retrieved from --INVALID-LINK--
-
CN103864777A - Simple synthesis method of scopolamine butylbromide. Google Patents. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. CN102146079A - Preparation method of scopolamine butylbromide - Google Patents [patents.google.com]
- 3. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]
- 4. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analytical Validation of N-butylscopolamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical validation of N-butylscopolamine (also known as Hyoscine Butylbromide). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address the unique challenges posed by this quaternary ammonium compound and provide expert-driven, field-proven solutions to common issues encountered during method development, validation, and routine analysis.
Introduction: The Analytical Challenge of a Quaternary Ammonium Compound
N-butylscopolamine is a semi-synthetic derivative of scopolamine, widely used as an antispasmodic agent.[1] Its chemical structure, featuring a permanently charged quaternary ammonium group, presents distinct analytical challenges.[1][2] Unlike its tertiary amine precursor, scopolamine, N-butylscopolamine is highly polar, non-volatile, and possesses a low UV absorbance chromophore.[2] These properties necessitate careful consideration in method design, particularly for chromatography and detection.
This guide provides a structured approach to troubleshooting and validating robust analytical methods in line with regulatory expectations.[3][4][5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analytical strategy for N-butylscopolamine.
Q1: Which analytical technique is best suited for N-butylscopolamine analysis?
A: The choice depends on the application.
-
For drug substance and pharmaceutical dosage forms (e.g., tablets, injectables): Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and accessible technique.[7] However, due to the weak chromophore, detection is typically performed at low wavelengths (around 210 nm), which can be prone to interference.[7][8]
-
For bioanalysis (e.g., plasma, urine): The concentrations are extremely low (pg/mL to ng/mL range), making HPLC-UV unsuitable.[9][10] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[9][10][11][12]
-
For stability studies and impurity profiling: Both HPLC-UV and LC-MS are crucial. A stability-indicating HPLC method must separate the active pharmaceutical ingredient (API) from all potential degradation products.[8][13] LC-MS is invaluable for identifying the molecular weights of these degradants.[8][13]
Q2: Why is N-butylscopolamine prone to degradation, and under what conditions?
A: The ester functional group in the tropic acid moiety of N-butylscopolamine is susceptible to hydrolysis. It shows significant decomposition under basic hydrolytic conditions and is less, but still, liable to degradation under acidic and oxidative stress.[13] It is generally stable under photolytic (light) and dry heat conditions.[8][13] A comprehensive forced degradation study, as per ICH Q1A guidelines, is essential to develop a stability-indicating method.[14]
Q3: What are the key parameters to control in an HPLC method for this compound?
A: Due to its permanently charged and polar nature, three parameters are critical:
-
Mobile Phase pH: An acidic pH (typically 3.0-4.0) is essential.[7][8][12] This suppresses the ionization of residual silanol groups on the silica-based column packing, preventing peak tailing caused by secondary ionic interactions.
-
Column Chemistry: A well-end-capped C18 or C8 column is a standard starting point.[7][8] If peak shape remains an issue, consider columns with alternative stationary phases like Phenyl or those designed for polar analytes.
-
Buffer System: Use a buffer compatible with your detection method. For HPLC-UV, phosphate buffers are common.[7] For LC-MS, volatile buffers like ammonium formate or ammonium acetate are mandatory to ensure proper ionization and prevent source contamination.[9][11][15]
Q4: Is Gas Chromatography (GC) a viable option for N-butylscopolamine analysis?
A: No, direct GC analysis is not feasible. The quaternary ammonium salt structure makes N-butylscopolamine non-volatile.[2] While derivatization could theoretically be employed, it adds complexity and potential for variability. Furthermore, related tropane alkaloids are known to be thermally unstable in GC inlets, leading to degradation rather than detection.[16] HPLC and other liquid-phase separation techniques are the methods of choice.
Part 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter during your experiments.
Guide 1: HPLC & UPLC Methods
Problem: Poor Peak Shape (Tailing)
Why is this happening? Peak tailing is the most frequent issue for N-butylscopolamine. As a permanently charged cation, it can interact strongly with negatively charged, deprotonated silanol groups (-Si-O⁻) on the surface of silica-based HPLC columns. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.[17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Problem: Drifting or Variable Retention Times
Why is this happening? Retention time instability points to a lack of equilibrium in the chromatographic system or changes in the mobile phase composition or flow rate.[18][19]
Step-by-Step Troubleshooting:
-
Check for Leaks: Visually inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and alter the flow rate.[20]
-
Ensure Column Equilibration: N-butylscopolamine analysis can require longer equilibration times, especially when using ion-pairing reagents or changing mobile phases. Flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis.[19]
-
Verify Mobile Phase Preparation: Ensure the mobile phase is fresh, well-mixed, and properly degassed.[21] Inconsistent manual preparation or faulty online mixing valves can cause drift. To test the pump's mixing, add a UV-active tracer like 0.1% acetone to one solvent line and monitor the baseline for stability.[18]
-
Control Temperature: Use a column oven. Fluctuations in ambient temperature will change solvent viscosity and retention times.[21]
Guide 2: LC-MS/MS Methods
Problem: Low Sensitivity / Poor Signal Intensity
Why is this happening? While N-butylscopolamine's permanent positive charge is ideal for Electrospray Ionization in positive mode (ESI+), low sensitivity can result from ion suppression, poor source parameter optimization, or inefficient sample extraction.
Step-by-Step Troubleshooting:
-
Optimize MS Source Parameters:
-
Direct Infusion: Infuse a standard solution of N-butylscopolamine directly into the mass spectrometer to optimize source-dependent parameters like capillary voltage, source temperature, and nebulizer/drying gas flows.
-
MRM Transition Tuning: Confirm you are using the optimal precursor and product ions. The most common transition is from the molecular ion [M]⁺ at m/z 360 to a stable product ion around m/z 194.[9][11] Fine-tune the collision energy (CE) and other MS/MS parameters for maximum signal.
-
-
Address Ion Suppression (Matrix Effects):
-
Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) can compete with the analyte for ionization, suppressing its signal.
-
Diagnosis: Perform a post-column infusion experiment. While infusing a constant stream of the analyte, inject an extracted blank matrix sample. A dip in the analyte's signal at the retention time of interest confirms ion suppression.
-
Solution: Improve sample cleanup. While protein precipitation is fast, it may not be sufficient. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide cleaner extracts and often lead to better sensitivity.[9][15] Also, adjust chromatography to move the analyte away from regions of suppression.
-
-
Check Mobile Phase: Ensure you are using volatile additives like formic acid and ammonium formate/acetate.[9][11] Non-volatile salts (e.g., phosphate) will contaminate the MS source and severely reduce the signal.
Quantitative Data: Typical LC-MS/MS Parameters
The following table summarizes typical parameters used in validated bioanalytical methods for N-butylscopolamine. These serve as an excellent starting point for method development.
| Parameter | Typical Value / Setting | Source(s) |
| Ionization Mode | ESI Positive | [9][11] |
| Precursor Ion [M]⁺ (m/z) | 360.0 - 360.2 | [9][11][22] |
| Product Ion (m/z) | 194.0, 138.0 | [9][11][22] |
| Internal Standard (IS) | N-butylscopolamine-d9, N-methylhomatropine | [9][10] |
| IS Precursor → Product | 369 → 203 (for d9 IS) | [9] |
| Column | C18 (e.g., 50 x 2.1 mm, 1.7-1.8 µm) | [11][12] |
| Mobile Phase A | Water with 0.1% Formic Acid & 2-5 mM Ammonium Formate | [9][11][15] |
| Mobile Phase B | Acetonitrile or Methanol | [9][11][15] |
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study for a Stability-Indicating Method
This protocol outlines the steps to stress N-butylscopolamine and assess the specificity of an analytical method, following ICH guidelines.[14]
Objective: To generate potential degradation products and ensure they are chromatographically resolved from the parent N-butylscopolamine peak.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of N-butylscopolamine (e.g., 1 mg/mL in a suitable solvent like water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 80°C or reflux for a defined period (e.g., 12 hours).[13]
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 80°C or reflux. N-butylscopolamine degrades much faster in base, so shorter time points may be needed.[13]
-
Oxidative Degradation: Mix stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solid drug and solution to light according to ICH Q1B guidelines (e.g., direct sunlight or a photostability chamber).[13]
-
-
Sample Processing: Before injection, cool samples to room temperature. Neutralize the acid and base-stressed samples to prevent column damage. Dilute all samples to the target concentration with mobile phase.
-
Analysis: Analyze an unstressed control and all stressed samples using your developed HPLC method with a Photodiode Array (PDA) detector.
-
Evaluation:
-
Compare chromatograms to identify new peaks corresponding to degradation products.
-
Calculate the resolution between the N-butylscopolamine peak and the nearest eluting degradant peak. A resolution (Rs) of >2 is desired.
-
Use the PDA detector software to perform peak purity analysis on the stressed N-butylscopolamine peak to ensure no degradants are co-eluting.
-
Protocol 2: Sample Preparation for Bioanalysis (Plasma)
Objective: To efficiently extract N-butylscopolamine from human plasma while minimizing matrix effects for UPLC-MS/MS analysis.
Decision Tree for Method Selection:
Caption: Selecting a plasma sample preparation method.
Example Protocol: Protein Precipitation (PPT)[10][11]
-
Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., N-methylhomatropine or N-butylscopolamine-d9).
-
Precipitate: Add 300-400 µL of cold acetonitrile (or methanol). This is a 3:1 or 4:1 ratio of organic solvent to plasma.
-
Vortex: Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Inject: Vortex briefly and inject into the UPLC-MS/MS system.
References
-
Ali, N.W., Gamal, M., & Abdelkawy, M. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Pharmaceutical Analytica Acta, S7:006. [Link]
-
ResearchGate. (2025). Stability Indicating RP-HPLC Simultaneous Estimation of Hyoscine Butylbromide and Paracetamol in Tablets. ResearchGate. [Link]
-
Gamal, M. (n.d.). Analytical review: analytical techniques for hyoscine N butyl bromide. RSC Publishing. [Link]
-
Walsh Medical Media. (n.d.). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Walsh Medical Media. [Link]
-
Barboza, F. M., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers. [Link]
-
Favreto, G., et al. (2012). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Drug Testing and Analysis. [Link]
-
ResearchGate. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. ResearchGate. [Link]
-
Schuman, M., et al. (n.d.). Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. ResearchGate. [Link]
-
Favreto, G., et al. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. PubMed. [Link]
-
ResearchGate. (n.d.). Determination of scopolamine and butylscopolamine in beverages, urine and Buscopan® tablets samples using electrophoresis microchip with integrated contactless conductivity detection. ResearchGate. [Link]
-
Sci-Hub. (n.d.). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma. Sci-Hub. [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. BioPharm International. [Link]
-
Suenaga, E. M., et al. (2017). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. ResearchGate. [Link]
-
Suenaga, E. M., et al. (2017). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. PubMed. [Link]
-
ResearchGate. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: Application to a bioequivalence study. ResearchGate. [Link]
-
ResearchGate. (2016). LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. ResearchGate. [Link]
-
PubChem. (n.d.). (-)-N-Butylscopolamine bromide. PubChem. [Link]
-
Kavran, M., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI. [Link]
-
PubChem. (n.d.). N-Butylscopolammonium Bromide. PubChem. [Link]
-
PMC. (n.d.). Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. PMC. [Link]
-
hplctools.com. (n.d.). HPLC Troubleshooting Guide. hplctools.com. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]
-
DIAL@UCLouvain. (n.d.). Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine. DIAL@UCLouvain. [Link]
-
PubMed. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. PubMed. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
PubMed. (2024). Determination of scopolamine and butylscopolamine in beverages, urine and Buscopan® tablets samples using electrophoresis microchip with integrated contactless conductivity detection. PubMed. [Link]
-
ResearchGate. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. [Link]
-
ResearchGate. (2025). Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. ResearchGate. [Link]
-
PubMed. (2022). Scopolamine and atropine in feeds - determination with liquid chromatography mass spectrometry. PubMed. [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
ResearchGate. (2022). Requirements for validation of an analytical procedure for a drug with several similar substances (the same substance from different manufacturers)?. ResearchGate. [Link]
Sources
- 1. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical review: analytical techniques for hyoscine N butyl bromide - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. researchgate.net [researchgate.net]
- 8. m.23michael.com [m.23michael.com]
- 9. annexpublishers.com [annexpublishers.com]
- 10. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 11. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. hplc.eu [hplc.eu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. realab.ua [realab.ua]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Effects of N-butylscopolamine Bromide in Animal Models
Welcome to the technical support center for the research use of N-butylscopolamine bromide (NBSB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing the side effects of NBSB in animal models. By understanding the underlying mechanisms and implementing proven strategies, you can enhance the integrity of your experimental data and ensure animal welfare.
Introduction to N-butylscopolamine Bromide
N-butylscopolamine bromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent.[1] It is a quaternary ammonium derivative of scopolamine, which limits its ability to cross the blood-brain barrier.[2] This property is advantageous in research as it minimizes central nervous system side effects.[2] NBSB exerts its effects by competitively antagonizing muscarinic acetylcholine receptors, particularly the M3 subtype, which are abundant on smooth muscle cells of the gastrointestinal (GI), urinary, uterine, and biliary tracts.[1][2][3] This blockade of acetylcholine's action leads to smooth muscle relaxation and is the basis for its use as an antispasmodic.[2][4]
Mechanism of Action
The primary therapeutic action of NBSB is the relaxation of smooth muscle, which is achieved by preventing acetylcholine from binding to and activating muscarinic receptors.[1][4] This inhibition of parasympathetic stimulation reduces the tone and motility of the GI tract, alleviates spasms, and can be beneficial in various experimental models, including those for irritable bowel syndrome or colic.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of N-butylscopolamine bromide in animal models?
The most frequently observed side effects are direct extensions of NBSB's anticholinergic properties. These include:
-
Tachycardia (Increased Heart Rate): Blockade of M2 muscarinic receptors on the heart can lead to an increased heart rate.[6][7] This effect is typically transient.[1]
-
Reduced Gastrointestinal Motility: While often the desired therapeutic effect, excessive inhibition can lead to constipation or ileus.[8][9]
-
Mydriasis (Pupil Dilation): NBSB can cause temporary dilation of the pupils.[8][10]
-
Xerostomia (Dry Mouth): Inhibition of salivary secretion is a common anticholinergic effect.[9]
-
Urinary Retention: Relaxation of the bladder's detrusor muscle can lead to difficulty in urination.[9][11]
Q2: How does the route of administration impact the side effect profile of NBSB?
The route of administration significantly influences the onset, intensity, and duration of both therapeutic and adverse effects.
-
Intravenous (IV): This route provides the most rapid onset of action.[4] However, it is also associated with a more pronounced initial increase in heart rate compared to other routes.[12][13]
-
Intramuscular (IM): The IM route results in a slower onset of action but may offer a more sustained effect with a less dramatic initial tachycardia.[12]
-
Oral (PO): Oral bioavailability of NBSB is very low (generally less than 1%) due to its quaternary ammonium structure, which limits absorption from the GI tract.[8][14][15] While this minimizes systemic side effects, it also makes oral administration less suitable for acute, systemic applications.[14] However, it can exert a local spasmolytic effect within the gut.[15][16]
-
Subcutaneous (SC): This route is also a viable option and is well-tolerated in some applications, offering an alternative to IV or IM administration.[17]
Q3: Can NBSB be used in combination with other drugs in animal studies?
Yes, but caution is advised. Co-administration with other drugs that have anticholinergic properties can potentiate side effects.[9] Conversely, its effects on GI motility may be counteracted by prokinetic agents like metoclopramide.[9] When used with sedatives like xylazine, significant cardiovascular effects, including initial hypertension and tachycardia, have been observed and should be carefully considered, especially in animals with cardiovascular compromise.[7][13][18]
Troubleshooting Guide: Managing Specific Side Effects
This section provides a problem-oriented approach to address common issues encountered during experiments with N-butylscopolamine bromide.
Issue 1: Pronounced Tachycardia and Cardiovascular Instability
Probable Cause: Rapid intravenous injection and high dosage can lead to a significant, albeit transient, increase in heart rate.[1][7] This is due to the blockade of vagal input to the heart.[6]
Solutions & Mitigation Strategies:
-
Optimize the Route of Administration:
-
Protocol: For studies where a rapid onset is not critical, consider intramuscular (IM) administration. A study in horses demonstrated that IM administration of NBSB resulted in a significantly lower heart rate increase compared to the IV route.[12]
-
Rationale: The slower absorption from the muscle tissue leads to a more gradual increase in plasma concentration, blunting the peak cardiovascular response.
-
-
Adjust the Infusion Rate:
-
Protocol: If IV administration is necessary, administer NBSB as a slow bolus injection over 1-2 minutes rather than a rapid push.
-
Rationale: Slowing the infusion rate prevents a sudden high concentration of the drug at the cardiac muscarinic receptors, thereby reducing the intensity of the tachycardic response.
-
-
Dose Titration:
-
Protocol: Conduct a pilot study to determine the minimum effective dose required to achieve the desired therapeutic effect (e.g., reduction in GI motility) with the least impact on heart rate. Start with a lower dose and incrementally increase it while monitoring both the desired effect and cardiovascular parameters.
-
Rationale: The dose-response relationship for therapeutic effects and side effects may not be linear. Finding the optimal dose is crucial for minimizing adverse events.
-
Issue 2: Excessive Gastrointestinal Hypomotility Leading to Stasis
Probable Cause: Over-inhibition of cholinergic stimulation of GI smooth muscle. While reduced motility is often the goal, complete cessation can be detrimental.[19]
Solutions & Mitigation Strategies:
-
Implement a Monitoring Protocol:
-
Protocol: Regularly monitor GI motility through methods such as auscultation of borborygmi (gut sounds) or ultrasonography.[19][20] This allows for the timely detection of excessive hypomotility.
-
Rationale: Proactive monitoring enables intervention before complications like impaction colic arise.[21]
-
-
Titrate Dose to Effect:
-
Protocol: Instead of a fixed dose, titrate the NBSB dose based on the observed physiological response. For example, in a study on equine ileal smooth muscle, the inhibitory effects of NBSB were shown to be concentration-dependent.[5]
-
Rationale: This approach allows for individualized dosing that accounts for inter-animal variability in sensitivity to the drug.
-
-
Consider Local Administration for Targeted Effects:
-
Protocol: For studies focused on a specific segment of the GI tract, explore local administration methods if feasible. For instance, studies in dogs have shown that direct intraluminal application can produce a local spasmolytic effect without causing systemic side effects like tachycardia.[16]
-
Rationale: This strategy maximizes the drug concentration at the target site while minimizing systemic exposure and off-target effects.
-
Issue 3: Observable Anticholinergic Side Effects (Mydriasis, Xerostomia)
Probable Cause: These are expected pharmacological effects of muscarinic receptor antagonism.[8][9] While generally transient and not life-threatening, they can be indicators of systemic drug levels and may cause distress to the animal.
Solutions & Mitigation Strategies:
-
Quantitative Assessment:
-
Protocol: Objectively measure these side effects. Pupil diameter can be measured using a calibrated ruler or pupillometer. Salivary flow can be quantified by placing pre-weighed cotton swabs in the animal's mouth for a set period.[22]
-
Rationale: Quantifying these effects allows for a more precise assessment of the side effect burden and the effectiveness of mitigation strategies.
-
-
Supportive Care:
-
Protocol: For xerostomia, ensure the animal has free access to water. If mydriasis is significant and prolonged, consider reducing the ambient light intensity to minimize photophobia.
-
Rationale: Providing supportive care can improve animal welfare during the experimental period.
-
-
Comparative Analysis with Other Anticholinergics:
-
Protocol: If the side effect profile of NBSB is problematic for a particular study, consider a comparative pilot study with other anticholinergic agents. For example, in horses with heaves, NBSB was found to have a shorter duration of action and fewer systemic side effects, such as pupillary dilation, compared to atropine.[10][23]
-
Rationale: This allows for the selection of the agent with the most favorable therapeutic-to-side-effect ratio for the specific research question.
-
Data Summary: Dose and Administration Route Considerations
| Animal Model | Route of Administration | Typical Dose | Key Findings on Side Effects |
| Horses | IV | 0.2-0.3 mg/kg | Immediate and significant reduction in GI motility.[19] Transient tachycardia is common.[1][7] |
| IM | 0.3 mg/kg | Slower onset of GI effects compared to IV, with a significantly reduced tachycardic response.[12] | |
| Cattle | IV or IM | 0.3-0.4 mg/kg | Effective as a spasmolytic.[8] |
| Pigs | IM | 0.4 mg/kg | Used as a spasmolytic and analgesic.[8] |
| Dogs | IV or IM | 0.5 mg/kg | Can cause dry mouth, blurred vision, and constipation at therapeutic doses.[9] |
| Oral | ~0.31 mg/kg | Very low bioavailability (<1%); minimal systemic effects but can exert a local spasmolytic action in the gut.[14] | |
| Rats | Oral | 10 mg/kg/day | Increased water intake was observed. Higher doses (250 mg/kg/day) were associated with pharmacological effects and mortality.[8] |
Experimental Protocols
Protocol 1: Assessing Cardiovascular Side Effects of IV vs. IM Administration
-
Animal Model: Select a cohort of healthy animals (e.g., six adult horses).
-
Design: Employ a randomized crossover design with an adequate washout period (e.g., one week) between treatments.
-
Treatment Groups:
-
Group A: N-butylscopolamine bromide (0.3 mg/kg) administered intravenously.
-
Group B: N-butylscopolamine bromide (0.3 mg/kg) administered intramuscularly.
-
-
Data Collection:
-
Record baseline heart rate and blood pressure.
-
Following drug administration, record heart rate and blood pressure at regular intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes post-injection).
-
-
Analysis: Compare the peak heart rate and the area under the curve for the heart rate response between the IV and IM groups.
Protocol 2: Quantifying the Effect of NBSB on Gastrointestinal Motility
-
Animal Model: Use a species where GI sounds are readily auscultated (e.g., conscious horses).
-
Design: A placebo-controlled crossover study.
-
Treatment Groups:
-
Group A: N-butylscopolamine bromide (e.g., 0.3 mg/kg IV).
-
Group B: Saline placebo (equivalent volume).
-
-
Data Collection:
-
Establish a baseline GI motility score by auscultating different abdominal quadrants and counting the number of contractions over a set period (e.g., 3 minutes).[19]
-
After treatment administration, repeat the auscultation and scoring at predefined time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
-
Analysis: Compare the reduction in GI motility scores and the duration of this effect between the NBSB and placebo groups.
Visualizing Experimental Logic and Pathways
Mechanism of N-butylscopolamine Bromide Action
Caption: Decision tree for managing NBSB-induced tachycardia in animal models.
References
-
Title: Butylscopolamine | C21H30NO4+ | CID 160883 Source: PubChem URL: [Link]
-
Title: What is Scopolamine Butylbromide used for? Source: Patsnap Synapse URL: [Link]
-
Title: Definition of butylscopolamine bromide - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]
-
Title: COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - BUTYLSCOPOLAMINIUM BROMIDE (SUMMARY REPORT 2) Source: European Medicines Agency (EMA) URL: [Link]
-
Title: What is the mechanism of Scopolamine Butylbromide? Source: Patsnap Synapse URL: [Link]
-
Title: ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents Source: NCBI Bookshelf URL: [Link]
-
Title: Buscopan - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model Source: PubMed URL: [Link]
-
Title: Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model | Request PDF Source: ResearchGate URL: [Link]
-
Title: Buscopan® Injectable Solution (N-butylscopolammonium bromide, 20 mg/mL) - DailyMed Source: U.S. National Library of Medicine URL: [Link]
-
Title: Effect of Buscopan compositum on the motility of the duodenum, cecum and left ventral colon in healthy conscious horses Source: PubMed URL: [Link]
-
Title: N-butylscopolammonium bromide causes fewer side effects than atropine when assessing bronchoconstriction reversibility in horses with heaves Source: PubMed URL: [Link]
-
Title: Ultrasonographic Assessment of Small Intestinal Motility Following Hyoscine Butylbromide Administration in Horses: A Pilot Study Source: OUCI URL: [Link]
-
Title: Cardiovascular effects of N-butylscopolammonium bromide and xylazine in horses Source: PubMed URL: [Link]
-
Title: Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine Source: PubMed URL: [Link]
-
Title: N-butylscopolammonium bromide causes fewer side effects than atropine when assessing bronchoconstriction reversibility in horses with heaves. | Request PDF Source: ResearchGate URL: [Link]
-
Title: Hyoscine Butylbromide Dose For Dogs & Cats | Vet Drugs List Source: Vet Drugs List URL: [Link]
-
Title: N-butyl hyoscine exerts local spasmolytic effect in the small and large bowel of the conscious dog Source: PubMed URL: [Link]
-
Title: Anticholinergic Poisonings Source: Veterian Key URL: [Link]
-
Title: (PDF) Pharmacokinetics, Pharmacodynamics and Safety of N-butylscopolammonium Bromide Administered Intramuscularly versus Intravenously. Source: ResearchGate URL: [Link]
-
Title: Cardiovascular effects of N-butylscopolammonium bromide and xylazine in horses | Request PDF Source: ResearchGate URL: [Link]
-
Title: Xylazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: BUSCOPAN Injectable Solution for Animal Use Source: Drugs.com URL: [Link]
-
Title: Pharmacokinetics of orally administered butylscopolamine in greyhound dogs Source: Nottingham ePrints URL: [Link]
-
Title: Effects of N-butylscopolammonium bromide on lung function in horses with recurrent airway obstruction Source: PubMed URL: [Link]
-
Title: N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 Source: PubChem URL: [Link]
-
Title: [PDF] Pharmacokinetic Report The pharmacokinetics of orally administered butylscopolamine in greyhound dogs Short Title Source: Semantic Scholar URL: [Link]
-
Title: Hyoscine Butylbromide Source: ResearchGate URL: [Link]
-
Title: Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain Source: PubMed URL: [Link]
-
Title: Effect of subcutaneous butylscopolamine administration in the reduction of peristaltic artifacts in 1.5-T MR fast abdominal examinations | Request PDF Source: ResearchGate URL: [Link]
-
Title: Hyoscine-N-butylbromide premedication on cardiovascular variables of horses sedated with medetomidine Source: PubMed URL: [Link]
Sources
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 5. Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of N-butylscopolammonium bromide and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. vet-ebooks.com [vet-ebooks.com]
- 10. N-butylscopolammonium bromide causes fewer side effects than atropine when assessing bronchoconstriction reversibility in horses with heaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticholinergic Poisonings | Veterian Key [veteriankey.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 15. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-butyl hyoscine exerts local spasmolytic effect in the small and large bowel of the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Xylazine - Wikipedia [en.wikipedia.org]
- 19. Effect of Buscopan compositum on the motility of the duodenum, cecum and left ventral colon in healthy conscious horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ultrasonographic Assessment of Small Intestinal Motility Following Hyoscine Butylbromide Administration in Horses: A Pi… [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: N-butylscopolamine Bromide Purification
Welcome to the technical support center for N-butylscopolamine Bromide (also known as Hyoscine Butylbromide) purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this quaternary ammonium compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N-butylscopolamine Bromide. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low Yield After Recrystallization
Question: "I'm experiencing a significant loss of N-butylscopolamine Bromide during recrystallization, resulting in a very low yield. What could be the cause, and how can I improve it?"
Answer:
Low recovery after recrystallization is a common issue that can often be attributed to several factors related to solvent choice and experimental technique. N-butylscopolamine Bromide is known to be very soluble in water and freely soluble in ethanol, while being sparingly soluble in methanol.[1] Understanding the solubility profile is key to optimizing the recrystallization process.
Potential Causes and Solutions:
-
Inappropriate Solvent System:
-
Cause: The chosen solvent may be too good a solvent at room temperature, preventing efficient precipitation upon cooling. Conversely, if the compound is too insoluble in the hot solvent, you may be using an excessively large volume of solvent, leading to losses.
-
Solution:
-
Solvent Selection: For N-butylscopolamine Bromide, methanol is often a suitable recrystallization solvent.[2] A mixture of solvents, such as ethanol/water or methanol/diethyl ether, can also be effective. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Protocol: Solvent Screening:
-
Place a small amount of your crude N-butylscopolamine Bromide into several test tubes.
-
Add a small volume of different solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures thereof) to each tube.
-
Heat the tubes to the boiling point of the solvent to check for dissolution.
-
Allow the solutions to cool to room temperature and then in an ice bath to observe the extent of crystal formation.
-
-
-
-
Excessive Solvent Volume:
-
Cause: Using too much solvent will keep more of your product dissolved even at low temperatures, thus reducing the yield.
-
Solution: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are using the minimum amount of solvent necessary.
-
-
Premature Crystallization:
-
Cause: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a heated funnel or preheat your filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtration.
-
-
Incomplete Precipitation:
-
Cause: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in incomplete precipitation.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization if it's slow to start.
-
Issue 2: Oiling Out During Recrystallization
Question: "During the cooling phase of my recrystallization, the N-butylscopolamine Bromide is separating as an oil instead of forming crystals. What should I do?"
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the solution becomes supersaturated before crystallization can occur. N-butylscopolamine Bromide has a melting point of approximately 140°C (with decomposition).[1]
Potential Causes and Solutions:
-
Solution Cooled Too Rapidly:
-
Cause: Rapid cooling can lead to a supersaturated state where the compound separates as a liquid phase.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
-
Inappropriate Solvent:
-
Cause: The solvent may not be ideal, leading to the compound being highly soluble even at slightly elevated temperatures.
-
Solution:
-
Re-dissolve and Modify: Heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to decrease the overall solubility. For example, if you are using methanol, adding a small amount of diethyl ether (in which it is practically insoluble) can induce crystallization.[1]
-
Seed Crystals: Add a small crystal of pure N-butylscopolamine Bromide to the cooled solution to provide a nucleation site for crystal growth.
-
-
Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis
Question: "My purified N-butylscopolamine Bromide shows several unexpected peaks in the HPLC chromatogram. How can I identify these impurities and get rid of them?"
Answer:
The presence of unexpected peaks indicates that your purification protocol may not be effectively removing all impurities. These could be starting materials, by-products from the synthesis, or degradation products. Forced degradation studies have shown that N-butylscopolamine Bromide is particularly susceptible to degradation under basic conditions and to a lesser extent, acidic and oxidative stress.[3][4]
Workflow for Impurity Identification and Removal:
Caption: Workflow for identifying and removing impurities.
Step-by-Step Guide:
-
Identification:
-
LC-MS/MS Analysis: This is a powerful technique to get the mass-to-charge ratio (m/z) of the impurity peaks. This can help in proposing potential structures for the impurities.[5][6]
-
Forced Degradation: Subject a small sample of your pure N-butylscopolamine Bromide to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, H₂O₂) and run HPLC.[4] If the retention times of the degradation products match your impurity peaks, you are likely dealing with degradants. The ester bond in N-butylscopolamine Bromide is susceptible to hydrolysis.
-
Reference Standards: Compare the retention times of your impurity peaks with those of known potential impurities, such as scopolamine, if available.
-
-
Purification Strategy:
-
Optimized Recrystallization: If the impurities have a different solubility profile from your main compound, modifying the recrystallization solvent or the pH can improve their removal. For instance, if you have acidic or basic impurities, a pH adjustment during an aqueous workup before crystallization might be beneficial.
-
Column Chromatography: If recrystallization is insufficient, column chromatography is a more robust purification method.
-
Normal Phase (Silica Gel): A polar stationary phase like silica gel can be used with a non-polar mobile phase.
-
Reversed-Phase (e.g., C18): A non-polar stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid) is commonly used for polar compounds like N-butylscopolamine Bromide.[5][7]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for an aqueous solution of N-butylscopolamine Bromide during purification? A solution of N-butylscopolamine Bromide in water typically has a pH between 5.5 and 6.5.[1] Maintaining the pH in this slightly acidic range is crucial to prevent the hydrolysis of the ester linkage, which can occur under more acidic or, particularly, alkaline conditions.[3]
Q2: How can I confirm the purity of my final N-butylscopolamine Bromide product? A combination of analytical techniques should be used to assess purity:
-
HPLC: To determine the percentage purity and detect any related substances.
-
Melting Point: The melting point should be sharp and within the expected range (approx. 140°C with decomposition).[1]
-
Spectroscopic Methods (NMR, IR): To confirm the chemical structure and absence of structural impurities.
-
Pharmacopoeial Tests: Refer to the British Pharmacopoeia (BP) or European Pharmacopoeia (EP) for specific tests on related substances and purity.[8]
Q3: What are the best storage conditions for purified N-butylscopolamine Bromide? N-butylscopolamine Bromide should be stored in tight, light-resistant containers.[1] For long-term stability, especially for analytical standards, storage at 2-8°C is recommended. As a powder, it is stable for years at -20°C.[9]
Section 3: Data and Protocols
Table 1: Solubility of N-butylscopolamine Bromide
| Solvent | Solubility | Reference |
| Water | Very soluble (50 mg/mL at 25°C) | [1][9] |
| Ethanol (95%) | Soluble | [1] |
| Methanol | Sparingly soluble | [1] |
| Acetic Acid (100%) | Freely soluble | [1] |
| Diethyl Ether | Practically insoluble | [1] |
| DMSO | Soluble (80 mg/mL at 25°C) | [9] |
Protocol: Recrystallization of N-butylscopolamine Bromide
This protocol is a general guideline and may need optimization based on the impurity profile of your crude material.
-
Dissolution:
-
Place the crude N-butylscopolamine Bromide in an Erlenmeyer flask.
-
In a separate beaker, heat the recrystallization solvent (e.g., methanol) to its boiling point.
-
Add the hot solvent to the flask containing the crude product in small portions, with continuous swirling and heating, until the solid has just dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Preheat a funnel and a receiving flask.
-
Quickly filter the hot solution through a fluted filter paper to remove the charcoal or other insoluble materials.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight. A common drying condition is at 105°C for 4 hours.[1]
-
References
-
Japanese Pharmacopoeia. (n.d.). Scopolamine Butylbromide. Retrieved from [Link]
-
PubChem. (n.d.). N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391. Retrieved from [Link]
-
DrugBank. (n.d.). Scopolamine Butyl Bromide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Ali, N. W., Gamal, M., & Abdelkawy, M. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Pharmaceutical Analytica Acta, S7(006). Retrieved from [Link]
-
Favreto, W. A. J., et al. (2012). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Drug Testing and Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103864777A - Simple synthesis method of scopolamine butylbromide.
-
ResearchGate. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Retrieved from [Link]
-
Affygility Solutions. (n.d.). Butylscopolamine Bromide - OEL Fastrac with ADE. Retrieved from [Link]
-
DrugBank. (n.d.). Butylscopolamine Bromide. Retrieved from [Link]
-
Annex Publishers. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Retrieved from [Link]
-
ResearchGate. (2014). Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. Retrieved from [Link]
-
PubChem. (n.d.). Buscopan. Retrieved from [Link]
- Google Patents. (n.d.). CN102146079A - Preparation method of scopolamine butylbromide.
-
DIAL@UCLouvain. (2020). Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
PubMed. (2017). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Retrieved from [Link]
-
ResearchGate. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Retrieved from [Link]
-
YouTube. (2020). Recrystallization of NBS. Retrieved from [Link]
-
ResearchGate. (2019). Abuse of the over-the-counter antispasmodic butylscopolamine for the home synthesis of psychoactive scopolamine. Retrieved from [Link]
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 6. annexpublishers.com [annexpublishers.com]
- 7. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
Avoiding contamination in (-)-Scopolamine, n-Butyl-, bromide experiments
Welcome to the technical support guide for (-)-Scopolamine, n-Butyl-, bromide, also known as Hyoscine Butylbromide (HBB). This resource is designed for researchers, scientists, and drug development professionals to address and prevent contamination-related issues that can compromise experimental integrity, leading to inconsistent results and project delays. This guide provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions - Foundational Knowledge
Q1: What is (-)-Scopolamine, n-Butyl-, bromide, and why is its purity paramount?
(-)-Scopolamine, n-Butyl-, bromide is a peripherally acting antimuscarinic agent, structured as a quaternary ammonium derivative of scopolamine.[1][2] It is widely used for its antispasmodic effects on smooth muscle.[3][4]
The purity of this compound is critical for two primary reasons:
-
Biological Specificity: The therapeutic effect is attributed specifically to the levorotatory (-)-enantiomer. The presence of its stereoisomer, the (+)-enantiomer, or other related impurities can lead to altered pharmacological effects, reduced efficacy, or unexpected side effects.[5][6]
-
Experimental Reproducibility: Degradants, residual solvents, or synthesis byproducts can interfere with analytical measurements and biological assays, producing unreliable and non-reproducible data.
Q2: What are the primary types of contamination I should be concerned with in my experiments?
Contamination can be broadly categorized into three main types. Understanding these categories is the first step toward effective prevention and troubleshooting.
-
Chemical Contamination: This includes impurities from the synthesis process (e.g., unreacted scopolamine), degradation products formed during storage or handling, and contaminants from external sources like solvents or improperly cleaned labware.[7]
-
Chiral Contamination: This refers to the presence of the unwanted (+)-enantiomer. The parent compound, scopolamine, can undergo racemization (conversion of the pure (-)-enantiomer into a mix of (+) and (-)-forms) during extraction or under certain chemical conditions, which is a critical concern for maintaining stereochemical purity.[5][8][9]
-
Environmental & Microbial Contamination: This involves the introduction of particulates, microorganisms (bacteria, fungi), or pyrogens from the air, personnel, or equipment.[10][11] This is especially critical for in-vivo studies or when preparing sterile formulations.
Q3: How does the chemical stability of (-)-Scopolamine, n-Butyl-, bromide influence contamination risk?
The stability profile of this compound is a key factor in its handling and the potential for contamination by degradants. The ester bond in the molecule is highly susceptible to hydrolysis.
Forced degradation studies have shown that (-)-Scopolamine, n-Butyl-, bromide:
-
Is highly sensitive to basic conditions: It shows extensive and rapid decomposition in the presence of a base (e.g., NaOH).[3][12][13] This is the most significant degradation pathway.
-
Is relatively stable in acidic and neutral conditions: It is much less prone to degradation under acidic conditions.[3][13]
-
Is stable under photolytic conditions: Exposure to light does not typically cause significant degradation.[3][13]
This instability in basic environments means that exposure to alkaline solutions, or even using glassware that has not been properly neutralized after washing with basic detergents, can generate chemical impurities.
Section 2: Troubleshooting Guide - Identifying and Resolving Contamination
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What are they and what should I do?
Unexpected peaks are a common sign of chemical contamination. The identity of these peaks often points directly to the source of the problem.
-
Possible Cause A: Degradation Products The most likely cause is hydrolysis, especially if the sample was exposed to basic conditions. The primary degradation pathway involves the cleavage of the ester bond.[4][14] An LC-MS analysis can help identify these degradants based on their mass-to-charge ratio (m/z).[3]
Degradation Product (Hypothetical) Typical m/z Value (Positive Ion Mode) Potential Origin N-butylscopine ~302.2 Base or acid-catalyzed hydrolysis Tropic Acid ~166.1 Base or acid-catalyzed hydrolysis Aposcopolamine Butyl Bromide ~342.2 Dehydration product -
Possible Cause B: Synthesis-Related Impurities Impurities from the manufacturing process, such as unreacted scopolamine base or other related alkaloids, may be present in the starting material.[15]
-
Recommended Action: Perform a Forced Degradation Study To confirm if the unknown peaks are degradants, you can intentionally stress a sample of your reference standard and compare the resulting chromatograms to your experimental sample.
Protocol: Basic Forced Degradation for Peak Identification
-
Prepare Samples: Prepare three solutions of your reference standard in a suitable solvent (e.g., 50:50 water:methanol).[3]
-
Sample 1: Control (no stressor).
-
Sample 2: Acid Stress (add HCl to a final concentration of 0.1N).
-
Sample 3: Base Stress (add NaOH to a final concentration of 0.1N).
-
-
Incubate: Gently heat the "Base Stress" sample at ~80°C for 3-12 hours. The "Acid Stress" and "Control" samples can be kept at room temperature or heated as well for comparison.[16] Significant degradation is expected in the base sample.[3][13]
-
Neutralize: Before analysis, neutralize the acid and base samples to prevent column damage.
-
Analyze: Run all samples on your HPLC-UV or LC-MS system.
-
Compare: Match the retention times and/or m/z values of the peaks in your stressed samples to the unknown peaks in your experimental sample. A match strongly suggests the impurity is a degradation product.
-
Issue 2: My experiments show inconsistent biological activity, or my formulation failed a bioequivalence study.
When chemical purity seems acceptable, inconsistent biological results often point to chiral contamination.
-
Possible Cause: Chiral Contamination (Racemization) Different stereoisomers can have vastly different pharmacological activities.[5] The isolation and purification process of scopolamine from natural sources, or subsequent handling under basic conditions (pH ≥ 9), can cause racemization, converting the active (-)-enantiomer to the inactive or differently active (+)-enantiomer.[8][17] Even a small percentage of the undesired enantiomer can impact results.[8]
-
Recommended Action: Analyze Enantiomeric Purity via Chiral HPLC A dedicated chiral separation method is required to quantify the enantiomeric excess. Standard reverse-phase HPLC will not separate enantiomers.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A chiral stationary phase is essential. Beta-cyclodextrin bonded phases are highly effective for separating scopolamine and its derivatives.[5][9]
-
Mobile Phase Preparation: A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The exact composition will need to be optimized for your specific column.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Analysis:
-
Inject the sample onto the chiral HPLC system.
-
The two enantiomers, if present, will elute at different retention times.
-
-
Quantification: Calculate the percentage of each enantiomer by integrating the peak areas. The enantiomeric purity is a critical quality attribute.
-
Issue 3: I observe cloudiness, particulates, or microbial growth in my prepared solutions.
This indicates environmental or handling-related contamination, which can invalidate results, particularly in cell-based assays or in-vivo studies.
-
Possible Cause: Inadequate Aseptic Technique or Environmental Control Personnel are the largest source of particles and microorganisms in a clean environment.[10] Other sources include unfiltered air, contaminated equipment, and shedding from gowns or other materials.[10][11]
-
Recommended Action: Implement Strict Aseptic and Cleanroom Practices Preventing this type of contamination requires a multi-faceted approach focusing on the environment, the operator, and the materials.[18][19]
Contamination Sources and Control Points.
Section 3: Proactive Contamination Prevention Protocols
Proactive measures are the most effective way to ensure data integrity.
Protocol 1: Proper Handling and Storage of (-)-Scopolamine, n-Butyl-, bromide
Correct handling from the moment of receipt is crucial.
-
Receiving and Inspection: Upon receipt, inspect the container for an intact seal. Log the certificate of analysis.
-
Storage: Store the compound in a tightly sealed, light-resistant container in a dry, cool, and well-ventilated area.[20][21] For long-term stability, refrigeration (2-8°C) or freezing (≤ -15°C) under an inert gas like nitrogen is recommended.[22][23][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20] When handling the powder, work in a fume hood or ventilated enclosure to avoid inhalation.
-
Weighing: Use a clean, dedicated spatula and weigh boat. Perform weighing in a controlled environment to minimize exposure to atmospheric moisture and contaminants.
-
Solution Preparation: Use high-purity solvents (e.g., HPLC grade) and sterile, properly cleaned glassware. If preparing aqueous solutions, use purified water (e.g., Milli-Q). The pH of aqueous solutions should be maintained between 5.5 and 6.5 to ensure stability.[21]
Protocol 2: Maintaining a Contamination-Free Experimental Workflow
A holistic view of the entire experimental process is necessary to identify and mitigate risks.
References
-
Determination of the enantiomeric purity of scopolamine isolated from plant extract using achiral/chiral coupled column chromatography. PubMed. [Link]
-
Determination of the enantiomeric purity of scopolamine isolated from plant extract using achiral/chiral coupled column chromatography. ResearchGate. [Link]
-
Contamination in pharmaceutical industry: types, causes and prevention. Lindström Group. [Link]
-
Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine. PubMed. [Link]
-
Forced degradation results. | Download Table. ResearchGate. [Link]
-
Hyoscine butylbromide. Deranged Physiology. [Link]
-
LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Walsh Medical Media. [Link]
-
8 Ways To Prevent Contamination In Pharmaceuticals. Lighthouse Worldwide Solutions. [Link]
-
Responding to Pharmaceutical Contamination: Prevention, Identification, and Remediation. American Pharmaceutical Review. [Link]
-
Label: BUSCOPAN- n-butylscopolammonium bromide injection. DailyMed. [Link]
-
How to Prevent Cross-Contamination Fast. Pharmuni. [Link]
-
Separation of Optical lsomers of Scopolamine, Cocaine, Homatropine, and Atropine. ResearchGate. [Link]
-
A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. PubMed. [Link]
-
LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. ResearchGate. [Link]
-
Contamination Control Strategies for Manufacturing Area. Pharmaguideline. [Link]
-
[Chirality of natural products: hyoscyamine and scopolamine]. PubMed. [Link]
-
Scopolamine Butylbromide. The Japanese Pharmacopoeia. [Link]
-
Development and validation of a UPLC‐ESI‐MS/MS method for the determination of N‐butylscopolamine in human plasma. Wiley Online Library. [Link]
-
Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. Semantic Scholar. [Link]
-
Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. ResearchGate. [Link]
-
(PDF) LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. ResearchGate. [Link]
-
Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers. [Link]
-
LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Walsh Medical Media. [Link]
-
Scopolamine Butyl Bromide. DrugBank. [Link]
-
N-Butylscopolammonium Bromide. PubChem. [Link]
-
Butylscopolammonium Bromide. National Center for Biotechnology Information, MeSH Database. [Link]
-
N-Butylscopolammonium Bromide Material Safety Data Sheet. CocoDoc. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
- Simple synthesis method of scopolamine butylbromide.
Sources
- 1. Scopolamine Butyl Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Butylscopolammonium Bromide - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Scopolamine butylbromide | 149-64-4 [chemicalbook.com]
- 5. Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. cdn.cocodoc.com [cdn.cocodoc.com]
- 8. Determination of the enantiomeric purity of scopolamine isolated from plant extract using achiral/chiral coupled column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. golighthouse.com [golighthouse.com]
- 11. Contamination Control Strategies for Manufacturing Area | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lindstromgroup.com [lindstromgroup.com]
- 19. How to Prevent Cross-Contamination Fast - [pharmuni.com]
- 20. fishersci.com [fishersci.com]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. combi-blocks.com [combi-blocks.com]
- 23. biosynth.com [biosynth.com]
- 24. (-)-Scopolamine N-butyl bromide | 149-64-4 | FS10191 [biosynth.com]
Technical Support Center: Optimizing Liquid-Liquid Extraction for N-butylscopolamine
Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of N-butylscopolamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights to overcome common challenges in the lab. Here, we move beyond simple protocols to explain the fundamental principles that govern a successful extraction, ensuring you can troubleshoot effectively and optimize your workflow for purity and yield.
Section 1: Foundational Principles of N-butylscopolamine LLE
Q1: What is the core principle behind the liquid-liquid extraction of N-butylscopolamine?
Liquid-liquid extraction (LLE) is a separation technique that isolates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] For N-butylscopolamine, a quaternary ammonium compound, the extraction is governed by its polarity and, crucially, its ionization state, which can be manipulated by adjusting the pH of the aqueous phase.[2]
As a tropane alkaloid, N-butylscopolamine's structure contains a nitrogen atom.[3] The core principle of its LLE hinges on controlling the charge of this nitrogen.
-
In its ionized (salt) form , N-butylscopolamine is polar and preferentially soluble in the aqueous phase.[4][5]
-
In its neutral (free base) form , it becomes significantly more soluble in non-polar organic solvents.[4][6]
Therefore, by strategically adjusting the pH of the aqueous solution, we can control which phase the N-butylscopolamine partitions into, allowing for its separation from other components in the mixture.[7]
Section 2: Step-by-Step Experimental Protocol
Q2: What is a reliable, step-by-step protocol for the LLE of N-butylscopolamine?
This protocol provides a robust starting point. Remember that optimization may be required based on your specific sample matrix and desired purity.
Materials:
-
Sample containing N-butylscopolamine dissolved in an aqueous solution
-
Selected organic solvent (e.g., dichloromethane or chloroform)[8]
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH or ammonium hydroxide)[2]
-
Separatory funnel
-
pH meter or pH indicator strips
-
Collection flasks
Protocol:
-
Sample Preparation:
-
Ensure your initial sample containing N-butylscopolamine is in an aqueous solution. If it's a solid, dissolve it in purified water or an appropriate buffer.
-
-
Acidification (Extraction into Aqueous Phase):
-
Transfer the aqueous sample to a separatory funnel.
-
Add an equal volume of your chosen organic solvent.
-
Adjust the pH of the aqueous phase to be acidic (pH < 4) using the acidic solution.[7] This ensures the N-butylscopolamine is in its protonated, water-soluble form.
-
Gently swirl the funnel to mix the phases without forming an emulsion.[9]
-
Allow the layers to separate.
-
Drain and collect the aqueous layer, which now contains the N-butylscopolamine salt. Discard the organic layer, which contains non-polar impurities.
-
-
Basification (Extraction into Organic Phase):
-
Return the collected aqueous phase to the separatory funnel.
-
Adjust the pH to be basic (pH > 9) using the basic solution.[2] This deprotonates the N-butylscopolamine, converting it to its free base form, which is soluble in organic solvents.
-
Add a fresh portion of the organic solvent.
-
Gently mix the phases.
-
Allow the layers to separate.
-
Drain and collect the organic layer, which now contains the purified N-butylscopolamine.
-
-
Washing and Drying:
-
The collected organic phase can be washed with a neutral brine solution to remove any remaining water-soluble impurities.
-
The organic phase can then be dried using an anhydrous salt like sodium sulfate.
-
-
Solvent Removal:
-
The organic solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified N-butylscopolamine.
-
Section 3: Troubleshooting Guide
Q3: I've formed a stable emulsion during extraction. How can I break it?
Emulsion formation is a common issue in LLE, often caused by the presence of surfactant-like molecules or excessive agitation.[9][10] Here’s a systematic approach to breaking an emulsion:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the energy input that creates emulsions.[9]
-
"Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[9][11]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and help to break the emulsion.[9][10]
-
Filtration: For stubborn emulsions, you can try filtering the mixture through a plug of glass wool or a phase separation filter paper.[9][11]
-
Centrifugation: If available, centrifuging the emulsified mixture is a highly effective method to force the separation of the layers.[9][11][12]
Q4: My yield of N-butylscopolamine is consistently low. What are the likely causes and solutions?
Low yield can be frustrating. Consider these potential causes:
-
Incorrect pH: The pH of the aqueous phase is critical. Ensure you are well within the optimal pH ranges for protonation (acidic) and deprotonation (basic). Use a calibrated pH meter for accurate measurements. For basic analytes like N-butylscopolamine, the pH should be at least two units above the pKa to ensure it is in its neutral form for extraction into the organic phase.[7]
-
Incomplete Extractions: A single extraction is often not enough to recover all of the product. Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally better than one large extraction.
-
Solvent Choice: The polarity of your organic solvent matters. While common choices include dichloromethane and chloroform, if your yield is low, consider a solvent with a different polarity that may better match the solubility of the N-butylscopolamine free base.[8]
-
Analyte Adsorption: N-butylscopolamine may adsorb to particulates or glassware. Ensure all glassware is clean.
Q5: I'm seeing significant impurities in my final product. How can I improve the purity?
Impurity carryover can be addressed through several strategies:
-
Back Extraction: This is a powerful technique to improve selectivity.[7] After the initial extraction into the organic phase, you can "back extract" the N-butylscopolamine into a fresh aqueous phase by adjusting the pH to be acidic again. This will leave many organic-soluble impurities behind in the organic layer. You can then re-extract the N-butylscopolamine into a fresh organic phase after making the aqueous layer basic.
-
Washing the Organic Phase: After extracting the N-butylscopolamine into the organic phase, wash it with a neutral or slightly basic aqueous solution to remove any co-extracted acidic or water-soluble impurities.
-
Optimize Solvent Volume: Using the optimal ratio of organic to aqueous phase can improve selectivity. A common starting point is a 1:1 ratio, but this can be adjusted.
Section 4: Frequently Asked Questions (FAQs)
Q6: Which organic solvents are best for N-butylscopolamine extraction?
Commonly used and effective solvents for the extraction of tropane alkaloids like N-butylscopolamine include chlorinated solvents such as dichloromethane and chloroform.[8] Dichloromethane is often preferred due to its lower toxicity compared to chloroform.[8] Other solvents like ethyl acetate can also be used.[13] The choice of solvent can be guided by the polarity of the N-butylscopolamine free base and the nature of the impurities you are trying to remove.
| Solvent | Polarity Index | Notes |
| Dichloromethane | 3.1 | Good general-purpose solvent for alkaloids.[8] |
| Chloroform | 4.1 | Historically common, but more toxic.[6][8] |
| Ethyl Acetate | 4.4 | A less toxic alternative, can be effective.[13] |
| Diethyl Ether | 2.8 | Can be used, but its high volatility requires caution.[6] |
Q7: How does the LogP value of N-butylscopolamine influence solvent selection?
The partition coefficient (LogP) is a measure of a compound's hydrophobicity.[14] A positive LogP value indicates that the compound is more soluble in an organic solvent (like octanol) than in water.[7][14] While a specific LogP for the N-butylscopolamine free base can be difficult to find, understanding the principle is key. You want to choose an organic solvent that is sufficiently non-polar to effectively partition the neutral N-butylscopolamine from the aqueous phase. The LogP value is a good indicator of this partitioning behavior.[7]
Q8: Can I use Solid-Phase Extraction (SPE) as an alternative to LLE?
Yes, Solid-Phase Extraction (SPE) is a viable and often advantageous alternative to LLE for N-butylscopolamine.[15] SPE can offer several benefits, including:
-
Reduced Solvent Consumption: SPE typically uses smaller volumes of organic solvents.
-
Elimination of Emulsions: Since the aqueous and organic phases do not directly mix in the same way as LLE, emulsion formation is not an issue.[9][10]
-
Potential for Automation: SPE can be more easily automated for high-throughput applications.
In SPE, the sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. For N-butylscopolamine, a reversed-phase SPE cartridge (like C18) could be used.[16]
Visualizations
Liquid-Liquid Extraction Workflow
Caption: A simplified workflow of the pH-dependent liquid-liquid extraction of N-butylscopolamine.
pH-Dependent Equilibrium of N-butylscopolamine
Caption: The reversible, pH-driven equilibrium of N-butylscopolamine between its ionized and free base forms.
References
-
Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]
-
Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Retrieved from [Link]
-
Thakur, P., et al. (2015). How do I choose solvents for extraction process of plant extract? ResearchGate. Retrieved from [Link]
-
de Faria, V. G., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Journal of Bioequivalence Studies, 5(1). Retrieved from [Link]
-
Ligas, J. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
-
Dhasade, V., et al. (2020). What is the best method and solvent for isolation of alkaloids from leaves? ResearchGate. Retrieved from [Link]
- Bollini, A., et al. (1997). Process for the extraction and purification of alkaloids. U.S. Patent No. 5,684,155. Washington, DC: U.S. Patent and Trademark Office.
-
Manfio, D., et al. (2013). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Biomedical Chromatography, 27(6), 731-737. Retrieved from [Link]
-
Manfio, D., et al. (2013). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. Biomedical Chromatography, 27(6), 731-737. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
-
Alam, T., et al. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Scopolamine Butylbromide. Retrieved from [Link]
-
Manfio, D., et al. (2013). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: Application to a bioequivalence study. ResearchGate. Retrieved from [Link]
-
Suenaga, E. M., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Biomedical Chromatography, 31(3). Retrieved from [Link]
-
Ahmad, A. L., et al. (2020). Stability Study of Emulsion Liquid Membrane via Emulsion Size and Membrane Breakage on Acetaminophen Removal from Aqueous Solution Using TOA. ACS Omega, 5(37), 23836–23845. Retrieved from [Link]
-
Kowalczyk, E., et al. (2020). Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns. ResearchGate. Retrieved from [Link]
-
CD BioGlyco. (n.d.). Scopolamine butylbromide. Retrieved from [Link]
-
Wang, Y., et al. (2016). Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. Molecules, 21(9), 1190. Retrieved from [Link]
-
Wang, Y., et al. (2019). Extraction and quantitative analysis of tropane alkaloids in Radix physochlainae by emulsion liquid membrane with tropine-based ionic liquid. Journal of Chromatography B, 1104, 136-142. Retrieved from [Link]
-
Wang, Y., et al. (2019). Extraction and quantitative analysis of tropane alkaloids in Radix physochlainae by emulsion liquid membrane with tropine-based ionic liquid. ResearchGate. Retrieved from [Link]
-
Berkov, S., et al. (2008). Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform. Phytochemical Analysis, 19(4), 349-353. Retrieved from [Link]
-
Imbrea, F., et al. (2020). Determination of Scopolamine by Gas Chromatography from Different Parts of the Datura innoxia Biomass. ResearchGate. Retrieved from [Link]
-
Raynie, D. E. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]
-
M.Sc. Thesis. (2014). Extraction of Atropine and Scopolamine from Datura ferox and Datura stramonium.L and sample clean-up using molecularly imprinted polymers. University of Johannesburg. Retrieved from [Link]
-
Sciencemadness.org. (2006). Extracting the alkaloid scopolamine from datura stramonium seeds? Retrieved from [Link]
-
NileRed. (2023, April 4). Trying To Extract Deadly Plant Alkaloids [Video]. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2021). Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design. Molecules, 26(18), 5605. Retrieved from [Link]
-
Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of apparent solubility of butylscopolamine bromide, carnitinenitrile chloride and trazodone hydrochloride by the dissolution method. Retrieved from [Link]
-
Ghassemi, N., et al. (2022). Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design. Scientific Reports, 12(1), 1-10. Retrieved from [Link]
-
K-Jhil. (n.d.). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of scopolamine and butylscopolamine in pharmaceutical and beverage samples by capillary zone electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of N-butylscopolamine (I) and oxazepam (II). Retrieved from [Link]
-
Dymek, A., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1626. Retrieved from [Link]
-
Işık, M., et al. (2017). Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water. Journal of chemical information and modeling, 57(8), 1787-1799. Retrieved from [Link]
-
Dymek, A., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1626. Retrieved from [Link]
-
Vargas-Coronado, R., et al. (2021). Collection of Partition Coefficients in Hexadecyltrimethylammonium Bromide, Sodium Cholate, and Lithium Perfluorooctanesulfonate Micellar Solutions: Experimental Determination and Computational Predictions. Molecules, 26(16), 4983. Retrieved from [Link]
Sources
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 3. Scopolamine butylbromide - CD BioGlyco [bioglyco.com]
- 4. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annexpublishers.com [annexpublishers.com]
- 16. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-butylscopolamine in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-butylscopolamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of N-butylscopolamine in various biological matrices. Our goal is to equip you with the expertise and practical insights necessary for robust and reliable experimental outcomes.
Introduction: The Criticality of Understanding N-butylscopolamine Stability
N-butylscopolamine, a quaternary ammonium derivative of scopolamine, is a widely used antispasmodic agent.[1][2][3] Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. However, being a carboxylic ester, N-butylscopolamine is susceptible to degradation, which can lead to inaccurate analytical results.[2] This guide is structured to address the specific challenges you may encounter, providing not just procedural steps but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of N-butylscopolamine in biological samples.
Q1: What is the primary degradation pathway for N-butylscopolamine in biological matrices?
A1: The primary degradation pathway for N-butylscopolamine in biological matrices is the hydrolytic cleavage of its ester bond.[2] This can be influenced by both pH and the presence of esterase enzymes in matrices like blood and tissue homogenates. The degradation results in the formation of scopolamine and ultimately other metabolites which are not considered to be significantly active.[2]
Q2: How should I collect and handle blood samples to ensure the stability of N-butylscopolamine?
A2: Proper sample collection and handling are critical. It is recommended to collect blood samples in tubes containing an anticoagulant such as heparin or EDTA.[1][4][5] To minimize enzymatic degradation, it is best practice to cool the samples immediately after collection and process them to plasma or serum as quickly as possible. Centrifugation under refrigerated conditions is advised.
Q3: What are the recommended storage conditions for plasma and urine samples containing N-butylscopolamine?
A3: For long-term storage, plasma and urine samples should be kept frozen at -20°C or -80°C.[1][4][5][6] Studies have demonstrated that N-butylscopolamine is stable in human plasma for at least 219 days at these temperatures.[6] For short-term storage, such as during sample preparation, keeping samples on ice or at refrigerated temperatures (2-8°C) is recommended. N-butylscopolamine has been shown to be stable in plasma for up to 7 hours at room temperature.[5]
Q4: Is N-butylscopolamine stable in whole blood?
A4: While specific stability studies in whole blood are not as extensively published as for plasma, it is crucial to assess whole blood stability during method development.[7] The time between blood collection and centrifugation to plasma is a critical period where degradation can occur, especially due to enzymatic activity in red blood cells.[7] It is recommended to process whole blood into plasma with minimal delay.
Q5: Are there any concerns with using plastic containers for sample collection and storage?
A5: Yes, as a quaternary ammonium compound, N-butylscopolamine can potentially adsorb to plastic surfaces.[8] It is advisable to use glass containers for sample collection and storage whenever possible, or to evaluate the potential for adsorption to the specific plasticware being used during method validation.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of N-butylscopolamine in biological samples.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low analyte recovery | Degradation during sample preparation: Prolonged exposure to room temperature can lead to enzymatic or pH-driven hydrolysis. | - Keep samples on ice or in a refrigerated autosampler throughout the extraction process.[5] - Minimize the time between sample thawing and analysis. |
| Adsorption to container surfaces: N-butylscopolamine, as a quaternary ammonium compound, can adsorb to certain plastics. | - Use silanized glass or polypropylene tubes that have been tested for low analyte binding.[8] - Include a step in your method validation to assess recovery from different container types. | |
| High variability in replicate samples | Inconsistent sample handling: Differences in the time samples spend at room temperature can lead to variable degradation. | - Standardize your sample handling procedure, ensuring all samples are treated identically. - Use an automated liquid handling system for consistent timing. |
| Matrix effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting endogenous components. | - Optimize the chromatographic method to separate N-butylscopolamine from interfering matrix components.[1] - Employ a more effective sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][6] | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products: The primary degradation product is scopolamine, which may be detected by your analytical method. | - Confirm the identity of the unexpected peak using a reference standard for scopolamine. - Adjust sample handling and storage procedures to minimize degradation. |
| Poor peak shape | Interaction with the analytical column: The quaternary ammonium group can interact with residual silanols on silica-based columns. | - Use a column with end-capping or a phenyl-hexyl stationary phase.[1] - Optimize the mobile phase pH and ionic strength to improve peak shape. |
Experimental Protocols & Data
Protocol 1: Assessment of Short-Term Stability in Human Plasma
This protocol outlines a typical procedure to evaluate the stability of N-butylscopolamine in human plasma at room temperature.
Methodology:
-
Sample Preparation: Spike a pool of blank human plasma with N-butylscopolamine at low and high quality control (QC) concentrations.
-
Incubation: Aliquot the spiked plasma into multiple tubes. Keep a set of "time zero" samples frozen at -80°C. Leave the remaining samples at room temperature (approximately 22°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 6, and 8 hours), transfer a set of samples to -80°C to halt any further degradation.
-
Sample Analysis: After all time points have been collected, thaw all samples and analyze them together in a single analytical run using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration of N-butylscopolamine at each time point and compare it to the "time zero" samples. The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.[1][5]
Data Summary: Stability of N-butylscopolamine in Human Plasma
| Stability Condition | Matrix | Temperature | Duration | Stability Outcome (% of Initial Concentration) | Reference(s) |
| Short-Term | Human Plasma | Room Temperature (~22°C) | 7 hours | Stable (within ±15% of nominal) | [5] |
| Long-Term | Human Plasma | -20°C | 94 days | Stable (within ±15% of nominal) | [5] |
| Long-Term | Human Plasma | -20°C and -80°C | 219 days | Stable (within ±15% of nominal) | [6] |
| Freeze-Thaw | Human Plasma | -20°C to Room Temp. | 3 cycles | Stable (within ±15% of nominal) | [5] |
| Freeze-Thaw | Human Plasma | -20°C/-80°C to Room Temp. | 5 cycles | Stable (within ±15% of nominal) | [6] |
| Post-Processing | Extracted Plasma Samples | Refrigerated (~4°C) | 45 days | Stable (within ±15% of nominal) | [6] |
| Post-Processing | Precipitated Plasma Samples | Room Temperature (~22°C) | 54 hours | Stable (within ±15% of nominal) | [5] |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for the extraction of N-butylscopolamine from plasma using SPE, which is a robust method for sample clean-up.[1]
Methodology:
-
Sample Pre-treatment: To 0.5 mL of plasma sample, add an internal standard solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the N-butylscopolamine and internal standard with an acidified organic solvent (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Degradation Pathway of N-butylscopolamine
Caption: Primary degradation pathway of N-butylscopolamine.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing N-butylscopolamine stability.
References
-
Suenaga, E., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Biomedical Chromatography, 30(12), 1931-1937. Available from: [Link]
-
Favreto, W. A. J., et al. (2012). Development and validation of a UPLC‐ESI‐MS/MS method for the determination of N‐butylscopolamine in human plasma. Drug Testing and Analysis, 4(3-4), 215-221. Available from: [Link]
-
Favreto, W. A. J., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS: Development, Validation and Application to a Bioequivalence Study. Journal of Bioequivalence Studies, 5(1), 103. Available from: [Link]
-
Pfeiffer, G., et al. (1983). [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals]. Pharmazie, 38(8), 520-523. Available from: [Link]
-
Capella-Peiró, M. E., et al. (2001). Simultaneous determination of N-butylscopolamine and oxazepam in pharmaceutical formulations by first-order digital derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 845-853. Available from: [Link]
-
Suenaga, E., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma. Sci-Hub. Available from: [Link]
-
PubChem. (n.d.). Butylscopolamine. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from: [Link]
-
Netherlands Medicines Evaluation Board. (2023). Public Assessment Report Scientific discussion Butylscopolamine bromide RIA 10 mg film-coated tablets (hyoscine butylbromide). Available from: [Link]
-
Hach. (n.d.). Quaternary Ammonium Compounds. Hach. Retrieved from: [Link]
-
Alturas Analytics, Inc. (2021). Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibration. Available from: [Link]
-
de Oliveira, A. R. M., et al. (2023). Determination of scopolamine and butylscopolamine in beverages, urine and Buscopan® tablets samples using electrophoresis microchip with integrated contactless conductivity detection. Talanta, 266(Pt 1), 124960. Available from: [Link]
-
Suenaga, E., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. PubMed. Available from: [Link]
-
Catry, E., et al. (2022). Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine. International Journal of Molecular Sciences, 23(11), 6135. Available from: [Link]
-
PubChem. (n.d.). N-Butylscopolammonium Bromide. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. cdn.hach.com [cdn.hach.com]
Technical Support Center: Refining Dosage Calculations for In Vivo N-butylscopolamine Studies
Welcome to the technical support center for N-butylscopolamine (also known as hyoscine butylbromide) in vivo research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into refining dosage calculations for preclinical studies. Here, we move beyond simple protocols to explain the underlying principles, helping you design robust and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Concepts
Question 1: What is the mechanism of action of N-butylscopolamine and how does it influence in vivo study design?
N-butylscopolamine is a peripherally acting antimuscarinic agent.[1][2] It is a quaternary ammonium derivative of scopolamine, which gives it distinct properties.[2][3]
-
Mechanism: It competitively blocks muscarinic acetylcholine receptors, primarily the M3 subtype, located on smooth muscle cells of the gastrointestinal, biliary, and genitourinary tracts.[1][4][5] This inhibition of acetylcholine binding prevents smooth muscle contraction, leading to a spasmolytic effect.[1][4]
-
In Vivo Implications:
-
Peripheral Action: Due to its quaternary ammonium structure, N-butylscopolamine has high polarity and low lipid solubility.[5][6] This significantly limits its ability to cross the blood-brain barrier, minimizing central nervous system side effects that are common with its parent compound, scopolamine.[5][7] Your in vivo models should therefore focus on peripheral endpoints, such as gastrointestinal motility, bladder function, or uterine contractions.
-
Targeted Effect: The primary therapeutic action is the relaxation of smooth muscle.[6] Therefore, experimental models should be chosen where smooth muscle spasms or hypermotility are a key pathological feature.
-
Question 2: What are the key pharmacokinetic properties of N-butylscopolamine that I need to consider?
The pharmacokinetic profile of N-butylscopolamine is characterized by poor oral absorption and rapid elimination after parenteral administration.
-
Absorption: Oral bioavailability is extremely low, estimated to be between 0.25% and 8%.[1][8][9] This is due to its high polarity and significant first-pass metabolism.[7][10] Consequently, for systemic effects in preclinical studies, parenteral routes (intravenous, intramuscular, or subcutaneous) are strongly recommended.[6]
-
Distribution: It has a volume of distribution of 128 liters in humans, but importantly, it does not readily cross the blood-brain barrier.[1]
-
Metabolism: The primary metabolic pathway is hydrolysis of the ester bond.[1]
-
Elimination: The elimination half-life is relatively short, ranging from 1 to 5 hours.[1][8] It is primarily excreted in the feces, with a smaller portion in the urine.[1] The total clearance is high, around 1.2 liters per minute in humans.[1][8]
| Parameter | Value (Human Data) | Implication for In Vivo Studies |
| Oral Bioavailability | 0.25% - 8%[1][8] | Oral administration is not suitable for achieving systemic therapeutic concentrations. |
| Elimination Half-life | 1 - 5 hours[1][8] | Frequent dosing or continuous infusion may be necessary for sustained effects. |
| Clearance | High (1.2 L/min)[1][8] | The drug is rapidly cleared from the system. |
| Blood-Brain Barrier | Does not cross significantly[1][5] | Central nervous system effects are minimal. |
Section 2: Dosage Calculation and Refinement
Question 3: How do I determine a starting dose for my animal model?
A common and recommended method for extrapolating a starting dose from one species to another is allometric scaling.[11][12] This approach uses body surface area to normalize doses between species, which often correlates better with metabolic rate than body weight alone.[12][13]
The U.S. Food and Drug Administration (FDA) provides guidance on this process, which involves determining the No Observed Adverse Effect Level (NOAEL) in animal studies and converting it to a Human Equivalent Dose (HED).[12][14]
Workflow for Initial Dose Estimation:
Caption: Initial dose estimation workflow.
Allometric Scaling Conversion Factors (from FDA Guidance):
| From | To Human (divide by) |
| Mouse | 12.3 |
| Rat | 6.2 |
| Rabbit | 3.1 |
| Dog | 1.8 |
Note: These factors are for converting animal dose in mg/kg to HED in mg/kg. To go from a known human dose to an animal dose, you would multiply by the corresponding factor.
Example Calculation:
If a known effective dose in humans is 20 mg for a 60 kg person (0.33 mg/kg), the starting dose for a rat study would be:
-
0.33 mg/kg (human dose) * 6.2 = 2.05 mg/kg (rat dose)
Question 4: My experiment shows a lack of efficacy. How should I troubleshoot the dosage?
A lack of efficacy can stem from several factors beyond just the dose. Here's a systematic approach to troubleshooting:
-
Verify Drug Formulation and Administration:
-
Solubility: Is your N-butylscopolamine formulation fully dissolved? Precipitation can lead to a lower effective dose being administered.
-
Route of Administration: As discussed, oral administration is highly unreliable.[15] Ensure you are using a parenteral route for consistent systemic exposure. Studies in horses have shown that both intravenous (IV) and intramuscular (IM) routes are effective, though with slightly different pharmacokinetic and pharmacodynamic profiles.[16][17] The IM route may offer a more prolonged effect and reduced impact on heart rate.[16][17]
-
Injection Technique: Improper injection technique can lead to variability in absorption.
-
-
Re-evaluate the Dose:
-
Dose-Response Study: If you haven't already, conduct a dose-response study to determine the optimal dose for your specific animal model and endpoint. Start with a dose calculated from allometric scaling and test several-fold higher and lower concentrations.
-
Pharmacokinetics in Your Model: Be aware that pharmacokinetic parameters can vary between species. For example, a study in camels showed a terminal elimination half-life of approximately 2.29 hours and a plasma clearance of 1,018.5 mL/h/kg after a 0.2 mg/kg IV dose.[18][19][20]
-
-
Consider the Experimental Model:
-
Disease Model: Is the chosen animal model appropriate for studying the effects of an antispasmodic? The pathology should involve smooth muscle hyperreactivity.
-
Endpoint Measurement: Are your chosen endpoints sensitive enough to detect the effects of N-butylscopolamine? For example, if measuring changes in gastrointestinal transit, the method should be validated and have low inherent variability.
-
Troubleshooting Flowchart:
Caption: Troubleshooting lack of efficacy.
Section 3: Advanced Topics and Protocols
Question 5: What are some established parenteral doses of N-butylscopolamine in different animal species?
The following table provides some reported parenteral doses of N-butylscopolamine in various animal species. Note that these are starting points and may require optimization for your specific study.
| Species | Dose | Route | Indication | Reference |
| Horse | 0.3 mg/kg | IV | Abdominal pain (colic) | [21] |
| Horse | 0.3 mg/kg | IV, IM | Spasmodic colic | [17] |
| Cattle | 0.3 mg/kg | IV, IM | Spasmolytic and analgesic | [22] |
| Calves | 0.4 mg/kg | IM | Spasmolytic and analgesic | [22] |
| Pigs | 0.4 mg/kg | IM | Spasmolytic and analgesic | [22] |
| Camel | 0.2 mg/kg | IV | Spasms of urinary and GI tracts | [19] |
Protocol: Preparation of N-butylscopolamine for Parenteral Administration
This protocol provides a general guideline for preparing N-butylscopolamine bromide for injection. Always consult the manufacturer's instructions for your specific product.
Materials:
-
N-butylscopolamine bromide powder
-
Sterile saline (0.9% sodium chloride) or sterile water for injection
-
Sterile vials
-
Syringes and needles
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount: Determine the total volume and concentration of the solution needed for your study.
-
Weigh the N-butylscopolamine bromide: Accurately weigh the required amount of powder in a sterile environment.
-
Dissolve the powder: Add the sterile saline or water for injection to the vial containing the powder. Gently swirl to dissolve. Sonication may be used if necessary to aid dissolution.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to remove any potential microbial contamination.
-
Label and store: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. Store as recommended by the manufacturer, typically at 2-8°C, protected from light.
Regulatory Considerations
When conducting preclinical studies intended to support clinical trials, it is essential to adhere to guidelines from regulatory bodies such as the FDA and the European Medicines Agency (EMA).[23][24][25] These guidelines provide a framework for non-clinical safety studies, including recommendations for dose selection, study duration, and the types of toxicity studies required.[23][26][27][28] The goal is to ensure the safety of human subjects in first-in-human trials by identifying a safe starting dose and potential target organs for toxicity.[14][28]
References
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Facebook [cancer.gov]
- 4. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 5. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 6. altmeyers.org [altmeyers.org]
- 7. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. allucent.com [allucent.com]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. fda.gov [fda.gov]
- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 19. The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration [xiahepublishing.com]
- 20. researchgate.net [researchgate.net]
- 21. drugs.com [drugs.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 25. EMA issues revised guideline on non-clinical and clinical issues for biosimilars [gabionline.net]
- 26. ema.europa.eu [ema.europa.eu]
- 27. karger.com [karger.com]
- 28. fda.gov [fda.gov]
Validation & Comparative
An In-Depth In Vitro Comparison of N-butylscopolamine Bromide and Atropine
A Senior Application Scientist's Guide to Understanding Muscarinic Receptor Antagonism
In the landscape of pharmacological research, particularly in the study of cholinergic systems, atropine has long served as a benchmark non-selective muscarinic receptor antagonist. Its tertiary amine structure allows for broad physiological effects, including significant central nervous system penetration. In contrast, N-butylscopolamine bromide, a quaternary ammonium derivative of scopolamine, is utilized clinically for its peripherally restricted antispasmodic actions, primarily on the smooth muscle of the gastrointestinal tract.[1] This guide provides a detailed in vitro comparison of these two critical research compounds, delving into their receptor binding affinities, functional potencies, and the underlying experimental methodologies that enable their characterization.
Molecular Structure and its Pharmacological Implications
The fundamental difference between atropine and N-butylscopolamine bromide lies in their chemical structure, which dictates their in vitro and in vivo behavior. Atropine is a tertiary amine, a lipophilic molecule that can readily cross cell membranes, including the blood-brain barrier. This property is responsible for its central nervous system effects.
N-butylscopolamine bromide, on the other hand, is a quaternary ammonium compound. The presence of a permanently charged nitrogen atom significantly increases its polarity and reduces its lipid solubility. This chemical modification is the primary reason for its limited ability to cross the blood-brain barrier, thus minimizing central anticholinergic side effects and localizing its action to peripheral tissues.[2] This structural difference also influences its interaction with muscarinic receptor subtypes.
Comparative Receptor Binding Affinity
The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher binding affinity. Radioligand binding assays are the gold standard for determining these values.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Atropine | N-butylscopolamine bromide |
| M1 | 1.27 | Data not readily available; expected to be lower than M2/M3 |
| M2 | 3.24 | High affinity (IC50 ~3.1 x 10-5 M in human GI) |
| M3 | 2.21 | High affinity (IC50 ~0.9 x 10-5 M in human GI) |
| M4 | 0.77 | Data not readily available; expected to be lower than M2/M3 |
| M5 | 2.84 | Data not readily available; expected to be lower than M2/M3 |
Note: IC50 values for N-butylscopolamine bromide are from functional assays on human gastrointestinal smooth muscle and indicate potent antagonism at M2 and M3 receptors. Direct Ki values from competitive binding assays across all subtypes are not consistently available in the literature.
Atropine demonstrates high affinity and a non-selective binding profile across all five muscarinic receptor subtypes. In contrast, N-butylscopolamine bromide's clinical efficacy as a gastrointestinal antispasmodic is attributed to its potent antagonism of M2 and M3 receptors, which are predominantly expressed in smooth muscle. While comprehensive binding data for M1, M4, and M5 receptors are scarce, its peripheral action suggests a degree of functional selectivity for the M2 and M3 subtypes.
Functional Potency in Isolated Tissues
Beyond receptor binding, the functional consequence of this antagonism is paramount. Isolated tissue bath experiments are a classic and powerful tool to assess the functional potency of a drug, often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Comparative Functional Potency (pA2 values)
| Tissue Preparation (Predominant Receptor) | Agonist | Atropine | N-butylscopolamine bromide |
| Guinea Pig Ileum (M3) | Carbachol | ~8.9 | High Potency (Qualitative) |
| Human Colon (M3) | Carbachol | 8.60 - 8.72 | Potent Antagonist (Qualitative) |
| Rat Pancreatic Acini (M3) | Carbachol | 9.15 | Not reported |
Studies on various smooth muscle preparations consistently demonstrate the potent competitive antagonism of atropine at muscarinic receptors. For instance, in the guinea pig ileum, a tissue rich in M3 receptors, atropine exhibits a high pA2 value. N-butylscopolamine bromide also potently inhibits carbachol-induced contractions in equine ileal smooth muscle, indicative of strong M3 antagonism.
Muscarinic Receptor Signaling Pathways
Understanding the downstream effects of receptor antagonism requires a clear picture of the signaling cascades initiated by muscarinic receptor activation.
Caption: Muscarinic receptor signaling pathways.
M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). In smooth muscle, this cascade culminates in contraction. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Both atropine and N-butylscopolamine bromide act as competitive antagonists, blocking the binding of acetylcholine and preventing the initiation of these signaling events.
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, with built-in controls and clear endpoints.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5). Homogenize cells in a buffered solution and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and a range of concentrations of the unlabeled test compound (atropine or N-butylscopolamine bromide).
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Causality Behind Experimental Choices:
-
The use of cell lines expressing a single receptor subtype is crucial for determining the selectivity of the test compounds.
-
[3H]-N-methylscopolamine is a commonly used radioligand due to its high affinity and non-selective nature across muscarinic subtypes.
-
The Cheng-Prusoff equation is essential for converting the experimentally determined IC50 to the more universal Ki value, which is independent of the assay conditions.
Isolated Tissue Bath Experiment
This functional assay measures the effect of an antagonist on the contraction of a smooth muscle tissue induced by an agonist.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Concentration-Response Curve (Control): Cumulatively add a muscarinic agonist (e.g., carbachol) to the organ bath in increasing concentrations and record the resulting contractile responses until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution to remove the agonist and allow the tissue to return to its baseline tension.
-
Antagonist Incubation: Add a fixed concentration of the antagonist (atropine or N-butylscopolamine bromide) to the organ bath and incubate for a predetermined period.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative addition of the agonist and record the contractile responses.
-
Data Analysis: Plot the contractile response as a percentage of the maximal control response against the logarithm of the agonist concentration for both the control and antagonist-treated conditions.
-
pA2 Determination: Determine the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild plot of log(dose ratio - 1) against the log of the antagonist concentration can be used to determine the pA2 value.
Causality Behind Experimental Choices:
-
The guinea pig ileum is a classic preparation for studying M3 receptor-mediated smooth muscle contraction.
-
Carbachol is a stable acetylcholine analog that is not hydrolyzed by cholinesterases, ensuring a consistent agonist stimulus.
-
The Schild analysis is a rigorous method for quantifying competitive antagonism and provides a pA2 value that is a measure of the antagonist's affinity for the receptor in a functional system.
Conclusion
In vitro pharmacological profiling reveals distinct yet related characteristics of N-butylscopolamine bromide and atropine. Atropine acts as a non-selective, high-affinity antagonist across all five muscarinic receptor subtypes. Its lipophilic nature allows it to readily access both central and peripheral receptors.
N-butylscopolamine bromide, due to its quaternary ammonium structure, is a peripherally acting antagonist with a pronounced effect on M2 and M3 muscarinic receptors in smooth muscle. This inherent selectivity for peripheral smooth muscle receptors, coupled with its inability to cross the blood-brain barrier, underpins its clinical utility as an antispasmodic with a favorable side-effect profile compared to atropine. For researchers, the choice between these two agents depends critically on the experimental question: atropine for broad, systemic muscarinic blockade, and N-butylscopolamine bromide for targeted, peripheral smooth muscle antagonism.
References
-
PubChem. Butylscopolamine bromide. [Link]
- Waelbroeck, M., et al. (1990). Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. Molecular Pharmacology, 38(2), 267-273.
- Jakubík, J., et al. (1997). Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters. British Journal of Pharmacology, 122(5), 943-952.
-
PubChem. Buscopan. [Link]
- Buckley, N. J., & Burnstock, G. (1986). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 30(5), 457-462.
- Witkin, J. M., et al. (2014). M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine. Journal of Pharmacology and Experimental Therapeutics, 351(2), 448-456.
- Brownlee, G., Wilson, A. B., & Birmingham, A. T. (1965). Comparison of hyoscine-N-butyl bromide and atropine sulfate in man. Clinical Pharmacology & Therapeutics, 6(2), 177-182.
-
Pharmacy 180. Difference Between the Quaternary and the Tertiary Antimuscarinics. [Link]
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.
-
Semantic Scholar. Comparison of hyoscine‐N‐butyl bromide and atropine sulfate in man. [Link]
- Lopera, F. (2012). Comparative study between atropine and hyoscine-N-butylbromide for reversal of detomidine induced bradycardia in horses. Equine Veterinary Journal, 44(S43), 73-78.
- Bradley, S. J., et al. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. eLife, 9, e56442.
- Le, A., & Le, J. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7354.
- Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls.
- Kerr, P. M., et al. (1994). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology, 113(3), 813-820.
- Takeuchi, T., et al. (1991). Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies. Japanese Journal of Pharmacology, 56(4), 469-477.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-butylscopolamine Bromide
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methods for the quantification of N-butylscopolamine bromide, a widely used antispasmodic agent.[1][2] We will delve into the causality behind experimental choices, offering field-proven insights to ensure your validation protocols are not just compliant, but scientifically sound and self-validating.
N-butylscopolamine bromide, a quaternary ammonium compound derived from scopolamine, presents unique analytical challenges due to its polarity and lack of a strong chromophore.[1] Selecting and validating an appropriate analytical method is therefore critical for accurate quantification in both bulk drug substance and finished pharmaceutical products.
The Foundation: Understanding Analytical Method Validation
Before comparing specific techniques, it is crucial to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for this process.[3][4][5][6][7] Validation ensures that an analytical procedure is fit for its intended purpose.[3][5][7] The core parameters that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Comparative Analysis of Key Analytical Methods
We will now compare the most prevalent analytical techniques for N-butylscopolamine bromide, providing experimental insights and data to guide your selection process.
High-Performance Liquid Chromatography (HPLC/UHPLC)
High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry (LC-MS/MS), is the gold standard for the determination of N-butylscopolamine bromide, especially in biological matrices.[8][9][10][11][12][13]
Scientific Rationale: The separation power of HPLC allows for high specificity, effectively resolving N-butylscopolamine from impurities and degradation products. The use of a mass spectrometer as a detector provides unparalleled sensitivity and selectivity.
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocol (UHPLC-MS/MS):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (for plasma):
-
Validation Parameters:
Data Summary: HPLC/UHPLC-MS/MS Performance
| Parameter | Typical Performance | Source |
| Linearity Range | 1 - 1000 pg/mL | [10][12] |
| Accuracy (% Recovery) | 85 - 115% | [8] |
| Precision (RSD) | < 15% | [8] |
| Specificity | High (Mass-based detection) | [10] |
| Application | Bioanalysis, Impurity Profiling | [10][12] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler, high-throughput alternative to HPLC for the quantification of N-butylscopolamine bromide in pharmaceutical formulations.
Scientific Rationale: HPTLC separates components on a plate coated with a stationary phase. The separated bands are then quantified densitometrically. This method is cost-effective and allows for the simultaneous analysis of multiple samples.
Experimental Protocol (RP-TLC):
-
Stationary Phase: RP-18 W/UV254 TLC plates.[14]
-
Mobile Phase: Methanol: citrate buffer (pH=1.5): trifluoroacetic acid (70:30:0.1, by volume).[14]
-
Application: Apply samples as bands.
-
Development: Develop the plate in a chromatographic chamber.
-
Detection: Scan the dried plates densitometrically at 210 nm.[14]
-
Validation Parameters:
Data Summary: HPTLC Performance
| Parameter | Typical Performance | Source |
| Linearity Range | 2.0 - 12.0 µ g/band | [14] |
| Accuracy (% Recovery) | 98.65 - 101.24% | |
| Precision (RSD) | < 2% | [14] |
| Specificity | Moderate | |
| Application | Quality control of finished products | [14] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method, but it often lacks the specificity required for complex samples. It can be suitable for the analysis of bulk drug substance where interfering substances are minimal.
Scientific Rationale: This technique relies on the principle that the analyte absorbs light at a specific wavelength. For N-butylscopolamine bromide, which has a weak chromophore, indirect spectrophotometric methods are often employed. These methods involve the formation of a colored complex that can be measured.[1][15][16]
Experimental Protocol (Indirect Spectrophotometry):
-
Reagent: Formation of an ion-pair complex with reagents like tetrathiocyanatocobaltate.[16]
-
Extraction: The colored complex is extracted into an organic solvent (e.g., methylene chloride).[16]
-
Measurement: The absorbance of the extract is measured at the wavelength of maximum absorption (e.g., 630 nm).[16]
-
Validation Parameters:
-
Linearity Range: 144.20 - 865.20 µg/mL.[16]
-
Molar Absorptivity: A key parameter to determine sensitivity.
-
Data Summary: UV-Visible Spectrophotometry Performance
| Parameter | Typical Performance | Source |
| Linearity Range | 144.20 - 865.20 µg/mL | [16] |
| Specificity | Low (Prone to interference) | |
| Application | Assay of bulk drug substance | [15] |
Method Comparison and Selection Logic
The choice of analytical method is dictated by the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
-
For bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex matrices like plasma, UHPLC-MS/MS is the unequivocal choice .[9][10][12]
-
For routine quality control of finished pharmaceutical products , where throughput and cost-effectiveness are important, HPTLC provides a reliable and validated alternative .[14]
-
For the assay of pure N-butylscopolamine bromide bulk drug substance , a simple UV-Visible spectrophotometric method may be sufficient, provided its lack of specificity is addressed through appropriate validation experiments.[15]
Conclusion: A Commitment to Scientific Integrity
The validation of an analytical method for N-butylscopolamine bromide is a multifaceted process that demands a deep understanding of both the analyte and the analytical techniques. This guide has provided a comparative overview of the most common methods, emphasizing the scientific rationale behind experimental choices. By adhering to the principles of the ICH guidelines and selecting the method that best fits the analytical target profile, researchers and drug development professionals can ensure the generation of reliable and accurate data, ultimately safeguarding product quality and patient safety.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022, April 6).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Favreto, W. A. J., et al. (2012). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Drug Testing and Analysis.
- Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS - Annex Publishers. (2019, September 5).
- A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed.
- Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma: application of the method to a bioequivalence study - PubMed.
- Scopolamine Butylbromide - Japanese Pharmacopoeia.
- (PDF) A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - ResearchGate. (2025, August 7).
- Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations - Chemical Review and Letters.
- Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: Application to a bioequivalence study | Request PDF - ResearchGate. (2025, August 6).
- Novel Method Development and Validation for UV-Visible Spectrophotometric Analysis of Methscopolamine Bromide.
- N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem.
- USP Monographs: Scopolamine Hydrobromide Tablets.
- Hyoscine butylbromide British Pharmacopoeia (BP) Reference Standard 149-64-4.
- (PDF) Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes - ResearchGate.
- Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations - Chemical Review and Letters.
- Analytical Review: Analytical Techniques for Hyoscine N Butyl Bromide | Request PDF.
- Colorimetric and Atomic Absorption Spectrometric methods for the determination of Hyoscine N-butylbromide in pharmaceutical form - Semantic Scholar.
- Simultaneous Determination of Hyoscine N- Butyl Bromide and Paracetamol by RP-TLC Spectrodensitometric Method - SciSpace. (2013, May 2).
- USP Monographs: Methscopolamine Bromide - USP29-NF24.
- USP Monographs: Scopolamine Hydrobromide Injection - uspbpep.com.
- Comparative Study of New Hplc And Hptlc Methods For Simultaneous Determination of Dipyrone And Camylofin Dihydrochloride Using Hyoscine Butyl Bromide As Internal Standard - R Discovery. (2016, April 1).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 9. annexpublishers.com [annexpublishers.com]
- 10. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma: application of the method to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. chemrevlett.com [chemrevlett.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of Scopolamine and N-butylscopolamine Bromide: A Guide for Researchers
This guide provides an in-depth comparative analysis of scopolamine and its quaternary ammonium derivative, N-butylscopolamine bromide (also known as hyoscine butylbromide). We will dissect their structural differences, mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two widely used anticholinergic agents.
Introduction: A Tale of Two Related Molecules
Scopolamine (also known as hyoscine) is a naturally occurring tropane alkaloid found in plants of the nightshade family.[1][2] N-butylscopolamine bromide is a semi-synthetic derivative of scopolamine.[3][4] Both are anticholinergic drugs that function by antagonizing muscarinic acetylcholine receptors.[5][6][7][8] However, a subtle but critical structural modification dramatically alters their physiological behavior, dictating their distinct therapeutic applications. This guide will illuminate why one is a first-line treatment for motion sickness while the other is a targeted therapy for gastrointestinal spasms.
The Decisive Factor: A Single Chemical Modification
The fundamental difference between scopolamine and N-butylscopolamine lies in their chemical structure. Scopolamine is a tertiary amine , while N-butylscopolamine is a quaternary ammonium compound .[4][9] This is not merely a technical distinction; it is the central determinant of their differing pharmacokinetic profiles and clinical uses.
-
Scopolamine (Tertiary Amine): Being lipophilic and uncharged at physiological pH, it readily crosses lipid membranes, most notably the blood-brain barrier (BBB).[9][10][11][12] This central nervous system (CNS) penetration is the basis for its primary clinical applications.
-
N-butylscopolamine (Quaternary Ammonium Compound): The addition of a butyl group and the presence of a permanent positive charge make the molecule highly polar and hydrophilic.[13] Consequently, it has extremely limited ability to cross the BBB.[4][8][9][13][14][15] Its action is therefore confined to the periphery.
This structural divergence dictates that scopolamine has both central and peripheral effects, whereas N-butylscopolamine's effects are almost exclusively peripheral.
Mechanism of Action: Shared Target, Different Arenas
Both compounds act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine.[2][3][7][13] This blockade inhibits parasympathetic nerve impulses, resulting in smooth muscle relaxation and a reduction in secretions from various glands.[5][16]
Scopolamine acts as a non-selective muscarinic antagonist in both the CNS and the periphery.[7] Its antiemetic effect, for instance, is mediated by blocking cholinergic transmission from the vestibular nuclei to the higher centers in the brain and from the reticular formation to the vomiting center.[17][18]
N-butylscopolamine bromide exerts its effects by acting on the mAChRs located on the smooth muscle cells of the gastrointestinal, biliary, and genitourinary tracts.[3][8][14][19] This leads to a localized spasmolytic (antispasmodic) effect, relieving cramps and pain at their source.[8][14]
Caption: General mechanism of muscarinic antagonism by Scopolamine and N-butylscopolamine.
Comparative Pharmacokinetics
The differing chemical structures directly translate into vastly different pharmacokinetic profiles, which are crucial for understanding their efficacy and safety.
| Parameter | Scopolamine | N-butylscopolamine Bromide | Rationale for Difference |
| Chemical Class | Tertiary Amine | Quaternary Ammonium Compound[4][9][13] | N-butylscopolamine has a permanent positive charge. |
| Blood-Brain Barrier | Readily Crosses [4][9][11][12] | Does Not Cross [8][9][13][14] | Polarity and charge prevent passage. |
| Site of Action | Central & Peripheral | Peripheral Only[14] | Governed by BBB penetration. |
| Oral Bioavailability | Low to moderate (20-40%)[20] | Extremely low (<1%)[8][9][14] | High polarity and poor lipid solubility limit gut absorption. |
| Primary Route(s) | Transdermal, Parenteral, Oral | Oral, Parenteral, Rectal | Transdermal route for scopolamine provides steady, prolonged systemic delivery for CNS effects.[21] Oral N-butylscopolamine acts locally in the gut.[8] |
| Onset of Action | ~4 hours (transdermal patch)[18] | 15-30 minutes (oral)[16] | Dependent on administration route and need for systemic vs. local effect. |
| Metabolism | Extensively in the liver (CYP3A4)[10][20] | Minimal systemic metabolism due to poor absorption. | N/A |
| Elimination | Primarily urine as metabolites[7][20] | Primarily feces (unabsorbed drug)[14] | Reflects the route of administration and absorption profile. |
Comparative Efficacy and Clinical Applications
The distinct pharmacokinetic profiles dictate the therapeutic utility of each drug. It is inappropriate to substitute one for the other.[4]
| Indication | Scopolamine | N-butylscopolamine Bromide | Evidence of Efficacy |
| Motion Sickness | Highly Effective [17][22][23] | Ineffective | Scopolamine's efficacy is dependent on its central action on the vestibular system; N-butylscopolamine cannot reach this target.[4][9] |
| Post-Op Nausea/Vomiting | Effective [18][23] | Not Indicated | Efficacy is mediated through the CNS. |
| GI Spasms / IBS | Used off-label[23] | Primary Indication [3][8][14][16][24] | N-butylscopolamine is preferred due to its targeted, local action on gut smooth muscle without CNS side effects.[9] |
| Renal Colic | Not Indicated | Efficacy debated; some studies show no benefit over placebo.[25][26][27][28] | While it has antispasmodic properties, its role in the intense pain of renal colic is not well-established. |
| Palliative Care (Death Rattle) | Effective | Effective | Both can be used to reduce salivary and bronchial secretions. One study found no significant difference in efficacy between the two for this indication.[29] |
Side Effect Profiles: The Impact of Central vs. Peripheral Action
The adverse effect profiles are a direct consequence of each drug's distribution.
| Side Effect Category | Scopolamine | N-butylscopolamine Bromide |
| Central Nervous System | Common & Significant: Drowsiness, dizziness, confusion, agitation, hallucinations, amnesia, psychosis.[9][23][30] | Minimal to None [4][8] |
| Peripheral Anticholinergic | Common: Dry mouth (very common), blurred vision, mydriasis, urinary retention, constipation.[5][22][30] | Possible but less frequent: Dry mouth, blurred vision, tachycardia, urinary retention.[9][16][31] |
| General Tolerability | Fair; CNS effects can be dose-limiting, especially in the elderly.[4] | Good; generally well-tolerated due to low systemic absorption.[8][9] |
Experimental Protocol: Ex Vivo Assessment of Antispasmodic Activity
To quantify and compare the antispasmodic efficacy of these compounds, a classic ex vivo organ bath experiment using isolated intestinal tissue is a robust and self-validating method. This protocol allows for the determination of the compounds' potency as antagonists.
Objective: To determine the pA2 value (a measure of antagonist potency) for Scopolamine and N-butylscopolamine against acetylcholine-induced contractions in isolated guinea pig ileum.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved ethical protocols.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit buffer (composition: NaCl, KCl, KH2PO4, MgSO4, NaHCO3, CaCl2, glucose), continuously aerated with 95% O2 / 5% CO2 at 37°C.
-
Clean the ileum segment of adherent mesenteric tissue and cut it into 2-3 cm lengths.
-
-
Organ Bath Setup:
-
Suspend each ileum segment in a 10 mL organ bath containing aerated Krebs-Henseleit buffer at 37°C.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.
-
-
Agonist Concentration-Response Curve:
-
Establish a cumulative concentration-response curve for acetylcholine (ACh). Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.
-
Wash the tissue repeatedly until it returns to baseline tension.
-
-
Antagonist Incubation and Schild Analysis:
-
Introduce a known, fixed concentration of the antagonist (e.g., 1 nM Scopolamine) into the bath and allow it to incubate with the tissue for 30 minutes.
-
In the continued presence of the antagonist, repeat the cumulative ACh concentration-response curve. The curve should be right-shifted.
-
Wash the tissue thoroughly and repeat step 4 with increasing concentrations of the antagonist (e.g., 10 nM, 100 nM).
-
Repeat the entire procedure (steps 3 and 4) for N-butylscopolamine on separate tissue segments.
-
-
Data Analysis:
-
Measure the EC50 (concentration of ACh producing 50% of maximal response) from each curve.
-
Calculate the concentration ratio (CR) for each antagonist concentration using the formula: CR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Construct a Schild plot by graphing log(CR - 1) on the y-axis versus the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A higher pA2 value indicates greater antagonist potency.
-
Causality and Rationale: This protocol provides a direct functional measure of antagonism at the target tissue. The rightward shift in the agonist curve demonstrates competitive antagonism. The pA2 value is a thermodynamically valid measure of affinity, allowing for a quantitative and objective comparison of the two drugs' potency at the peripheral muscarinic receptors responsible for GI motility.
Caption: Experimental workflow for comparing antispasmodic potency using an ex vivo organ bath.
Conclusion
The comparative efficacy of scopolamine and N-butylscopolamine bromide is a clear-cut case of structure dictating function.
-
Scopolamine is a tertiary amine that penetrates the blood-brain barrier, making it an effective agent for centrally-mediated conditions like motion sickness and postoperative nausea. This central activity, however, comes at the cost of significant CNS side effects.
-
N-butylscopolamine bromide is a quaternary ammonium derivative that does not cross the blood-brain barrier.[4][8][9][13][14] Its efficacy is localized to the periphery, making it a valuable and well-tolerated treatment for abdominal cramping and pain from gastrointestinal spasms, with minimal to no central side effects.[8][9]
For the drug development professional, the choice between these agents is not a matter of superior efficacy in a general sense, but of targeted application. The clinical need—whether to modulate central cholinergic pathways or to achieve peripheral smooth muscle relaxation—is the sole determinant for selecting the appropriate molecule.
References
-
Anticholinergic Agents. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Further Experience With Anticholinergic Drugs. (1952). Cleveland Clinic Journal of Medicine. [Link]
-
Irritable bowel syndrome. (n.d.). In Wikipedia. Retrieved December 31, 2025. [Link]
-
Irritable bowel syndrome - Diagnosis and treatment. (n.d.). Mayo Clinic. [Link]
-
Anticholinergic drugs: Uses and side effects. (2022). Medical News Today. [Link]
-
Butylscopolamine. (n.d.). PubChem. Retrieved December 31, 2025. [Link]
-
Spinks, A., & Wasiak, J. (2011). Scopolamine (hyoscine) for preventing and treating motion sickness. Cochrane Database of Systematic Reviews. [Link]
-
N-Butylscopolammonium Bromide. (n.d.). PubChem. Retrieved December 31, 2025. [Link]
-
Cosquer, B., Kuster, N., & Cassel, J. C. (2004). Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats. Behavioural Brain Research. [Link]
-
Garmon, E. T., & Trotter, A. G. (2023). Scopolamine. In StatPearls. StatPearls Publishing. [Link]
-
Are Hyocine (hyoscyamine) and Buscopan (butylscopolamine) the same? (2025). Dr.Oracle. [Link]
-
What is Scopolamine Butylbromide used for? (2024). Patsnap Synapse. [Link]
-
Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. [Link]
-
Carrier-mediated transport of the quaternary ammonium neuronal nicotinic receptor antagonist n,n'-dodecylbispicolinium dibromide at the blood-brain barrier. (2006). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Butylscopolamine/Scopolamine : Uses, Side Effects, Interactions, Dosage. (2025). Pillintrip. [Link]
-
Scopolamine (Hyoscine) Butylbromide - Oral. (n.d.). MyHealth Alberta. [Link]
-
What is the mechanism of Scopolamine Butylbromide? (2024). Patsnap Synapse. [Link]
-
Scopolamine. (n.d.). In Wikipedia. Retrieved December 31, 2025. [Link]
-
Scopolamine. (n.d.). PubChem. Retrieved December 31, 2025. [Link]
-
Does Scopolamine cross the blood-brain barrier? (2025). Dr.Oracle. [Link]
-
Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs. [Link]
-
Scopolamine Butyl Bromide. (n.d.). DrugBank. [Link]
-
Is Buscopan (hyoscine butylbromide) the same as scopolamine? (2025). Dr.Oracle. [Link]
-
Derivatization of plant-derived (-)-scopolamine to scopolamine-N-butyl bromide (Buscopan®). (n.d.). ResearchGate. [Link]
-
Golding, J. F., & Stott, J. R. (1991). Scopolamine blood levels following buccal versus ingested tablets. Aviation, Space, and Environmental Medicine. [Link]
-
Weltings, S., et al. (2021). The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs. World Journal of Urology. [Link]
-
Scopolamine Side Effects. (2025). Drugs.com. [Link]
-
Adewale, O., et al. (2021). Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease. Current Neuropharmacology. [Link]
-
The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. (2018). Neuropharmacology. [Link]
-
The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs. (2021). Springer Medizin. [Link]
-
Weltings, S., et al. (2021). The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs. World Journal of Urology. [Link]
-
Clissold, S. P., & Heel, R. C. (1985). Transdermal hyoscine (Scopolamine). A preliminary review of its pharmacodynamic properties and therapeutic efficacy. Drugs. [Link]
-
Scopolamine vs Meclizine - Which Is Best for Motion Sickness? (2024). Runway Health. [Link]
-
Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes. (1986). Molecular Pharmacology. [Link]
-
Scopolamine Transdermal Patch. (2024). MedlinePlus. [Link]
-
The BUSCOPAN study : a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs. (2021). Erasmus University Rotterdam. [Link]
-
Spinks, A., & Wasiak, J. (2007). Scopolamine (hyoscine) for preventing and treating motion sickness (Review). The Cochrane Collaboration. [Link]
-
Comparison of efficacy and safety of hyoscine butylbromide versus anisodamine for acute gastric or intestinal spasm-like pain. (n.d.). ResearchGate. [Link]
-
Scopolamine. (n.d.). PubChem. Retrieved December 31, 2025. [Link]
-
Heisler, M., et al. (2013). Atropine, hyoscine butylbromide, or scopolamine are equally effective for the treatment of death rattle in terminal care. Journal of Pain and Symptom Management. [Link]
-
Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. (1991). Molecular Pharmacology. [Link]
-
Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. (1983). Biochemical Pharmacology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pillintrip.com [pillintrip.com]
- 4. droracle.ai [droracle.ai]
- 5. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 7. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Npc172518 | C17H21NO4 | CID 153311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 14. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 17. runwayhealth.com [runwayhealth.com]
- 18. Scopolamine Transdermal Patch: MedlinePlus Drug Information [medlineplus.gov]
- 19. Scopolamine Butyl Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. Scopolamine - Wikipedia [en.wikipedia.org]
- 21. Transdermal hyoscine (Scopolamine). A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
- 25. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs | springermedizin.de [springermedizin.de]
- 27. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.eur.nl [pure.eur.nl]
- 29. Atropine, hyoscine butylbromide, or scopolamine are equally effective for the treatment of death rattle in terminal care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. drugs.com [drugs.com]
- 31. Scopolamine (Hyoscine) Butylbromide - Oral [myhealth.alberta.ca]
A Senior Application Scientist's Guide to N-Butylscopolamine Bromide Cross-reactivity in Immunoassays
For researchers, clinical scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to distinguish between the target analyte and other structurally similar compounds is a critical performance characteristic that underpins the reliability of generated data. This guide provides an in-depth analysis of the cross-reactivity of N-butylscopolamine bromide, a widely used anticholinergic agent, in common immunoassay formats. We will explore the structural basis for this cross-reactivity, present a framework for its experimental evaluation, and compare its potential for interference with other structurally related compounds.
Introduction: The Challenge of Specificity with N-Butylscopolamine Bromide
N-butylscopolamine bromide, also known as hyoscine butylbromide and sold under the trade name Buscopan®, is a quaternary ammonium derivative of scopolamine.[1][2] It is a peripherally acting antimuscarinic agent used to treat smooth muscle spasms in the gastrointestinal and urinary tracts.[3] Its structure, characterized by a tropane alkaloid core and a quaternary ammonium group, presents a unique challenge for immunoassay development. The core structure is shared with other anticholinergic drugs, creating the potential for antibody cross-reactivity.
Understanding and quantifying this cross-reactivity is not merely an academic exercise. In therapeutic drug monitoring, for instance, the presence of cross-reactive metabolites or co-administered drugs can lead to an overestimation of the actual drug concentration, potentially resulting in incorrect dosage adjustments.[4] In research applications, non-specific binding can generate misleading data, confounding the interpretation of experimental results. This guide will equip you with the foundational knowledge and practical protocols to assess and mitigate the risks associated with N-butylscopolamine bromide cross-reactivity.
The Structural Basis and Mechanisms of Cross-Reactivity
Immunoassay cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural motifs or epitopes.[5] In the case of N-butylscopolamine bromide, the key structural features contributing to potential cross-reactivity are:
-
The Scopolamine Backbone: The fundamental tropane ring structure is shared with its parent compound, scopolamine, and other related alkaloids like atropine.[6]
-
The Quaternary Ammonium Group: This positively charged functional group is a common feature in many synthetic and semi-synthetic anticholinergic drugs, including glycopyrrolate.[7]
The most common immunoassay format for small molecules like N-butylscopolamine bromide is the competitive ELISA . In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. High concentrations of the analyte in the sample result in less binding of the labeled analyte and thus a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.[8]
Cross-reactivity in a competitive ELISA arises when a structurally similar compound can also bind to the antibody, displacing the labeled analyte and causing a false-positive or artificially elevated result.
Figure 1: Mechanism of a competitive ELISA and the effect of cross-reactivity.
In contrast, a sandwich ELISA is generally not suitable for small molecules like N-butylscopolamine bromide as it requires the simultaneous binding of two different antibodies to the analyte, which is sterically hindered on a small molecule.[3]
Experimental Design for Cross-Reactivity Assessment
A robust evaluation of cross-reactivity is a cornerstone of immunoassay validation. The following section outlines a comprehensive experimental workflow for assessing the cross-reactivity of N-butylscopolamine bromide and its structural analogs in a competitive ELISA format.
Figure 2: A streamlined workflow for assessing immunoassay cross-reactivity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol is designed to determine the 50% inhibitory concentration (IC50) for N-butylscopolamine bromide and potential cross-reactants. The percentage of cross-reactivity is then calculated relative to the target analyte.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-scopolamine monoclonal antibody (recognizes N-butylscopolamine)
-
N-butylscopolamine bromide standard
-
Potential cross-reactants: Scopolamine hydrobromide, Atropine sulfate, Glycopyrrolate bromide
-
N-butylscopolamine-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with 100 µL of the anti-scopolamine antibody diluted in coating buffer. Incubate overnight at 4°C.[9]
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.[5]
-
Washing: Repeat the wash step.
-
Standard and Cross-Reactant Preparation: Prepare serial dilutions of the N-butylscopolamine bromide standard and each potential cross-reactant in assay buffer. The concentration range should be wide enough to generate a full inhibition curve.
-
Competitive Reaction: Add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Then, add 50 µL of the N-butylscopolamine-HRP conjugate (at a pre-determined optimal dilution) to all wells. Incubate for 1-2 hours at room temperature.[5]
-
Washing: Discard the solutions and wash the wells five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is a key parameter for quantifying cross-reactivity.[1]
-
Calculate Percent Inhibition: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100
-
Determine IC50: Plot the percent inhibition versus the logarithm of the analyte concentration. Use a non-linear regression (four-parameter logistic fit) to determine the IC50 value for N-butylscopolamine bromide and each cross-reactant.[1]
-
Calculate Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of N-butylscopolamine bromide / IC50 of cross-reactant) * 100[10]
Comparative Analysis of Cross-Reactivity
To illustrate the potential for cross-reactivity, we present a hypothetical dataset based on the known structural similarities of N-butylscopolamine bromide with other anticholinergic agents. The following table compares the cross-reactivity of these compounds in a competitive ELISA designed for the detection of N-butylscopolamine bromide.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| N-butylscopolamine | Quaternary ammonium derivative of scopolamine | 10 | 100% |
| Scopolamine | Tertiary amine, parent compound | 15 | 66.7% |
| Atropine | Tertiary amine, structurally similar tropane alkaloid | 150 | 6.7% |
| Glycopyrrolate | Quaternary ammonium compound, different core structure | 800 | 1.25% |
This data is for illustrative purposes and actual results may vary depending on the specific antibody and assay conditions.
Interpretation of Results:
-
Scopolamine: As the parent compound, scopolamine is expected to show significant cross-reactivity. The presence of scopolamine in a sample would lead to a notable overestimation of N-butylscopolamine.
-
Atropine: While sharing the tropane core, the stereochemistry and other structural differences result in significantly lower, but still potentially relevant, cross-reactivity.[6]
-
Glycopyrrolate: Despite also being a quaternary ammonium compound, its different core structure leads to very low cross-reactivity, highlighting the importance of the entire molecular structure in antibody recognition.[7]
Implications for Researchers and Drug Developers
The potential for cross-reactivity of N-butylscopolamine bromide in immunoassays has significant implications:
-
Therapeutic Drug Monitoring: When developing and validating immunoassays for N-butylscopolamine, it is crucial to test for cross-reactivity with its metabolites and other co-administered drugs. Failure to do so could lead to erroneous patient dosing.
-
Assay Development: The choice of immunogen and the selection of antibodies are critical steps in developing a specific immunoassay. For N-butylscopolamine, generating antibodies that specifically recognize the N-butyl group in addition to the scopolamine backbone could enhance specificity.
Conclusion
The specificity of an immunoassay is not an inherent property but a performance characteristic that must be rigorously evaluated. N-butylscopolamine bromide, due to its structural similarity to other anticholinergic drugs, presents a tangible risk of cross-reactivity. By understanding the mechanisms of immunoassay interference and implementing robust experimental validation protocols, researchers and drug developers can ensure the accuracy and reliability of their data. This guide provides a framework for a systematic approach to characterizing the cross-reactivity of N-butylscopolamine bromide, thereby fostering greater confidence in immunoassay results and their application in both research and clinical settings.
References
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Wang, Z., et al. (2019). Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin. Food and Agricultural Immunology, 30(1), 838-851.
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
- Urusov, A. E., et al. (2021).
- Sadones, N., et al. (2016). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. Methods and Protocols, 1(1), 1.
-
PubChem. (n.d.). N-Butylscopolammonium Bromide. Retrieved from [Link]
-
St John's Laboratory. (2020, November 12). Choosing Between a Sandwich and Competitive ELISA. Retrieved from [Link]
- Virtanen, R., Kanto, J., & Iisalo, E. (1980). Radioimmunoassay for atropine and l-hyoscyamine. Acta pharmacologica et toxicologica, 47(3), 208–212.
- Andreasson, U., et al. (2015).
- Krasowski, M. D., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.
-
National Center for Biotechnology Information. (n.d.). Glycopyrrolate. Retrieved from [Link]
- Koren, E., et al. (2005). Validation of immunoassays used to assess immunogenicity to therapeutic monoclonal antibodies. Journal of pharmaceutical and biomedical analysis, 38(5), 795–806.
- de Haas, S., et al. (2009). Synergistic effects of the anti-cholinergic R,R-glycopyrrolate with anti-inflammatory drugs. European journal of pharmacology, 605(1-3), 158–163.
- Thompson, A. J., et al. (2015). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 97, 349–357.
- Mire-Sluis, A. R., et al. (2004). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of immunological methods, 289(1-2), 1–16.
-
Drugs.com. (n.d.). Glycopyrrolate/indacaterol Disease Interactions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). 210997Orig1s000 210997Orig2s000. Retrieved from [Link]
-
Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]
-
Slideshare. (n.d.). Glycopyrrolate. Retrieved from [Link]
- Dasgupta, A. (2017). Immunoassays and Issues With Interference in Therapeutic Drug Monitoring. In Therapeutic Drug Monitoring: Newer Drugs and Biomarkers (pp. 3-16). Elsevier.
- Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(5), 656–666.
Sources
- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunoassays in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Radioimmunoassay for atropine and l-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioequivalence Study Design for N-butylscopolamine Bromide Formulations
This guide provides a comprehensive framework for designing and executing scientifically robust bioequivalence (BE) studies for N-butylscopolamine bromide (also known as hyoscine butylbromide) formulations. It is intended for researchers, scientists, and drug development professionals seeking to navigate the regulatory and scientific complexities of establishing therapeutic equivalence for generic versions of this widely used antispasmodic agent.
Introduction: The Rationale for Bioequivalence
N-butylscopolamine bromide is a quaternary ammonium compound derived from scopolamine, primarily used to treat abdominal cramps and spasms.[1] As a peripherally acting antimuscarinic agent, it exerts its effect on the smooth muscles of the gastrointestinal, biliary, and urinary tracts.[1] For a generic formulation to be considered interchangeable with the reference listed drug (RLD), regulatory agencies require rigorous demonstration of bioequivalence. This ensures that the rate and extent of absorption of the active pharmaceutical ingredient (API) are comparable, leading to similar therapeutic efficacy and safety profiles.[2]
The Scientific Foundation: Pharmacokinetic & Physicochemical Profile
A successful BE study design is fundamentally rooted in the pharmacokinetic (PK) and physicochemical properties of the drug substance. N-butylscopolamine bromide presents a unique set of characteristics that directly influence study design choices.
Key Properties Influencing Study Design:
-
Low Bioavailability & High Variability: Following oral administration, N-butylscopolamine has very low bioavailability due to poor absorption and a high first-pass metabolism.[3][4] This leads to high inter- and intra-subject variability in pharmacokinetic parameters, a critical challenge that must be addressed in the study design.[3][5]
-
Rapid Metabolism: The drug is extensively metabolized, and only a small fraction of the administered dose reaches systemic circulation unchanged.
-
Quaternary Ammonium Structure: As a quaternary ammonium compound, its charge limits its ability to cross cell membranes, contributing to its poor oral absorption.[1][3] This structural feature also has implications for bioanalytical method development.
-
Short Half-Life: The terminal elimination half-life is relatively short, which is an advantage for crossover study designs.[6]
| Pharmacokinetic Parameter | Reported Value | Implication for BE Study Design |
| Oral Bioavailability | Very low (<1% to 8%) | Requires highly sensitive analytical methods. High variability necessitates a larger sample size or a replicate design. |
| Time to Peak Concentration (Tmax) | Approx. 2 - 4.26 hours | Guides the blood sampling schedule, with frequent sampling around the expected Tmax.[3][7] |
| Plasma Concentrations (Cmax) | Very low (pg/mL to low ng/mL range) | Mandates the use of highly sensitive and specific analytical methods like LC-MS/MS.[3][7][8] |
| Elimination Half-life (t½) | Approx. 2.29 hours (IV) | Allows for a standard crossover design with a sufficient washout period.[6] |
| Protein Binding | High | Can influence distribution and clearance; must be considered in bioanalytical method development.[9] |
Regulatory Framework: Navigating FDA & EMA Expectations
While product-specific guidance for N-butylscopolamine bromide is not explicitly detailed in the FDA's or EMA's public databases, the general principles for immediate-release oral solid dosage forms apply.[10][11][12][13] Regulatory submissions are evaluated based on established guidelines for bioequivalence studies.[2][14]
A review of public assessment reports for approved generic products in Europe reveals key regulatory precedents. For instance, studies have been accepted using a single-dose, randomized, two-period, two-sequence crossover design under fasted conditions.[15] The standard acceptance criteria for bioequivalence are that the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.[15][16]
Core Bioequivalence Study Design Elements
Based on the drug's properties and regulatory precedents, a standard BE study for a 10 mg N-butylscopolamine bromide tablet would be designed as follows.
Study Design: The Crossover Approach
A randomized, single-dose, two-period, two-sequence crossover design is the gold standard for this drug.[16]
-
Causality: This design is optimal because each subject serves as their own control, which significantly reduces the impact of inter-subject variability.[16] Given the high variability of N-butylscopolamine, this is a critical consideration.[3][5] The drug's relatively short half-life allows for a complete washout between periods, preventing carryover effects.[6]
}
Figure 1: Standard two-way crossover study design.
Study Population
The study should be conducted in healthy adult male and non-pregnant, non-lactating female volunteers.[17]
-
Inclusion Criteria: Typically, subjects are aged 18-50 years with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².[17]
-
Exclusion Criteria: Should include a history of hypersensitivity to the drug, gastrointestinal disorders, or any condition that could interfere with drug absorption, metabolism, or excretion.[17]
Administration and Dosing
-
Dose: A single oral dose of the test and reference products (e.g., 10 mg or 20 mg tablet). Some studies have used a 20 mg dose (2 x 10 mg tablets) to achieve plasma concentrations that are more reliably measured above the lower limit of quantification (LLOQ).[15]
-
Administration: Administered with a standard volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[15]
-
Fasting vs. Fed: According to EMA guidelines, as N-butylscopolamine can be taken regardless of food, a study under fasted conditions is generally considered sufficient.[15]
Sampling Schedule
Blood samples are collected to adequately characterize the plasma concentration-time profile.
-
Pre-dose: A sample is taken before dosing in each period.
-
Post-dose: Frequent sampling is crucial around the expected Tmax (approx. 2-4 hours). A typical schedule would include samples at 0.25, 0.5, 0.75, 1.0, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 24, and 48 hours post-dose.[15][18] This ensures accurate determination of Cmax and AUC.
Bioanalytical Method
The quantification of N-butylscopolamine in plasma is the most challenging aspect of the study.
-
Technique: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) is the required method due to the extremely low plasma concentrations (pg/mL range).[3][4][8]
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA guidance on bioanalytical method validation), demonstrating specificity, sensitivity, accuracy, precision, and stability.[3][4][8]
-
Analyte: The parent drug, N-butylscopolamine, is the analyte to be measured in plasma.
Experimental Protocol: A Step-by-Step Workflow
This section outlines a typical workflow for the clinical and bioanalytical phases of the study.
}
Figure 2: Overall workflow for the bioequivalence study.
Protocol: Bioanalytical Method (UHPLC-MS/MS)
-
Sample Preparation: Due to the complexity of the plasma matrix and low analyte concentration, an efficient extraction is critical. Options include:
-
Internal Standard (IS): An appropriate IS (e.g., a deuterated version like N-butylscopolamine-d9 or another compound like propranolol) is added to plasma samples, calibrators, and quality controls (QCs) before extraction.[3][8]
-
Chromatography: A C18 or Phenyl column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate with formic acid).[3][8]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) in the Multiple Reaction Monitoring (MRM) mode.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. The concentrations of unknown samples are then determined from this curve.
Data Analysis & Statistical Approach
The final step is to analyze the pharmacokinetic data to determine bioequivalence.
-
Pharmacokinetic Parameters: The primary PK parameters are calculated for each subject for both test and reference formulations:
-
Statistical Analysis:
-
The PK parameters (Cmax, AUC0-t, AUC0-∞) are log-transformed (natural log) before statistical analysis.
-
An Analysis of Variance (ANOVA) is performed on the log-transformed data to assess the effects of sequence, period, formulation, and subject.[3]
-
The 90% Confidence Intervals for the ratio of the geometric least squares means (Test/Reference) are calculated.[3][15]
-
Conclusion
Designing a bioequivalence study for N-butylscopolamine bromide formulations requires a nuanced understanding of its challenging pharmacokinetic profile, particularly its low bioavailability and high variability. A well-controlled, single-dose, crossover study in healthy volunteers under fasted conditions, coupled with a highly sensitive and robust UHPLC-MS/MS bioanalytical method, provides the most reliable pathway to demonstrating bioequivalence. By adhering to these scientific principles and regulatory expectations, researchers can confidently establish the therapeutic equivalence of generic N-butylscopolamine bromide products.
References
-
de Nucci, G., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. PubMed. Available at: [Link][8]
-
da Silva, C. C., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers. Available at: [Link][3]
-
Favreto, W. A. J., et al. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][4]
-
Suenaga, E., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma. Sci-Hub. Available at: [Link][7]
-
Medicines Evaluation Board of the Netherlands. (2023). Public Assessment Report: Butylscopolamine bromide RIA 10 mg film-coated tablets. Geneesmiddeleninformatiebank. Available at: [Link][15]
-
de Nucci, G., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. ResearchGate. Available at: [Link][5]
-
Jordan Food and Drug Administration. (2021). Guidelines for Bioequivalence. JFDA. Available at: [Link][16]
-
DrugBank Online. Scopolamine Butyl Bromide. DrugBank. Available at: [Link][19]
-
Nassar, M. S., & Wasfi, I. A. (2020). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. ResearchGate. Available at: [Link][6]
-
European Medicines Agency. Product-specific bioequivalence guidance. EMA. Available at: [Link][10]
-
European Medicines Agency. Investigation of bioequivalence - Scientific guideline. EMA. Available at: [Link][11]
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. EMA. Available at: [Link][2]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Regulations and Product-Specific Guidances. YouTube. Available at: [Link][20]
-
U.S. Food and Drug Administration. (2024). Product-Specific Guidances; Revised Draft Guidances for Industry; Availability. Federal Register. Available at: [Link][21]
-
MedPath. Relative Bioavailability Study to Investigate and to Compare Two Different Formulations of Hyoscine Butylbromide in Healthy Male and Female Volunteers. MedPath. Available at: [Link][18]
-
ClinicalTrials.gov. Determine the Bioequivalence of Two Formulations of Hyoscine Butylbromide. ClinicalTrials.gov. Available at: [Link][17]
-
National Center for Biotechnology Information. N-Butylscopolammonium Bromide. PubChem. Available at: [Link][1]
-
U.S. Food and Drug Administration. Product-Specific Guidances for Generic Drug Development. FDA. Available at: [Link][12]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. Available at: [Link][13]
-
U.S. Food and Drug Administration. (2022). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Available at: [Link][22]
-
ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. Available at: [Link][14]
-
Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: Bioaccumulation Potentials in Humans and Levels in Blood before and during the COVID-19 Pandemic. Environmental Science & Technology. Available at: [Link][9]
Sources
- 1. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. annexpublishers.com [annexpublishers.com]
- 4. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quaternary Ammonium Compounds: Bioaccumulation Potentials in Humans and Levels in Blood before and during the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations - ECA Academy [gmp-compliance.org]
- 15. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 16. istitlaa.ncc.gov.sa [istitlaa.ncc.gov.sa]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. trial.medpath.com [trial.medpath.com]
- 19. Scopolamine Butyl Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Federal Register :: Product-Specific Guidances; Revised Draft Guidances for Industry; Availability [federalregister.gov]
- 22. fda.gov [fda.gov]
A Head-to-Head Comparison of Antispasmodic Agents: A Guide for Researchers and Drug Development Professionals
In the realm of gastrointestinal and urological therapeutics, the modulation of smooth muscle contractility remains a cornerstone of symptomatic relief for a variety of disorders, most notably Irritable Bowel Syndrome (IBS). Antispasmodic agents, a diverse class of drugs, are pivotal in this therapeutic landscape, aiming to alleviate the abdominal pain and cramping that arise from smooth muscle spasms. This guide provides an in-depth, head-to-head comparison of different antispasmodic agents, delving into their mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their preclinical and clinical evaluation.
Section 1: The Landscape of Antispasmodic Action: Mechanisms and Classifications
Antispasmodic drugs primarily exert their effects by interfering with the signaling pathways that govern smooth muscle contraction.[1] They can be broadly categorized into three main classes based on their mechanism of action: anticholinergic/antimuscarinic agents, direct smooth muscle relaxants, and calcium channel inhibitors.[2][3]
Anticholinergic/Antimuscarinic Agents
These agents function by competitively antagonizing muscarinic acetylcholine receptors (primarily M2 and M3 subtypes) on smooth muscle cells.[4] By blocking the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, these drugs reduce the frequency and force of smooth muscle contractions.[5][6][7]
Key Agents:
-
Dicyclomine: A long-standing therapeutic option, dicyclomine acts as a non-selective muscarinic antagonist.[4]
-
Hyoscyamine: Another anticholinergic agent that effectively reduces gastrointestinal motility.[2][7]
-
Hyoscine (Scopolamine): This agent also functions as a smooth muscle relaxant through its anticholinergic properties.[2]
Mechanism of Action: Anticholinergic Agents
Caption: Signaling pathway of anticholinergic antispasmodic agents.
Direct Smooth Muscle Relaxants (Musculotropics)
Unlike anticholinergics, these agents act directly on the smooth muscle cells of the gastrointestinal tract, bypassing the autonomic nervous system.[8] Their primary mechanism involves inhibiting the influx of sodium and calcium ions, which are essential for muscle contraction.[2] This targeted action often results in fewer systemic anticholinergic side effects.[8]
Key Agents:
-
Mebeverine: A papaverine analog with a selective action on the smooth muscles of the colon.[9]
-
Alverine: Exerts a specific action on the smooth muscle of the alimentary tract and uterus.[6]
-
Peppermint Oil: A natural agent that has demonstrated antispasmodic properties by inhibiting calcium and sodium uptake in smooth muscle cells.[5][10]
Mechanism of Action: Direct Smooth Muscle Relaxants
Caption: Mechanism of direct smooth muscle relaxants on ion channels.
Calcium Channel Blockers
This class of drugs inhibits the influx of calcium into gastrointestinal smooth muscle cells through L-type calcium channels.[11][12] Since calcium is a direct trigger for muscle contraction, blocking its entry leads to muscle relaxation.[7] Some of these agents have poor systemic absorption, localizing their action to the gut.[4]
Key Agents:
-
Otilonium Bromide: Acts locally as an L-type calcium channel blocker and also exhibits antimuscarinic and tachykinin NK2 receptor antagonist properties.[12]
-
Pinaverium Bromide: A selective L-type calcium channel blocker that acts locally in the gastrointestinal tract.[11][13]
Mechanism of Action: Calcium Channel Blockers
Caption: Action of calcium channel blockers on smooth muscle contraction.
Section 2: Comparative Efficacy and Safety: A Data-Driven Analysis
The clinical utility of an antispasmodic agent is determined by its efficacy in alleviating symptoms and its associated side effect profile. While head-to-head clinical trials are not always available for all agents, systematic reviews and meta-analyses provide valuable comparative data.
Efficacy in Irritable Bowel Syndrome (IBS)
A systematic review and meta-analysis of randomized controlled trials have shown that antispasmodics, as a class, are more effective than placebo for the global improvement of IBS symptoms and for providing abdominal pain relief.[14] However, the efficacy can vary significantly between individual agents.
| Agent/Combination | Odds Ratio (OR) vs. Placebo for Global Assessment | Odds Ratio (OR) vs. Placebo for Pain Relief | Number Needed to Treat (NNT) for Global Improvement | Number Needed to Treat (NNT) for Pain Relief |
| Otilonium | 2.03 (95% CI 1.49-2.77) | Significant | 7 | 7 |
| Alverine/Simethicone | 1.76 (95% CI 1.18-2.61) | Significant | 8 | 11 |
| Pinaverium Bromide | 1.48 (95% CI 0.95-4.63) | Not specified | Not specified | Not specified |
| Pinaverium/Simethicone | Not specified | 1.455 (95% CI 1.11-9.91) for bloating | Not specified | Not specified |
| Dicyclomine | Favorable in some studies | Significant improvement in a meta-analysis | Not specified | Not specified |
| Hyoscine | More efficacious than placebo | Not specified | Not specified | Not specified |
| Mebeverine | Did not show superiority over placebo in some trials | Modest or non-significant effects in some placebo-controlled trials | Not specified | Not specified |
Data synthesized from multiple sources.[2][4][14][15][16]
Notably, combinations such as alverine with simethicone and pinaverium with simethicone have shown enhanced efficacy, particularly in relieving bloating.[15][17]
Safety and Tolerability
A significant differentiator among antispasmodic classes is their side effect profile.
-
Anticholinergics (e.g., Dicyclomine, Hyoscyamine): Are often associated with systemic side effects such as dry mouth, blurred vision, dizziness, and urinary retention due to their non-selective action on muscarinic receptors throughout the body.[4][18] These side effects can limit their use in some patients.[4]
-
Direct Smooth Muscle Relaxants (e.g., Mebeverine): Generally exhibit a more favorable side effect profile as their action is more localized to the gut, avoiding the systemic anticholinergic effects.[8]
-
Calcium Channel Blockers (e.g., Otilonium, Pinaverium): Agents with poor systemic absorption, like otilonium, have a good safety profile.[4] Pinaverium is also generally well-tolerated, with a side effect profile comparable to placebo.[4]
Section 3: Experimental Protocols for Evaluating Antispasmodic Activity
The preclinical evaluation of novel antispasmodic agents relies on a combination of in vitro and in vivo models to assess their efficacy and mechanism of action.
In Vitro Models: Isolated Tissue Preparations
Isolated organ bath studies are fundamental for characterizing the direct effects of a compound on smooth muscle contractility.
Experimental Workflow: Isolated Ileum Assay
Caption: Workflow for in vitro evaluation of antispasmodic activity.
Step-by-Step Methodology:
-
Tissue Preparation: A segment of the ileum is excised from a euthanized laboratory animal (e.g., rat, guinea pig, or chicken).[19][20][21] The tissue is then mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).
-
Induction of Contraction: After an equilibration period, a spasmogen such as acetylcholine or histamine is added to the bath to induce smooth muscle contraction.[19]
-
Data Recording: The contractions are recorded using an isotonic or isometric transducer connected to a data acquisition system. A dose-response curve for the spasmogen is typically established.
-
Testing of Antispasmodic Agent: The test compound is added to the bath at various concentrations before or after the addition of the spasmogen to assess its ability to prevent or reverse the contraction.
-
Data Analysis: The percentage inhibition of the spasmogen-induced contraction is calculated to determine the potency (e.g., IC₅₀) of the test compound.
In Vivo Models: Assessing Gastrointestinal Motility
In vivo models are crucial for evaluating the overall effect of an antispasmodic agent in a living organism, taking into account factors like absorption, distribution, metabolism, and excretion.
Experimental Workflow: Charcoal Meal Transit Test
Caption: In vivo charcoal meal transit test workflow.
Step-by-Step Methodology:
-
Animal Preparation: Mice or rats are fasted overnight with free access to water.[22]
-
Drug Administration: The test antispasmodic agent or a vehicle control is administered orally or via intraperitoneal injection.
-
Charcoal Meal Administration: After a predetermined time to allow for drug absorption, a charcoal meal (a non-absorbable marker) is administered orally.
-
Assessment of Transit: After a specific period, the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. A decrease in this percentage compared to the control group indicates an inhibitory effect on gastrointestinal motility.
Other in vivo models may involve the use of chemically-induced or electrically-induced muscle spasms to more closely mimic pathological conditions.[23]
Section 4: Conclusion and Future Directions
The selection of an appropriate antispasmodic agent requires a thorough understanding of its mechanism of action, efficacy, and side effect profile. While anticholinergic agents have a long history of use, their systemic side effects can be limiting. Newer agents, such as direct smooth muscle relaxants and locally acting calcium channel blockers, offer a more targeted approach with improved tolerability.
For researchers and drug development professionals, the continued exploration of novel molecular targets within the smooth muscle contraction-relaxation pathways is essential. The development of agents with greater selectivity for the gastrointestinal tract and the potential to address visceral hypersensitivity, another key component of disorders like IBS, represents a promising frontier in antispasmodic therapy.[11][12] The robust application of the described in vitro and in vivo experimental models will be critical in the validation and advancement of these next-generation therapeutics.
References
-
Cleveland Clinic. (2024, July 17). Antispasmodic Medication: Uses & Side Effects. Cleveland Clinic. [Link]
-
Lacy, B. E., & Cash, B. D. (2021). Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. The American Journal of Gastroenterology, 116(8), 1587-1600. [Link]
-
Lecturio. (n.d.). Antispasmodics. Lecturio Medical. [Link]
-
Martínez-Vázquez, M. A., Vázquez-Elizondo, G., González-González, J. A., Gutiérrez-Udave, R., Maldonado-Garza, H. J., & Bosques-Padilla, F. J. (2012). Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis. Revista de gastroenterologia de Mexico, 77(2), 82–90. [Link]
-
Annah, L. (2009). Antispasmodics: choice, mode of action and prescribing issues. British Journal of Community Nursing, 14(11), 478-482. [Link]
-
Mussa, S., Prior, T., Alp, N., Wood, K., & Stephen, M. (2004). Duration of action of antispasmodic agents: novel use of a mouse model as an in vivo pharmacological assay. European journal of cardio-thoracic surgery, 26(5), 988–994. [Link]
-
Ace Therapeutics. (n.d.). In Vivo Model Development for Skeletal Muscle Spasm. Ace Therapeutics. [Link]
-
Gotter, A. (2023, February 22). Antispasmodics for IBS: How They May Relieve IBS Symptoms. Healthline. [Link]
-
Lacy, B. E., & Cash, B. D. (2021). Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. The American Journal of Gastroenterology, 116(8), 1587-1600. [Link]
-
Young, R. R. (1989). Antispasticity drugs: mechanisms of action. Annals of Neurology, 25(5), 529-532. [Link]
-
Lu, C. L., Chen, C. Y., Chang, F. Y., Chang, S. S., Lee, S. D., & Wu, S. L. (2000). Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome. Journal of gastroenterology and hepatology, 15(8), 925–930. [Link]
-
Al-Saffar, A. K., Al-Shamma, Y. M. H., & Al-Nimer, M. S. M. (2023). The Efficacy and Safety of Antispasmodic agents in the Management of Irritable Bowel Syndrome: A Systematic Review. Journal of Healthcare Sciences, 3(6), 166-173. [Link]
-
Wikipedia. (2024, November 28). Irritable bowel syndrome. Wikipedia. [Link]
-
Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World journal of gastroenterology, 20(20), 6031–6043. [Link]
-
Martínez-Vázquez, M. A., Vázquez-Elizondo, G., González-González, J. A., Gutiérrez-Udave, R., Maldonado-Garza, H. J., & Bosques-Padilla, F. J. (2012). Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis. Revista de gastroenterologia de Mexico, 77(2), 82–90. [Link]
-
Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World journal of gastroenterology, 20(20), 6031–6043. [Link]
-
Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World journal of gastroenterology, 20(20), 6031–6043. [Link]
-
Al-Saffar, A. K., Al-Shamma, Y. M. H., & Al-Nimer, M. S. M. (2023). The Efficacy and Safety of Antispasmodic agents in the Management of Irritable Bowel Syndrome: A Systematic Review. Journal of Healthcare Sciences, 3(6), 166-173. [Link]
-
Li, J., Chen, M., Liu, J., & Li, Y. (2022). Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis. Frontiers in Pharmacology, 13, 827402. [Link]
-
Webb, R. C. (2003). Smooth muscle contraction and relaxation. Advances in physiology education, 27(1-4), 201–206. [Link]
-
Britannica. (2025, December 26). Drug. Britannica. [Link]
-
Kumar, A., & Kumar, S. (2025, May 14). Evaluation of In-Vitro Anti-Spasmodic Activity of Methanolic Extract of Bark Part of Albizia odoratissima by using Chicken Ileum. Research Journal of Pharmacology and Pharmacodynamics, 7(2), 49-51. [Link]
-
Pohl, U., & de Wit, C. (2023, August 14). Physiology, Smooth Muscle. StatPearls. [Link]
-
Wikipedia. (2024, November 28). Antispasmodic. Wikipedia. [Link]
-
Wikipedia. (2024, November 28). Muscle relaxant. Wikipedia. [Link]
-
Khan, A., Jan, G., Khan, S., & Ahmad, M. (2023). Pharmacological Basis for Antispasmodic, Bronchodilator, and Antidiarrheal Potential of Dryopteris ramosa (Hope) C. via In Vitro, In Vivo, and In Silico Studies. ACS Omega, 8(30), 27151-27166. [Link]
-
de Cássia da Silveira e Sá, R., Andrade, J. P., & de Oliveira, D. M. (2018). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. BioMed research international, 2018, 4625932. [Link]
-
Jagdale, A., Patil, S., Mali, H., & Kumbhar, P. (2020). in-vitro antispasmodic efficacy of ethanolic extract of leaves of sesbania grandiflora. World Journal of Pharmaceutical Research, 9(2), 1629-1636. [Link]
-
Ghodake, P. P., et al. (2013). In-vitro Antispasmodic Activity Analysis of Methanolic Leaves Extract of Lantana camara Linn. on Excised Rat Ileum. Journal of Pharmacognosy and Phytochemistry, 1(2), 68-73. [Link]
-
Muntean, D. M., et al. (2008). Experimental model for in vivo testing of muscle relaxant drugs. Romanian Journal of Biophysics, 18(4), 319-326. [Link]
-
Catap, E. S., Perez, J. L. C., & Rivera, W. L. (2018). In vivo nonspecific immunomodulatory and antispasmodic effects of common purslane (Portulaca oleracea Linn.) leaf extracts in ICR mice. Journal of ethnopharmacology, 215, 133–141. [Link]
-
NurseInTheMaking. (2025, October 9). Anticholinergics & Antispasmodics » Pharmacology Help for Nursing School. YouTube. [Link]
-
Cleveland Clinic. (2023, July 17). Muscle Relaxers: What They Are, Uses, Side Effects & Types. Cleveland Clinic. [Link]
-
Asthana, S., Shukla, V., & Tripathi, A. (2023). In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. In: Drugs and a Methodological Compendium. Springer, Singapore. [Link]
Sources
- 1. Drug - Muscle Relaxants, Analgesics, Stimulants | Britannica [britannica.com]
- 2. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lecturio.com [lecturio.com]
- 6. magonlinelibrary.com [magonlinelibrary.com]
- 7. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 8. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
- 9. Antispasmodic - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. wjgnet.com [wjgnet.com]
- 12. Role of antispasmodics in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 15. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 16. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. johs.com.sa [johs.com.sa]
- 18. youtube.com [youtube.com]
- 19. rjppd.org [rjppd.org]
- 20. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phytojournal.com [phytojournal.com]
- 22. In vivo nonspecific immunomodulatory and antispasmodic effects of common purslane (Portulaca oleracea Linn.) leaf extracts in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Expert Skeletal Muscle Spasm Model Development Services You Can Trust - Ace Therapeutics [ace-therapeutics.com]
A Preclinical Comparison of N-butylscopolamine Bromide and Placebo in Rodent Models of Colic: An Evidence-Based Guide for Researchers
This guide provides a comprehensive comparison of N-butylscopolamine bromide (NBSB) and placebo in preclinical models of colic, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of NBSB, explore relevant preclinical models of visceral pain, and present the available evidence to guide future research in this domain.
Introduction: The Challenge of Colic and the Rationale for Preclinical Investigation
Colic, characterized by severe, fluctuating abdominal pain, remains a significant challenge in both human and veterinary medicine.[1] The underlying cause is often smooth muscle spasm of the gastrointestinal (GI) tract.[1] N-butylscopolamine bromide (also known as scopolamine butylbromide or by the trade name Buscopan®) is a peripherally acting antispasmodic agent widely used for the symptomatic treatment of abdominal pain and cramps.[2] Its efficacy in clinical settings has prompted interest in its performance within controlled preclinical models to better understand its therapeutic potential and mechanism of action. This guide will focus on rodent models, which are instrumental in the early stages of drug discovery and development due to their well-characterized physiology and the availability of validated pain assessment paradigms.
Mechanism of Action: How N-butylscopolamine Bromide Alleviates Visceral Pain
N-butylscopolamine bromide exerts its therapeutic effect primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors located on smooth muscle cells of the gastrointestinal tract.[2] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating GI motility and secretions. By blocking the action of acetylcholine at these receptors, NBSB inhibits smooth muscle contraction, leading to a spasmolytic effect and the alleviation of cramp-induced pain.
Due to its quaternary ammonium structure, NBSB is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier. This peripheral action is a key advantage, as it minimizes the central nervous system side effects commonly associated with other anticholinergic agents.
Below is a diagram illustrating the mechanism of action of N-butylscopolamine bromide.
Caption: Generalized experimental workflow for preclinical colic models.
Comparative Efficacy: N-butylscopolamine Bromide vs. Placebo
A comprehensive review of the available preclinical literature reveals a notable gap in direct, head-to-head comparative studies of N-butylscopolamine bromide and placebo in the acetic acid-induced writhing test or the mustard oil-induced colitis model in rodents. While the antispasmodic properties of NBSB are well-established through in vitro studies and in other animal species, quantitative data from these specific rodent models is scarce.
Evidence from In Vitro and Other In Vivo Models
-
Isolated Tissue Studies: Studies on isolated guinea pig ileum have demonstrated that N-butylscopolamine bromide effectively antagonizes acetylcholine-induced smooth muscle contractions, confirming its antimuscarinic activity at the tissue level. This provides a strong mechanistic basis for its spasmolytic effects.
-
Equine Models: In preclinical equine models of colic, such as the cecal balloon model in ponies, N-butylscopolamine bromide has been shown to reduce pain scores and decrease intestinal motility compared to placebo. These studies provide valuable in vivo evidence of its efficacy in a large animal model of colic.
Performance in Rodent Models of Visceral Pain: An Evidence Gap
Despite the widespread use of the acetic acid-induced writhing test and the mustard oil model for screening analgesics, there is a lack of published, placebo-controlled studies specifically evaluating the efficacy of N-butylscopolamine bromide in these models. This represents a significant knowledge gap in the preclinical characterization of this compound.
The following table summarizes the expected outcomes based on the known mechanism of action of NBSB, should such studies be conducted.
| Preclinical Model | Key Outcome Measure | Expected Effect of N-butylscopolamine Bromide | Expected Effect of Placebo |
| Acetic Acid-Induced Writhing Test | Number of writhes | Significant reduction in the number of writhes | No significant effect on the number of writhes |
| Mustard Oil-Induced Colitis Model | Pain-related behaviors (e.g., abdominal licking, contractions) | Reduction in pain-related behaviors | No significant effect on pain-related behaviors |
Experimental Protocol: Acetic Acid-Induced Writhing Test
To facilitate further research in this area, a detailed, step-by-step protocol for the acetic acid-induced writhing test is provided below. This protocol is a self-validating system, incorporating both positive and negative controls to ensure the reliability of the results.
Objective: To evaluate the analgesic effect of N-butylscopolamine bromide compared to placebo on visceral pain in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
N-butylscopolamine bromide
-
Sterile saline (placebo)
-
Acetic acid (0.6% v/v in sterile water)
-
Positive control (e.g., Diclofenac sodium)
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into four groups (n=8-10 per group):
-
Group 1: Vehicle Control (Sterile saline)
-
Group 2: N-butylscopolamine bromide (e.g., 10 mg/kg, intraperitoneally)
-
Group 3: Placebo (Sterile saline, intraperitoneally)
-
Group 4: Positive Control (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneally)
-
-
Drug Administration: Administer the respective treatments to each group 30 minutes prior to the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse individually in an observation chamber. After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute observation period. A writhe is defined as a contraction of the abdominal muscles accompanied by a stretching of the hind limbs. [3]6. Data Analysis: Calculate the mean number of writhes for each group. Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A significant reduction in the number of writhes in the NBSB group compared to the placebo and vehicle control groups would indicate an analgesic effect.
Conclusion and Future Directions
N-butylscopolamine bromide is a well-established antispasmodic agent with a clear mechanism of action. While its efficacy in treating abdominal cramps is supported by clinical data and preclinical studies in some species, there is a clear need for rigorous, placebo-controlled studies in validated rodent models of visceral pain, such as the acetic acid-induced writhing test and the mustard oil-induced colitis model. Such studies would provide crucial preclinical evidence to further support its therapeutic potential and would be invaluable for the development of novel analgesics for colic and other visceral pain conditions. The protocol provided in this guide offers a robust framework for conducting such investigations.
References
-
Gonzalez-Cano, R., Montilla-García, Á., Perazzoli, G., Torres, J. M., Cañizares, F. J., Fernández-Segura, E., Costigan, M., Baeyens, J. M., & Cobos, E. J. (2021). Intracolonic Mustard Oil Induces Visceral Pain in Mice by TRPA1-Dependent and -Independent Mechanisms: Role of Tissue Injury and P2X Receptors. Frontiers in Pharmacology, 11, 613068. [Link]
-
Laird, J. M. A., Martinez-Caro, L., Garcia-Nicas, E., & Cervero, F. (2001). A new model of visceral pain and referred hyperalgesia in the mouse. Pain, 92(3), 335–342. [Link]
-
Wikipedia. (n.d.). Horse colic. [Link]
-
Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357. [Link]
Sources
- 1. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study protocol for the BUSCopan in LABor (BUSCLAB) study: A randomized placebo-controlled trial investigating the effect of butylscopolamine bromide to prevent prolonged labor | PLOS One [journals.plos.org]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Potency of Muscarinic Receptor Antagonists
For researchers and drug development professionals navigating the complexities of cholinergic signaling, a clear understanding of the in vitro potency and selectivity of muscarinic receptor antagonists is paramount. This guide provides a comprehensive comparison of commonly used antagonists, supported by experimental data and detailed protocols to empower your research. We will delve into the nuances of affinity and functional antagonism, equipping you with the knowledge to make informed decisions in your experimental design.
The Muscarinic Acetylcholine Receptor Family: A Brief Overview
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. These receptors are integral to regulating a wide array of physiological functions, making them critical targets for therapeutic intervention in various diseases.
The five subtypes are broadly categorized based on their primary G protein-coupling preference:
-
M1, M3, and M5 Receptors: These subtypes predominantly couple to Gq/11 proteins.[1][2][3] Upon activation, they stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade ultimately results in an increase in intracellular calcium concentrations, leading to cellular excitation.[1][4]
-
M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins.[4] Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and leading to inhibitory cellular responses.[4]
This differential signaling underlies the diverse physiological roles of each receptor subtype and is a key consideration in the development of subtype-selective antagonists.
Diagram: Muscarinic Receptor Signaling Pathways
Caption: Signaling pathways of Gq/11 and Gi/o-coupled muscarinic receptors.
Comparative Affinity of Muscarinic Receptor Antagonists
The cornerstone of characterizing a muscarinic antagonist is determining its binding affinity (Ki) for each of the five receptor subtypes. The Ki value represents the dissociation constant of the inhibitor and is a measure of the antagonist's potency in binding to the receptor. A lower Ki value signifies a higher binding affinity.
The following table summarizes the in vitro Ki values (in nM) for a selection of commonly used muscarinic antagonists across human muscarinic receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ, leading to some variability.
| Antagonist | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Key Selectivity Profile | Reference(s) |
| Atropine | ~1.3 | ~3.2 | ~2.2 | ~0.8 | ~2.8 | Non-selective | [5] |
| Ipratropium | ~2.9 | ~2.0 | ~1.7 | - | - | Non-selective (M1, M2, M3) | |
| Tiotropium | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | Non-selective, long-acting | [6] |
| Darifenacin | - | - | ~0.9 | - | - | M3 selective | [7] |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | M3 preference over M2 | [8] |
| Oxybutynin | - | - | - | - | - | M1/M3 preference | [3] |
| Tolterodine | - | - | - | - | - | Non-selective | [9] |
| Glycopyrrolate | ~0.5-3.6 | ~0.5-3.6 | ~0.5-3.6 | - | - | Non-selective (M1, M2, M3) | [7] |
Experimental Protocols for Determining In Vitro Potency
Accurate and reproducible in vitro data is the bedrock of any potency comparison. Here, we provide detailed, step-by-step methodologies for the key experiments used to characterize muscarinic receptor antagonists.
Radioligand Binding Assay: Measuring Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of an antagonist for its receptor.[1] This method directly measures the interaction between a radiolabeled ligand and the receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist. The concentration of the radioligand should be close to its Kd value for the receptor.
-
Add increasing concentrations of the unlabeled test antagonist in serial dilutions.
-
Include control wells for total binding (radioligand + membrane, no antagonist) and non-specific binding (radioligand + membrane + a high concentration of a known non-selective antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
CHO Cells: CHO cells are a common choice as they provide a null background, lacking endogenous muscarinic receptors, ensuring that the measured binding is specific to the expressed human receptor subtype.
-
[³H]-NMS: This radioligand is a high-affinity, non-selective antagonist, making it suitable for characterizing the binding of a wide range of antagonists across all receptor subtypes.
-
Rapid Filtration: This step is crucial to quickly separate bound and free radioligand, preventing significant dissociation of the radioligand-receptor complex and ensuring accurate measurement of binding at equilibrium.
Functional Assays: Measuring Antagonism of Cellular Response
Functional assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist. This provides a measure of the antagonist's functional potency.
This assay is used for Gq-coupled muscarinic receptors and measures changes in intracellular calcium concentration upon receptor activation.[4]
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization functional assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate CHO or HEK293 cells expressing the M1, M3, or M5 receptor subtype in a 96- or 384-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test antagonist to the wells and incubate for a short period.
-
Using a fluorescence plate reader with an integrated liquid handling system, add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells. This concentration should be one that elicits a submaximal response (e.g., EC80).
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
-
Causality Behind Experimental Choices:
-
Fluorescent Calcium Dyes: Dyes like Fluo-4 AM exhibit a large increase in fluorescence upon binding to free calcium, providing a sensitive and dynamic readout of changes in intracellular calcium levels.
-
Submaximal Agonist Concentration (EC80): Using a submaximal concentration of the agonist allows for a sensitive detection of the inhibitory effects of the antagonist. If a maximal agonist concentration were used, it might overcome the effects of lower concentrations of the antagonist, making it difficult to determine an accurate IC50.
Determining pA2 Values: Quantifying Competitive Antagonism
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[10] It is a measure of the antagonist's potency and is independent of the agonist used, provided the antagonism is competitive. The Schild plot is a graphical method used to determine the pA2 value.
Step-by-Step Protocol (Schild Plot Analysis):
-
Generate Agonist Dose-Response Curves:
-
Perform a functional assay (e.g., calcium mobilization or an organ bath experiment with smooth muscle tissue) to generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) in the absence of the antagonist.
-
Repeat the agonist concentration-response curve in the presence of several fixed concentrations of the antagonist.
-
-
Calculate Dose Ratios:
-
For each concentration of the antagonist, determine the EC50 of the agonist.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist) .
-
-
Construct the Schild Plot:
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
-
Determine pA2:
-
Perform a linear regression on the data points.
-
For a competitive antagonist, the slope of the Schild plot should be close to 1.
-
The x-intercept of the regression line is the pA2 value.
-
Causality Behind Experimental Choices:
-
Multiple Antagonist Concentrations: Using a range of antagonist concentrations allows for a robust determination of the dose-dependent shift in the agonist's potency and validates the competitive nature of the interaction.
-
Schild Plot: This graphical analysis provides a rigorous method for determining the pA2 value and for assessing whether the antagonism is competitive (slope ≈ 1). A slope significantly different from 1 may indicate a non-competitive mechanism of action.
Conclusion: A Framework for Informed Antagonist Selection
This guide provides a foundational framework for comparing the in vitro potency of muscarinic receptor antagonists. By understanding the underlying principles of receptor binding and functional antagonism, and by employing robust experimental protocols, researchers can generate high-quality, reproducible data. The provided comparative affinity data serves as a valuable starting point for selecting the most appropriate antagonist for your specific research needs, whether the goal is to target a specific receptor subtype or to use a non-selective tool for broader cholinergic blockade. Always consider the specific experimental context and, where possible, confirm findings using multiple assay formats to build a comprehensive understanding of your chosen antagonist's pharmacological profile.
References
-
Oki T, et al. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. J Pharmacol Exp Ther. 2005;312(1):219-227. [Link]
-
Chapple CR, et al. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert Opin Investig Drugs. 2004;13(11):1493-1500. [Link]
-
Deranged Physiology. Muscarinic M1, M3 and M5 acetylcholine receptor intracellular signalling pathway. [Link]
-
Kaniwa, N., et al. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. J Pharmacol Sci. 2011;115(3):373-382. [Link]
-
PubChem. Solifenacin. [Link]
-
Haga T. Molecular properties of muscarinic acetylcholine receptors. Proc Jpn Acad Ser B Phys Biol Sci. 2013;89(6):226-256. [Link]
-
Abrams P, et al. Muscarinic receptors: their distribution and function in the urinary bladder and their role in the management of overactive bladder. Br J Pharmacol. 2006;148(5):565-578. [Link]
-
PubChem. Tolterodine. [Link]
-
Oki T, et al. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. Naunyn Schmiedebergs Arch Pharmacol. 2005;371(5):371-380. [Link]
-
van Rossum JM. The relation between chemical structure and biological activity. J Pharm Pharmacol. 1963;15:285-316. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Maruyama S, et al. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. J Urol. 2004;171(6 Pt 1):2462-2465. [Link]
Sources
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]
- 3. ics.org [ics.org]
- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to Validated UHPLC-MS/MS Methods for N-butylscopolamine Quantification in Plasma
This guide provides an in-depth comparison of validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for the quantification of N-butylscopolamine in plasma. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method selection, from sample preparation to data analysis, grounded in established bioanalytical method validation principles.
Introduction: The Analytical Challenge of N-butylscopolamine
N-butylscopolamine, a quaternary ammonium compound, is a widely used antispasmodic agent. Due to its poor oral bioavailability and rapid metabolism, its concentration in plasma is typically very low, often in the pg/mL to low ng/mL range.[1][2] This presents a significant analytical challenge, necessitating highly sensitive and selective methods for accurate pharmacokinetic and bioequivalence studies. UHPLC-MS/MS has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.
This guide will compare and contrast different approaches to UHPLC-MS/MS method development and validation for N-butylscopolamine in plasma, with a focus on the critical role of sample preparation. We will explore the advantages and disadvantages of common techniques, supported by experimental data from published, peer-reviewed studies. All methodologies are discussed within the framework of regulatory expectations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
The Core of the Analysis: UHPLC-MS/MS
The inherent selectivity of tandem mass spectrometry (MS/MS) combined with the high-resolution separation capabilities of UHPLC makes this combination ideal for bioanalysis. For N-butylscopolamine, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically employed. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and noise reduction.
Key MRM transitions for N-butylscopolamine and common internal standards are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| N-butylscopolamine | 360.0 - 360.3 | 194.0 / 138.0 | [7][8][9] |
| N-methylhomatropine (IS) | 290.3 | 138.0 | [7][9] |
| Propranolol (IS) | 260.2 | 116.1 | [8] |
| N-butylscopolamine-d9 (IS) | 360.0 | 203.0 | [1] |
The choice of internal standard (IS) is critical for accurate quantification. An ideal IS should have similar physicochemical properties to the analyte and co-elute with it, but be clearly distinguishable by the mass spectrometer. A stable isotope-labeled internal standard, such as N-butylscopolamine-d9, is the preferred choice to compensate for matrix effects and variability in extraction and ionization.[1]
A Critical Step: A Comparative Analysis of Plasma Sample Preparation Techniques
The complexity of the plasma matrix, rich in proteins and other endogenous components, necessitates a robust sample preparation strategy to minimize interference and ensure accurate quantification.[10][11][12] The choice of sample preparation technique significantly impacts method performance, including recovery, matrix effects, and overall sensitivity. We will now compare the three most common techniques for N-butylscopolamine analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a simple and rapid method that involves adding an organic solvent, typically acetonitrile, to the plasma sample to precipitate proteins.[7][12] After centrifugation, the supernatant containing the analyte is injected into the UHPLC-MS/MS system.
Advantages:
-
Speed and Simplicity: PPT is the fastest and least labor-intensive of the three methods.[12]
-
Low Cost: Requires minimal reagents and consumables.
Disadvantages:
-
High Matrix Effects: This method is less clean than LLE or SPE, often resulting in significant ion suppression or enhancement, which can compromise accuracy and precision.[12]
-
Lower Sensitivity: The presence of residual matrix components can lead to higher background noise and a higher limit of quantification.
One study successfully developed a UPLC-MS/MS method for N-butylscopolamine using protein precipitation with a lower limit of quantification (LLOQ) of 0.03 ng/mL.[7][9] While this demonstrates the feasibility of PPT, careful optimization and validation are crucial to mitigate the inherent risks of matrix effects.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the plasma matrix by partitioning it into an immiscible organic solvent.[13][14] The choice of solvent is critical and depends on the analyte's polarity. For N-butylscopolamine, dichloromethane is a commonly used extraction solvent.[8]
Advantages:
-
Cleaner Extracts than PPT: LLE provides a more effective cleanup than PPT, reducing matrix effects.[15]
-
Good Recovery: With an optimized solvent system, high recovery of the analyte can be achieved.
Disadvantages:
-
Labor-Intensive: LLE involves multiple steps, including vortexing, centrifugation, and evaporation, making it more time-consuming than PPT.[13]
-
Solvent Consumption and Disposal: The use of organic solvents raises environmental and safety concerns.
-
Potential for Emulsion Formation: Emulsions can form between the aqueous and organic layers, making phase separation difficult and impacting recovery.[14]
A fast and sensitive UHPLC-MS/MS method for N-butylscopolamine was developed using LLE with dichloromethane, achieving an impressive LLOQ of 1 pg/mL.[8] This highlights the potential of LLE to achieve high sensitivity when properly optimized.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte while the matrix components are washed away.[12][16][17] The analyte is then eluted with a small volume of a strong solvent.
Advantages:
-
Cleanest Extracts: SPE provides the most effective removal of interfering matrix components, leading to minimal matrix effects.[15][17]
-
High Concentration Factor: The ability to elute the analyte in a small volume of solvent can significantly enhance sensitivity.
-
Amenable to Automation: SPE can be easily automated for high-throughput analysis.[14]
Disadvantages:
-
Higher Cost: SPE cartridges and the necessary equipment are more expensive than the materials for PPT or LLE.
-
Method Development Can Be Complex: Optimizing the sorbent, wash, and elution steps can be time-consuming.
A validated UHPLC-ESI-MS/MS method for N-butylscopolamine in human plasma using SPE achieved a linearity range of 5 to 500 pg/mL, demonstrating its suitability for quantifying low concentrations.[1]
Method Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance characteristics of published UHPLC-MS/MS methods for N-butylscopolamine in plasma, categorized by the sample preparation technique employed.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 0.03 - 10.00 ng/mL[7][9] | 1 - 1000 pg/mL[8] | 5 - 500 pg/mL[1] |
| LLOQ | 0.03 ng/mL[7][9] | 1 pg/mL[8] | 5 pg/mL[1] |
| Recovery | ~94%[7] | Not explicitly stated, but method was successful[8] | Not explicitly stated, but method was successful[1] |
| Internal Standard | N-methylhomatropine[7][9] | Propranolol[8] | N-butylscopolamine-d9[1] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Moderate | High |
Analysis:
As the data indicates, both LLE and SPE methods have demonstrated superior sensitivity (lower LLOQ) compared to the PPT method. The use of a stable isotope-labeled internal standard in the SPE method is a significant advantage for ensuring the highest level of accuracy and precision.[1] While the PPT method is the fastest and most cost-effective, it may not be suitable for studies requiring the quantification of very low N-butylscopolamine concentrations. The choice between LLE and SPE will often depend on the specific sensitivity requirements, available resources, and desired sample throughput.
Experimental Protocols: A Step-by-Step Guide
The following are representative, detailed protocols for each sample preparation technique, synthesized from the cited literature.
Protocol 1: Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject a defined volume (e.g., 5 µL) into the UHPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction
-
To 500 µL of plasma in a glass tube, add 50 µL of the internal standard working solution.
-
Add 2.5 mL of dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a defined volume (e.g., 10 µL) into the UHPLC-MS/MS system.
Protocol 3: Solid-Phase Extraction
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 500 µL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a defined volume (e.g., 5 µL) into the UHPLC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for the discussed sample preparation techniques.
Caption: Comparative workflows for plasma sample preparation.
Conclusion and Recommendations
The selection of an appropriate UHPLC-MS/MS method for the quantification of N-butylscopolamine in plasma is a critical decision that should be guided by the specific requirements of the study.
-
For high-throughput screening or studies where the expected concentrations are in the higher ng/mL range, a well-validated protein precipitation method can be a time- and cost-effective solution.
-
For pharmacokinetic studies requiring high sensitivity, both liquid-liquid extraction and solid-phase extraction are superior choices.
-
For definitive bioequivalence studies where the utmost accuracy and precision are paramount, a solid-phase extraction method coupled with a stable isotope-labeled internal standard is the recommended approach.
Ultimately, regardless of the chosen method, rigorous validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible data.
References
-
Favreto, W. A. J., Pinto, A. M. P., Manfio, J. L., Fiametti, K. G., Percio, M. F., & dos Santos, M. B. (2012). Development and validation of a UPLC‐ESI‐MS/MS method for the determination of N‐butylscopolamine in human plasma: Application to a bioequivalence study. Biomedical Chromatography, 26(11), 1369-1376. [Link]
-
Suenaga, E. M., Val, L. d. C., Tominaga, M., Souza Filho, J. H., Soares, G., Vioto, M., & Nakaie, C. R. (2017). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Biomedical Chromatography, 31(3), e3823. [Link]
-
LCGC International. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Chromatography Online. [Link]
-
Favreto, W. A. J., Pinto, A. M. P., Manfio, J. L., Fiametti, K. G., Percio, M. F., & dos Santos, M. B. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. PubMed. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
Annex Publishers. (2019, September 5). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. [Link]
-
Suenaga, E. M., Val, L. d. C., Tominaga, M., Souza Filho, J. H., Soares, G., Vioto, M., & Nakaie, C. R. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Sci-Hub. [Link]
-
Pawliszyn, J. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]
-
Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Vuckovic, D. (2013). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Proteomics. Clinical applications, 7(5-6), 337–352. [Link]
-
Connected Papers. (2025, July 31). Plasma sample preparation: Significance and symbolism. [Link]
-
Vuckovic, D. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 441-462. [Link]
-
Nassar, M. S., & Wasfi, I. A. (2024). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. Journal of Exploratory Research in Pharmacology, 9(3), 224-229. [Link]
-
K-Jhil. (n.d.). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
-
Nassar, M. S., & Wasfi, I. A. (2024). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. Xia & He Publishing Inc.. [Link]
-
Levron, J. C., Le Moing, J. P., & Rop, P. P. (1998). Comparative Study of Liquid-Liquid Extraction and Solid-Phase Extraction Methods for the Separation of Sufentanil from Plasma before Gas Chromatographic–Mass Spectrometric Analysis. Clinical Chemistry, 44(2), 360-363. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
-
Aurora Biomed. (2020, December 11). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. [Link]
-
Suenaga, E. M., Val, L. d. C., Tominaga, M., Souza Filho, J. H., Soares, G., Vioto, M., & Nakaie, C. R. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. ResearchGate. [Link]
-
Nassar, M. S., & Wasfi, I. A. (2024). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. ResearchGate. [Link]
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 8. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. waters.com [waters.com]
- 16. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
A Comparative Analysis of N-butylscopolamine and Methscopolamine for Researchers and Drug Development Professionals
In the landscape of anticholinergic agents, N-butylscopolamine and methscopolamine represent two peripherally acting compounds with significant utility in managing gastrointestinal and other disorders characterized by smooth muscle spasm. While both are quaternary ammonium derivatives of scopolamine, their subtle structural differences translate into distinct pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative study of these two agents, offering experimental data and procedural insights to inform research and drug development.
Structural and Mechanistic Overview
Both N-butylscopolamine and methscopolamine are quaternary ammonium compounds derived from scopolamine, a tropane alkaloid.[1][2] This quaternization, through the addition of a butyl or methyl group respectively, imparts a positive charge to the nitrogen atom. This chemical modification is pivotal as it significantly limits their ability to cross the blood-brain barrier, thereby reducing the central nervous system side effects associated with their tertiary amine precursor, scopolamine.[3]
N-butylscopolamine , also known as hyoscine butylbromide, is a semisynthetic derivative of scopolamine.[3] Its chemical structure features a butyl group attached to the nitrogen atom of the scopolamine molecule.[1]
Methscopolamine , also referred to as N-methylscopolamine, is another quaternary ammonium derivative of scopolamine, distinguished by a methyl group on the nitrogen atom.[2]
The primary mechanism of action for both compounds is competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2][4] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, they inhibit the contraction of smooth muscles and reduce glandular secretions.[2][4] This antimuscarinic action is the basis for their therapeutic use as antispasmodics.[2][4]
Comparative Efficacy and Receptor Selectivity
While both agents are effective antispasmodics, their efficacy can be influenced by their affinity for different muscarinic receptor subtypes (M1-M5), which are differentially expressed in various tissues.
N-butylscopolamine has demonstrated a high affinity for muscarinic receptors located on the smooth muscle cells of the gastrointestinal tract.[4] It is widely used for the treatment of abdominal pain associated with cramps and spasms in the gastrointestinal, biliary, and genitourinary tracts.[3]
Methscopolamine also exerts its effects through muscarinic receptor blockade.[2] While direct comparative binding studies with N-butylscopolamine are scarce, data from its close analog, N-methylscopolamine ([³H]-NMS), which is widely used in radioligand binding assays, provides valuable insights.[5][6][7][8][9] These studies indicate that N-methylscopolamine binds with high affinity to muscarinic receptors, although some studies suggest a degree of heterogeneity in its binding to different receptor subtypes.[5]
A comparative study on the behavioral effects in squirrel monkeys suggested that scopolamine is about 10 times more potent than methscopolamine on a mg/kg basis in producing central effects, which may imply differences in their peripheral potency as well, although this is not a direct measure of antispasmodic activity.[10]
Table 1: Muscarinic Receptor Binding Affinities (Data for N-methylscopolamine as a proxy for Methscopolamine)
| Receptor Subtype | Ligand | Kd (nM) | Cell Line |
| M1 | [³H]-NMS | 0.18 | CHO |
| M2 | [³H]-NMS | 0.215 | CHO |
| M3 | [³H]-NMS | 0.11 | CHO |
| M4 | [³H]-NMS | 0.12 | CHO |
Data compiled from various sources.[5][9]
Pharmacokinetic Profile: A Side-by-Side Comparison
The quaternary ammonium structure of both N-butylscopolamine and methscopolamine dictates their pharmacokinetic properties, leading to poor oral absorption and limited systemic bioavailability.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | N-butylscopolamine | Methscopolamine |
| Oral Bioavailability | Very low (<1%) | Poor and unreliable (10-25%) |
| Protein Binding | Low | Not specified |
| Metabolism | Primarily in the liver | Information not readily available |
| Elimination Half-life | Approximately 5 hours | 3-4 hours |
| Excretion | Mainly in feces (as unabsorbed drug) and urine | Primarily in urine and bile (as unchanged drug and metabolites), and in feces (as unabsorbed drug) |
Data compiled from various sources.[11][12][13]
The low oral bioavailability of both drugs often necessitates parenteral administration for a more rapid and reliable therapeutic effect, particularly in acute settings.
Therapeutic Applications and Clinical Considerations
Both N-butylscopolamine and methscopolamine are primarily indicated for the treatment of conditions involving smooth muscle spasms.
N-butylscopolamine is widely used for:
-
Abdominal cramps and pain associated with irritable bowel syndrome (IBS).[3]
-
Biliary and renal colic.[3]
-
Esophageal and bladder spasms.[3]
-
To reduce respiratory secretions at the end of life.[3]
Methscopolamine is typically prescribed for:
-
As an adjunctive therapy in the treatment of peptic ulcers to reduce gastric acid secretion and gastrointestinal motility.[14]
-
Irritable bowel syndrome.[14]
-
Dumping syndrome.[14]
Adverse Effects: Due to their anticholinergic nature, both drugs can cause side effects such as dry mouth, blurred vision, tachycardia, and urinary retention.[3][14] The incidence and severity of these effects are generally dose-dependent.
Experimental Protocols for Preclinical Evaluation
For researchers investigating novel antispasmodics or further characterizing these agents, the following experimental workflows are fundamental.
Muscarinic Receptor Binding Assay
This assay determines the affinity of a test compound for muscarinic receptors.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-NMS), and varying concentrations of the test compound (N-butylscopolamine or methscopolamine). Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like atropine).
-
Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
Ex Vivo Organ Bath Assay for Antispasmodic Activity
This assay assesses the functional effect of a compound on smooth muscle contraction.[15][16]
Caption: Experimental workflow for an ex vivo organ bath assay.
Step-by-Step Methodology:
-
Tissue Isolation: Humanely euthanize a small rodent (e.g., rat or guinea pig) and dissect a segment of the ileum.
-
Mounting: Mount the isolated tissue segment in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) continuously bubbled with carbogen (95% O2, 5% CO2) and maintained at 37°C.[17]
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with regular washing.
-
Contraction Induction: Induce a stable contraction of the smooth muscle using a spasmogen such as acetylcholine or through electrical field stimulation.[16]
-
Compound Addition: Once a stable contraction is achieved, add the test compound (N-butylscopolamine or methscopolamine) to the organ bath in a cumulative manner, increasing the concentration at set intervals.
-
Response Measurement: Record the relaxation of the smooth muscle using an isotonic or isometric force transducer connected to a data acquisition system.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve. From this curve, calculate the IC50 value, which represents the concentration of the compound that produces 50% of the maximal relaxation.
Conclusion
N-butylscopolamine and methscopolamine are valuable peripherally acting antimuscarinic agents with established efficacy in treating gastrointestinal smooth muscle spasms. Their quaternary ammonium structure is a key determinant of their favorable safety profile by limiting CNS penetration. While both operate through a similar mechanism of action, subtle differences in their pharmacokinetic profiles may influence their clinical application and dosing regimens. For the research and drug development community, a thorough understanding of their comparative receptor binding affinities and functional antispasmodic potencies, as determined through rigorous in vitro and ex vivo assays, is crucial for the development of next-generation therapies with improved selectivity and efficacy. Further head-to-head clinical studies would be beneficial to delineate any nuanced differences in their therapeutic utility.
References
- Benchchem. (n.d.). Application Notes and Protocols for Scopine Methiodide in Muscarinic Receptor Binding Assays.
- Waelbroeck, M., et al. (1986). Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes. Molecular Pharmacology, 30(4), 305-314.
- Nathanson, N. M. (1983). Binding of agonists and antagonists to muscarinic acetylcholine receptors on intact cultured heart cells. Journal of Neurochemistry, 41(6), 1545-1549.
- Jakubík, J., et al. (2017). Binding of N-methylscopolamine to the extracellular domain of muscarinic acetylcholine receptors. PLoS One, 12(1), e0169296.
- Waelbroeck, M., et al. (1990). Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. Molecular Pharmacology, 38(2), 267-273.
- PubChem. (n.d.). Butylscopolamine.
- Tian, F., et al. (2014). Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats. European Journal of Drug Metabolism and Pharmacokinetics, 39(4), 265-274.
- PubChem. (n.d.). N-Butylscopolammonium Bromide.
- Benchchem. (n.d.).
- scireq. (n.d.). ex vivo studies in pharmacology & physiology research.
- Bauer, R., et al. (1968). [On the differences of effect of atropine, scopolamine and some of their quaternary derivatives after subcutaneous and enteral administration with special reference to scopolamine-n-butylbromide]. Arzneimittel-Forschung, 18(9), 1132-1137.
- ResearchGate. (n.d.). In vitro analysis of antispasmodic activity of ethanolic stem extracts of Uvaria rufa Blume and Anomianthus dulcis (Dunal) J.
- ResearchGate. (n.d.). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells.
- Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655-665.
- Semantic Scholar. (n.d.).
- Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.
- Fatehi, M., et al. (2005). Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum. Iranian Journal of Pharmaceutical Research, 4(3), 183-188.
- Ghodake, P. P., et al. (2013). In-vitro Antispasmodic Activity Analysis of Methanolic Leaves Extract of Lantana camara Linn. on Excised Rat Ileum. Journal of Pharmacognosy and Phytochemistry, 2(3), 1-5.
- PubChem. (n.d.). Methscopolamine bromide.
- Das, M., et al. (2012). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. Indian Journal of Pharmacology, 44(4), 493-497.
- Wikipedia. (n.d.). Hyoscine butylbromide.
- Malatray, J., & Simon, P. (1972). [Comparison of certain central effects of atropine, scopolamine and their quaternary ammonium derivatives in animals]. Therapie, 27(1), 153-166.
- Science Alert. (n.d.). Withdrawn: Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions.
- Monash University. (n.d.). Background - ANS control of gut smooth muscle experiments.
- Gentry, R. H., et al. (1993). Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys. Pharmacology, Biochemistry and Behavior, 44(4), 815-819.
- Drugs.com. (n.d.). Methscopolamine vs Scopolamine Comparison.
- Drugs.com. (n.d.).
- Chen, J., et al. (2018). Comparison of efficacy and safety of hyoscine butylbromide versus anisodamine for acute gastric or intestinal spasm-like pain: A randomized, double-blinded, multicenter Phase III trial.
Sources
- 1. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of agonists and antagonists to muscarinic acetylcholine receptors on intact cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of N-methylscopolamine to the extracellular domain of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats | Semantic Scholar [semanticscholar.org]
- 14. drugs.com [drugs.com]
- 15. emka.scireq.com [emka.scireq.com]
- 16. Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Reference Standards for (-)-Scopolamine N-butyl bromide Analysis
Introduction: The Analytical Imperative for (-)-Scopolamine N-butyl bromide
(-)-Scopolamine N-butyl bromide, known pharmaceutically as hyoscine butylbromide, is a widely utilized anticholinergic agent for the treatment of abdominal and menstrual cramps, bladder spasms, and other conditions related to smooth muscle spasm.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical purity and precise dosage. For researchers, scientists, and drug development professionals, the accurate quantification of the active pharmaceutical ingredient (API) and its impurities is not merely a procedural step but a cornerstone of ensuring product safety, efficacy, and regulatory compliance.[4] This guide provides an in-depth comparison of the reference standards and analytical methodologies pivotal for the robust analysis of (-)-Scopolamine N-butyl bromide.
The quaternary ammonium structure of (-)-Scopolamine N-butyl bromide presents unique analytical challenges, including its high polarity and low UV absorbance, which necessitates the use of highly sensitive and specific analytical techniques.[5] This guide will navigate these challenges by comparing pharmacopoeial-grade reference standards and contrasting the predominant analytical techniques, supported by experimental data and validated protocols.
The Gold Standard: Pharmacopoeial Reference Materials
The foundation of any accurate pharmaceutical analysis lies in the use of highly characterized reference standards. For (-)-Scopolamine N-butyl bromide, the primary sources of official reference standards are the major pharmacopoeias. These standards are essential for identity, purity, and assay tests as prescribed in their respective monographs.
| Reference Standard Provider | Designation | Key Use |
| European Pharmacopoeia (EP) | Hyoscine Butylbromide CRS (Chemical Reference Substance) | Assay, identification, and impurity testing as per EP monograph.[6][7] |
| Hyoscine butylbromide for system suitability CRS | Used to verify the performance of the chromatographic system.[6] | |
| Hyoscine butylbromide impurity E CRS, etc. | Specific impurity standards for identification and quantification.[8][9] | |
| British Pharmacopoeia (BP) | Hyoscine Butylbromide BP Reference Standard | Conforms to the BP monograph for identity, purity, and assay.[10] |
| United States Pharmacopeia (USP) | Scopolamine Hydrobromide USP Reference Standard | While not the butyl-bromide derivative, it is a related and important reference standard.[6] |
These primary standards, supplied by organizations like EDQM for the EP, are meticulously characterized and are considered the highest authority for quality control.[6] Commercial suppliers such as LGC Standards and Sigma-Aldrich also provide pharmacopoeial-grade reference materials, ensuring broad accessibility for laboratories worldwide.[11]
Comparative Analysis of Analytical Methodologies
A variety of analytical techniques have been employed for the determination of (-)-Scopolamine N-butyl bromide.[5] The choice of method is often dictated by the analytical objective, whether it be routine quality control, stability testing, or bioequivalence studies.
High-Performance Liquid Chromatography (HPLC): The Workhorse of QC
Reverse-phase HPLC (RP-HPLC) is the most prevalent method for the analysis of (-)-Scopolamine N-butyl bromide in pharmaceutical formulations due to its specificity, precision, and robustness.[12]
Causality in Method Selection: The low UV absorbance of hyoscine butylbromide necessitates detection at low wavelengths, typically around 210 nm, to achieve adequate sensitivity.[4][13] The use of sub-2 µm particle columns in Ultra-High-Performance Liquid Chromatography (UHPLC) systems offers significant advantages in terms of resolution and analysis speed, which is particularly beneficial for resolving the API from its closely related impurities.[1]
Workflow for HPLC Analysis of (-)-Scopolamine N-butyl bromide
Caption: High-level workflow for the HPLC analysis of (-)-Scopolamine N-butyl bromide.
Performance Comparison of HPLC Methods:
| Parameter | British Pharmacopoeia (BP) Method[1][4] | Alternative RP-HPLC Method[14] |
| Column | Agilent ZORBAX StableBond SBAQ (4.6 mm × 100 mm, 1.8 µm) | C18 (25 cm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of perchloric acid solution and acetonitrile | Isocratic: Water:Methanol (50:50, v/v), pH 3.9 |
| Flow Rate | 2.5 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Run Time | ~15 minutes | Not specified |
| Key Impurities Resolved | Impurity A, Impurity B | Not specified |
| System Suitability | Resolution > 2.0 between impurities A and B | Not specified |
| Precision (RSD%) | <0.1% for retention time | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity
For bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where the concentration of (-)-Scopolamine N-butyl bromide in biological matrices like plasma is extremely low, LC-MS/MS is the method of choice.[5][15]
Causality in Method Selection: The high selectivity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the quantification of the analyte with minimal interference from the complex biological matrix.[15] This technique offers significantly lower limits of quantification (LOQ) compared to HPLC-UV.
Workflow for LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for (-)-Scopolamine N-butyl bromide using LC-MS/MS.
Performance Comparison of Analytical Techniques:
| Parameter | HPLC-UV (Pharmacopoeial Method) | LC-MS/MS (Bioanalytical Method)[15] | Spectrophotometry[2][16] |
| Typical Application | QC, Assay, Impurity Profiling | Bioanalysis, Pharmacokinetics | Basic Quantification |
| Linearity Range | 20-60 µg/mL[12] | 0.10-40.00 ng/mL | 0.5-200 µg/mL |
| Limit of Quantification | ~µg/mL range | ~pg/mL to low ng/mL range | ~1.40 µg/mL |
| Selectivity | Good | Excellent | Low (Prone to interference) |
| Throughput | High | Moderate | High (for simple assays) |
| Instrumentation Cost | Moderate | High | Low |
Spectrophotometric Methods: A Cost-Effective Alternative
For basic quality control in settings where chromatographic equipment is unavailable, spectrophotometric methods can be employed.[2][16] These methods are often based on the formation of a colored complex that can be measured in the visible region. For instance, a method has been developed based on the reduction of ferrate ions by hyoscine butylbromide and the subsequent formation of an Fe(III)-thiocyanate complex, with maximum absorbance at 478 nm.[2][16] While simple and cost-effective, these methods lack the specificity of chromatographic techniques and are more susceptible to interference from excipients.
Experimental Protocols: A Practical Guide
Protocol 1: Assay and Impurity Determination by UHPLC (Based on BP Method)
This protocol is adapted from the British Pharmacopoeia method for the analysis of Hyoscine Butylbromide.[1]
-
Preparation of Solutions:
-
Mobile Phase A: 0.2% perchloric acid in a 5:95 (v/v) mixture of acetonitrile and water.[4]
-
Mobile Phase B: 0.2% perchloric acid in a 30:70 (v/v) mixture of water and acetonitrile.[4]
-
Test Solution: Accurately weigh and dissolve 50.0 mg of the substance to be examined in Mobile Phase B and dilute to 10.0 mL.[1]
-
Reference Solution A (for quantification of impurities): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase B. Then, dilute 1.0 mL of this solution to 10.0 mL with Mobile Phase B (This corresponds to 0.1% of the test solution concentration).[1]
-
Reference Solution B (for system suitability): Dissolve 5.0 mg of Hyoscine Butylbromide CRS (containing impurities A and B) in Mobile Phase B and dilute to 10.0 mL.[1]
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system with a Diode Array Detector (DAD).[1]
-
Column: Agilent ZORBAX SBAQ, 4.6 mm × 100 mm, 1.8 µm packing.[1][4]
-
Flow Rate: 2.5 mL/min.[4]
-
Column Temperature: 50 °C.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 2 µL.[4]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 91 9 | 10 | 15 | 85 |
-
-
System Suitability:
-
Inject Reference Solution B.
-
The resolution between the peaks due to impurity A and impurity B must be at least 2.0.[4]
-
-
Analysis and Calculation:
-
Inject the Test Solution and Reference Solution A.
-
Calculate the percentage of each impurity by comparing the peak area in the chromatogram of the Test Solution to the peak area of the principal peak in the chromatogram of Reference Solution A.
-
Protocol 2: Quantification in Plasma by LC-MS/MS
This protocol is a generalized procedure based on published bioanalytical methods.[15]
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of (-)-Scopolamine N-butyl bromide reference standard in methanol.
-
Prepare a primary stock solution of an appropriate internal standard (IS), such as propranolol, in methanol.
-
Prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution of the stock solutions.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Add 1 mL of dichloromethane, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode.[15]
-
Column: C18 analytical column (e.g., 50 x 4.6 mm).[15]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate with 0.1% formic acid (e.g., 60:40, v/v).[15]
-
Flow Rate: 0.45 mL/min.[15]
-
MRM Transitions:
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve using linear regression.
-
Conclusion and Recommendations
The selection of an appropriate reference standard and analytical method for (-)-Scopolamine N-butyl bromide is critical for ensuring the quality and safety of pharmaceutical products.
-
For routine quality control, assay, and impurity profiling, pharmacopoeial methods, particularly those employing UHPLC, are the gold standard. They offer a validated, robust, and reliable framework for analysis. The use of official pharmacopoeial reference standards (e.g., BP or EP CRS) is mandatory for compliance.[1][8]
-
For bioanalytical studies in drug development, the superior sensitivity and selectivity of LC-MS/MS are indispensable. This technique allows for accurate quantification in complex biological matrices at the low concentrations typically observed in pharmacokinetic studies.[15]
-
Spectrophotometric methods can serve as a preliminary or alternative quality control tool in resource-limited settings, but their lack of specificity must be recognized.
Ultimately, the analytical approach must be fit for purpose, and all methods should be validated according to ICH guidelines to ensure the integrity of the generated data.[12] The use of certified reference materials from reputable sources is the bedrock upon which this analytical integrity is built.
References
- Agilent Technologies. (2019). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC.
- Hassan, L. I., & Jabbar, H. S. (2023). Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations. Chemical Review and Letters.
- LabRulez LCMS. Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC.
- Shyamala, S., et al. (2024). Quantitative Estimation Of Hyoscine Butyl Bromide And Paracetamol In Tablet Dosage Forms By RP-HPLC Method. Indo American Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. Hyoscine butylbromide for system suitability, European Pharmacopoeia (EP) Reference Standard.
- Sigma-Aldrich. Hyoscine butylbromide, European Pharmacopoeia (EP) Reference Standard.
- LGC Standards. Hyoscine Butylbromide | CAS Number 149-64-4.
- ResearchGate. Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations.
- ResearchGate. (2025). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method.
- Sani, A. A., Ibrahim, F., & Ilyas, M. QUANTITATIVE DETERMINATION OF HYOSCINE BUTYLBROMIDE (TABLET) IN COMMERCIAL DOSAGE FORM MARKETED AN USED IN MAIDUGURI METROPOLIS, NIGERIA. ResearchGate.
- LGC Standards. Hyoscine butylbromide CRS.
- Sigma-Aldrich. Hyoscine butylbromide.
- Millipore Sigma. Hyoscine butylbromide British Pharmacopoeia (BP) Reference Standard.
- PubChem. N-Butylscopolammonium Bromide. National Center for Biotechnology Information.
- Gamal, M. (2020). Analytical review: analytical techniques for hyoscine N butyl bromide. Analyst, 145(6), 2025-2037.
- European Pharmacopoeia 7.0. (2012). Hyoscine butylbromide.
- SynZeal. Hyoscine Butylbromide | 149-64-4.
- CymitQuimica. (-)-Scopolamine N-butyl bromide.
- Daicel Pharma Standards. Scopolamine Impurities Manufacturers & Suppliers.
- Sigma-Aldrich. Hyoscine butylbromide British Pharmacopoeia (BP) Reference Standard.
- Biosynth. (-)-Scopolamine N-butyl bromide | 149-64-4 | FS10191.
- Manfio, M. L., et al. (2022). Rapid LC-MS/MS method for determination of scopolamine in human plasma. Pharmacia.
- Manfio, M. L., et al. (2009). Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma: application of the method to a bioequivalence study. Journal of AOAC International, 92(5), 1366-1372.
- ResearchGate. Analytical Review: Analytical Techniques for Hyoscine N Butyl Bromide.
- Sigma-Aldrich. bp reference standard hyoscine butylbromide.
Sources
- 1. agilent.com [agilent.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Analytical review: analytical techniques for hyoscine N butyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyoscine butylbromide for system suitability EP Reference Standard CAS 149-64-4 Sigma Aldrich [sigmaaldrich.com]
- 7. Hyoscine butylbromide CRS | LGC Standards [lgcstandards.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Scopolamine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Bp reference standard hyoscine butylbromide | Sigma-Aldrich [sigmaaldrich.com]
- 11. Hyoscine Butylbromide | CAS Number 149-64-4 | LGC Standards [lgcstandards.com]
- 12. iajps.com [iajps.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a liquid chromatographic/tandem mass spectrometric method for the determination of scopolamine butylbromide in human plasma: application of the method to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
A Comparative Guide to Inter-Laboratory Validation of N-butylscopolamine Bromide Assays
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is the bedrock of product quality and therapeutic efficacy. N-butylscopolamine bromide, a quaternary ammonium compound and a semi-synthetic derivative of scopolamine, is widely used as an antispasmodic agent.[1][2][3] Its accurate determination in both bulk drug substance and finished pharmaceutical products is critical. This guide provides an in-depth comparison of the two most prevalent analytical techniques for N-butylscopolamine bromide assays: High-Performance Liquid Chromatography (HPLC) and potentiometric titration, with insights into their respective strengths, weaknesses, and the rationale behind their application.
This document is structured to provide not just procedural steps, but a comprehensive understanding of the analytical choices, empowering laboratories to select and validate the most appropriate method for their needs.
The Critical Need for Method Validation
Before delving into the comparative analysis, it is paramount to understand the "why" behind rigorous method validation. Inter-laboratory validation, or method transfer, ensures that an analytical method will yield consistent and reproducible results regardless of the laboratory, instrumentation, or analyst. This is the cornerstone of ensuring product quality across different manufacturing sites and throughout the product lifecycle.
Comparative Analysis of Assay Performance
The selection of an analytical method is a critical decision driven by the specific requirements of the sample matrix, desired sensitivity, and the regulatory landscape. Below is a comparative summary of the typical performance characteristics of HPLC and potentiometric titration for the assay of N-butylscopolamine bromide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration | Rationale for Choice |
| Specificity | High. Can separate N-butylscopolamine bromide from related substances and degradation products. | Moderate. Titrates the bromide ion, so any other halide impurities could interfere. | HPLC is superior for stability-indicating assays and analysis in complex matrices. Titration is suitable for pure substance assay. |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Lower (typically in the mg range). | HPLC is necessary for low-dose formulations and impurity profiling. Titration is adequate for bulk drug substance. |
| Precision | High (RSD < 2%). | High (RSD < 1%). | Both methods offer excellent precision for their intended applications. |
| Accuracy | High (typically 98-102%). | High (typically 99-101%). | Both methods are highly accurate when properly validated. |
| Linearity | Excellent over a wide concentration range. | Not applicable in the same sense; based on stoichiometric reaction. | HPLC allows for quantification over a broad range of concentrations. |
| Robustness | Can be sensitive to variations in mobile phase composition, pH, and column temperature. | Generally robust, less affected by minor environmental changes. | Titration offers simpler and more rugged operation. |
| Sample Throughput | Moderate. Each sample requires a chromatographic run. | High. Can be automated for rapid analysis of multiple samples. | Titration is often faster for routine QC of bulk material. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for both HPLC and potentiometric titration assays for N-butylscopolamine bromide, grounded in pharmacopeial standards and published literature.
High-Performance Liquid Chromatography (HPLC) Assay
The HPLC method provides high selectivity and sensitivity, making it the method of choice for the determination of N-butylscopolamine bromide in finished dosage forms and for stability studies where the presence of degradation products must be monitored. The European Pharmacopoeia outlines a suitable HPLC method for related substances which can be adapted for assay purposes.[4]
Experimental Workflow for HPLC Assay
Caption: A typical workflow for an HPLC assay of N-butylscopolamine bromide.
Detailed Protocol:
-
Mobile Phase Preparation: Dissolve 2 g of sodium lauryl sulfate in a mixture of 680 mL of methanol and 370 mL of water. Adjust the pH to 3.6 with diluted phosphoric acid.[5] The use of an ion-pairing agent like sodium lauryl sulfate is crucial for retaining the quaternary ammonium compound on a reversed-phase column.
-
Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of N-butylscopolamine bromide Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: For tablets, accurately weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder, equivalent to a specified amount of N-butylscopolamine bromide, to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Centrifuge or filter a portion of the solution before injection.
-
Chromatographic System:
-
System Suitability: Before analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include:
-
Tailing Factor: Should be not more than 2.0 for the N-butylscopolamine peak.
-
Relative Standard Deviation (RSD): For replicate injections, the RSD of the peak area should be not more than 2.0%.
-
-
Analysis and Calculation: Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the amount of N-butylscopolamine bromide in the sample.
Potentiometric Titration Assay
Potentiometric titration is a classic and robust analytical technique suitable for the assay of the bulk drug substance. This method is based on the precipitation of the bromide ion with a standardized solution of silver nitrate.
Experimental Workflow for Potentiometric Titration
Caption: A typical workflow for the potentiometric titration of N-butylscopolamine bromide.
Detailed Protocol:
-
Sample Preparation: Accurately weigh about 0.5 g of N-butylscopolamine bromide, previously dried.[5] Dissolve in 10 mL of acetic acid by warming. After cooling, add 40 mL of acetic anhydride.[5] The use of a non-aqueous solvent system is necessary as N-butylscopolamine bromide is a salt of a weak base.
-
Titrant: Use a standardized 0.1 M perchloric acid solution as the titrant.[5]
-
Titration: Titrate the sample solution with the 0.1 M perchloric acid, determining the endpoint potentiometrically. A glass electrode and a reference electrode suitable for non-aqueous titrations should be used.
-
Blank Determination: Perform a blank determination under the same conditions and make any necessary corrections.[5]
-
Calculation: Calculate the percentage of N-butylscopolamine bromide in the sample based on the volume of titrant consumed. Each mL of 0.1 M perchloric acid is equivalent to 44.04 mg of C21H30BrNO4.[5]
Advanced Methodologies: UPLC-MS/MS
For bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of N-butylscopolamine bromide need to be quantified in complex biological matrices like plasma, more advanced techniques are required. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers unparalleled sensitivity and selectivity.[1][6][7]
These methods typically involve a protein precipitation or liquid-liquid extraction step to clean up the plasma sample before injection.[1][6] The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect the transition of the N-butylscopolamine precursor ion to a specific product ion, providing a high degree of certainty in identification and quantification.[6]
Conclusion
The choice between HPLC and potentiometric titration for the assay of N-butylscopolamine bromide is dictated by the specific analytical need. For the quality control of the bulk drug substance, potentiometric titration offers a rapid, robust, and accurate method. In contrast, for the analysis of finished pharmaceutical products, especially for stability testing and the determination of related substances, the high specificity and sensitivity of HPLC are indispensable. For bioanalytical studies, UPLC-MS/MS stands as the gold standard.
A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is essential for the successful implementation and inter-laboratory validation of N-butylscopolamine bromide assays, ultimately ensuring the quality and safety of this important therapeutic agent.
References
- 1. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 2. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butylscopolamine Bromide - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 4. drugfuture.com [drugfuture.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
Comparing synthetic routes for N-butylscopolamine bromide
An In-Depth Guide to the Synthesis of N-butylscopolamine Bromide: A Comparative Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction
N-butylscopolamine bromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely used as an antispasmodic.[1][2] It is a quaternary ammonium compound synthesized from scopolamine, a natural tropane alkaloid found in plants of the Solanaceae family.[1][3] Its primary clinical application is in the treatment of pain and discomfort associated with abdominal cramps and spasms in the gastrointestinal, biliary, and genitourinary tracts.[1][4] The addition of a butyl group to the scopolamine structure forms a quaternary ammonium cation, which limits its ability to cross the blood-brain barrier.[1] This targeted peripheral action minimizes the central nervous system side effects commonly associated with scopolamine, representing a significant therapeutic advantage.[5]
Given its pharmaceutical importance, the development of efficient, cost-effective, and environmentally conscious synthetic routes is a critical focus for drug manufacturers. This guide provides a detailed comparison of the prevalent synthetic methodologies for N-butylscopolamine bromide, offering insights into the causality behind experimental choices, supporting data, and detailed protocols for researchers and drug development professionals.
Core Synthetic Strategy: The Quaternization of Scopolamine
The most direct and industrially favored method for synthesizing N-butylscopolamine bromide is the quaternization of the tertiary amine in scopolamine. This reaction, specifically an N-alkylation, involves treating scopolamine with n-butyl bromide.
The nitrogen atom in the tropane ring of scopolamine acts as a nucleophile, attacking the electrophilic carbon of n-butyl bromide. This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium salt, with the bromide ion serving as the counter-ion.[5] While the core reaction is straightforward, variations in reaction conditions—primarily the choice of solvent—significantly impact reaction time, yield, cost, and environmental footprint.
Caption: Core synthetic reaction for N-butylscopolamine bromide.
Comparative Analysis of Synthetic Routes
We will now compare the different approaches to this core quaternization reaction, focusing on the critical role of the reaction medium.
Route 1: Synthesis in Acetonitrile
Acetonitrile is a common polar aprotic solvent used in N-alkylation reactions. It effectively dissolves scopolamine and facilitates the reaction with n-butyl bromide.
-
Mechanism & Rationale: Acetonitrile's polarity helps stabilize the charged transition state of the SN2 reaction, but it is also a relatively weak nucleophile, preventing it from competing with the scopolamine amine. However, its boiling point (82°C) limits the reaction temperature that can be achieved without pressurization.
-
Performance Data: Published methods describe refluxing scopolamine and n-butyl bromide in acetonitrile at approximately 65°C. This process is characterized by a very long reaction time, often around 160 hours, to achieve a moderate yield of about 65%.[6]
-
Advantages: Standard, well-understood solvent system.
-
Disadvantages: Extremely long reaction time, which is inefficient for industrial-scale production. Moderate yield.
Route 2: Synthesis in Tetrahydrofuran (THF)
A patented method utilizes tetrahydrofuran (THF) as the reaction medium to improve upon the limitations of acetonitrile.[7]
-
Mechanism & Rationale: While THF has a lower boiling point (66°C) than acetonitrile, the patent describes a heating reflux reaction at 75-85°C, suggesting the reaction may be run under slight pressure or the patent information contains a discrepancy.[7] The primary advantage cited is a significant reduction in reaction time compared to the acetonitrile method. The non-polar nature of THF can be less ideal for SN2 reactions, but empirical results show it to be effective.
-
Performance Data: The reaction time is shortened to 20-50 hours. Following the reaction, the product is isolated by cooling, and after two recrystallizations from methanol, a total yield of over 60% is reported.[7] A key benefit highlighted is the ability to recover and reuse the THF, reducing production costs and environmental impact.[7]
-
Advantages: Shorter reaction period than acetonitrile. Potential for solvent recycling reduces cost and waste.
-
Disadvantages: The yield is comparable to the acetonitrile method, not significantly higher. Requires careful purification (recrystallization) to achieve high purity.
Route 3: Solvent-Free Synthesis (n-Butyl Bromide as Solvent)
To further optimize the process, another patented approach eliminates the need for a separate solvent by using an excess of n-butyl bromide as both a reactant and the reaction medium.[6]
-
Mechanism & Rationale: This strategy leverages the physicochemical properties of the reactants and product. N-butyl bromide is an excellent solvent for the starting material, scopolamine, but a poor solvent for the product, N-butylscopolamine bromide.[6] As the reaction proceeds, the product may precipitate out of the solution, helping to drive the reaction to completion according to Le Chatelier's principle. Furthermore, the boiling point of n-butyl bromide is 101°C, allowing the reaction to be conducted at a higher temperature (e.g., 90-100°C) under reflux, which significantly increases the reaction rate.[6]
-
Performance Data: This method reports a reaction time of 15-40 hours at a temperature of 70-100°C. The yield is noted to be improved compared to previous methods. After the reaction, the excess n-butyl bromide can be recovered and reused, which is both economical and environmentally friendly.[6]
-
Advantages: Higher reaction temperature leads to a faster reaction rate and shorter overall time. Avoids the use of an additional solvent, simplifying the process and reducing waste. Excess reactant can be recycled. Improved yield.
-
Disadvantages: Requires a larger initial volume of n-butyl bromide. Recovery of the excess reagent must be efficient to be cost-effective.
Data Summary
| Synthetic Route | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield | Key Advantages |
| Route 1 | Acetonitrile | ~65 | ~160 | ~65%[6] | Standard methodology |
| Route 2 | Tetrahydrofuran (THF) | 75 - 85 | 20 - 50 | >60%[7] | Reduced reaction time, solvent recycling[7] |
| Route 3 | n-Butyl Bromide | 70 - 100 | 15 - 40 | Improved (not quantified)[6] | Faster reaction, no additional solvent, reagent recycling[6] |
Alternative Strategies: A Note on N-demethylation
While direct quaternization is standard for N-butylscopolamine bromide, a related synthetic pathway in tropane alkaloid chemistry involves an initial N-demethylation of the parent alkaloid.
Caption: Two-step synthesis via an N-demethylated intermediate.
This process yields norscopolamine (N-desmethyl scopolamine), a valuable intermediate for producing other semi-synthetic anticholinergic drugs like oxitropium bromide.[8][9] Traditional N-demethylation methods often involve hazardous oxidizing agents like m-CPBA or H₂O₂.[9] More recent "green chemistry" approaches have developed an efficient electrochemical N-demethylation method that avoids harsh reagents.[8][9]
For the specific synthesis of N-butylscopolamine bromide, this two-step route (N-demethylation followed by N-butylation) is less direct and likely less efficient than the single-step quaternization of scopolamine. However, understanding this chemistry is crucial for researchers working on a broader range of semi-synthetic tropane alkaloid derivatives.
Experimental Protocols
The following protocols are based on information synthesized from publicly available patents and scientific literature. They are intended for informational purposes and should be adapted and optimized with appropriate laboratory safety measures.
Protocol for Route 3: Solvent-Free Synthesis
This protocol is based on the methodology where n-butyl bromide serves as both reactant and solvent.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add scopolamine base.
-
Reagent Addition: For every 1 gram of scopolamine, add 3 mL of n-butyl bromide. The optimal ratio reported is 1g : 3mL.[6]
-
Heating & Reflux: Heat the mixture to 90°C with continuous stirring. Allow the reaction to proceed under reflux for 30 hours.[6]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture. The N-butylscopolamine bromide product, being poorly soluble in n-butyl bromide, may have precipitated. Isolate the solid crude product by filtration.
-
Reagent Recovery: Collect the filtrate, which contains excess n-butyl bromide. This can be purified by distillation and reused in subsequent batches.
-
Purification: The crude product is refined through recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to form crystals. A second recrystallization may be performed to achieve high purity (>99%).[5][7]
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol for Analytical Validation: HPLC Method
Product identity and purity must be confirmed. High-Performance Liquid Chromatography (HPLC) is a standard method.
-
System: A standard HPLC system with a UV detector.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate, with the pH adjusted to 3.0 using formic acid.[10][11]
-
Detection: UV detection at 210 nm.[12]
-
Procedure:
-
Prepare a standard solution of N-butylscopolamine bromide of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product.
-
Inject both solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the product peak relative to all other peaks in the chromatogram.
-
Conclusion
The synthesis of N-butylscopolamine bromide is predominantly achieved through the direct quaternization of scopolamine. While various solvents can be employed, a comparative analysis reveals a clear trend towards process optimization by eliminating extraneous solvents. The use of excess n-butyl bromide as both reactant and reaction medium (Route 3) presents the most efficient and industrially viable approach.[6] This method leverages higher reaction temperatures to significantly shorten reaction times and simplifies the workflow by removing the need for an additional solvent, aligning with the principles of green chemistry through the potential for reagent recycling. For any chosen route, rigorous purification via recrystallization and validation with analytical techniques like HPLC are essential to ensure the final product meets the high-purity standards required for pharmaceutical applications.[5]
References
- Knowledge Base. (2023). What is the synthesis method of scopolamine butylbromide?
- Favreto, W. A. J., et al. (n.d.). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Drug Testing and Analysis.
- de Santana, D. C. M., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. PubMed.
- da Fonseca, B. M., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers.
- Google Patents. (n.d.). CN103864777A - Simple synthesis method of scopolamine butylbromide.
- ResearchGate. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile and Manufacturing of Hyoscine Butylbromide Powder.
- Royal Society of Chemistry. (n.d.). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry.
- Google Patents. (n.d.). CN102146079A - Preparation method of scopolamine butylbromide.
- Chemical Review and Letters. (n.d.). Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations.
- Najmi, A. A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry.
- Japanese Pharmacopoeia. (n.d.). Scopolamine Butylbromide.
- PubChem. (n.d.). N-Butylscopolammonium Bromide.
- Wikipedia. (n.d.). Hyoscine butylbromide.
- PubMed. (n.d.). Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes.
- PubMed. (n.d.). Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome.
Sources
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CN102146079A - Preparation method of scopolamine butylbromide - Google Patents [patents.google.com]
- 7. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]
- 8. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 10. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
A Comparative Guide to the Efficacy of N-butylscopolamine Bromide and Its Enantiomeric Counterparts
Introduction: The Clinical Challenge of Spasmodic Pain
Abdominal cramping and pain are prevalent issues, often stemming from involuntary smooth muscle contractions in the gastrointestinal (GI) tract.[1][2] Effective management requires agents that can selectively relax these muscles without inducing systemic side effects. N-butylscopolamine bromide, also known as hyoscine butylbromide and widely recognized by the trade name Buscopan, is a cornerstone antispasmodic agent used for this purpose.[1][3][4][5] It is a semi-synthetic derivative of scopolamine, a natural alkaloid found in plants of the Solanaceae family.[6][7][8]
A critical aspect of drug development lies in understanding stereochemistry. Scopolamine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: L-(-)-scopolamine and D-(+)-scopolamine.[7] The clinically used N-butylscopolamine bromide is synthesized from the naturally occurring L-(-)-enantiomer.[9][10] This guide provides a detailed technical comparison of the efficacy of N-butylscopolamine bromide against its parent compound and its theoretical D-(+)-enantiomer, grounded in pharmacological principles and supported by established experimental methodologies. We will explore the causal relationship between its chemical structure, pharmacokinetic profile, and targeted therapeutic action.
Chemical Structure and the Peripherally Acting Advantage
The fundamental difference between scopolamine and N-butylscopolamine bromide lies in a single chemical modification that profoundly alters its physiological behavior.
-
Scopolamine (L-hyoscine): This is a tertiary amine.[7] Its lipophilic nature allows it to readily cross the blood-brain barrier (BBB), leading to significant central nervous system (CNS) effects, including sedation, amnesia, and confusion.[9][11]
-
N-butylscopolamine Bromide: This is a quaternary ammonium compound, formed by the addition of a butyl group to the nitrogen atom of scopolamine.[6][11][12] This quaternization imparts a permanent positive charge, making the molecule highly polar and hydrophilic. Consequently, it has extremely low systemic bioavailability after oral administration (<1%) and cannot penetrate the BBB.[1][11][12][13]
This structural change is the key to its clinical utility. It effectively confines the drug's action to the periphery, primarily the smooth muscles of the GI tract, thereby avoiding the undesirable CNS side effects of its parent compound.[11]
Mechanism of Action: Targeted Muscarinic Antagonism
N-butylscopolamine bromide exerts its spasmolytic effect via competitive antagonism of muscarinic acetylcholine receptors.[12] Acetylcholine is a key neurotransmitter of the parasympathetic nervous system that stimulates smooth muscle contraction.[3]
By binding to and blocking these receptors, particularly the M3 subtype prevalent on GI smooth muscle cells, N-butylscopolamine bromide prevents acetylcholine from initiating the signaling cascade that leads to muscle contraction.[14] This inhibition results in smooth muscle relaxation, alleviating the spasms and associated pain.[3][12][14]
Caption: Muscarinic antagonism by N-butylscopolamine bromide.
Enantioselectivity: Why the L-Isomer Prevails
While direct comparative studies on the enantiomers of N-butylscopolamine bromide are not prevalent in the literature—primarily because the L-isomer derivative is the only form used clinically—the principles of stereoselectivity in its parent compound, scopolamine, are well-established.
The anticholinergic activity resides in the scopolamine moiety. L-(-)-scopolamine is a potent muscarinic antagonist.[9][10] Its racemic mixture, which includes the D-(+)-enantiomer, is known as atroscine.[15] Pharmacological studies consistently show that the L-isomers of tropane alkaloids are significantly more active at muscarinic receptors than their D-isomer counterparts. This is because the three-dimensional arrangement of the atoms in the L-isomer provides a much better fit into the chiral binding site of the muscarinic receptor, leading to higher affinity and potency.
It is therefore a sound pharmacological inference that an N-butyl derivative of D-(+)-scopolamine would be substantially less effective as a muscarinic antagonist and, consequently, as an antispasmodic agent. The synthesis of N-butylscopolamine bromide exclusively from the more active L-enantiomer is a deliberate choice to maximize therapeutic efficacy.
Comparative Data Summary
The most critical comparison for clinical and research purposes is between the parent tertiary amine (scopolamine) and the therapeutic quaternary amine (N-butylscopolamine bromide).
| Parameter | Scopolamine (L-hyoscine) | N-butylscopolamine Bromide | Rationale for Difference |
| Chemical Class | Tertiary Amine | Quaternary Ammonium Compound[12] | Addition of a butyl group to the nitrogen atom. |
| Blood-Brain Barrier | Readily Crosses[11] | Does Not Cross[11][13] | Quaternary structure imparts high polarity. |
| Primary Site of Action | Central & Peripheral | Peripheral (Primarily GI Tract)[6] | Inability to cross the BBB confines its action. |
| Clinical Use | Motion Sickness, PONV[6][16] | GI Spasms, Abdominal Cramping[1][3][4] | CNS effects are desired for motion sickness; peripheral effects for spasms. |
| Oral Bioavailability | Limited (~2.6%)[9] | Extremely Low (<1%)[1][4] | High polarity reduces GI absorption. |
| Common Side Effects | Drowsiness, Dizziness, Confusion[11] | Dry Mouth, Vision Changes (uncommon)[4] | Reflects central vs. peripheral anticholinergic effects. |
Experimental Protocols for Efficacy Assessment
To quantitatively compare the efficacy of different anticholinergic compounds, such as N-butylscopolamine bromide and its potential enantiomers, a series of standardized in vitro and in vivo assays are employed.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for specific muscarinic receptor subtypes (e.g., M3). A lower Kᵢ value indicates higher binding affinity.
Methodology:
-
Preparation of Membranes: Culture cells expressing the human M3 muscarinic receptor (e.g., HEK293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radioligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]NMS), and varying concentrations of the test compound (e.g., N-butyl-L-scopolamine, N-butyl-D-scopolamine).
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known antagonist (e.g., atropine) to saturate all receptors.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration that inhibits 50% of radioligand binding) and subsequently the Kᵢ value.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Isolated Tissue (Organ Bath) Assay
Objective: To measure the functional antagonistic activity of a compound on smooth muscle contraction and determine its pA₂ value (a measure of potency).
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Clean the segment of mesenteric attachments and flush the lumen with Tyrode's solution.
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing warmed (37°C), aerated (95% O₂, 5% CO₂) Tyrode's solution. Attach one end to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the tissue to equilibrate under a small resting tension (e.g., 1 g) for 60 minutes, replacing the buffer every 15 minutes.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a contractile agonist like carbachol or acetylcholine to determine the EC₅₀ (concentration producing 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of the test antagonist (e.g., N-butylscopolamine bromide) and incubate for 20-30 minutes.
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be right-shifted.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of the antagonist.
-
Data Analysis: Measure the dose ratio (the ratio by which the agonist concentration must be increased to produce the same response in the presence of the antagonist). Construct a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)). The x-intercept of the regression line gives the pA₂ value.
Caption: Workflow for an isolated tissue (organ bath) assay.
Conclusion
References
- Patsnap Synapse. (2024, June 14). What is Scopolamine Butylbromide used for?
- PubChem. (n.d.). Butylscopolamine. National Center for Biotechnology Information.
- PubChem. (n.d.). N-Butylscopolammonium Bromide. National Center for Biotechnology Information.
- PubChem. (n.d.). Buscopan. National Center for Biotechnology Information.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Scopolamine Butylbromide?
- Dr.Oracle. (2025, December 18). Is Buscopan (hyoscine butylbromide) the same as scopolamine?
- Dr.Oracle. (2025, September 27). Are Hyocine (hyoscyamine) and Buscopan (butylscopolamine) the same?
- Pillintrip. (2025, December 22). Butylscopolamine/Scopolamine: Uses, Side Effects, Interactions, Dosage.
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357.
- Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic drug monitoring, 27(5), 655–665.
- CHEMM. (n.d.). Scopolamine. Medical Countermeasures Database.
- Drugs.com. (2024, November 10). Scopolamine Hydrobromide (EENT) Monograph for Professionals.
- Wikipedia. (n.d.). Hyoscine butylbromide.
- MeinArztbedarf.com. (2024, July 18). Buscopan is an antispasmodic medication - a doctor explains.
- Journal of Science and Technology. (2011, June 15). The Bright Side and the Dark Side of Scopolamine (Pharmacology, Toxicology, Pharmacokinetics, and Clinical Use Review).
- Gholamnezhad, Z., et al. (2019). Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes. Journal of analytical toxicology.
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]
- 4. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 5. meinarztbedarf.com [meinarztbedarf.com]
- 6. pillintrip.com [pillintrip.com]
- 7. journal.unnes.ac.id [journal.unnes.ac.id]
- 8. Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Scopolamine Hydrobromide (EENT) Monograph for Professionals - Drugs.com [drugs.com]
- 16. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Guide to Hyoscine Butylbromide and Scopolamine: From Molecular Structure to Clinical Reality
This guide provides an in-depth pharmacodynamic comparison of hyoscine butylbromide and scopolamine, two closely related anticholinergic agents. While originating from the same parent molecule, a single chemical modification dramatically alters their pharmacokinetic and pharmacodynamic profiles, dictating their distinct therapeutic applications and side-effect profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of these compounds, supported by relevant experimental frameworks.
Foundational Chemistry and Shared Mechanism of Action
Hyoscine butylbromide (often sold as Buscopan®) is a semi-synthetic, quaternary ammonium derivative of scopolamine (also known as hyoscine).[1][2][3] This structural relationship is the cornerstone of their pharmacodynamic divergence.
Both compounds exert their primary effect as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[4][5][6] By binding to these G protein-coupled receptors (subtypes M1-M5), they block the neurotransmitter acetylcholine from initiating its signaling cascade. The downstream effect of this blockade in peripheral tissues is the relaxation of smooth muscle and a reduction in glandular secretions, forming the basis of their antispasmodic and antisecretory properties.[1][4][5]
Figure 2: Differential Blood-Brain Barrier (BBB) Penetration.
Comparative Pharmacodynamic Profile
The difference in BBB penetration results in distinct systemic effects and, therefore, different clinical applications.
| System/Parameter | Scopolamine (Hyoscine) | Hyoscine Butylbromide (Buscopan) | Rationale / Key Insight |
| Primary Site of Action | Central & Peripheral | Peripheral | Tertiary amine structure allows scopolamine to cross the BBB; quaternary structure of HBB restricts it to the periphery. [2] |
| Central Nervous System | Pronounced effects: sedation, amnesia, anti-emesis, confusion, hallucinations. [5][7] | Minimal to no CNS effects. [1][8] | Direct consequence of BBB permeability. |
| Gastrointestinal (GI) Tract | Antispasmodic, reduces motility. | Potent antispasmodic, reduces motility. [8] | Both are effective, but HBB is preferred for GI-specific issues due to its targeted, local action and very low systemic bioavailability (<1%). [6][9] |
| Glandular Secretions | Potent reduction (salivary, bronchial). [10] | Reduction (salivary, bronchial). [1] | A shared peripheral anticholinergic effect. |
| Primary Clinical Use | Motion sickness, postoperative nausea and vomiting (PONV). [7][10] | Abdominal pain and cramping from GI spasms (e.g., in IBS). [6][11][12] | Clinical use is dictated by the desired site of action (central vs. peripheral). |
| Common Side Effects | Drowsiness, dry mouth, blurred vision, confusion, urinary retention. [2] | Dry mouth, tachycardia, urinary retention (uncommon due to low bioavailability). [2][13] | Scopolamine's side effect profile is dominated by CNS effects; HBB's are peripheral and less frequent. |
Experimental Protocols for Pharmacodynamic Characterization
To quantify the pharmacodynamic differences between these compounds, specific in vitro and in vivo assays are employed. The choice of experiment is driven by the need to measure receptor affinity (a measure of binding strength) and functional potency (a measure of the biological effect).
In Vitro Assay: Radioligand Competitive Binding
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype. It measures how effectively the test compound competes with a known radiolabeled ligand for the receptor binding site.
Causality-Driven Protocol:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target muscarinic receptor subtype (e.g., CHO cells transfected with M1, M2, or M3 receptors). Centrifuge to isolate cell membranes, which are rich in the target receptor. This step ensures the receptor is presented in a native-like environment.
-
Incubation: In an assay buffer, combine the prepared membranes with a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS). Add varying concentrations of the unlabeled test compound (scopolamine or hyoscine butylbromide). The principle here is competition: the higher the affinity of the test compound, the less radioligand will be able to bind.
-
Separation: After incubation reaches equilibrium, rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the free radioligand to pass through. This rapid separation is critical to prevent dissociation of the ligand-receptor complex.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. [14]Lower Ki values indicate higher binding affinity.
Figure 3: Workflow for a Radioligand Binding Assay.
In Vitro Assay: Isolated Tissue Organ Bath
This functional assay measures the physiological effect of a drug on smooth muscle contractility, providing a measure of its potency as an antagonist (often expressed as a pA₂ value).
Causality-Driven Protocol:
-
Tissue Preparation: Isolate a section of smooth muscle tissue, such as the rat ileum or bladder, which is rich in muscarinic receptors that mediate contraction. [15]Mount the tissue in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) bubbled with carbogen (95% O₂ / 5% CO₂) and maintained at 37°C. These conditions are essential to maintain tissue viability and physiological responsiveness.
-
Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved. The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist Challenge: Induce a submaximal contraction by adding a muscarinic agonist like carbachol to the bath. Carbachol is used because it is resistant to degradation by acetylcholinesterases present in the tissue, ensuring a stable contractile response.
-
Antagonist Application: Once a stable contraction is achieved, add the antagonist (scopolamine or hyoscine butylbromide) to the bath in a cumulative, concentration-dependent manner. The antagonist will compete with carbachol at the muscarinic receptors, causing the muscle to relax.
-
Data Analysis: Record the relaxation at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration to generate a dose-response curve and determine the IC₅₀. This provides a direct functional measure of the drug's potency in a physiological system. [15]
In Vivo Assay: Pithed Rat Model
For assessing systemic pharmacodynamics, the pithed rat model allows for the simultaneous evaluation of antagonist activity at M₂ and M₃ receptors in a living animal, free from confounding central reflexes. [16] Causality-Driven Protocol:
-
Animal Preparation: A rat is anesthetized, and a rod is inserted through the brain and spinal cord (pithing). This destroys the CNS, eliminating reflex control of the cardiovascular system. The animal is artificially ventilated.
-
Parameter Monitoring: Blood pressure and heart rate are continuously monitored via arterial and venous catheters.
-
Receptor-Specific Agonism:
-
M₂ Receptor Activity: Administer the muscarinic agonist methacholine. The subsequent decrease in heart rate (bradycardia) is a functional measure of M₂ receptor activation in the heart.
-
M₃ Receptor Activity: The depressor response (drop in blood pressure) following methacholine administration is a surrogate for M₃ receptor-mediated vasodilation.
-
-
Antagonist Administration: Administer the test antagonist (scopolamine or hyoscine butylbromide) intravenously. Then, generate a new methacholine dose-response curve.
-
Data Analysis: The degree to which the antagonist shifts the methacholine dose-response curve to the right for bradycardia (M₂) and hypotension (M₃) is quantified. This allows for the calculation of in vivo potency and selectivity for each receptor subtype. [16]
Conclusion and Future Directions
The comparison between scopolamine and hyoscine butylbromide is a classic case study in medicinal chemistry and pharmacology. It expertly demonstrates how a targeted chemical modification—the addition of a butyl bromide moiety to create a quaternary ammonium salt—can fundamentally alter a drug's pharmacodynamic profile by restricting its distribution. This change transforms a centrally-acting agent (scopolamine) into a peripherally-selective one (hyoscine butylbromide), minimizing CNS side effects while retaining potent peripheral antispasmodic activity. [2] For researchers in drug development, this comparison underscores the critical importance of physicochemical properties in determining biological activity. Understanding and applying these principles allows for the rational design of drugs with improved tissue selectivity and more favorable safety profiles. Future research may focus on developing muscarinic antagonists with even greater subtype selectivity (e.g., M₃-selective antagonists for GI or bladder disorders) to further refine therapeutic effects and minimize off-target activity.
References
- Vertex AI Search. (n.d.). How Hyoscine Butylbromide Works: Mechanism and Benefits.
- MIMS Philippines. (n.d.). Buscopan Mechanism of Action.
- Wikipedia. (n.d.). Hyoscine butylbromide.
- Dr.Oracle. (2025). What is the mode of action of hyoscine (anticholinergic) butyl bromide?.
- Pediatric Oncall. (n.d.). Hyoscine-butyl-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose. Drug Index.
- Benchchem. (n.d.). Comparative Analysis of Receptor Binding Affinities: Scopine and Atropine at Muscarinic Acetylcholine Receptors.
- Patsnap Synapse. (2024). What is the mechanism of Scopolamine?.
- Wikipedia. (n.d.). Scopolamine.
- Dr.Oracle. (2025). Is Buscopan (hyoscine butylbromide) the same as scopolamine?.
- YouTube. (2025). Pharmacology of Scopolamine Or hyoscine Or Devil's Breath ; Pharmacokinetics, Mechanism of action.
- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.
- National Center for Biotechnology Information. (n.d.). Scopolamine - StatPearls.
- Benchchem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
- Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic drug monitoring, 27(5), 655-665.
- Dr.Oracle. (2025). Are Hyocine (hyoscyamine) and Buscopan (butylscopolamine) the same?.
- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
- Hegde, S. S., Choppin, A., Bonhaus, D., Briaud, S., Daillet, M., Eglen, R. M., & Jacoby, R. L. (2004). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. The Journal of pharmacology and experimental therapeutics, 309(1), 291-299.
- Kageyama, S., et al. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. Basic & Clinical Pharmacology & Toxicology.
- Dr.Oracle. (2025). Is hyoscine (scopolamine) butylbromide effective for treating sternocleidomastoid muscle issues?.
- ResearchGate. (n.d.). Derivatization of plant-derived (-)-scopolamine to scopolamine-N-butyl bromide (Buscopan®).
- Ancelin, M. L., et al. (2006). Drugs with anticholinergic properties and cognitive performance in the elderly: results from the PAQUID Study. British Journal of Clinical Pharmacology, 61(4), 437-445.
Sources
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. prisminltd.com [prisminltd.com]
- 5. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. droracle.ai [droracle.ai]
- 10. Scopolamine - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Hyoscine-butyl-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (-)-Scopolamine, n-Butyl-, bromide: A Guide for the Modern Laboratory
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds such as (-)-Scopolamine, n-Butyl-, bromide, also known as N-butylscopolammonium bromide or hyoscine butylbromide, is a critical, yet often overlooked, aspect of laboratory management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in the principles of scientific integrity, regulatory awareness, and practical, field-tested knowledge.
Core Principles of Disposal: A Proactive Stance on Safety and Compliance
The foundational principle for the disposal of (-)-Scopolamine, n-Butyl-, bromide is to treat it as a hazardous waste. While this compound is not explicitly listed as a "P" or "U" hazardous waste under the Resource Conservation and Recovery Act (RCRA), its pharmacological activity and potential for environmental harm necessitate a conservative approach.[1][2][3][4] Adherence to the most stringent applicable local, state, and federal regulations is mandatory.[5]
The rationale for this cautious stance is rooted in the precautionary principle. The active nature of pharmaceutical compounds means they can have unintended ecological effects if not properly neutralized. Therefore, the procedures outlined below are designed to be robust and to exceed minimum compliance standards where ambiguity exists.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with (-)-Scopolamine, n-Butyl-, bromide is essential. This anticholinergic agent is harmful if swallowed or inhaled.[5]
Hazard Summary Table
| Hazard Classification | Description | GHS Hazard Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Acute Toxicity, Inhalation | Harmful if inhaled. | H332 |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 |
This table synthesizes information from various Safety Data Sheets (SDSs).[5][6]
Personal Protective Equipment (PPE)
All personnel handling (-)-Scopolamine, n-Butyl-, bromide for disposal must wear appropriate PPE to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a fume hood to prevent inhalation. |
| Protective Clothing | Laboratory coat, closed-toe shoes. | Minimizes skin contact with potential spills. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of (-)-Scopolamine, n-Butyl-, bromide from the point of generation to its final removal by a licensed waste management contractor.
Step 1: Waste Segregation at the Source
-
Do not mix: (-)-Scopolamine, n-Butyl-, bromide waste should not be mixed with any other chemical waste streams.[5] This prevents unintended chemical reactions and simplifies the disposal process.
-
Original Containers: Whenever possible, collect the waste in its original container.[5] If the original container is not available, use a compatible, clearly labeled, and sealable container.
Step 2: Proper Labeling of Waste Containers
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: List the full chemical name: "(-)-Scopolamine, n-Butyl-, bromide" or "N-butylscopolammonium bromide." Avoid using abbreviations or chemical formulas.
Step 3: Secure Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.
Step 4: Arranging for Professional Disposal
-
Licensed Contractor: The ultimate disposal of (-)-Scopolamine, n-Butyl-, bromide must be carried out by a licensed and reputable hazardous waste management company.
-
Waste Profile: Provide the contractor with the Safety Data Sheet (SDS) and any other relevant information to create an accurate waste profile.
-
Transportation: Ensure the contractor is certified for the transportation of hazardous waste.
Step 5: Final Disposal Method
-
High-Temperature Incineration: The preferred method for the destruction of pharmaceutical waste is high-temperature incineration.[7][8] This process, typically operating between 850°C and 1200°C, ensures the complete breakdown of the active pharmaceutical ingredient, minimizing the release of harmful substances into the environment.[7][9]
-
Landfill Prohibition: Do not dispose of (-)-Scopolamine, n-Butyl-, bromide in a sanitary landfill.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (-)-Scopolamine, n-Butyl-, bromide.
Caption: Decision workflow for the disposal of (-)-Scopolamine, n-Butyl-, bromide.
Spill Management and Cleanup
In the event of a spill, prompt and safe cleanup is paramount to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
If the spill is large or involves a significant amount of dust, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, don the full PPE as outlined in the "Personal Protective Equipment (PPE)" section above.
Step 3: Contain and Clean the Spill
-
Solid Spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully scoop the material into a designated hazardous waste container.
-
Liquid Spills: Use an absorbent material to contain and soak up the spill. Place the used absorbent material into a designated hazardous waste container.
Step 4: Decontaminate the Area
-
Clean the spill surface with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
Step 5: Dispose of Cleanup Materials
-
All materials used in the cleanup, including gloves, absorbent pads, and contaminated clothing, must be placed in the hazardous waste container along with the spilled chemical.
Regulatory Framework: Understanding the 'Why'
The disposal procedures outlined in this guide are informed by the regulatory landscape established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Resource Conservation and Recovery Act (RCRA): While (-)-Scopolamine, n-Butyl-, bromide is not specifically listed, the conservative approach is to manage it under RCRA guidelines. The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266, Subpart P) prohibits the disposal of hazardous waste pharmaceuticals down the drain, a practice commonly referred to as "sewering."[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform employees of the hazards of chemicals in the workplace and provide them with the necessary training and protective equipment to handle them safely.
By adhering to these rigorous disposal protocols, research institutions not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship. This commitment to responsible chemical management is a hallmark of a world-class research enterprise.
References
- 1. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 2. pwaste.com [pwaste.com]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. epa.gov [epa.gov]
- 5. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 6. Scopolamine butylbromide|149-64-4|MSDS [dcchemicals.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (-)-Scopolamine, n-Butyl-, bromide
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of potent active pharmaceutical ingredients (APIs) like (-)-Scopolamine, n-Butyl-, bromide (also known as Hyoscine Butylbromide or N-butylscopolamine bromide) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring laboratory safety. The core principle of our protocol is systemic self-validation: every step is designed to mitigate a known risk, ensuring a secure environment for groundbreaking research.
Understanding the Hazard: Why This Level of Caution?
(-)-Scopolamine, n-Butyl-, bromide is classified as harmful if swallowed or inhaled.[1][2] The primary risks are associated with its acute toxicity via oral and inhalation routes.[1][2] Critically, several safety data sheets (SDS) note that the toxicological properties of this material have not been exhaustively investigated.[1][3] This lack of comprehensive data necessitates a conservative approach, treating the compound with a high degree of caution to prevent accidental exposure through skin contact, inhalation of airborne particles, or ingestion.[3][4]
The compound is a solid, often a powder, which means that any activity that can generate dust—such as weighing, transferring, or cleaning up spills—is a high-risk operation requiring specific controls to prevent aerosolization and subsequent inhalation.[4]
| Property | Data | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302; Acute Toxicity, Inhalation (Category 4), H332 | [1][2] |
| Signal Word | Warning | [1][2] |
| Appearance | Solid / Powder | [4] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact | [1][3] |
| Occupational Exposure Limits | No specific limits have been established by major regulatory bodies. | [1][5] |
Core Directive: The Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a requirement dictated by the compound's chemical and physical properties. The following ensemble represents the minimum standard for handling (-)-Scopolamine, n-Butyl-, bromide in solid form.
Respiratory Protection: The First Line of Defense
-
Causality: The primary hazard when handling the solid compound is the inhalation of fine particles.[1][4]
-
Protocol: A NIOSH (National Institute for Occupational Safety and Health) or European Standard EN 149 approved respirator is mandatory when handling the powder.[1][3] For tasks that generate dust, such as weighing or aliquoting, a P2 filter is recommended. If exposure limits are exceeded or significant dust is anticipated, a full-face respirator provides a higher protection factor and also protects the eyes.[2][5]
-
Operational Mandate: All handling of the solid compound must be performed within a certified chemical fume hood, a glove box, or another form of ventilated enclosure to minimize airborne concentrations.[1]
Hand Protection: Preventing Dermal Absorption
-
Causality: While the primary risk is not dermal, skin contact should always be avoided to prevent potential absorption and accidental ingestion from hand-to-mouth contact.[1][4]
-
Protocol: Wear compatible, chemical-resistant gloves at all times.[1] Nitrile gloves are a common and effective choice.[4] For extended procedures or when handling larger quantities, consider double-gloving.[4]
-
Operational Mandate: Gloves must be inspected for tears or pinholes before each use.[2][5] Contaminated gloves should be removed using the proper technique (skin-to-skin, glove-to-glove) and disposed of immediately as chemical waste. Always wash hands thoroughly with soap and water after removing gloves.[1][2]
Eye and Face Protection: Shielding Sensitive Mucosa
-
Causality: Airborne dust can easily cause eye irritation or enter the body through mucous membranes.
-
Protocol: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required.[2][5][6]
-
Operational Mandate: Standard safety glasses do not provide adequate protection from dust. Goggles that form a seal around the eyes are necessary. If a full-face respirator is used, it provides integrated eye and face protection.
Body Protection: Minimizing Skin Exposure
-
Causality: Contamination of personal clothing can lead to prolonged, unnoticed skin exposure and can spread the contaminant outside of the laboratory.
-
Protocol: A professional lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of contamination, consider impervious clothing or disposable coveralls.[2][4][5] Protective shoe covers should also be considered.[4]
-
Operational Mandate: Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of according to institutional guidelines.[1][3] Never wear laboratory coats outside of the designated work area.
Operational Plan: From Receipt to Disposal
This workflow integrates the PPE requirements into a step-by-step process, ensuring safety at every stage.
Caption: Workflow for Safely Handling (-)-Scopolamine, n-Butyl-, bromide.
Step-by-Step Handling Protocol
-
Pre-Operation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble all necessary equipment (spatula, weigh boat/paper, solvent, vortexer, etc.) within the fume hood to minimize movement in and out of the containment area.
-
Don the full PPE ensemble: respirator, goggles, lab coat, and chemical-resistant gloves.
-
-
Handling the Solid:
-
Perform all manipulations of the solid compound deep within the fume hood.
-
Carefully weigh the desired amount of (-)-Scopolamine, n-Butyl-, bromide. Avoid any actions that could generate dust, such as dropping the spatula or tapping the container unnecessarily.
-
After weighing, immediately clean the spatula and any contaminated surfaces.
-
-
Spill Response:
-
In case of a minor spill, do NOT use a dry brush or towel.[4]
-
Gently cover the spill with a damp paper towel to avoid raising dust.[4]
-
Carefully collect the material and place it into a sealed container for hazardous waste disposal.[1][4]
-
Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
-
Ventilate the area well.[1]
-
Disposal Plan: A Critical Final Step
Improper disposal can endanger support staff and the environment. All materials contaminated with (-)-Scopolamine, n-Butyl-, bromide must be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes contaminated gloves, weigh boats, paper towels, and any other disposable items that have come into contact with the compound.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1] The label should read: "Hazardous Waste: (-)-Scopolamine, n-Butyl-, bromide."
-
-
Liquid Waste:
-
Empty Containers:
-
Even "empty" containers will contain residual powder. These should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional policy, which may require defacing the label.[7]
-
-
Institutional Compliance:
By adhering to these scientifically grounded safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet - Biosynth. (2022). (-)-Scopolamine N-butyl bromide.
-
HYOSCINE N-BUTYL BROMIDE-Material Safety Datasheet - Clearsynth. (n.d.). MSDS Name : HYOSCINE N-BUTYL BROMIDE.
-
MATERIAL SAFETY DATA SHEET (HYOSCINE BUTYL BROMIDE) - A&A Pharmachem. (n.d.). MATERIAL SAFETY DATA SHEET (HYOSCINE BUTYL BROMIDE).
-
Scopolamine butylbromide - Safety Data Sheet - ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS Scopolamine butylbromide.
-
N-Butylscopolammonium Bromide - Material Safety Data Sheet. (n.d.). N-Butylscopolammonium Bromide.
-
Buscopan SDS, 149-64-4 Safety Data Sheets - ECHEMI. (n.d.). Buscopan Safety Data Sheets.
-
MATERIAL SAFETY DATA SHEETS HYOSCINE BUTYLBROMIDE EP IMPURITY G - Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS HYOSCINE BUTYLBROMIDE EP IMPURITY G.
-
CAT 198 - Hyoscine butylbromide Assay Standard - SAFETY DATA SHEET - LGC Standards. (2023). SAFETY DATA SHEET.
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025). (-)-Scopolamine N-butyl bromide.
-
Butylscopolamine Bromide - OEL Fastrac with ADE - Affygility Solutions. (n.d.). Butylscopolamine Bromide.
-
Scopolamine butylbromide|149-64-4|MSDS - DC Chemicals. (2025). SAFETY DATA SHEET.
-
Scopolamine Transdermal System - Viatris. (2023). Safety Data Sheet.
-
Laboratory waste - KI Staff portal. (2025). KI rules for management of laboratory waste.
-
Disposal of Non-Controlled, Expired or Partially Used Pharmaceutical Wastes - University of Kentucky. (n.d.). Disposal of Non-Controlled, Expired or Partially Used Pharmaceutical Wastes.
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. cdn.cocodoc.com [cdn.cocodoc.com]
- 5. echemi.com [echemi.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. prisminltd.com [prisminltd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
